3,6-Dichloro-4-isopropylpyridazine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3,6-dichloro-4-propan-2-ylpyridazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Cl2N2/c1-4(2)5-3-6(8)10-11-7(5)9/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRZDBBCBIQEJLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN=C1Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3,6-Dichloro-4-isopropylpyridazine chemical properties
An In-depth Technical Guide to 3,6-Dichloro-4-isopropylpyridazine for Advanced Chemical Research
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of this compound, a key heterocyclic intermediate. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a nuanced understanding of the compound's synthesis, reactivity, and application, grounded in established chemical principles.
Introduction: Strategic Importance of the Pyridazine Scaffold
This compound is a substituted pyridazine, a class of N-heterocyclic compounds that are isoelectronic with pyrimidines and pyridines. The pyridazine core is a privileged scaffold in medicinal chemistry, frequently appearing in molecules with diverse biological activities. The specific substitution pattern of this compound—two reactive chlorine atoms and an isopropyl group—makes it a versatile and strategically valuable building block.[1] The electron-withdrawing nature of the two nitrogen atoms and the two chlorine atoms creates a highly electron-deficient ring system, which is pivotal to its reactivity profile.[1]
Its primary utility lies in its role as a cost-effective intermediate for the synthesis of active pharmaceutical ingredients (APIs).[2] A notable example is its use in the manufacturing of Resmetirom, an experimental drug for the treatment of non-alcoholic steatohepatitis (NASH).[2][3]
Physicochemical & Computed Properties
A comprehensive understanding of a molecule's physical and chemical properties is fundamental to its application in synthesis and process development. The properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 107228-51-3 | [4] |
| Molecular Formula | C₇H₈Cl₂N₂ | [1][5] |
| Molecular Weight | 191.06 g/mol | [1][5] |
| Appearance | Light yellow oil (impure); can be a solid | [6] |
| Boiling Point | 278.7 ± 35.0 °C (Predicted) | [7][8] |
| Density | 1.274 ± 0.06 g/cm³ (Predicted) | [7][8] |
| XLogP3 (Lipophilicity) | 2.9 | [5] |
| Topological Polar Surface Area (TPSA) | 25.8 Ų | [5] |
| Hydrogen Bond Acceptors | 2 | [9] |
| Hydrogen Bond Donors | 0 | [9] |
Note: Some properties, such as boiling point and density, are predicted values from computational models.
Synthesis and Mechanistic Considerations
The most prevalent synthetic route to this compound involves the free-radical functionalization of a 3,6-dichloropyridazine precursor. This method is advantageous due to the availability of the starting materials.
Core Synthesis Pathway: Radical Alkylation
The synthesis initiates from 3,6-dichloropyridazine, which is subjected to a Minisci-type radical reaction with isobutyric acid.[2][6][10] The reaction is typically promoted by a silver nitrate catalyst and an oxidizing agent, such as ammonium persulfate or sodium persulfate.[2][6][10]
Causality of Reagent Choice:
-
Isobutyric Acid: Serves as the source of the isopropyl group. Under oxidative conditions, it undergoes decarboxylation to generate the isopropyl radical.
-
Silver Nitrate (AgNO₃): Acts as a catalyst. The Ag⁺ ion is reduced by the persulfate to Ag²⁺, which then facilitates the oxidative decarboxylation of isobutyric acid to form the isopropyl radical.
-
Ammonium Persulfate ((NH₄)₂S₂O₈) or Sodium Persulfate (Na₂S₂O₈): A strong oxidizing agent required to initiate the radical formation cascade.[2][10]
-
Acidic Medium (e.g., Sulfuric Acid, Trifluoroacetic Acid): The electron-deficient pyridazine ring requires protonation to enhance its reactivity towards the nucleophilic isopropyl radical. This activation is crucial for efficient C-H functionalization.
The overall transformation is depicted below:
Sources
- 1. Buy this compound | 107228-51-3 [smolecule.com]
- 2. An Improved Process For The Preparationof 3,6 Dichloro 4 [quickcompany.in]
- 3. scribd.com [scribd.com]
- 4. This compound | 107228-51-3 [chemicalbook.com]
- 5. This compound | C7H8Cl2N2 | CID 14024162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]
- 8. capotchem.com [capotchem.com]
- 9. chemscene.com [chemscene.com]
- 10. prepchem.com [prepchem.com]
Authored for Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to 3,6-Dichloro-4-isopropylpyridazine (CAS: 107228-51-3)
Foreword: Unveiling a Core Heterocyclic Scaffold
In the landscape of medicinal chemistry and organic synthesis, the strategic value of a molecule is often defined by its synthetic versatility and its potential as a scaffold for complex, biologically active compounds. This compound, a substituted pyridazine derivative, represents such a cornerstone intermediate. Its unique electronic and steric properties, conferred by the dichlorinated pyridazine ring and the isopropyl substituent, make it a highly reactive and adaptable building block. This guide provides a comprehensive technical overview, moving beyond simple data recitation to explore the causality behind its synthesis, reactivity, and application, with a particular focus on its pivotal role in the development of novel therapeutics.
Molecular Identity and Physicochemical Profile
This compound is a heterocyclic organic compound featuring a pyridazine ring substituted with two chlorine atoms and an isopropyl group.[1][2] The electron-withdrawing nature of the two nitrogen atoms and the two chlorine atoms renders the pyridazine ring electron-deficient, a key feature governing its reactivity.[3]
dot
Caption: 2D Structure of this compound.
A summary of its key physicochemical properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 107228-51-3 | [3] |
| Molecular Formula | C₇H₈Cl₂N₂ | [3] |
| Molecular Weight | 191.06 g/mol | [3][4] |
| IUPAC Name | 3,6-dichloro-4-propan-2-ylpyridazine | [1] |
| Appearance | Yellow liquid / oil | [5][6] |
| Boiling Point | 278.7 ± 35.0 °C (Predicted) | [7] |
| Density | 1.274 ± 0.06 g/cm³ (Predicted) | [7] |
| XLogP3 | 2.9 | [4] |
| Topological Polar Surface Area (TPSA) | 25.78 Ų | |
| Storage Conditions | -20°C, sealed storage, away from moisture | [8] |
Synthesis Pathways and Methodologies
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The most common and industrially relevant approaches involve the introduction of the isopropyl group onto a pre-existing dichloropyridazine core.
Primary Synthesis Route: Radical Isopropylation
A prevalent method for synthesizing the title compound is through a radical alkylation of 3,6-dichloropyridazine using isobutyric acid. This reaction is typically initiated by a persulfate salt in the presence of a silver nitrate catalyst.[5][9] The silver(I) ion is crucial as it facilitates the decarboxylation of isobutyric acid to generate the isopropyl radical, which then attacks the electron-deficient pyridazine ring.
dot
Caption: General synthesis workflow from maleic anhydride.[10]
Detailed Experimental Protocol: Radical Isopropylation
The following protocol is a representative example synthesized from published procedures.[5][9]
-
Reaction Setup: In a suitable reaction vessel, slurry 3,6-dichloropyridazine (1.0 eq) in water.
-
Addition of Reagents: Add isobutyric acid (~1.25 eq) and silver nitrate (catalytic, ~0.1 eq). Stir the mixture at an elevated temperature (e.g., 50-70°C).[5][9]
-
Initiation: Prepare a solution of an oxidizing agent, such as ammonium persulfate (~2.5 eq), in water. Add this solution dropwise to the reaction mixture. The addition is exothermic and the temperature should be monitored.[5][9]
-
Reaction Monitoring: Stir the reaction mixture for a period of 30 minutes to several hours.[9][10] The completion of the reaction can be monitored by Thin Layer Chromatography (TLC).[5]
-
Workup: Cool the reaction mixture to room temperature or below (e.g., 10°C). Adjust the pH to 9-10 using an aqueous base solution (e.g., ammonium hydroxide or sodium bicarbonate).[5][9]
-
Extraction: Extract the aqueous mixture multiple times with a suitable organic solvent, such as diethyl ether or dichloromethane.[9][10]
-
Purification: Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).[5][9] Remove the solvent under reduced pressure to yield the crude product as an oil.[9]
-
Final Purification: The crude product is further purified by fractional distillation or column chromatography to obtain the final product with high purity (>99%).[9][10]
Precursor Synthesis
The starting material, 3,6-dichloropyridazine, is itself a valuable intermediate. It is commonly prepared in a two-step sequence from maleic anhydride.[10]
-
Step A: Formation of 3,6-Pyridazinediol: Maleic anhydride is reacted with hydrazine hydrate in the presence of an acid and a solvent at elevated temperatures (e.g., 100-120°C) to yield 3,6-pyridazinediol.[10]
-
Step B: Halogenation: The resulting diol is then halogenated using a chlorinating agent like phosphoryl chloride (POCl₃) to give 3,6-dichloropyridazine.[10]
This robust synthesis route makes the key precursors readily accessible for large-scale production.[10]
Chemical Reactivity and Synthetic Utility
The synthetic utility of this compound is dominated by the reactivity of its two chlorine atoms. The electron-deficient nature of the pyridazine ring makes the C-Cl bonds susceptible to attack by a wide range of nucleophiles and facilitates participation in metal-catalyzed cross-coupling reactions.
dot
Caption: Key reactivity pathways for synthetic diversification.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atoms at the C3 and C6 positions are excellent leaving groups and can be readily displaced by various nucleophiles.[3] The electron-withdrawing effect of the ring nitrogens enhances the electrophilicity of these positions, making SNAr reactions particularly favorable.[3] This reaction is a cornerstone for introducing diverse functional groups.
-
Mechanism: The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer intermediate.[11] The stability of this intermediate is enhanced by the electron-deficient pyridazine core.
-
Regioselectivity: The relative reactivity of the C3 and C6 positions can be influenced by the nature of the nucleophile and the reaction conditions. For some nucleophiles, such as hydrazine, substitution may occur selectively at one position, yielding valuable precursors for fused heterocyclic systems like 1,2,4-triazolo[4,3-b]pyridazines.[3] In other cases, such as with sulfur nucleophiles on the related 3,6-dichloropyridazine 1-oxide, selective reaction at the 6-position has been observed.[12]
-
Applications: This reactivity is exploited in the synthesis of Resmetirom precursors, where a dichlorophenol derivative displaces one of the chlorine atoms to form a critical ether linkage.[13]
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Negishi, Buchwald-Hartwig) provide a powerful tool for forming carbon-carbon and carbon-heteroatom bonds.[14] These reactions offer a complementary approach to SNAr for functionalizing the pyridazine core, allowing for the introduction of aryl, vinyl, alkyl, and amino groups.
-
Causality of Reactivity: The choice of palladium catalyst and, crucially, the phosphine or N-heterocyclic carbene (NHC) ligand can control the activity and regioselectivity of the coupling.[15][16] For dihalogenated N-heteroarenes, halides adjacent to a nitrogen atom are conventionally more reactive.[15] However, specific sterically hindered ligands can invert this selectivity, enabling coupling at the site further from the nitrogen atoms, thus opening up novel synthetic possibilities.[15][16]
-
Synthetic Value: The ability to selectively perform a cross-coupling reaction at one chlorine atom while leaving the other intact for subsequent SNAr (or vice versa) enables orthogonal synthetic strategies. This allows for the rapid and efficient construction of highly complex and diverse molecular libraries, a critical advantage in drug discovery programs.[3][15]
Applications in Drug Discovery and Agrochemicals
The primary and most well-documented application of this compound is as a key starting material in the synthesis of active pharmaceutical ingredients (APIs).[1][17]
Keystone Intermediate for Resmetirom
This compound is an essential building block for Resmetirom (MGL-3196), a selective thyroid hormone receptor-β (THR-β) agonist.[1][10][18] Resmetirom is indicated for the treatment of noncirrhotic nonalcoholic steatohepatitis (NASH) with moderate to advanced liver fibrosis.[13] In the synthesis of Resmetirom, this intermediate is used to construct the core pyridazinone structure of the final drug molecule.[10][13]
Scaffold for Biologically Active Molecules
Beyond Resmetirom, the dichloropyridazine scaffold is a privileged structure in medicinal chemistry. Its derivatives have been investigated for a range of biological activities:
-
Kinase Inhibitors: The pyridazine core serves as an effective scaffold for developing potent kinase inhibitors, which are crucial in oncology and inflammation research.[3]
-
Phosphodiesterase 4 (PDE4) Inhibitors: The structural features of this compound, particularly the electron-withdrawing chlorine atoms, are shared with potent and selective PDE4 inhibitors, suggesting its utility in designing new anti-inflammatory agents.[3]
-
Agrochemicals: The chemical stability and potential biological activity of pyridazine derivatives make them attractive candidates for development as pesticides or herbicides.[2][3]
Safety, Handling, and Storage
As a reactive chemical intermediate, this compound must be handled with appropriate precautions by trained personnel.
Hazard Classification
According to available Safety Data Sheets (SDS), the compound is classified as acutely toxic.[8][19]
-
GHS Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled).[8][19]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood.[8][19]
-
Personal Protective Equipment:
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[19]
Storage and Stability
-
Conditions: Store in a cool, well-ventilated place in a tightly closed container. The recommended storage temperature is -20°C for long-term stability.[8] Keep away from moisture, strong acids/alkalis, and strong oxidizing agents.[7][8]
-
Stability: The compound is stable under recommended storage conditions.[7][8]
First Aid Measures
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician immediately.[7][19]
-
Skin Contact: Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Consult a physician.[8][19]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[19]
Conclusion
This compound is far more than a simple chemical reagent; it is a versatile and powerful tool for synthetic chemists. Its well-defined reactivity, particularly at the two chlorine-substituted positions, allows for programmed and selective functionalization through both nucleophilic substitution and modern cross-coupling methodologies. Its demonstrated importance as a keystone intermediate in the synthesis of the NASH therapeutic Resmetirom underscores its value in the pharmaceutical industry. For researchers and drug development professionals, a thorough understanding of the synthesis, reactivity, and handling of this compound is essential for leveraging its full potential in the creation of next-generation medicines and other advanced chemical applications.
References
- KLIO PHARMA PRIVATE LIMITED. (2024). An Improved Process For The Preparationof 3,6 Dichloro 4 Isopropylpyridazine. Intellectual Property India. [Link]
- PrepChem.com. Synthesis of this compound. [Link]
- Anhui Senrise Technology Co., Ltd. Material Safety Data Sheet: this compound. [Link]
- Google Patents. (2007). WO2007009913A1 - Pyridazinone derivatives as thyroid hormone receptor agonists.
- Capot Chemical. (2023, February 7). MSDS of this compound. [Link]
- Chemsrc.com. This compound. [Link]
- National Institutes of Health. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. [Link]
- Apicule. This compound (CAS No: 107228-51-3)
- ResearchGate. ChemInform Abstract: Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines. [Link]
- Chinachemnet. China this compound 107228-51-3. [Link]
- ResearchGate. C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Versatility of 3,6-Dichloropyridazine in Organic Synthesis. [Link]
- Journal of the Chemical Society, Perkin Transactions 1. Nucleophilic displacement reactions of 3,6-dichloropyridazine 1-oxide with sulphur nucleophiles. [Link]
- Semantic Scholar.
- HETEROCYCLES. (2001). NUCLEOPHILIC SUBSTITUTION REACTIONS OF 4,5-DICHLORO-2-METHYL-6-NITRO-2H-PYRIDAZIN-3-ONE. [Link]
- PharmaCompass.com.
- Scribd. Cas No - 107228 51 3 Manufacturers - 3,6 Dichloro 4 Isopropylpyridazine. [Link]
- Technical Disclosure Commons. (2024, April 29). A process for the preparation of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]. [Link]
- PubChem. This compound. [Link]
- Venkatasai Life Sciences. 6-Chloro-4-isopropyl-pyridazin-3-ol. [Link]
- AccessPharmacy.
- National Institutes of Health.
- Pharmaffiliates. CAS No : 107228-51-3 | Product Name : this compound. [Link]
- SynZeal. Resmetirom Impurity 15 | 1903632-97-2. [Link]
- ResearchGate.
- Pharmaffiliates. CAS No : 1696366-11-6 | Product Name : 6-Chloro-4-isopropyl-pyridazin-3-ol. [Link]
Sources
- 1. apicule.com [apicule.com]
- 2. CAS 107228-51-3: Pyridazine, 3,6-dichloro-4-(1-methylethyl… [cymitquimica.com]
- 3. Buy this compound | 107228-51-3 [smolecule.com]
- 4. This compound | C7H8Cl2N2 | CID 14024162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. This compound 97% | CAS: 107228-51-3 | AChemBlock [achemblock.com]
- 7. capotchem.com [capotchem.com]
- 8. file.leyan.com [file.leyan.com]
- 9. prepchem.com [prepchem.com]
- 10. An Improved Process For The Preparationof 3,6 Dichloro 4 [quickcompany.in]
- 11. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nucleophilic displacement reactions of 3,6-dichloropyridazine 1-oxide with sulphur nucleophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. tdcommons.org [tdcommons.org]
- 14. jmcct.com [jmcct.com]
- 15. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. scribd.com [scribd.com]
- 18. WO2007009913A1 - Pyridazinone derivatives as thyroid hormone receptor agonists - Google Patents [patents.google.com]
- 19. energy01.oss-cn-shanghai.aliyuncs.com [energy01.oss-cn-shanghai.aliyuncs.com]
3,6-Dichloro-4-isopropylpyridazine molecular weight
An In-Depth Technical Guide to 3,6-Dichloro-4-isopropylpyridazine: Synthesis, Reactivity, and Applications in Drug Development
Authored by: A Senior Application Scientist
Introduction
This compound is a substituted pyridazine derivative that has emerged as a molecule of significant interest, primarily as a key starting material in the synthesis of advanced pharmaceutical intermediates.[1][2][3] Its unique structural arrangement, featuring a di-chlorinated pyridazine core with an isopropyl substituent, imparts specific reactivity that is highly valuable in the construction of complex molecular architectures.[4] This guide provides an in-depth technical overview of this compound, intended for researchers, chemists, and professionals in the field of drug development. We will explore its fundamental properties, detail validated synthesis protocols, analyze its chemical reactivity from a mechanistic standpoint, and discuss its critical role in the development of modern therapeutics.
Core Chemical and Physical Properties
The foundational step in understanding any chemical entity is to characterize its physical and chemical properties. The isopropyl group at position 4 and the chlorine atoms at positions 3 and 6 are the primary determinants of the molecule's steric and electronic characteristics. These features govern its solubility, reactivity, and potential for interaction with biological targets.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Weight | 191.06 g/mol | [3][4][5][6][7][8] |
| Molecular Formula | C₇H₈Cl₂N₂ | [3][4][5][7] |
| IUPAC Name | 3,6-dichloro-4-propan-2-ylpyridazine | [3][4] |
| CAS Number | 107228-51-3 | [4][5][6] |
| Appearance | Colorless to pale yellow liquid/oil | [9] |
| Predicted Boiling Point | 278.7 ± 35.0 °C | [10][11] |
| Predicted Density | 1.274 ± 0.06 g/cm³ | [10][11] |
| Solubility | Soluble in organic solvents like ethanol and dichloromethane | [9] |
Synthesis of this compound
The synthesis of this compound is a well-documented process, with the most common and scalable route involving the free-radical alkylation of 3,6-dichloropyridazine. This approach is favored for its efficiency and directness.
Primary Synthetic Pathway: Persulfate-Mediated Alkylation
The core of this synthesis involves the reaction of 3,6-dichloropyridazine with isobutyric acid in the presence of a silver nitrate catalyst and a persulfate, typically ammonium or sodium persulfate, as the radical initiator.[1][12][13] The silver salt facilitates the decarboxylation of isobutyric acid to generate an isopropyl radical, which then attacks the electron-deficient pyridazine ring.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a synthesis of several published methods and should be performed by qualified personnel with appropriate safety measures.[1][12][13]
Materials:
-
3,6-Dichloropyridazine
-
Isobutyric acid
-
Silver nitrate (AgNO₃)
-
Ammonium persulfate ((NH₄)₂S₂O₈)
-
Dichloromethane (DCM) or Diethyl ether
-
Aqueous ammonia solution or Sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)
-
Water
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve 3,6-dichloropyridazine, isobutyric acid, and a catalytic amount of silver nitrate in water. Stir the mixture at room temperature (25-35 °C) for 30-45 minutes to ensure homogeneity.[12]
-
Radical Initiation: Prepare a solution of ammonium persulfate in water. Cool the primary reaction mixture to 15-20 °C and slowly add the ammonium persulfate solution dropwise.[12] The temperature is kept low initially to control the exothermic reaction.
-
Reaction Progression: After the addition is complete, allow the reaction to stir for approximately 5 hours at 15-20 °C.[12] Alternatively, some protocols heat the mixture to 55-75 °C to drive the reaction to completion.[1][13][14] Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture. Carefully adjust the pH to approximately 9.5-10.5 using an aqueous ammonia solution to neutralize the acidic components.[1][12]
-
Extraction: Extract the aqueous mixture multiple times with an organic solvent such as dichloromethane.[12] Combine the organic layers.
-
Drying and Concentration: Wash the combined organic phase with brine, then dry it over anhydrous sodium sulfate.[1][13] Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product as an oil.[12]
-
Purification: The crude this compound is purified by fractional distillation under reduced pressure or by column chromatography to obtain the final product with high purity (>99%).[12][13]
Alternative Synthesis from Maleic Anhydride
An alternative, multi-step synthesis begins with more fundamental precursors. This process involves: a) Reacting maleic anhydride with hydrazine hydrate to form 3,6-pyridazinediol.[12] b) Halogenating the diol intermediate to produce 3,6-dichloropyridazine.[12] c) Converting the resulting 3,6-dichloropyridazine to the final product via the persulfate-mediated alkylation described above.[12]
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by the two chlorine atoms, which are excellent leaving groups in nucleophilic aromatic substitution (SₙAr) reactions.[4] The electron-withdrawing nature of the two nitrogen atoms in the pyridazine ring makes the carbon atoms at positions 3 and 6 highly electrophilic and thus susceptible to nucleophilic attack.
Caption: Simplified mechanism of Nucleophilic Aromatic Substitution (SₙAr).
This reactivity is the cornerstone of its utility. By carefully selecting nucleophiles (e.g., amines, alkoxides, thiols), a diverse array of functional groups can be introduced at the 3- and/or 6-positions.[4] This allows for the systematic construction of derivative libraries for screening in drug discovery programs. For example, reaction with hydrazine hydrate can selectively replace one chlorine atom, providing a precursor for fused heterocyclic systems.[4]
Applications in Drug Discovery and Development
The primary application of this compound is as a crucial building block in the synthesis of active pharmaceutical ingredients (APIs).[1][4][9]
Key Intermediate for Resmetirom (MGL-3196)
The most prominent example of its application is in the manufacturing of Resmetirom , a drug developed for the treatment of non-alcoholic steatohepatitis (NASH) and liver fibrosis.[3][15] Resmetirom is a selective thyroid hormone receptor-beta (TR-β) agonist. This compound serves as a key intermediate in the multi-step synthesis of this API.[3]
Caption: Role as a key intermediate in the synthesis of Resmetirom.
Potential Therapeutic Applications
Research has also explored the therapeutic potential of derivatives of this scaffold in other areas:
-
Analgesic Effects: By inhibiting the COX-2 enzyme, derivatives could reduce the synthesis of prostaglandins, which are key mediators of inflammatory pain.[4] This suggests a potential role in developing novel non-steroidal anti-inflammatory drugs (NSAIDs) with potentially fewer gastrointestinal side effects.[4]
-
Cardiotonic Activity: The pyridazine core is found in compounds that act as phosphodiesterase (PDE3) inhibitors.[4] By inhibiting PDE3, intracellular levels of cyclic AMP (cAMP) can be increased, leading to enhanced cardiac contractility.[4]
-
Anti-Thrombotic Agents: The structure contains pharmacophoric elements that are important for inhibiting thromboxane A2 synthase, an enzyme involved in platelet aggregation.[4]
Handling, Storage, and Safety
As with any laboratory chemical, proper handling of this compound is essential.
-
Safety Precautions: A review of the Material Safety Data Sheet (MSDS) indicates that the compound may cause respiratory irritation.[11] It is crucial to handle it in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves, and a lab coat, must be worn.[11]
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong acids and oxidizing agents.[5][7][11] Storage under an inert atmosphere is also recommended.[16]
-
Disposal: Unused material and waste should be disposed of through a licensed professional waste disposal service, potentially via chemical incineration.[11]
Conclusion
This compound is more than just a chemical compound; it is an enabling tool for medicinal chemistry and drug development. Its molecular weight of 191.06 g/mol belies its significant impact as a versatile synthetic intermediate. The well-defined reactivity of its chloro-substituents, governed by the principles of nucleophilic aromatic substitution, provides a reliable handle for constructing complex molecules like Resmetirom. As research continues to uncover new therapeutic targets, the demand for such well-characterized, reactive, and versatile building blocks will undoubtedly grow, ensuring that this compound remains a relevant and valuable compound in the arsenal of synthetic and medicinal chemists.
References
- IP.com. (n.d.). An Improved Process For The Preparationof 3,6 Dichloro 4 Isopropylpyridazine.
- Google Patents. (n.d.). WO2007009913A1 - Pyridazinone derivatives as thyroid hormone receptor agonists.
- Pharmaffiliates. (n.d.). CAS No : 107228-51-3 | Product Name : this compound.
- PrepChem.com. (n.d.). Synthesis of this compound.
- Richerpharm. (n.d.). This compound CAS 107228-51-3.
- PubChem. (n.d.). This compound | C7H8Cl2N2 | CID 14024162.
- Molbase. (2025, February 5). This compound.
- Apicule. (n.d.). This compound (CAS No: 107228-51-3) API Intermediate Manufacturers.
- Scribd. (n.d.). Cas No_ 107228 51 3 Manufacturers _ 3,6 Dichloro 4 Isopropylpyridazine.
- PharmaCompass.com. (n.d.). 3,6-dichloro-4-isopropyl pyridazine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry.
- Capot Chemical. (2023, February 7). MSDS of this compound.
Sources
- 1. Page loading... [guidechem.com]
- 2. This compound | 107228-51-3 [chemicalbook.com]
- 3. apicule.com [apicule.com]
- 4. Buy this compound | 107228-51-3 [smolecule.com]
- 5. chemscene.com [chemscene.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. CAS 107228-51-3 | this compound - Synblock [synblock.com]
- 8. This compound | C7H8Cl2N2 | CID 14024162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. richerpharm.com [richerpharm.com]
- 10. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]
- 11. capotchem.com [capotchem.com]
- 12. An Improved Process For The Preparationof 3,6 Dichloro 4 [quickcompany.in]
- 13. prepchem.com [prepchem.com]
- 14. WO2007009913A1 - Pyridazinone derivatives as thyroid hormone receptor agonists - Google Patents [patents.google.com]
- 15. scribd.com [scribd.com]
- 16. 107228-51-3|this compound|BLD Pharm [bldpharm.com]
A Comprehensive Technical Guide to 3,6-Dichloro-4-isopropylpyridazine: Synthesis, Properties, and Applications in Drug Discovery
This guide provides an in-depth technical overview of 3,6-dichloro-4-isopropylpyridazine, a key heterocyclic intermediate in modern organic synthesis and medicinal chemistry. We will delve into its chemical identity, synthesis methodologies, physicochemical properties, and reactivity, with a particular focus on its role in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile molecule.
Chemical Identity and Physicochemical Properties
IUPAC Name: 3,6-dichloro-4-propan-2-ylpyridazine[1][2]
Synonyms: 3,6-Dichloro-4-(1-methylethyl)pyridazine, Resmetirom Impurity 4[2][3]
CAS Number: 107228-51-3[4]
Molecular Formula: C₇H₈Cl₂N₂[1]
Molecular Weight: 191.06 g/mol [1]
The structure of this compound features a pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. This core is substituted with two chlorine atoms at the 3 and 6 positions and an isopropyl group at the 4 position. The electron-withdrawing nature of the chlorine atoms and the pyridazine ring itself significantly influences the molecule's reactivity, making the chloro-substituents susceptible to nucleophilic displacement.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 191.06 g/mol | [1] |
| Molecular Formula | C₇H₈Cl₂N₂ | [1] |
| Boiling Point (Predicted) | 278.7 ± 35.0 °C | [5] |
| Density (Predicted) | 1.274 ± 0.06 g/cm³ | [5] |
| LogP | 2.9 | [1] |
| Topological Polar Surface Area (TPSA) | 25.8 Ų | [1] |
| Canonical SMILES | CC(C)C1=C(Cl)N=NC(Cl)=C1 | [4] |
| InChIKey | JRZDBBCBIQEJLA-UHFFFAOYSA-N | [1] |
Synthesis Methodologies
The synthesis of this compound is a critical process for its application in further chemical transformations. Several synthetic routes have been reported, with a common strategy involving the introduction of the isopropyl group onto a pre-existing 3,6-dichloropyridazine core.
Radical Isopropylation of 3,6-Dichloropyridazine
A prevalent and effective method for the synthesis of this compound involves the radical isopropylation of 3,6-dichloropyridazine using isobutyric acid in the presence of a silver nitrate catalyst and a persulfate initiator.[6][7][8] This approach leverages the generation of an isopropyl radical from isobutyric acid, which then adds to the electron-deficient pyridazine ring.
Reaction Scheme:
Caption: Synthesis of this compound.
Detailed Experimental Protocol:
-
Reaction Setup: In a reaction vessel, dissolve 3,6-dichloropyridazine, isobutyric acid, and a catalytic amount of silver nitrate in water.[6]
-
Initiation: Stir the mixture at a moderately elevated temperature (e.g., 50-70°C).[7][8]
-
Radical Generation: Slowly add an aqueous solution of a persulfate salt (e.g., ammonium persulfate or sodium persulfate) to the reaction mixture.[6][7] The persulfate decomposes upon heating to generate sulfate radicals, which then abstract a hydrogen atom from isobutyric acid to form an isopropyl radical.
-
Reaction Progression: The isopropyl radical adds to the 4-position of the 3,6-dichloropyridazine ring. The resulting radical intermediate is then oxidized to afford the final product.
-
Workup and Purification: After the reaction is complete, cool the mixture and adjust the pH to basic (pH 9-10) with an aqueous base such as ammonium hydroxide or sodium bicarbonate.[6][8] Extract the product with an organic solvent (e.g., dichloromethane or diethyl ether).[6][7] The combined organic layers are then washed, dried, and concentrated under reduced pressure. The crude product can be purified by fractional distillation or column chromatography to yield pure this compound.[6][7]
Causality of Experimental Choices:
-
Silver Nitrate: Silver(I) ions are crucial for the catalytic cycle, facilitating the oxidative addition and reductive elimination steps.
-
Persulfate: This is a common and efficient radical initiator that is readily available and water-soluble.
-
pH Adjustment: The basic workup is necessary to neutralize any acidic byproducts and to ensure the product is in its free base form for efficient extraction into the organic phase.
Multi-step Synthesis from Maleic Anhydride
An alternative synthetic pathway starts from maleic anhydride, which is first converted to 3,6-pyridazinediol.[6] This intermediate is then halogenated to 3,6-dichloropyridazine, followed by the isopropylation step as described above.[6]
Caption: Nucleophilic aromatic substitution reactions.
Applications in Drug Discovery and Development
This compound is a valuable building block in the synthesis of biologically active molecules, particularly in the pharmaceutical industry. [8]
Intermediate for Resmetirom
A significant application of this compound is as a key intermediate in the synthesis of Resmetirom (MGL-3196). [2][6]Resmetirom is a selective thyroid hormone receptor-β (THR-β) agonist that has been developed for the treatment of non-alcoholic steatohepatitis (NASH) and hyperlipidemia. [6][9]The pyridazine core of this compound serves as a crucial scaffold in the final drug molecule.
Potential in Other Therapeutic Areas
The structural motifs present in this compound and its derivatives have been explored for a range of other therapeutic targets. The pyridazine scaffold is a known pharmacophore in medicinal chemistry, and its derivatives have shown potential as:
-
Thromboxane A2 synthase inhibitors * Protein tyrosine phosphatase 1B (PTP1B) inhibitors * Cyclooxygenase-2 (COX-2) inhibitors , suggesting potential applications in pain and inflammation management.
Safety and Handling
This compound is a toxic substance and should be handled with appropriate safety precautions in a well-ventilated area or fume hood. [10][11] Hazard Statements:
-
H301: Toxic if swallowed [10][12]* H311: Toxic in contact with skin [10][12]* H331: Toxic if inhaled [10][12] Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [10][11]* P280: Wear protective gloves/protective clothing/eye protection/face protection. [10][11]* P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water. [10][11]* P405: Store locked up. [10][11] Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound. [10][11][13][14]
Conclusion
This compound is a synthetically versatile and commercially important chemical intermediate. Its straightforward synthesis and the reactivity of its chloro-substituents make it an attractive starting material for the construction of more complex molecules. Its pivotal role in the synthesis of the promising drug candidate Resmetirom highlights its significance in modern drug discovery. A thorough understanding of its chemistry and safe handling practices is essential for researchers and developers working with this compound.
References
- KLIO PHARMA PRIVATE LIMITED. (2024, October 10). An Improved Process For The Preparationof 3,6 Dichloro 4 Isopropylpyridazine.
- PrepChem.com. Synthesis of this compound. [Link]
- Google Patents. (2007). Pyridazinone derivatives as thyroid hormone receptor agonists. WO2007009913A1.
- PubChem. This compound. [Link]
- ChemWhat. (2025, February 5). This compound. [Link]
- Capot Chemical. (2023, February 7). MSDS of this compound. [Link]
- Anhui Senrise Technology Co., Ltd.
- Career Henan Chemical Co. This compound CAS-no-107228-51-3. [Link]
- Apicule. This compound (CAS No: 107228-51-3)
Sources
- 1. This compound | C7H8Cl2N2 | CID 14024162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. apicule.com [apicule.com]
- 3. :: this compound | Cas no:107228-51-3 | Svaklifesciences :: [svaklifesciences.com]
- 4. This compound 97% | CAS: 107228-51-3 | AChemBlock [achemblock.com]
- 5. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]
- 6. An Improved Process For The Preparationof 3,6 Dichloro 4 [quickcompany.in]
- 7. prepchem.com [prepchem.com]
- 8. Page loading... [wap.guidechem.com]
- 9. WO2007009913A1 - Pyridazinone derivatives as thyroid hormone receptor agonists - Google Patents [patents.google.com]
- 10. file.leyan.com [file.leyan.com]
- 11. energy01.oss-cn-shanghai.aliyuncs.com [energy01.oss-cn-shanghai.aliyuncs.com]
- 12. ambeed.com [ambeed.com]
- 13. capotchem.com [capotchem.com]
- 14. fishersci.com [fishersci.com]
Introduction: The Strategic Importance of 3,6-Dichloro-4-isopropylpyridazine
An In-depth Technical Guide to the Synthesis of 3,6-Dichloro-4-isopropylpyridazine
This compound, a heterocyclic compound with the molecular formula C₇H₈Cl₂N₂, is a pivotal intermediate in modern medicinal chemistry and agrochemical research.[1][2] Its structure, featuring a pyridazine core functionalized with two reactive chlorine atoms and an isopropyl group, makes it a versatile scaffold for building more complex molecules. The chlorine atoms at positions 3 and 6 are susceptible to nucleophilic substitution, allowing for the introduction of diverse functional groups, while the isopropyl moiety influences the molecule's steric and electronic properties.
This compound has gained significant attention as an excellent and cost-effective intermediate for the synthesis of Resmetirom, a selective thyroid hormone receptor-β agonist used in the treatment of metabolic diseases like nonalcoholic steatohepatitis (NASH).[3] Its robust synthesis is therefore of critical interest to researchers and professionals in drug development. This guide provides a comprehensive overview of the predominant synthesis pathway, delving into the underlying chemical principles, offering field-proven insights, and presenting detailed experimental protocols.
Retrosynthetic Analysis: A Logical Approach to Synthesis Design
A logical retrosynthetic analysis reveals a streamlined and industrially viable pathway for the synthesis of this compound. The strategy hinges on a late-stage C-H functionalization to introduce the isopropyl group onto a pre-formed dichloropyridazine ring.
The target molecule (I) can be disconnected at the C4-isopropyl bond, pointing to 3,6-dichloropyridazine (II) as the immediate precursor. This key intermediate is, in turn, accessible through the chlorination of 3,6-pyridazinediol (III) , also known as maleic hydrazide. The pyridazine ring itself is readily constructed via the cyclization of commercially available maleic anhydride (IV) with hydrazine.
Caption: Retrosynthetic pathway for this compound.
This multi-step approach is advantageous as it utilizes inexpensive and readily available starting materials while building complexity in a controlled and efficient manner.
Part 1: Construction of the 3,6-Dichloropyridazine Core
The synthesis begins with the formation of the foundational pyridazine heterocycle, followed by its activation via dichlorination.
Step 1.1: Synthesis of 3,6-Pyridazinediol from Maleic Anhydride
The first step involves the condensation of maleic anhydride with hydrazine hydrate.[3] This reaction proceeds in an acidic medium, typically using hydrochloric acid, and is heated to drive the cyclization.
Mechanism Insight: The reaction initiates with the nucleophilic attack of hydrazine on one of the carbonyl carbons of maleic anhydride, leading to the opening of the anhydride ring. The resulting intermediate then undergoes an intramolecular cyclization via condensation, eliminating water to form the stable six-membered pyridazine ring, yielding 3,6-pyridazinediol.[4]
Experimental Protocol: Synthesis of 3,6-Pyridazinediol (I) [3]
-
To a suitable reaction vessel, add hydrazine hydrate (80% solution).
-
Carefully add concentrated hydrochloric acid dropwise while maintaining the temperature below 10°C.
-
Add maleic anhydride to the mixture.
-
Heat the reaction mixture to 105-110°C and maintain for 4-6 hours.
-
After the reaction is complete, cool the mixture to 55-60°C.
-
Dilute the reaction mass with water and stir at room temperature.
-
Filter the resulting precipitate and dry to obtain 3,6-pyridazinediol. A typical yield is around 91% with high purity (>99% by HPLC).[3]
Step 1.2: Dichlorination of 3,6-Pyridazinediol
The conversion of the pyridazinediol tautomer to 3,6-dichloropyridazine is a critical activation step. This is most commonly achieved using phosphorus oxychloride (POCl₃) as both the chlorinating agent and solvent, though phosphorus pentachloride (PCl₅) can also be used.[3][5][6]
Causality Behind Experimental Choice: 3,6-Pyridazinediol exists in tautomeric equilibrium with its pyridazinone forms. The hydroxyl groups are poor leaving groups for nucleophilic substitution. POCl₃ effectively converts these hydroxyl groups into excellent leaving groups (chlorophosphates), which are then readily displaced by chloride ions also generated from POCl₃, driving the reaction to completion.
Experimental Protocol: Synthesis of 3,6-Dichloropyridazine (II) [7]
-
In a round-bottom flask under a nitrogen atmosphere, charge 3,6-pyridazinediol (1.0 eq).
-
Add phosphorus oxychloride (POCl₃, 5.0 eq) at room temperature.
-
Heat the reaction mixture to 80°C and maintain overnight.
-
After cooling, concentrate the mixture under high vacuum at 55-60°C to remove excess POCl₃.
-
Dilute the thick residue with ethyl acetate.
-
Slowly and carefully quench the mixture into an ice-cold saturated solution of sodium bicarbonate until the pH is approximately 8.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under vacuum to yield 3,6-dichloropyridazine. Yields are typically high, around 85%.[7]
Part 2: C-H Isopropylation via Minisci-Type Radical Reaction
The final and key step is the introduction of the isopropyl group at the C4 position of the pyridazine ring. This is accomplished through a silver-catalyzed radical reaction, a variation of the Minisci reaction, which is highly effective for the alkylation of electron-deficient heterocycles.[3][8][9][10]
Mechanism Insight: The reaction is initiated by a persulfate salt, such as ammonium or sodium persulfate, which generates sulfate radicals (SO₄⁻•) upon heating. These potent radicals then react with the silver(I) catalyst. The resulting silver(II) species is a powerful oxidant that facilitates the oxidative decarboxylation of isobutyric acid to generate an isopropyl radical (•CH(CH₃)₂). This nucleophilic radical then attacks the electron-deficient C4 position of the protonated pyridazine ring. A final oxidation and deprotonation step rearomatizes the ring to yield the final product.
Caption: Key stages of the silver-catalyzed radical isopropylation.
Comparative Analysis of Reaction Conditions
Several variations of this protocol exist, differing slightly in solvents, acids, and temperatures. The choice of conditions can impact yield, reaction time, and ease of workup.
| Reference | Oxidant | Acid | Solvent | Temp (°C) | Time | Yield (%) |
| Guidechem (Route 3)[8] | Ammonium Persulfate | Sulfuric Acid | H₂O | 75 | 30 min | 85.8 |
| Guidechem (Route 2)[8] | Ammonium Persulfate | Trifluoroacetic Acid | H₂O | 70 | 30 min | 88 |
| PrepChem[9] | Ammonium Persulfate | Sulfuric Acid | H₂O | 75 | - | - |
| Patent (WO2007009913A1)[10] | Ammonium Persulfate | Sulfuric Acid | Acetonitrile / Tetramethylene sulfone / H₂O | 55 | - | - |
| Patent (Improved Process)[3] | Sodium Persulfate | - | H₂O | 15-20 | 5 hrs | - |
Consolidated Experimental Protocol: Synthesis of this compound (III)[9][10]
-
Charge a reaction vessel with 3,6-dichloropyridazine (1.0 eq), isobutyric acid (1.1-2.0 eq), silver nitrate (AgNO₃, 0.1-0.5 eq), and water.
-
Add sulfuric acid (approx. 3.0 eq) to the mixture.
-
Heat the slurry to 60-75°C.
-
Prepare a solution of ammonium persulfate (approx. 3.0 eq) in water.
-
Add the ammonium persulfate solution dropwise to the reaction mixture, maintaining the temperature around 75°C. An exotherm may be observed.
-
Stir the mixture for 30-60 minutes after the addition is complete. Monitor the reaction by TLC or LC-MS.
-
Cool the mixture to room temperature or below (10°C) and add ice.
-
Adjust the pH to 9-10 by the slow addition of an aqueous base, such as ammonium hydroxide or sodium bicarbonate solution.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether, dichloromethane, or ethyl acetate) multiple times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and evaporate the solvent under reduced pressure to obtain the crude product as an oil.
-
Purify the crude product by fractional distillation or column chromatography (e.g., eluting with a hexane:ethyl acetate mixture) to yield pure this compound.[3][9] Yields are typically in the range of 85-96%.[8]
Conclusion
The synthesis of this compound is a robust and well-established multi-step process that is both scalable and economically viable. The pathway, beginning from inexpensive maleic anhydride, relies on classic heterocyclic formation followed by a modern, efficient C-H functionalization. A thorough understanding of the reaction mechanisms, particularly the silver-catalyzed radical isopropylation, allows for optimization of reaction conditions to achieve high yields and purity. The resulting compound serves as a highly valuable and versatile building block, enabling the synthesis of complex and biologically active molecules essential for the pharmaceutical industry.
References
- PrepChem.com. Synthesis of this compound.
- IP.com. (2021). An Improved Process For The Preparation of 3,6 Dichloro 4 Isopropylpyridazine.
- Google Patents. (2007). WO2007009913A1 - Pyridazinone derivatives as thyroid hormone receptor agonists.
- Google Patents. (2021). CN112645883A - Preparation method of 3, 6-dichloropyridazine.
- Google Patents. (2008). US20080167461A1 - Process for Preparing 3,6-Dichloropyridazine-1-Oxide.
- Google Patents. (2015). CN104447569A - Method for synthetizing 3,6-dichloropyridazine.
- PubChem - NIH. This compound.
- Universidade do Minho. Synthesis of pyridazine and pyridopyridazine derivatives.
- Google Patents. (1961). US3004027A - Process for purification of 3,6-dichloropyridazine.
- PharmaCompass.com. 3,6-dichloro-4-isopropyl pyridazine.
- PubMed. (2013). Strategy for the synthesis of pyridazine heterocycles and their derivatives.
- Organic Chemistry Portal. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines.
- Lirias. Strategy for the synthesis of pyridazine heterocycles and its derivatives.
- jkare. (2017). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction.
- The Royal Society of Chemistry. Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531).
- PubChem - NIH. This compound | C7H8Cl2N2 | CID 14024162.
Sources
- 1. This compound | C7H8Cl2N2 | CID 14024162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C7H8Cl2N2 | CID 14024162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. An Improved Process For The Preparationof 3,6 Dichloro 4 [quickcompany.in]
- 4. sphinxsai.com [sphinxsai.com]
- 5. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]
- 6. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]
- 7. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]
- 8. Page loading... [guidechem.com]
- 9. prepchem.com [prepchem.com]
- 10. WO2007009913A1 - Pyridazinone derivatives as thyroid hormone receptor agonists - Google Patents [patents.google.com]
An In-depth Technical Guide to the Starting Materials and Synthesis of 3,6-Dichloro-4-isopropylpyridazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-Dichloro-4-isopropylpyridazine is a substituted pyridazine that serves as a crucial intermediate in the synthesis of various high-value compounds, particularly in the pharmaceutical and agrochemical industries.[1][2] Its utility is highlighted by its role as a key building block in the synthesis of Resmetirom, a thyroid hormone receptor-beta (THR-beta) agonist.[3][4] The strategic placement of reactive chloro groups and an isopropyl moiety on the pyridazine core allows for diverse downstream functionalization. This guide provides a detailed exploration of the primary synthetic routes to this compound, focusing on the selection of starting materials, reaction mechanisms, and practical experimental protocols.
Core Synthetic Strategies: A Two-Pronged Approach
The synthesis of this compound is predominantly achieved through two well-established pathways. The choice between these routes often depends on the availability and cost of the initial starting materials.
-
Direct Isopropylation of 3,6-Dichloropyridazine: This is the most direct and commonly employed method, utilizing commercially available 3,6-dichloropyridazine and isobutyric acid.
-
Synthesis from Maleic Anhydride: This route offers a more fundamental approach, starting from the basic building blocks of maleic anhydride and hydrazine to first construct the pyridazine ring system, which is then chlorinated and subsequently isopropylated.
This guide will delve into both methodologies, providing a comprehensive understanding of the chemical transformations involved.
Route 1: Direct Isopropylation of 3,6-Dichloropyridazine
This approach introduces the isopropyl group onto the pre-formed 3,6-dichloropyridazine ring. The reaction is a free-radical substitution, often facilitated by a silver catalyst and a persulfate oxidant.
Starting Materials
-
3,6-Dichloropyridazine: A commercially available heterocyclic compound.
-
Isobutyric Acid: The source of the isopropyl group.
-
Silver Nitrate (AgNO₃): A catalyst that facilitates the generation of the isopropyl radical.
-
Ammonium Persulfate ((NH₄)₂S₂O₈) or Sodium Persulfate (Na₂S₂O₈): A strong oxidizing agent that initiates the radical formation.
-
Solvent: Typically water or a mixture of acetonitrile and water.[5][6]
Reaction Mechanism
The reaction proceeds via a Minisci-type radical substitution. The key steps are:
-
Radical Generation: The persulfate oxidant initiates the decarboxylation of isobutyric acid, catalyzed by silver ions, to form an isopropyl radical.
-
Radical Addition: The highly reactive isopropyl radical attacks the electron-deficient pyridazine ring.
-
Rearomatization: The resulting intermediate is oxidized to restore the aromaticity of the pyridazine ring, yielding the final product.
Experimental Protocol: Synthesis of this compound[7]
-
In a suitable reaction vessel, slurry 3,6-dichloropyridazine (50 g) in water (500 ml).
-
Add silver nitrate (28.5 g) and isobutyric acid (66.5 g) to the slurry at 50°C.
-
Add an additional 500 ml of water and sulfuric acid (98.6 g), and heat the mixture to 60°C.
-
Slowly add a solution of ammonium persulfate (228 g) in water (500 ml). The temperature will rise to approximately 75°C.
-
After the addition is complete, cool the mixture to 10°C and add ice.
-
Adjust the pH to 9-10 with ammonium hydroxide.
-
Extract the product with diethyl ether (3 x 400 ml).
-
Combine the organic layers and wash with 0.5N sodium hydroxide (2 x 400 ml) and then with brine.
-
Dry the organic layer over magnesium sulfate, filter, and evaporate the solvent under vacuum to yield the crude product.
-
Purify the product by high-performance liquid chromatography (HPLC) using a hexane:ethyl acetate (5:1) eluent to obtain pure this compound.
Tabulated Reaction Conditions and Yields
| Reference | Starting Materials | Catalyst/Oxidant | Solvent | Temperature (°C) | Yield (%) |
| [7] | 3,6-Dichloropyridazine, Isobutyric Acid | AgNO₃ / (NH₄)₂S₂O₈ | Water | 50-75 | Not specified |
| [2] | 3,6-Dichloropyridazine, Isobutyric Acid | AgNO₃ / (NH₄)₂S₂O₈ | Water | 70-75 | 85.77 - 96 |
| [5] | 3,6-Dichloropyridazine, Isobutyric Acid | AgNO₃ / Persulfate | Acetonitrile/Water | 55 | Not specified |
| [6] | 3,6-Dichloropyridazine, Isobutyric Acid | AgNO₃ / Na₂S₂O₈ | Water | 15-20 | Not specified |
Route 2: Synthesis from Maleic Anhydride
This pathway involves the initial construction of the pyridazine ring, followed by chlorination and isopropylation.
Part A: Synthesis of 3,6-Dichloropyridazine
The first stage of this route focuses on the preparation of the key intermediate, 3,6-dichloropyridazine.
-
Maleic Anhydride: A readily available and inexpensive starting material.
-
Hydrazine Hydrate (N₂H₄·H₂O): Used to form the pyridazine ring.
-
Chlorinating Agent: Phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) are commonly used.[8][9][10]
-
Ring Formation: Maleic anhydride reacts with hydrazine hydrate to form 3,6-pyridazinediol (maleic hydrazide).[6][9]
-
Chlorination: The 3,6-pyridazinediol is then chlorinated using a strong chlorinating agent like phosphorus oxychloride or phosphorus pentachloride to yield 3,6-dichloropyridazine.[8][9][10]
Caption: Synthesis pathway of 3,6-Dichloropyridazine from Maleic Anhydride.
-
In a 500 mL round-bottom flask, add 3,6-pyridazinediol (11.20 g, 100 mmol), phosphorus oxychloride (46.00 g, 300 mmol), and chloroform (150 ml).
-
Stir the reaction mixture at 65°C for 3.5 hours. Monitor the reaction completion using TLC and GC.
-
After the reaction is complete, remove the solvent by rotary evaporation to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to obtain pure 3,6-dichloropyridazine. The reported yield is 86%.
Part B: Isopropylation of 3,6-Dichloropyridazine
Once 3,6-dichloropyridazine is synthesized, the isopropylation step is carried out as described in Route 1 .
Caption: Overall synthetic route to this compound from Maleic Anhydride.
Conclusion
The synthesis of this compound is a well-documented process with robust and scalable methodologies. The choice of starting materials, either the direct use of 3,6-dichloropyridazine or the de novo synthesis from maleic anhydride, allows for flexibility based on economic and logistical considerations. The Minisci-type radical isopropylation is a key transformation, and understanding its mechanism is crucial for optimizing reaction conditions and achieving high yields. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals working with this important chemical intermediate.
References
- PrepChem.com. Synthesis of this compound. [Link]
- Google Patents. WO2007009913A1 - Pyridazinone derivatives as thyroid hormone receptor agonists.
- IP.com. An Improved Process For The Preparationof 3,6 Dichloro 4 Isopropylpyridazine. [Link]
- Google Patents. CN104447569A - Method for synthetizing 3,6-dichloropyridazine.
- Google Patents.
- ResearchGate. Chemical Studies on 3,6-Dichloropyridazine (Part 2). [Link]
- Apicule. This compound (CAS No: 107228-51-3)
- LookChem. This compound. [Link]
- Technical Disclosure Commons. A process for the preparation of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]. [Link]
Sources
- 1. Buy this compound | 107228-51-3 [smolecule.com]
- 2. Page loading... [guidechem.com]
- 3. apicule.com [apicule.com]
- 4. tdcommons.org [tdcommons.org]
- 5. WO2007009913A1 - Pyridazinone derivatives as thyroid hormone receptor agonists - Google Patents [patents.google.com]
- 6. An Improved Process For The Preparationof 3,6 Dichloro 4 [quickcompany.in]
- 7. prepchem.com [prepchem.com]
- 8. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]
- 9. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]
- 10. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]
Navigating the Regioselective Landscape of Nucleophilic Substitution on 3,6-Dichloro-4-isopropylpyridazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyridazine core is a privileged scaffold in medicinal chemistry, with its unique physicochemical properties making it an attractive component in the design of novel therapeutics.[1] Among the myriad of functionalized pyridazines, 3,6-dichloro-4-isopropylpyridazine stands out as a versatile and highly valuable intermediate. Its two reactive chlorine atoms provide handles for introducing diverse functionalities through nucleophilic aromatic substitution (SNAr), paving the way for the synthesis of a wide array of pharmacologically active molecules.[2][3]
This in-depth technical guide, designed for the discerning researcher, delves into the core principles and practical applications of nucleophilic substitution reactions on this compound. Moving beyond a simple recitation of protocols, this document illuminates the causality behind experimental choices, empowering scientists to rationally design and execute their synthetic strategies.
The Foundation: Understanding the Pyridazine Core and its Synthesis
The this compound molecule, with the chemical formula C7H8Cl2N2, is a key building block in the synthesis of various organic compounds, particularly in the pharmaceutical and agrochemical industries.[4] Its synthesis is most commonly achieved through the radical isopropylation of 3,6-dichloropyridazine. Several synthetic routes have been established, often employing isobutyric acid as the isopropyl source in the presence of a radical initiator like ammonium persulfate and a silver nitrate catalyst.[4][5]
A typical synthetic protocol is as follows:
Protocol 1: Synthesis of this compound [4]
| Step | Procedure |
| 1 | To a solution of 3,6-dichloropyridazine (1.0 eq) and isobutyric acid (1.25 eq) in water, add silver nitrate (0.1 eq) and trifluoroacetic acid (0.2 eq). |
| 2 | Heat the mixture to 70°C with stirring. |
| 3 | Slowly add a solution of ammonium persulfate in water dropwise to the reaction mixture. |
| 4 | After the addition is complete, continue stirring for 20 minutes. |
| 5 | Cool the reaction to room temperature and adjust the pH to 9-10 with an aqueous solution of sodium bicarbonate. |
| 6 | Extract the product with a suitable organic solvent (e.g., n-hexane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. |
| 7 | Purify the crude product by column chromatography to obtain this compound. |
This method has been reported to yield the desired product in high purity and yield (up to 96%).[4]
The Heart of the Matter: Regioselectivity in Nucleophilic Aromatic Substitution
The two chlorine atoms on the this compound ring are not equally reactive. The electron-withdrawing nature of the adjacent nitrogen atoms activates both positions towards nucleophilic attack. However, the position of substitution is critically influenced by both electronic and steric factors.
Caption: Predicted regioselectivity of nucleophilic attack.
A Universe of Possibilities: Reactions with Various Nucleophiles
The true utility of this compound lies in its reactivity with a diverse array of nucleophiles, enabling the construction of complex molecular architectures.
Reactions with N-Nucleophiles (Amines)
The reaction of this compound with amines is a cornerstone for the introduction of nitrogen-containing functional groups. Both primary and secondary, aliphatic and aromatic amines can be employed.
1. Aromatic Amines:
The reaction with substituted anilines is particularly relevant in the synthesis of pharmacologically active compounds. For instance, the condensation of this compound with 4-amino-2,6-dichlorophenol is a key step in the synthesis of certain thyroid hormone receptor agonists.[8][9]
Protocol 2: Reaction with 4-Amino-2,6-dichlorophenol [8]
| Step | Procedure |
| 1 | To a solution of 4-amino-2,6-dichlorophenol (1.0 eq) in a suitable polar aprotic solvent (e.g., N,N-dimethylacetamide), add a strong base such as potassium tert-butoxide (excess). |
| 2 | Add this compound (1.0 eq) to the mixture. |
| 3 | Heat the reaction mixture at an elevated temperature (e.g., 100-120°C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS). |
| 4 | Upon completion, cool the reaction mixture and perform an aqueous workup. |
| 5 | Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. |
| 6 | Purify the crude product by chromatography to yield the desired 4-((6-chloro-5-isopropylpyridazin-3-yl)oxy)-3,5-dichloroaniline. |
The choice of base and solvent is crucial in these reactions. Strong, non-nucleophilic bases like potassium tert-butoxide or potassium carbonate are often used to deprotonate the amine or phenol, generating a more potent nucleophile.[8] Polar aprotic solvents like DMAc or DMF are typically employed to solubilize the reactants and facilitate the SNAr reaction.
2. Aliphatic Amines:
While specific examples with this compound are not abundant in readily accessible literature, based on the reactivity of the parent 3,6-dichloropyridazine, reactions with aliphatic amines are expected to proceed readily.[10][11] These reactions often require heating and may be carried out in the presence of a base to scavenge the HCl generated.
Caption: General workflow for SNAr reactions.
Reactions with O-Nucleophiles (Alkoxides and Phenoxides)
The displacement of a chlorine atom by an oxygen nucleophile provides access to pyridazinyl ethers. These reactions are typically performed using a pre-formed alkoxide or by generating it in situ with a strong base.
Protocol 3: General Procedure for Reaction with Alkoxides
| Step | Procedure |
| 1 | In a dry, inert atmosphere, dissolve the corresponding alcohol in a suitable anhydrous solvent (e.g., THF, DMF). |
| 2 | Add a strong base such as sodium hydride or potassium tert-butoxide portion-wise at 0°C to generate the alkoxide. |
| 3 | To this solution, add this compound (1.0 eq). |
| 4 | Allow the reaction to warm to room temperature or heat as necessary, monitoring for completion by TLC or LC-MS. |
| 5 | Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride. |
| 6 | Extract the product with an organic solvent, wash the organic layer with brine, dry, and concentrate. |
| 7 | Purify by column chromatography. |
The regioselectivity of these reactions is expected to favor substitution at the C6 position. The resulting 3-alkoxy-6-chloro-4-isopropylpyridazines are valuable intermediates for further functionalization.
Reactions with S-Nucleophiles (Thiolates)
Thiolates are excellent nucleophiles and readily displace halides in SNAr reactions. This provides a route to sulfur-containing pyridazine derivatives, which are of interest in medicinal chemistry.
Protocol 4: General Procedure for Reaction with Thiolates
| Step | Procedure |
| 1 | Dissolve the desired thiol in a suitable solvent such as DMF or ethanol. |
| 2 | Add a base like sodium hydroxide, potassium carbonate, or triethylamine to generate the thiolate in situ. |
| 3 | Add this compound (1.0 eq) to the thiolate solution. |
| 4 | Stir the reaction at room temperature or with gentle heating until the starting material is consumed. |
| 5 | Perform an aqueous workup, extract the product with an organic solvent, and wash the organic layer. |
| 6 | Dry the organic layer, concentrate, and purify the product by chromatography. |
These reactions are generally high-yielding and regioselective for the C6 position.
Summary of Reaction Conditions
| Nucleophile Type | Typical Base | Typical Solvent | Temperature Range (°C) |
| Aromatic Amines | K₂CO₃, t-BuOK | DMF, DMAc | 25 - 120 |
| Aliphatic Amines | Et₃N, K₂CO₃ | EtOH, MeCN, DMF | 25 - 100 |
| Alcohols/Phenols | NaH, t-BuOK | THF, DMF | 0 - 80 |
| Thiols | NaOH, K₂CO₃, Et₃N | EtOH, DMF | 25 - 60 |
Field-Proven Insights and Causality
The success of these nucleophilic substitution reactions hinges on a careful consideration of several factors:
-
Nucleophilicity: The reactivity of the nucleophile is paramount. Stronger nucleophiles will generally react faster and under milder conditions. The pKa of the conjugate acid of the nucleophile is a good indicator of its strength.
-
Solvent Effects: Polar aprotic solvents are generally preferred for SNAr reactions as they can solvate the cation of the base while leaving the nucleophilic anion relatively free, thus enhancing its reactivity.
-
Base Strength: The choice of base should be tailored to the pKa of the nucleophile. A base that is strong enough to deprotonate the nucleophile without causing side reactions is ideal.
-
Temperature Control: While many of these reactions require heating to proceed at a reasonable rate, excessive temperatures can lead to the formation of side products, including disubstituted pyridazines. Careful temperature control and reaction monitoring are essential.
-
Steric Hindrance: The bulky isopropyl group at the C4 position can sterically hinder the approach of a nucleophile to the adjacent C3 position, further favoring substitution at the less encumbered C6 position.
Conclusion and Future Directions
This compound is a powerful and versatile building block in modern organic synthesis. Its nucleophilic substitution reactions provide a reliable and efficient means of accessing a wide range of functionalized pyridazines with significant potential in drug discovery and development. A thorough understanding of the principles of regioselectivity and the careful optimization of reaction conditions are key to harnessing the full synthetic potential of this valuable intermediate.
Future research in this area could focus on expanding the scope of nucleophiles used, exploring catalytic methods to achieve substitution under milder conditions, and conducting detailed mechanistic studies to further elucidate the role of the 4-isopropyl group in directing the regioselectivity of these important transformations.
References
- Blumberg, B. S. (n.d.). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Baruch S. Blumberg Institute.
- PrepChem. (n.d.). Synthesis of this compound.
- Rahman, M. M., et al. (2014). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines.
- Justia Patents. (2023). pyridazinone or pyridazine compound and derivative and pharmaceutical composition thereof.
- Um, I.-H., Lee, S.-J., Kim, J.-J., & Kwon, D.-S. (1994). A Mechanistic Study on Nucleophilic Substitution Reactions of Aryl Substituted Benzenesulfonates with Anionic Nucleophiles. Bulletin of the Korean Chemical Society, 15(3), 256-260.
- ResearchGate. (n.d.). Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides.
- Yakhak Hoeji. (2005). Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropridazines. Inforang.
- Google Patents. (n.d.). WO2024084491A1 - A process for the synthesis of resmetirom and its intermediates.
- ResearchGate. (n.d.). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines.
- Google Patents. (n.d.). CN104844523A - Synthesis method of 3-amino-6-chloropyridazine.
- Google Patents. (n.d.). WO2007009913A1 - Pyridazinone derivatives as thyroid hormone receptor agonists.
- QM Magic Class. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
- Snieckus, V., & P. Beak. (2021). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. PubMed Central.
- ResearchGate. (n.d.). Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides.
- Jacobsen, E. N., et al. (2019).
- Smith, A. M. R., & Gouverneur, V. (2020). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. PubMed Central.
- Sherif, M. H., Ahmed, G. A., Elbahnasawy, A. A., & Helal, E. O. (2010). Chemical studies on 3,6-dichloropyridazine. Journal of American Science, 6(11), 570-574.
- Google Patents. (n.d.). CN104447569A - Method for synthetizing 3,6-dichloropyridazine.
- PubChem. (n.d.). This compound.
- Google Patents. (n.d.). WO2024084491A1 - Procédé de synthèse de res metirom et de ses intermédiaires.
- Google Patents. (n.d.). WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine.
- Smith, A. M. R., & Gouverneur, V. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central.
- Google Patents. (n.d.). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
Sources
- 1. prepchem.com [prepchem.com]
- 2. benchchem.com [benchchem.com]
- 3. patents.justia.com [patents.justia.com]
- 4. Page loading... [guidechem.com]
- 5. An Improved Process For The Preparationof 3,6 Dichloro 4 [quickcompany.in]
- 6. wuxibiology.com [wuxibiology.com]
- 7. researchgate.net [researchgate.net]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. WO2024084491A1 - Procédé de synthèse de res metirom et de ses intermédiaires - Google Patents [patents.google.com]
- 10. test-psk.inforang.com [test-psk.inforang.com]
- 11. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]
Spectroscopic Data of 3,6-Dichloro-4-isopropylpyridazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-Dichloro-4-isopropylpyridazine is a substituted pyridazine derivative with the molecular formula C₇H₈Cl₂N₂ and a molecular weight of 191.06 g/mol .[1][2] Its structural features, including a heterocyclic aromatic ring, chloro-substituents, and an isopropyl group, make it a molecule of interest in medicinal chemistry and drug discovery. The pyridazine core is a common scaffold in a variety of biologically active compounds, and the specific substitution pattern of this molecule may impart unique pharmacological properties. This technical guide provides an in-depth overview of the expected spectroscopic data for this compound, offering a foundational resource for its identification, characterization, and quality control in a research and development setting.
Disclaimer: The spectroscopic data presented in this guide are predicted based on the chemical structure of this compound and established principles of spectroscopy. While efforts have been made to provide accurate estimations, these values have not been experimentally verified from publicly available sources and should be used as a reference. Experimental determination is recommended for definitive structural elucidation.
Molecular Structure
The structural formula of this compound is presented below. The numbering of the pyridazine ring and the isopropyl group is crucial for the assignment of spectroscopic signals.
Figure 1: Chemical structure of this compound with atom numbering.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) is summarized in the table below.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| ~7.5 | s | 1H | - | H5 |
| ~3.5 | sept | 1H | ~7.0 | CH (isopropyl) |
| ~1.3 | d | 6H | ~7.0 | CH₃ (isopropyl) |
Interpretation and Rationale
-
Aromatic Region: A single proton (H5) is attached to the pyridazine ring. Due to the electronegative chlorine and nitrogen atoms, this proton is expected to be deshielded and appear as a singlet in the aromatic region of the spectrum, estimated around 7.5 ppm. The absence of adjacent protons results in a singlet multiplicity.
-
Isopropyl Group: The isopropyl group gives rise to two distinct signals.
-
The methine proton (CH) is adjacent to six equivalent methyl protons, resulting in a septet multiplicity (according to the n+1 rule, where n=6). Its chemical shift is predicted to be around 3.5 ppm due to the proximity to the aromatic ring.
-
The six methyl protons (CH₃) are equivalent and are coupled to the single methine proton, leading to a doublet multiplicity. These protons are expected to resonate at a higher field, around 1.3 ppm.
-
Experimental Protocol for ¹H NMR
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Parameters (300 MHz Spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Spectral Width: 0-15 ppm.
-
Temperature: 298 K.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants.
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule.
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum of this compound in CDCl₃ is presented below.
| Chemical Shift (δ) ppm | Assignment |
| ~160 | C3, C6 |
| ~145 | C4 |
| ~125 | C5 |
| ~30 | CH (isopropyl) |
| ~22 | CH₃ (isopropyl) |
Interpretation and Rationale
-
Aromatic Carbons: The pyridazine ring contains four distinct carbon atoms.
-
The carbons bonded to the highly electronegative chlorine atoms (C3 and C6) are expected to be the most deshielded, with a predicted chemical shift around 160 ppm.
-
The carbon atom bearing the isopropyl group (C4) is also expected to be significantly deshielded, appearing around 145 ppm.
-
The carbon atom bonded to the hydrogen (C5) will be the most shielded of the aromatic carbons, with an estimated chemical shift of approximately 125 ppm.
-
-
Isopropyl Carbons:
-
The methine carbon (CH) of the isopropyl group is predicted to resonate around 30 ppm.
-
The two equivalent methyl carbons (CH₃) will appear at a higher field, around 22 ppm.
-
Experimental Protocol for ¹³C NMR
-
Sample Preparation:
-
Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial for obtaining a good signal-to-noise ratio in a shorter time.
-
-
Instrument Parameters (75 MHz Spectrometer):
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 to 4096, due to the low natural abundance of ¹³C.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 0-200 ppm.
-
Temperature: 298 K.
-
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the CDCl₃ solvent peak (δ = 77.16 ppm).
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Predicted Mass Spectrum Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Proposed Fragment |
| 190/192/194 | 100 / 65 / 10 | [M]⁺ (Molecular Ion) |
| 175/177/179 | 40 / 26 / 4 | [M - CH₃]⁺ |
| 155/157 | 30 / 10 | [M - Cl]⁺ |
| 148/150 | 20 / 7 | [M - C₃H₆]⁺ |
| 113 | 15 | [M - C₃H₆ - Cl]⁺ |
Interpretation and Rationale
-
Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at m/z 190, corresponding to the molecular weight of this compound. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed. The ratio of the peaks at m/z 190 (containing two ³⁵Cl), m/z 192 (containing one ³⁵Cl and one ³⁷Cl), and m/z 194 (containing two ³⁷Cl) is predicted to be approximately 100:65:10.
-
Fragmentation Pathway:
-
Loss of a methyl group (-CH₃) from the isopropyl moiety would result in a fragment ion at m/z 175, with a corresponding isotopic pattern.
-
Loss of a chlorine atom (-Cl) would lead to a fragment at m/z 155, also showing an isotopic pattern for the remaining chlorine atom.
-
A common fragmentation for alkyl-substituted aromatic rings is the loss of the alkyl group as an alkene. In this case, loss of propene (C₃H₆) would give a fragment at m/z 148.
-
Subsequent loss of a chlorine atom from the m/z 148 fragment would result in an ion at m/z 113.
-
Figure 2: Proposed mass spectrometry fragmentation pathway for this compound.
Experimental Protocol for GC-MS (EI)
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
-
Gas Chromatography (GC) Parameters:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (split or splitless injection depending on concentration).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 50 °C for 2 minutes, then ramp to 280 °C at a rate of 10-20 °C/min, and hold for 5 minutes.
-
-
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050-3150 | Weak-Medium | C-H stretching (aromatic) |
| 2850-3000 | Medium | C-H stretching (aliphatic - isopropyl) |
| 1550-1600 | Medium | C=N stretching (pyridazine ring) |
| 1450-1500 | Medium | C=C stretching (pyridazine ring) |
| 1370-1390 | Medium | C-H bending (isopropyl - gem-dimethyl) |
| 1000-1200 | Strong | C-Cl stretching |
| 800-900 | Strong | C-H out-of-plane bending (aromatic) |
Interpretation and Rationale
-
C-H Stretching: The spectrum will show distinct C-H stretching vibrations for the aromatic proton (above 3000 cm⁻¹) and the aliphatic protons of the isopropyl group (below 3000 cm⁻¹).
-
Ring Vibrations: The C=N and C=C stretching vibrations of the pyridazine ring are expected in the 1450-1600 cm⁻¹ region.
-
Isopropyl Group Bending: A characteristic doublet is expected around 1370-1390 cm⁻¹ due to the gem-dimethyl structure of the isopropyl group.
-
C-Cl Stretching: Strong absorptions corresponding to the C-Cl stretching vibrations are predicted in the fingerprint region, typically between 1000 and 1200 cm⁻¹.
-
Out-of-Plane Bending: A strong band in the 800-900 cm⁻¹ region is indicative of the C-H out-of-plane bending of the isolated aromatic proton.
Experimental Protocol for FTIR (ATR)
-
Sample Preparation:
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the liquid or solid this compound sample directly onto the ATR crystal.
-
If the sample is solid, apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.
-
-
Instrument Parameters:
-
Scan Range: 4000-400 cm⁻¹.
-
Number of Scans: 16-32.
-
Resolution: 4 cm⁻¹.
-
Mode: Transmittance or Absorbance.
-
-
Data Acquisition and Processing:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final IR spectrum.
-
Conclusion
This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound, covering ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy. The detailed interpretations, along with the step-by-step experimental protocols, serve as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development. While the provided data is based on theoretical predictions, it offers a robust framework for the initial identification and characterization of this compound. For definitive structural confirmation and quality control, it is imperative to acquire and analyze experimental data following the methodologies outlined herein.
References
- PubChem. This compound. [Link]
- Apicule. This compound (CAS No: 107228-51-3)
- Spectral Database for Organic Compounds (SDBS). [Link]
- Organic Chemistry D
- PharmaCompass. 3,6-dichloro-4-isopropyl pyridazine. [Link]
- ResearchG
- Govindan, R., & Young, K. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. [Link]
- Oregon State University. 13C NMR Chemical Shifts. [Link]
- Organic Chemistry D
- SpectraBase. 3,6-Dichloro-4-methylpyridazine - Optional[13C NMR]. [Link]
- Capot Chemical. MSDS of this compound. [Link]
- Vasista Group. Cas No - 107228 51 3 Manufacturers - 3,6 Dichloro 4 Isopropylpyridazine. [Link]
- Pharmaffiliates. This compound. [Link]
Sources
A Technical Guide to the ¹H NMR Spectrum of 3,6-Dichloro-4-isopropylpyridazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-Dichloro-4-isopropylpyridazine is a substituted pyridazine derivative with the chemical formula C₇H₈Cl₂N₂.[1][2] The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, is a significant scaffold in medicinal chemistry.[2] This compound often serves as a crucial intermediate in the synthesis of novel pharmaceutical and agrochemical agents.[2]
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. Specifically, Proton (¹H) NMR provides detailed information about the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. This guide offers an in-depth analysis of the ¹H NMR spectrum of this compound, providing a framework for its unequivocal structural confirmation.
Predicted ¹H NMR Spectral Characteristics
A thorough analysis of the molecular structure of this compound allows for the prediction of its ¹H NMR spectrum. The structure presents three distinct sets of non-equivalent protons, which should give rise to three unique signals.
-
Aromatic Proton (H-5): A single proton is attached to the pyridazine ring at the C-5 position. The pyridazine ring itself is electron-deficient due to the electronegativity of the two nitrogen atoms.[3][4] This effect, compounded by the strong electron-withdrawing nature of the two chlorine atoms at positions 3 and 6, will significantly deshield the H-5 proton, shifting its resonance to a low field (downfield) in the aromatic region of the spectrum.[2] Since there are no adjacent protons, this signal is expected to be a singlet (s) .
-
Isopropyl Methine Proton (H-a): The lone proton on the tertiary carbon of the isopropyl group is directly attached to the pyridazine ring. It is coupled to the six equivalent protons of the two methyl groups. Following the n+1 rule, this signal should appear as a septet (sept) . Its chemical shift will be moderately downfield due to the proximity of the heteroaromatic ring.
-
Isopropyl Methyl Protons (H-b): The six protons of the two methyl groups are equivalent due to the free rotation around the carbon-carbon bond. These protons are coupled to the single methine proton (H-a) and are therefore expected to appear as a doublet (d) . Being aliphatic in nature, these protons will resonate at a high field (upfield) compared to the other protons in the molecule.
The expected integration ratio for these signals is 1:1:6, corresponding to the number of protons in each unique environment (H-5 : H-a : H-b).
Experimental Protocol: Acquiring the Spectrum
This section details a standardized protocol for obtaining a high-resolution ¹H NMR spectrum of this compound.
I. Sample Preparation
The quality of the NMR sample is paramount for acquiring a high-quality spectrum.
-
Weighing the Analyte: Accurately weigh approximately 10-15 mg of this compound into a clean, dry glass vial.
-
Solvent Selection: Use approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃). Deuterated solvents are essential as they are "invisible" in the ¹H NMR spectrum, preventing the large solvent signal from obscuring the analyte signals. They also provide the deuterium lock signal required by modern spectrometers for field stabilization.
-
Dissolution and Filtration: Add the deuterated solvent to the vial and gently agitate until the sample is fully dissolved. The solution must be completely homogenous and free of any particulate matter, which can degrade spectral resolution. If any solids are present, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, 5 mm NMR tube.
-
Transfer and Capping: Ensure the final volume in the NMR tube is sufficient, typically around 4-5 cm in height. Cap the NMR tube securely and label it clearly.
II. Instrumental Parameters
The following parameters are typical for a 400 MHz NMR spectrometer:
-
Spectrometer: 400 MHz FT-NMR Spectrometer
-
Probe: 5 mm Broadband Observe
-
Nucleus: ¹H
-
Solvent: CDCl₃
-
Temperature: 298 K (25 °C)
-
Number of Scans (NS): 16
-
Relaxation Delay (D1): 2.0 s
-
Acquisition Time (AQ): 4.0 s
-
Spectral Width (SW): 16 ppm (-2 to 14 ppm)
-
Referencing: The spectrum is referenced to the residual non-deuterated solvent peak of chloroform (CHCl₃) at δ 7.26 ppm.
Data Analysis and Interpretation
The ¹H NMR spectrum of this compound displays three signals, consistent with the predicted structure. The detailed analysis is as follows:
| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| H-5 | 7.61 | Singlet (s) | 1H | - | Pyridazine Ring Proton |
| H-a | 3.54 | Septet (sept) | 1H | 6.9 | Isopropyl Methine (-CH) |
| H-b | 1.38 | Doublet (d) | 6H | 6.9 | Isopropyl Methyls (-CH₃)₂ |
Signal-by-Signal Breakdown:
-
δ 7.61 (Singlet, 1H): This downfield signal is assigned to the H-5 proton on the pyridazine ring.[5] Its singlet multiplicity confirms the absence of any adjacent proton neighbors. The significant deshielding is a direct result of the cumulative electron-withdrawing effects of the two ring nitrogens and the two chloro substituents.[3][4]
-
δ 3.54 (Septet, 1H): This signal corresponds to the methine proton (H-a) of the isopropyl group. The septet pattern is a classic indicator of a proton coupled to six equivalent neighboring protons, in this case, the two methyl groups.[6] The vicinal coupling constant, ³J, is 6.9 Hz, a typical value for freely rotating alkyl systems.[7][8][9]
-
δ 1.38 (Doublet, 6H): This upfield signal, integrating to six protons, is assigned to the two equivalent methyl groups (H-b) of the isopropyl substituent.[10] The doublet multiplicity arises from coupling with the single adjacent methine proton. Crucially, the coupling constant of 6.9 Hz is identical to that of the septet at 3.54 ppm, confirming the coupling relationship between these two sets of protons.[9]
Visualization of Structural Relationships
The following diagram illustrates the structure of this compound and the key proton-proton coupling interaction.
Caption: Structure of this compound with ¹H NMR assignments and J-coupling.
Conclusion
The ¹H NMR spectrum provides an unambiguous fingerprint for the structure of this compound. The observed chemical shifts, signal multiplicities, and integration ratios are all in excellent agreement with the theoretical predictions for the molecule. The characteristic singlet for the ring proton, along with the coupled doublet and septet of the isopropyl group, definitively confirms the substitution pattern and overall structure. This validated structural data is a critical prerequisite for the use of this compound in further research and development, particularly in the synthesis of new bioactive molecules where precise structural knowledge is essential for understanding structure-activity relationships.
References
- PubChem. This compound. [Link]
- SpectraBase. 3,6-Dichloropyridazine. [Link]
- SpectraBase. 3,6-Dichloropyridazine Chemical Shifts. [Link]
- Abraham, R. J., & Reid, M. (2002). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Journal of the Chemical Society, Perkin Transactions 2, (5), 879-886. [Link]
- Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
- Chemistry Stack Exchange. Relative magnitudes of 2- and 3-bond coupling constants. [Link]
- Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
- Semantic Scholar. 1H chemical shifts in NMR. Part 18.
- Oregon State University. 1H NMR Chemical Shift. [Link]
- YouTube. Coupling Constant J & Factors Affecting it. [Link]
- Chemistry LibreTexts. 2.
- ResearchGate. 1H chemical shifts in NMR. Part 18.
- Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. [Link]
- ResearchGate. Geminal carbon-proton spin-spin coupling constants in ethyl, isopropyl and tert-butyl compounds. [Link]
Sources
- 1. This compound | C7H8Cl2N2 | CID 14024162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound | 107228-51-3 [smolecule.com]
- 3. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. 3,6-Dichloropyridazine(141-30-0) 1H NMR spectrum [chemicalbook.com]
- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Safe Handling of 3,6-Dichloro-4-isopropylpyridazine
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential safety and handling protocols for 3,6-dichloro-4-isopropylpyridazine (CAS No. 107228-51-3). As a Senior Application Scientist, the following content is synthesized from authoritative safety data sheets, established laboratory safety principles, and an understanding of the chemical reactivity of halogenated nitrogen heterocycles. The primary directive of this document is to foster a proactive safety culture by explaining the causality behind each procedural recommendation, ensuring that every protocol is a self-validating system of safety.
Compound Profile and Hazard Identification
This compound is a substituted pyridazine ring with the molecular formula C₇H₈Cl₂N₂.[1][2] Its utility as an intermediate in pharmaceutical and agrochemical synthesis stems from the reactivity of its functional groups, particularly the two chlorine atoms, which are susceptible to nucleophilic substitution.[1] However, the very features that make it synthetically useful also underpin its significant health hazards.
1.1. GHS Classification and Primary Hazards
This compound is classified under the Globally Harmonized System (GHS) as acutely toxic. The primary routes of exposure and their corresponding hazard statements are critical to understand before any handling commences.
| Hazard Class | GHS Category | Hazard Statement | Source(s) |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | [3][4] |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin | [3][4] |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled | [3][4] |
| Specific target organ toxicity - single exposure | Category 3 | May cause respiratory irritation. | [1] |
The designation of "Category 3" for acute toxicity signifies a substance that can cause severe illness and potentially death upon a single, relatively low-level exposure.[4][5] It is crucial to note that, to the best of current knowledge, the chemical, physical, and toxicological properties of this specific compound have not been thoroughly investigated.[1] This data gap necessitates a highly conservative approach to safety, treating the substance as a significant potential hazard until more comprehensive data becomes available.
The Logic of Containment: Engineering Controls
The fundamental principle for handling potent powders is to minimize the possibility of generating and inhaling dust or aerosols. Engineering controls are the most reliable means of achieving this.
2.1. Primary Containment: The Chemical Fume Hood
All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted within a properly functioning chemical fume hood.[4][6]
-
Causality: A fume hood provides a controlled, ventilated space that pulls airborne contaminants away from the user's breathing zone. This is critical for a compound classified as "Toxic if inhaled."[3][4] The airflow prevents fine powder, which can easily become airborne, from escaping into the laboratory environment.
2.2. Specialized Weighing Procedures
Weighing dry, toxic powders presents a significant risk of aerosolization. The following protocol is designed to mitigate this risk.
-
Protocol: Weighing Acutely Toxic Solids
-
Preparation: Designate a specific area within the fume hood for the weighing procedure. Line this area with a disposable, absorbent bench liner.
-
Tare Vessel: Use a container with a secure lid (e.g., a vial with a screw cap). Tare the mass of the lidded container on a balance located outside the fume hood.
-
Dispensing in Containment: Transfer the lidded container to the designated area inside the fume hood. Open the container and carefully add the this compound powder. Secure the lid tightly.
-
Final Weighing: Transport the closed container back to the balance to obtain the final mass.
-
Return to Containment: Immediately return the closed container to the fume hood for subsequent steps (e.g., dissolution).[5][7]
-
-
Rationale: This "tare-add-weigh" cycle ensures that the open powder is only ever handled within the primary engineering control (the fume hood), drastically reducing inhalation exposure risk.[5]
Personal Protective Equipment (PPE): The Last Line of Defense
While engineering controls are paramount, a robust PPE regimen is mandatory to protect against accidental contact.
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[4][6] However, due to the risk of splashes when preparing solutions, chemical safety goggles and a face shield are strongly recommended.[5]
-
Hand Protection: Wear two pairs of chemical-resistant nitrile gloves.[6][7]
-
Causality: The "Toxic in contact with skin" classification (H311) means that dermal absorption can lead to systemic toxicity.[3][4] Double-gloving provides an extra layer of protection against tears and contamination. The outer glove should be removed and disposed of immediately after the handling procedure is complete, while still inside the fume hood. The inner glove is then removed after leaving the immediate work area.
-
-
Body Protection: A fully fastened laboratory coat is required. For procedures with a higher risk of contamination, impervious clothing such as Tyvek sleeves or a disposable gown should be used.[3][7]
-
Respiratory Protection: When used within a certified chemical fume hood, additional respiratory protection is typically not required. However, for spill cleanup or in the event of ventilation failure, a NIOSH-approved respirator with appropriate cartridges (e.g., OV/AG/P99 or ABEK-P2) must be used.[1]
Chemical Reactivity and Storage Integrity
Proper storage and an understanding of chemical incompatibilities are critical to preventing hazardous reactions.
4.1. Storage Conditions
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][4] Recommended storage temperatures are often -20°C for long-term stability.[2][3] The storage area should be locked to restrict access.[3][4]
-
Causality: The compound is sensitive to moisture.[1][2] Storing in a dry, sealed environment prevents hydrolysis, which could alter the compound's structure and potentially create hazardous byproducts. A cool environment slows down potential degradation pathways.
4.2. Incompatible Materials
Avoid contact with the following classes of chemicals:
-
Strong Oxidizing Agents[1]
-
Acids, Acid Chlorides, Acid Anhydrides[1]
-
Scientific Rationale:
-
Oxidizing Agents: These substances can react exothermically with organic materials.[8] The pyridazine ring contains nitrogen atoms with lone pairs of electrons, which can be susceptible to oxidation, potentially leading to a runaway reaction.
-
Acids: The nitrogen atoms in the pyridazine ring are basic and can be protonated by acids in a potentially vigorous acid-base reaction, generating heat.[9] This is a common characteristic of nitrogen-containing heterocycles.[10]
-
4.3. Hazardous Decomposition Products
In the event of a fire, thermal decomposition may produce highly toxic gases, including:
-
Carbon oxides (CO, CO₂)
-
Nitrogen oxides (NOx)
-
Hydrogen chloride gas (HCl)[1]
-
Causality: The molecular structure (C₇H₈Cl₂N₂) dictates the decomposition products. The carbon and hydrogen will form oxides, the nitrogen atoms will form various nitrogen oxides, and the chlorine atoms will readily combine with hydrogen to form corrosive and toxic hydrogen chloride gas.[1] Firefighters must wear self-contained breathing apparatus.[1][4]
Workflow for Risk Assessment and Control
A systematic approach to risk assessment is essential before beginning any new protocol involving this compound. The following diagram illustrates a logical workflow for ensuring safety.
Caption: A logical workflow for assessing risks and implementing controls before handling this compound.
Emergency Procedures: A Self-Validating Response
Immediate and correct action is vital in the event of an exposure or spill. All personnel must be familiar with these procedures and the location of safety equipment.
6.1. Exposure Response
| Exposure Route | First Aid Protocol | Rationale | Source(s) |
| Inhalation | Immediately move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. | To remove the individual from the contaminated atmosphere and provide respiratory support. | [1][3][4] |
| Skin Contact | Take off immediately all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Seek immediate medical attention. | To quickly remove the substance from the skin surface and minimize dermal absorption. | [1][3][4] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention. | To dilute and flush the chemical from the sensitive eye tissues to prevent severe damage. | [1][3][4] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. | To avoid aspiration of the toxic material into the lungs, which can occur during vomiting. | [1][3][4] |
Crucially, a copy of the Safety Data Sheet (SDS) must accompany the individual to show to the attending physician. [1][4]
6.2. Spill Response
-
Evacuate: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, but do not create strong air currents that could further disperse the powder.
-
Contain: Prevent the powder from spreading or entering drains.[1][4]
-
Cleanup (if trained):
-
Wear full PPE, including respiratory protection.
-
Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep up the material without creating dust. Wet-brushing or using a HEPA-filtered vacuum is preferred.[4][7]
-
Place the collected material into a suitable, labeled, and sealed container for hazardous waste disposal.[1]
-
-
Decontaminate: Wipe down the spill area with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.
Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as acutely hazardous waste.[4]
-
Procedure:
-
Collect waste in a designated, sealed, and clearly labeled container.
-
The label must indicate "Acutely Hazardous Waste" and list the chemical contents.
-
Follow all institutional and local regulations for the disposal of such materials. Do not mix with other waste streams unless compatibility is confirmed.[4][11]
-
Empty containers should be triple-rinsed with a suitable solvent; the rinsate must be collected as hazardous waste.[11]
-
Conclusion
This compound is a valuable synthetic intermediate that demands the highest level of safety precautions. Its classification as acutely toxic by all primary exposure routes, combined with a lack of comprehensive toxicological data, mandates a conservative and rigorous approach to handling. By understanding the scientific principles behind each safety measure—from containment in a fume hood to the rationale for specific PPE and storage conditions—researchers can create a self-validating system of safety. This proactive and knowledge-based approach is the cornerstone of responsible chemical research and development.
References
- Capot Chemical Co., Ltd. (2023). MSDS of this compound.
- Shanghai Haohong Scientific Co., Ltd. (2023). Safety Data Sheet: this compound.
- Anhui Senrise Technology Co., Ltd. (n.d.). Material Safety Data Sheet: this compound.
- ChemScene. (n.d.). 107228-51-3 | this compound.
- Daly, J. S., et al. (2020). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry.
- Duke University Occupational & Environmental Safety Office. (n.d.). Chemical Safety Guidelines - Toxic and Health Hazard Powders.
- University at Buffalo. (n.d.). Toxic Materials Handling in the Laboratory.
- University of South Florida. (n.d.). SOP Example - Acutely Toxic Chemicals.
- University of Washington Environmental Health & Safety. (n.d.). Acutely Toxic Materials SOP.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Smolecule. (2023). Buy this compound | 107228-51-3.
- Organic Chemistry Portal. (n.d.). Oxidizing Agents.
Sources
- 1. Buy this compound | 107228-51-3 [smolecule.com]
- 2. This compound | C7H8Cl2N2 | CID 14024162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]
- 4. ehs.umich.edu [ehs.umich.edu]
- 5. SOP Example - Acutely Toxic Chemicals | myUSF [myusf.usfca.edu]
- 6. ehs.washington.edu [ehs.washington.edu]
- 7. safety.duke.edu [safety.duke.edu]
- 8. Oxidizing Agents [organic-chemistry.org]
- 9. Acids, Strong Oxidizing | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Toxic Materials Handling in the Laboratory - Administrative Services Gateway - University at Buffalo [buffalo.edu]
An In-Depth Technical Guide to the Safe Handling of 3,6-Dichloro-4-isopropylpyridazine for Research and Development
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive safety and handling framework for 3,6-Dichloro-4-isopropylpyridazine (CAS No. 107228-51-3), a key heterocyclic building block in medicinal chemistry and agrochemical synthesis. Moving beyond a standard Material Safety Data Sheet (MSDS), this document synthesizes critical safety data with practical, field-proven insights to ensure the well-being of laboratory personnel and the integrity of research outcomes. The protocols and explanations herein are designed to empower the user with a deep understanding of the material's potential hazards and the rationale behind its safe handling procedures.
Chemical Identity and Physicochemical Profile
This compound is a substituted pyridazine derivative.[1] Its utility in synthesis is largely due to the reactivity of its two chlorine atoms, which can be displaced in nucleophilic substitution reactions, allowing for the construction of more complex molecules.[1] Understanding its fundamental properties is the first step in a robust risk assessment.
| Identifier | Value | Source |
| CAS Number | 107228-51-3 | [2][3][4] |
| Molecular Formula | C₇H₈Cl₂N₂ | [2][5] |
| Molecular Weight | 191.06 g/mol | [2][6] |
| IUPAC Name | 3,6-dichloro-4-propan-2-ylpyridazine | [5] |
| Synonyms | 3,6-dichloro-4-isopropyl-pyridazine | [4][5] |
| Appearance | Yellow Liquid | [7] |
| Storage Temperature | Recommended: -20°C for long-term storage. Store in a dry, sealed place. | [4] |
Note: The toxicological and physical properties of this compound have not been exhaustively investigated. All handling should proceed with the assumption that it is highly hazardous.[2]
Toxicological Profile and Hazard Analysis
The primary and most critical hazard associated with this compound is its high acute toxicity.[3][4] The Globally Harmonized System (GHS) classifies it as a Category 3 toxin across oral, dermal, and inhalation routes of exposure. This classification demands stringent handling protocols, as exposure to even small quantities can have severe health consequences.
GHS Classification Summary
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |
| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation |
(Data sourced from multiple supplier safety data sheets which may vary slightly. The most conservative classification should always be adopted.)[3][4][8]
Understanding the Risk: Routes of Exposure
The causality behind its toxicity profile necessitates a multi-faceted approach to personal protection. The compound can readily enter the body through ingestion, skin absorption, or inhalation of aerosols or dust, with each route posing a significant and immediate danger.
Caption: Routes of exposure and corresponding acute toxicity classifications.
Risk Mitigation and Safe Handling Protocols
A self-validating safety system relies on a hierarchy of controls. For this compound, engineering controls are foundational, supplemented by rigorous adherence to personal protective equipment (PPE) and standard operating procedures.
Engineering Controls: The First Line of Defense
All work involving this compound must be conducted in a certified chemical fume hood.[4] The rationale is to contain any vapors, aerosols, or dust at the source, preventing inhalation exposure and minimizing contamination of the general laboratory environment. The fume hood should have a demonstrated and recently certified face velocity adequate for handling toxic chemicals. A safety shower and eyewash station must be readily accessible and tested regularly.[4]
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
Given the triple threat of oral, dermal, and inhalation toxicity, a comprehensive PPE strategy is mandatory.
-
Hand Protection : Wear nitrile or other chemically resistant gloves at all times. Gloves must be inspected for integrity before each use. Employ the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[3]
-
Eye Protection : Safety goggles with side-shields that conform to NIOSH (US) or EN166 (EU) standards are required.[3][8] A face shield should be worn in addition to goggles when there is a significant risk of splashing.
-
Skin and Body Protection : A flame-retardant lab coat is required. For tasks with a higher risk of spillage, such as transfers of large quantities, an impervious apron and additional sleeve protection should be used.[4]
-
Respiratory Protection : If there is any risk of generating aerosols or dust outside of a fume hood (a scenario that should be avoided), a NIOSH/MSHA or European Standard EN 149 approved respirator with appropriate cartridges (e.g., type ABEK-P2) must be used.[2] All respirator use must be in accordance with a formal respiratory protection program.
Caption: Decision workflow for selecting appropriate PPE.
Safe Handling and Storage Procedures
-
Personnel : Only trained personnel familiar with the hazards of this specific compound should be permitted to handle it.
-
Hygiene : Do not eat, drink, or smoke in any area where this chemical is handled or stored.[3][8] Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[3]
-
Handling : Avoid all contact with skin and eyes. Prevent the formation of dust and aerosols.[2][4] Use only in areas with appropriate exhaust ventilation.[4] When weighing or transferring the material, do so in a fume hood and use tools (spatulas, syringes) that minimize the risk of spillage or aerosolization.
-
Storage : Keep the container tightly sealed in a dry, cool, and well-ventilated area.[3][4] For long-term stability and safety, storage at -20°C is recommended.[4] Store away from incompatible materials such as strong acids, acid chlorides, acid anhydrides, and oxidizing agents to prevent hazardous reactions.[2] The storage area should be clearly labeled as containing highly toxic materials and be a locked, controlled-access location.[3]
Emergency and First-Aid Protocols
In the event of any exposure, immediate action is critical. The presence of a "buddy" or coworker aware of the procedure is highly advisable when working with this compound.
| Exposure Route | Immediate Action Protocol |
| Inhalation | 1. Immediately move the affected person to fresh air.[4]2. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth).[3]3. Call for immediate medical attention. Show the attending physician this safety data sheet.[3] |
| Skin Contact | 1. Immediately remove all contaminated clothing.[3]2. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[3]3. Call for immediate medical attention.[4] |
| Eye Contact | 1. Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2]2. Remove contact lenses if present and easy to do so.[8]3. Call for immediate medical attention.[2] |
| Ingestion | 1. Do NOT induce vomiting.[3]2. Rinse the mouth thoroughly with water.[2]3. Never give anything by mouth to an unconscious person.[3]4. Call for immediate medical attention.[2] |
Accidental Release and Spill Management
A spill of this compound is a serious incident that requires a calm and methodical response.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Alert : Evacuate all non-essential personnel from the immediate spill area. Alert colleagues and the laboratory supervisor.[2]
-
Assess and Secure : From a safe distance, assess the extent of the spill. Ensure ventilation is adequate (fume hood is on).
-
Don PPE : Don the full range of appropriate PPE, including respiratory protection if necessary.[2]
-
Containment : Prevent the spill from spreading. Do not allow the product to enter drains or waterways.[3][4]
-
Neutralization/Absorption : For the liquid, contain the spillage and then collect it with an electrically protected vacuum cleaner or by wet-brushing.[3] Alternatively, absorb with an inert, non-combustible material (e.g., vermiculite, sand, or diatomite).
-
Collection : Carefully sweep or scoop the absorbed material into a suitable, labeled, and sealed container for hazardous waste disposal.[2] Do not create dust.
-
Decontamination : Decontaminate the spill area and all tools used in the cleanup with a suitable solvent (e.g., scrubbing with alcohol), followed by a soap and water wash.[4]
-
Disposal : All contaminated materials, including PPE, must be disposed of as hazardous waste through a licensed disposal company.[3]
Disposal Considerations
All waste containing this compound, whether surplus material or contaminated items, must be treated as hazardous waste.
-
Product : Offer surplus and non-recyclable solutions to a licensed disposal company. Chemical incineration with an afterburner and scrubber is a potential method, but this must be performed by a certified professional.[2]
-
Contaminated Packaging : Dispose of as unused product in accordance with local, state, and federal regulations.[2]
Never dispose of this chemical down the drain or in the general trash.
References
- Capot Chemical Co., Ltd. (2023). MSDS of this compound.
- Anhui Senrise Technology Co., Ltd. (n.d.). Material Safety Data Sheet: this compound.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- PharmaCompass. (n.d.). 3,6-dichloro-4-isopropyl pyridazine.
- Scribd. (n.d.). Cas No - 107228 51 3 Manufacturers - 3,6 Dichloro 4 Isopropylpyridazine.
Sources
- 1. Buy this compound | 107228-51-3 [smolecule.com]
- 2. capotchem.com [capotchem.com]
- 3. energy01.oss-cn-shanghai.aliyuncs.com [energy01.oss-cn-shanghai.aliyuncs.com]
- 4. file.leyan.com [file.leyan.com]
- 5. This compound | C7H8Cl2N2 | CID 14024162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3,6-dichloro-4-isopropyl pyridazine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. This compound 97% | CAS: 107228-51-3 | AChemBlock [achemblock.com]
- 8. fishersci.com [fishersci.com]
The Versatile Scaffold: An In-Depth Technical Guide to the Medicinal Chemistry Applications of 3,6-Dichloro-4-isopropylpyridazine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Privileged Heterocycle
In the landscape of medicinal chemistry, the relentless pursuit of novel molecular entities with enhanced therapeutic profiles is paramount. Heterocyclic scaffolds form the backbone of a vast array of approved drugs, and among these, the pyridazine core has emerged as a "privileged structure."[1][2][3] This guide delves into the specific potential of a highly functionalized derivative, 3,6-Dichloro-4-isopropylpyridazine , a versatile building block poised for significant applications in drug discovery. Its unique electronic and steric properties, conferred by the dichloro substitution and the isopropyl group, make it an attractive starting point for the synthesis of diverse compound libraries targeting a range of biological pathways.
This technical guide will provide a comprehensive overview of the synthesis, reactivity, and, most importantly, the potential applications of this compound in medicinal chemistry. We will explore its pivotal role in the development of the recently approved drug, Resmetirom, and extrapolate its potential to other therapeutic areas, including oncology and infectious diseases.[4][5][6] Detailed experimental protocols and insights into structure-activity relationships (SAR) are provided to empower researchers in their quest for next-generation therapeutics.
Core Attributes of the this compound Scaffold
The utility of this compound in medicinal chemistry is rooted in its distinct structural and electronic features. The pyridazine ring itself is a π-deficient system, a characteristic that influences its reactivity and interactions with biological targets.[3]
Key Physicochemical and Structural Features:
| Property | Value/Description | Significance in Drug Design |
| Molecular Formula | C₇H₈Cl₂N₂ | Provides a compact and rigid core. |
| Molecular Weight | 191.06 g/mol | A low molecular weight starting point for library synthesis. |
| XLogP3 | 2.9 | Indicates moderate lipophilicity, a good starting point for balancing solubility and permeability.[7] |
| Reactivity | The two chlorine atoms are susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, allowing for facile diversification.[8][9][10][11][12] | Enables the introduction of a wide range of functional groups to modulate potency, selectivity, and pharmacokinetic properties. |
| Isopropyl Group | Provides a lipophilic pocket-filling moiety. | Can enhance binding affinity to target proteins through van der Waals interactions. |
Synthesis of the Core Scaffold
Several synthetic routes to this compound have been reported, with the most common starting from 3,6-dichloropyridazine and isobutyric acid.[8][13]
Representative Synthetic Protocol:
This protocol is a representative example and may require optimization based on laboratory conditions and scale.
Reaction: Radical isopropylation of 3,6-dichloropyridazine.
Materials:
-
3,6-Dichloropyridazine
-
Isobutyric acid
-
Silver nitrate (AgNO₃)
-
Ammonium persulfate ((NH₄)₂S₂O₈)
-
Sulfuric acid (H₂SO₄)
-
Water (H₂O)
-
Ammonium hydroxide (NH₄OH)
-
Diethyl ether
Procedure:
-
To a slurry of 3,6-dichloropyridazine (50 g) in water (500 ml), add silver nitrate (28.5 g) and isobutyric acid (66.5 g) at 50°C.
-
Add a solution of sulfuric acid (98.6 g) in water (500 ml) and heat the mixture to 60°C.
-
Slowly add a solution of ammonium persulfate (228 g) in water (500 ml). The reaction is exothermic and the temperature will rise to approximately 75°C.
-
After the addition is complete, cool the mixture to 10°C and add ice.
-
Adjust the pH to 9-10 with ammonium hydroxide.
-
Extract the mixture with diethyl ether (3 x 400 ml).
-
Combine the organic layers and wash with 0.5N sodium hydroxide (2 x 400 ml) and then with brine.
-
Dry the organic layer over magnesium sulfate, filter, and evaporate the solvent under vacuum to yield the crude product.
-
Purify the crude product by flash column chromatography (eluent: 5:1 hexane:ethyl acetate) to obtain this compound as an oil.
Chemical Reactivity and Derivatization Potential
The two chlorine atoms on the pyridazine ring are the primary handles for chemical modification. Their reactivity allows for a diverse range of functional groups to be introduced, making this scaffold ideal for library synthesis and lead optimization.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridazine ring facilitates the displacement of the chloride ions by various nucleophiles. The two chlorine atoms exhibit differential reactivity, which can sometimes be exploited for selective mono-substitution.
Experimental Workflow: General Protocol for Nucleophilic Aromatic Substitution
Caption: A representative workflow for Suzuki-Miyaura cross-coupling reactions.
Case Study: Resmetirom (MGL-3196) - A Thyroid Hormone Receptor-β Agonist
The most prominent application of this compound to date is as a key starting material in the synthesis of Resmetirom (MGL-3196) , a first-in-class, liver-directed, orally active, selective thyroid hormone receptor-β (THR-β) agonist. [4][6][14]Resmetirom was recently approved for the treatment of non-alcoholic steatohepatitis (NASH) with moderate to advanced liver fibrosis. [4] The synthesis of Resmetirom highlights the utility of the dichloropyridazine core in constructing complex molecules with desirable pharmacological profiles.
The Role of the Scaffold in THR-β Selectivity and Efficacy
The pyridazine core in Resmetirom is crucial for its selective binding to THR-β over THR-α. This selectivity is key to its therapeutic effect, as THR-β activation in the liver is associated with beneficial effects on lipid metabolism, while THR-α activation is linked to adverse cardiac effects. [14][15]The substituents on the pyridazine ring, derived from the this compound starting material, play a critical role in orienting the molecule within the ligand-binding domain of the receptor.
Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR study on a wide range of this compound derivatives is not publicly available, the development of Resmetirom provides valuable insights:
-
The Pyridazinone Core: The final drug molecule contains a pyridazinone, formed from one of the chloro positions. This moiety is likely involved in key hydrogen bonding interactions within the receptor active site.
-
The Isopropyl Group: This group occupies a hydrophobic pocket in the THR-β ligand-binding domain, contributing to binding affinity.
-
The Aryloxy Linkage: The other chloro position is used to introduce a substituted aryloxy group, which is essential for potent and selective activity. Modifications to this part of the molecule have a significant impact on the overall pharmacological profile.
Signaling Pathway: THR-β Activation by Resmetirom
Caption: Simplified signaling pathway of Resmetirom-mediated THR-β activation in hepatocytes.
Expanding Horizons: Other Potential Therapeutic Applications
The versatility of the this compound scaffold extends beyond THR-β modulation. The broader pyridazine chemical space is rich with compounds exhibiting a wide range of biological activities. [1][2][3]
Anticancer Agents
Pyridazine derivatives have been extensively investigated as anticancer agents, targeting various aspects of cancer cell biology, including cell cycle regulation, signal transduction, and angiogenesis. [5][16]The 3,6-disubstituted pyridazine motif is a common feature in many reported kinase inhibitors.
Potential Kinase Targets for this compound Derivatives:
-
Cyclin-Dependent Kinases (CDKs)
-
Vascular Endothelial Growth Factor Receptor (VEGFR)
-
Epidermal Growth Factor Receptor (EGFR)
-
Tyrosine-protein kinases
The ability to readily diversify the this compound core through cross-coupling and SNAr reactions makes it an excellent platform for generating libraries of compounds for screening against a panel of cancer-related kinases.
Antimicrobial Agents
The pyridazine nucleus is also present in numerous compounds with antibacterial and antifungal properties. [1][2][17][18]Chloro-substituted pyridazine derivatives, in particular, have shown promising activity against a range of pathogens. [1]The introduction of various side chains at the 3- and 6-positions can modulate the antimicrobial spectrum and potency.
Potential for Development:
-
Gram-positive and Gram-negative antibacterial agents: By introducing moieties known to interact with bacterial cell wall synthesis or DNA gyrase.
-
Antifungal agents: By incorporating fragments that disrupt fungal cell membrane integrity.
ADME and Physicochemical Properties: A Scaffold for Drug-like Molecules
The pyridazine core generally imparts favorable physicochemical properties that are conducive to developing orally bioavailable drugs. [3] General Trends for Pyridazine-Containing Compounds:
-
Solubility: The nitrogen atoms in the pyridazine ring can act as hydrogen bond acceptors, which can improve aqueous solubility compared to their carbocyclic analogs. However, the overall solubility of a derivative is highly dependent on the nature of the substituents. [4]* Metabolic Stability: The pyridazine ring is generally stable to metabolic degradation. However, substituents can be sites of metabolism, and their nature should be carefully considered during the design phase.
-
Permeability: The balance of lipophilicity and polarity is crucial for membrane permeability. The this compound scaffold provides a good starting point for optimizing this balance.
Comparative Physicochemical Properties of Representative Heterocyclic Scaffolds:
| Scaffold | cLogP (unsubstituted) | TPSA (Ų) | H-Bond Acceptors | H-Bond Donors | General Characteristics |
| Pyridazine | 0.45 | 25.78 | 2 | 0 | Polar, good H-bond acceptor capacity. |
| Pyrimidine | -0.13 | 25.78 | 2 | 0 | Similar to pyridazine, slightly more polar. |
| Pyridine | 0.65 | 12.89 | 1 | 0 | Less polar than diazines, common in CNS drugs. |
| Benzene | 2.13 | 0.00 | 0 | 0 | Non-polar, often leads to higher lipophilicity. |
Conclusion and Future Perspectives
This compound is more than just a chemical intermediate; it is a versatile and powerful scaffold for medicinal chemistry. Its proven success in the development of Resmetirom for NASH validates its potential as a core structure for targeting nuclear hormone receptors. The inherent reactivity of the dichloro substitutions provides a gateway to a vast and diverse chemical space, ripe for exploration.
Future research efforts should focus on:
-
Systematic SAR studies: To build a comprehensive understanding of how modifications to the scaffold impact activity against a range of targets.
-
Library Synthesis and Screening: To uncover novel biological activities in areas such as oncology and infectious diseases.
-
Optimization of ADME Properties: To fine-tune the physicochemical properties of lead compounds to enhance their drug-like characteristics.
As drug discovery continues to evolve, the strategic use of well-designed, functionalized scaffolds like this compound will be instrumental in the development of the next generation of innovative and effective medicines.
References
- In Vitro ADME Properties of Representative Compounds a. (n.d.).
- Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking. (2025). Request PDF.
- resmetirom. (n.d.). IUPHAR/BPS Guide to MALARIA PHARMACOLOGY.
- [Antimicrobial activity of new pyridazine deriv
- Synthesis of this compound. (n.d.). PrepChem.com.
- What is the synthesis of this compound? (n.d.). FAQ - Guidechem.
- Application Notes and Protocols for Suzuki-Miyaura Coupling of 6-Amino-3-chloropyridazine. (n.d.). Benchchem.
- Antimicrobial activity of new 4,6-disubstituted pyrimidine, pyrazoline, and pyran deriv
- Novel Pyrimido-Pyridazine Derivatives: Design, Synthesis, Anticancer Evaluation and In Silico Studies. (n.d.). Taylor & Francis Online.
- Buchwald–Hartwig amin
- Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. (2018). PMC.
- Buchwald-Hartwig Amin
- TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. (2021). Tokyo Chemical Industry (India) Pvt. Ltd.
- Synthesis and preliminary antimicrobial activity evaluation of some new 4-aminoantipyrine deriv
- The pyridazine heterocycle in molecular recognition and drug discovery. (n.d.). PMC.
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube.
- The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. (n.d.). Blumberg Institute.
- ChemInform Abstract: Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines. (n.d.).
- Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. (2020). PMC.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- A Systemic Review on Resmetirom for Treatment of Non – Alcoholic Steatohep
- Antibacterial and antifungal activities of new pyrazolo[3,4-d]pyridazin deriv
- Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines. (n.d.). PubMed.
- This compound. (n.d.). Advanced ChemBlocks.
- [Antimicrobial activity of new pyridazine deriv
- Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An upd
- Comparative Analysis of Resmetirom vs. FGF21 Analogs vs. GLP-1 Agonists in MASLD and MASH: Network Meta-Analysis of Clinical Trials. (2024). MDPI.
- Resmetirom. (n.d.).
- Resmetirom: A Systematic Review of the Revolutionizing Approach to Non-alcoholic Steatohepatitis Treatment Focusing on Efficacy, Safety, Cost-Effectiveness, and Impact on Quality of Life. (2024). PMC.
Sources
- 1. researchgate.net [researchgate.net]
- 2. [Antimicrobial activity of new pyridazine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijrpr.com [ijrpr.com]
- 5. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. prepchem.com [prepchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. Page loading... [guidechem.com]
- 14. Resmetirom: A Systematic Review of the Revolutionizing Approach to Non-alcoholic Steatohepatitis Treatment Focusing on Efficacy, Safety, Cost-Effectiveness, and Impact on Quality of Life - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antibacterial and antifungal activities of new pyrazolo[3,4-d]pyridazin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. [Antimicrobial activity of new pyridazine derivatives]. | Semantic Scholar [semanticscholar.org]
The Strategic Role of 3,6-Dichloro-4-isopropylpyridazine in Modern Agrochemical Synthesis: A Technical Guide
Abstract
The pyridazine nucleus is a cornerstone in the architecture of numerous biologically active molecules, and its derivatives are pivotal in the ongoing quest for novel crop protection agents.[1][2] Among these, 3,6-dichloro-4-isopropylpyridazine (CAS No: 107228-51-3) emerges as a highly versatile and strategic intermediate.[3][4] Its unique substitution pattern—featuring two reactive chlorine atoms and a sterically influential isopropyl group—provides a robust platform for the synthesis of a diverse array of agrochemicals. This guide elucidates the synthesis, chemical reactivity, and strategic application of this key building block, offering field-proven insights for researchers in agrochemical discovery and development.
Introduction: The Pyridazine Scaffold in Crop Protection
Heterocyclic compounds are fundamental to the design of modern agrochemicals. The 1,2-diazine (pyridazine) ring system, in particular, is a privileged scaffold found in a wide range of herbicides, insecticides, and fungicides.[1] The two adjacent nitrogen atoms in the pyridazine ring create a unique electronic profile, influencing the molecule's polarity, basicity, and ability to bind to biological targets.[2][5] This has led to the development of successful commercial products and a rich field of ongoing research. This compound, with its molecular formula C₇H₈Cl₂N₂ and molecular weight of 191.06 g/mol , serves as a critical synthon, enabling the systematic exploration of chemical space around the pyridazine core.[6][7]
Synthesis of the Core Intermediate: this compound
The industrial viability of an intermediate is critically dependent on an efficient and scalable synthesis. The preparation of this compound is typically achieved through the alkylation of 3,6-dichloropyridazine.[3][8] This precursor is itself synthesized from maleic anhydride and hydrazine.[9] The key transformation involves the introduction of the isopropyl group onto the pyridazine ring, a reaction that leverages radical chemistry.
Several synthetic routes have been established, primarily using isobutyric acid as the isopropyl source in the presence of a radical initiator and often a silver salt catalyst.[3][8]
Comparative Synthesis Methodologies
| Route | Starting Materials | Key Reagents | Yield | Reference |
| 1 | 3,6-Dichloropyridazine, Isobutyric Acid | Silver Nitrate, Ammonium Persulfate, Trifluoroacetic Acid | 96% | [3] |
| 2 | 3,6-Dichloropyridazine, Isobutyric Acid | Silver Nitrate, Ammonium Persulfate, Sulfuric Acid | ~46% (purified) | [8] |
| 3 | 3,6-Dichloropyridazine, Isobutyric Acid | Silver Nitrate, Sodium Persulfate | Not specified | [9] |
Diagram: General Synthesis Pathway
Caption: Overall synthesis scheme from maleic anhydride.
Detailed Experimental Protocol (Adapted from Route 1)
This protocol describes a high-yield synthesis of this compound.[3]
-
Reaction Setup: In a suitable reaction vessel, dissolve 3,6-dichloropyridazine (45g, 0.304 mol), isobutyric acid (33.45g, 0.380 mol), silver nitrate (5.138g, 0.0304 mol), and trifluoroacetic acid (6.932g, 0.0608 mol) in water (270 mL).
-
Initiation: Heat the mixture to 70°C with stirring.
-
Radical Addition: Prepare a solution of ammonium persulfate (e.g., 45.95g in 100 mL of water) and add it dropwise to the heated reaction mixture. The addition rate should be controlled to maintain the reaction temperature.
-
Reaction Monitoring: After the addition is complete, stir the reaction solution for an additional 20-30 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature. Adjust the pH to 9-10 using an aqueous solution of sodium bicarbonate (NaHCO₃) or ammonia.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., n-hexane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by column chromatography (e.g., ethyl acetate/petroleum ether = 1/3) to yield pure this compound as a light yellow oil.[3]
Chemical Reactivity: A Gateway to Molecular Diversity
The synthetic utility of this compound lies in the differential reactivity of its two chlorine atoms. These atoms are susceptible to nucleophilic aromatic substitution (SNAr), a reaction facilitated by the electron-withdrawing nature of the adjacent nitrogen atoms in the pyridazine ring.[6] This reactivity allows for the sequential and selective introduction of various functional groups, making it an ideal scaffold for building combinatorial libraries for agrochemical screening.
The chlorine at the 6-position is generally more reactive towards nucleophiles than the chlorine at the 3-position, although reaction conditions can be tuned to target either position. Common nucleophiles used in these reactions include amines, alkoxides, and thiols.[6]
Diagram: Key Reaction Pathways
Caption: Nucleophilic substitution at the chloro positions.
Application in Agrochemical Synthesis: From Intermediate to Active Ingredient
While specific commercial agrochemicals listing this compound as a direct precursor are not broadly publicized, its structural motifs are present in patented and researched compounds. Its primary role is as a building block for pyridazinone and other pyridazine-based herbicides and insecticides.
A. Synthesis of Pyridazinone Herbicides
Pyridazinone derivatives are a well-established class of herbicides that often act by inhibiting photosynthesis at photosystem II or by bleaching activity.[1][10] The synthesis typically involves the substitution of one of the chlorine atoms with an oxygen-containing nucleophile, followed by cyclization or further modification.
Workflow Example: Synthesis of a Prototypical Pyridazinone Herbicide
-
Step 1 (Nucleophilic Substitution): this compound is reacted with a substituted phenol (e.g., 3-(trifluoromethyl)phenol) under basic conditions to displace the more reactive 6-chloro group, forming a diaryl ether.
-
Step 2 (Hydrolysis/Cyclization): The remaining 3-chloro group is hydrolyzed under acidic or basic conditions to yield the corresponding pyridazin-3(2H)-one derivative. This final molecule is a potential herbicide. The herbicidal activity of related pyridazinones has been well-documented.[10]
Diagram: Pyridazinone Herbicide Synthesis
Caption: Pathway to potential pyridazinone herbicides.
B. Synthesis of Pyridazine-based Insecticides
The pyridazine scaffold is also integral to certain insecticides.[11] Structure-activity relationship (SAR) studies have shown that pyridazine amides, hydrazones, and hydrazides can exhibit potent aphicidal properties.[11] The synthesis of these compounds leverages the reactivity of the chloro groups with nitrogen-based nucleophiles.
Workflow Example: Synthesis of a Prototypical Pyridazine Insecticide
-
Step 1 (Nucleophilic Substitution): this compound is reacted with hydrazine hydrate. This reaction can selectively replace one of the chlorine atoms to yield a 3-chloro-6-hydrazinyl-4-isopropylpyridazine intermediate.[6]
-
Step 2 (Amide Formation): The resulting hydrazinylpyridazine is then acylated with a substituted acyl chloride (e.g., a pyridine-derived acyl chloride). SAR studies have shown that modifications to this part of the molecule are critical for insecticidal potency.[11] The final product is a pyridazine hydrazide, a class of compounds with demonstrated insecticidal activity.
Conclusion: A Strategic Asset in Agrochemical R&D
This compound stands out as a synthon of significant strategic value in agrochemical research. Its efficient synthesis and the predictable, differential reactivity of its two chloro-positions provide a reliable and versatile platform for the creation of novel active ingredients. By enabling facile access to pyridazinone herbicides, pyridazine amide insecticides, and other derivatives, it allows for the systematic exploration of structure-activity relationships. For researchers and drug development professionals, a deep understanding of the chemistry and application of this intermediate is essential for designing the next generation of effective and selective crop protection solutions.
References
- PrepChem.com. (n.d.). Synthesis of this compound. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Mechanism of Action: How 3-Chloro-6-(trifluoromethyl)pyridazine Controls Grass Weeds. [Link]
- Wiley Online Library. (2016). Synthesis and Biological Activity of Pyridazine Amides, Hydrazones and Hydrazides. [Link]
- IP.com. (n.d.). An Improved Process For The Preparationof 3,6 Dichloro 4 Isopropylpyridazine. [Link]
- Google Patents. (n.d.). WO2007009913A1 - Pyridazinone derivatives as thyroid hormone receptor agonists.
- Xu, H., et al. (2006). Synthesis and herbicidal activity of novel alpha,alpha,alpha-trifluoro-m-tolyl pyridazinone derivatives. Pest Management Science, 62(6), 522-30. [Link]
- ResearchGate. (n.d.). Pyridazine Chemistry in Crop Protection. [Link]
- IntechOpen. (n.d.).
- Scite. (n.d.).
- MDPI. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. [Link]
- JK Welfare & Pharmascope Foundation. (n.d.). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. [Link]
- Career Henan Chemical Co. (n.d.). This compound CAS-no-107228-51-3. [Link]
- Slideshare. (n.d.).
- Apicule. (n.d.). This compound (CAS No: 107228-51-3)
- Scribd. (n.d.). Cas No - 107228 51 3 Manufacturers - 3,6 Dichloro 4 Isopropylpyridazine. [Link]
- PubChem. (n.d.). This compound. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Page loading... [guidechem.com]
- 4. This compound CAS-no-107228-51-3 - Career Henan Chemical Co. [coreychem.com]
- 5. scite.ai [scite.ai]
- 6. Buy this compound | 107228-51-3 [smolecule.com]
- 7. This compound | C7H8Cl2N2 | CID 14024162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. prepchem.com [prepchem.com]
- 9. An Improved Process For The Preparationof 3,6 Dichloro 4 [quickcompany.in]
- 10. Synthesis and herbicidal activity of novel alpha,alpha,alpha-trifluoro-m-tolyl pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological activity of pyridazine amides, hydrazones and hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Intermediate: A Technical Guide to 3,6-Dichloro-4-isopropylpyridazine for Advanced Chemical Synthesis
In the landscape of modern medicinal chemistry and drug development, the strategic selection of molecular building blocks is paramount to the efficient synthesis of novel therapeutics. Among these, 3,6-dichloro-4-isopropylpyridazine has emerged as a pivotal intermediate, offering a unique combination of reactivity and structural features. This technical guide provides an in-depth exploration of this compound, from its synthesis and physicochemical properties to its nuanced reactivity and applications, tailored for researchers, scientists, and professionals in drug development.
Introduction to a Versatile Pyridazine Core
This compound is a substituted pyridazine, a six-membered aromatic ring containing two adjacent nitrogen atoms.[1] Its structure is characterized by two reactive chlorine atoms at the 3 and 6 positions and an isopropyl group at the 4 position, conferring a specific steric and electronic profile.[1] This arrangement of functional groups makes it a valuable precursor in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] Notably, it is a key intermediate in the synthesis of Resmetirom (MGL-3196), a drug developed for the treatment of non-alcoholic steatohepatitis (NASH) and liver fibrosis.[2][3]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. These properties dictate its behavior in reaction media, its purification, and its storage.
| Property | Value | Source |
| Molecular Formula | C₇H₈Cl₂N₂ | [1][4] |
| Molecular Weight | 191.06 g/mol | [1][4] |
| Appearance | Colorless to pale yellow liquid | [5] |
| Solubility | Soluble in organic solvents such as ethanol and dichloromethane | [5] |
| Boiling Point | 278.7 ± 35.0 °C (Predicted) | [6] |
| Density | 1.274 ± 0.06 g/cm³ (Predicted) | [6] |
| LogP | 2.9 | [4] |
Synthesis of this compound: A Step-by-Step Analysis
The synthesis of this compound can be approached through various routes, with the choice of method often depending on the desired scale, purity, and available starting materials. The most common and well-documented methods start from 3,6-dichloropyridazine or maleic anhydride.
Route 1: Radical-Mediated Isopropylation of 3,6-Dichloropyridazine
This is a widely employed method that introduces the isopropyl group onto the pyridazine ring through a radical-mediated C-H functionalization.
Overall Reaction:
Caption: Synthesis of this compound from 3,6-Dichloropyridazine.
Detailed Protocol:
A common procedure involves slurrying 3,6-dichloropyridazine with isobutyric acid and a catalytic amount of silver nitrate in an aqueous medium.[7][8] Sulfuric acid is added, and the mixture is heated.[7][8] An aqueous solution of ammonium persulfate is then added slowly, which initiates the radical reaction.[7][8] The reaction is exothermic and requires careful temperature control.[8] After the reaction is complete, the mixture is cooled, and the pH is adjusted to 9-10 with a base such as ammonium hydroxide or sodium bicarbonate to neutralize the acid and facilitate extraction.[7][8] The product is then extracted with an organic solvent like diethyl ether or dichloromethane.[7][8] The organic layer is washed, dried, and concentrated under vacuum.[8] Final purification is typically achieved by column chromatography.[7][8]
Causality Behind Experimental Choices:
-
Ammonium Persulfate: This is the radical initiator. It decomposes upon heating to generate sulfate radicals, which then abstract a hydrogen atom from isobutyric acid to form an isopropyl radical.
-
Silver Nitrate: Silver (I) ions act as a catalyst to facilitate the generation of the isopropyl radical from isobutyric acid.
-
Sulfuric Acid: The acidic medium is crucial for the reaction to proceed efficiently.
-
pH Adjustment: Raising the pH after the reaction is complete is necessary to deprotonate any remaining acids and to ensure the product is in its neutral form for efficient extraction into an organic solvent.
Route 2: Multi-step Synthesis from Maleic Anhydride
An alternative approach begins with more fundamental starting materials, offering a potentially more cost-effective route for large-scale production.[3][9]
Workflow Diagram:
Caption: Multi-step synthesis starting from Maleic Anhydride.
Step-by-Step Methodology:
-
Synthesis of 3,6-Pyridazinediol: Maleic anhydride is reacted with hydrazine hydrate in the presence of an acid and a suitable solvent.[3][9] This reaction is typically carried out at elevated temperatures (85-130°C).[3]
-
Halogenation to 3,6-Dichloropyridazine: The resulting 3,6-pyridazinediol is then halogenated using a reagent such as phosphorus oxychloride (POCl₃) to yield 3,6-dichloropyridazine.[3][9]
-
Isopropylation: The 3,6-dichloropyridazine is then converted to the final product, this compound, using the radical-mediated isopropylation method described in Route 1.[3][9]
Spectroscopic Characterization
Accurate characterization of this compound is crucial for quality control and for confirming its identity in reaction mixtures. Standard spectroscopic techniques are employed for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides information about the number and types of hydrogen atoms in the molecule. The spectrum for this compound is expected to show signals corresponding to the isopropyl group (a doublet for the methyl protons and a septet for the methine proton) and a singlet for the aromatic proton on the pyridazine ring.[10][11]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon atoms in the molecule, including those in the pyridazine ring and the isopropyl group.[10]
-
-
Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of specific functional groups. For this compound, characteristic absorption bands would be expected for the C-H bonds of the isopropyl group, the C=C and C=N bonds of the aromatic ring, and the C-Cl bonds.[10]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, which can aid in structure elucidation. The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight.[10]
Reactivity Profile: A Tale of Two Chlorines
The synthetic utility of this compound lies in the reactivity of its two chlorine atoms, which can be selectively displaced through nucleophilic aromatic substitution (SₙAr).[1] The electron-withdrawing nature of the pyridazine ring activates the chlorine atoms towards nucleophilic attack.[1]
General SₙAr Mechanism:
Caption: General mechanism of Nucleophilic Aromatic Substitution (SₙAr) on the pyridazine ring.
The two chlorine atoms at the 3 and 6 positions exhibit different reactivities, allowing for sequential and regioselective substitutions. This differential reactivity is a key feature that is exploited in multi-step syntheses. For instance, treatment with hydrazine hydrate can selectively replace the 3-chlorine atom.[1] The choice of nucleophile, solvent, and reaction temperature can influence which chlorine atom is displaced. This allows for the controlled introduction of various functional groups, such as amines, alkoxides, and thiols.[1]
Applications in Drug Discovery and Development
The primary and most well-documented application of this compound is as a crucial building block in the synthesis of Resmetirom .[2][3][12]
Case Study: Synthesis of Resmetirom
In the synthesis of Resmetirom, this compound is condensed with 4-amino-2,6-dichlorophenol.[13] This reaction is a nucleophilic aromatic substitution where the phenolic oxygen of 4-amino-2,6-dichlorophenol displaces one of the chlorine atoms on the pyridazine ring.[13] This step is a testament to the utility of this compound in constructing complex molecular architectures.
Broader Applications
Beyond Resmetirom, the pyridazine scaffold is of significant interest in medicinal chemistry due to its presence in a wide range of biologically active compounds. The reactivity of this compound makes it an attractive starting material for the generation of compound libraries for high-throughput screening.[1] By reacting it with a diverse range of nucleophiles, a large number of novel pyridazine derivatives can be rapidly synthesized.[1] These libraries can then be screened for various biological activities, including kinase inhibition and other therapeutic targets.[1] The compound also has potential applications in the agrochemical industry as a precursor for pesticides or herbicides.[1]
Safe Handling and Storage
As with any reactive chemical intermediate, proper safety precautions must be taken when handling this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[14]
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[14]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[14] It should be kept away from incompatible materials such as strong oxidizing agents, acids, and bases.[14][15]
-
Spill and Disposal: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste in accordance with local, state, and federal regulations.[14]
Conclusion
This compound is a strategically important chemical intermediate with a well-defined role in modern organic synthesis, particularly in the pharmaceutical industry. Its value is derived from its unique substitution pattern, which allows for selective and controlled functionalization through nucleophilic aromatic substitution. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher or drug development professional looking to leverage its potential in the creation of novel and complex molecules. As the demand for new therapeutics continues to grow, the importance of versatile and well-characterized building blocks like this compound will undoubtedly increase.
References
- PrepChem.com. (n.d.). Synthesis of this compound. [Link]
- IP.com. (n.d.). An Improved Process For The Preparationof 3,6 Dichloro 4 Isopropylpyridazine. [Link]
- Richerpharm. (n.d.). This compound CAS 107228-51-3. [Link]
- Chembase.cn. (2025, February 5). This compound. [Link]
- Google Patents. (n.d.). WO2007009913A1 - Pyridazinone derivatives as thyroid hormone receptor agonists.
- Scribd. (n.d.). Cas No - 107228 51 3 Manufacturers - 3,6 Dichloro 4 Isopropylpyridazine | PDF. [Link]
- Apicule. (n.d.). This compound (CAS No: 107228-51-3)
- Google Patents. (n.d.). (12)
- Capot Chemical. (2023, February 7). MSDS of this compound. [Link]
- PubChem. (n.d.). This compound. [Link]
- Vasista Group. (n.d.). Cas No: 107228-51-3 Manufacturers - 3,6 Dichloro 4 Isopropylpyridazine. [Link]
Sources
- 1. Buy this compound | 107228-51-3 [smolecule.com]
- 2. keyorganics.net [keyorganics.net]
- 3. An Improved Process For The Preparationof 3,6 Dichloro 4 [quickcompany.in]
- 4. This compound | C7H8Cl2N2 | CID 14024162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. Understanding 3,6-Dichloropyridazine: A Key Intermediate in Pharmaceutical Development-ZCPC [en.zcpc.net]
- 7. Page loading... [wap.guidechem.com]
- 8. prepchem.com [prepchem.com]
- 9. Infrared Spectra of Pyrazine-and Pyridine-carboxylic Acid and Their Derivatives. [jstage.jst.go.jp]
- 10. This compound(107228-51-3) 1H NMR spectrum [chemicalbook.com]
- 11. WO2007009913A1 - Pyridazinone derivatives as thyroid hormone receptor agonists - Google Patents [patents.google.com]
- 12. scribd.com [scribd.com]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Resmetirom via a 3,6-Dichloro-4-isopropylpyridazine Pathway
Abstract
Resmetirom (MGL-3196) is a first-in-class, orally administered, liver-directed, selective thyroid hormone receptor-β (THR-β) agonist.[1][2][3] It was recently approved for the treatment of noncirrhotic non-alcoholic steatohepatitis (NASH), now known as metabolic dysfunction-associated steatohepatitis (MASH), with moderate to advanced liver fibrosis.[1][3] Resmetirom's mechanism involves increasing hepatic fat metabolism and reducing lipotoxicity, addressing a key underlying cause of the disease.[1][4] This document provides a detailed application guide for the synthesis of Resmetirom, focusing on a robust and scalable pathway that utilizes 3,6-dichloro-4-isopropylpyridazine as a key starting material.[5][6][7] The protocols herein are designed for researchers, medicinal chemists, and process development professionals, offering step-by-step instructions and explaining the scientific rationale behind critical process parameters.
Introduction and Strategic Overview
The synthesis of complex heterocyclic molecules like Resmetirom requires a strategic approach that ensures high purity, good yield, and scalability. The pathway commencing with this compound is advantageous due to the commercial availability of its precursors and the predictable reactivity of the pyridazine core.[8][9] The dichloro substitutions on the pyridazine ring provide two distinct reactive sites that can be addressed sequentially with high regioselectivity.[8]
The overall synthetic strategy involves a multi-step sequence:
-
Precursor Synthesis: Formation of the key starting material, this compound, via a radical substitution reaction.
-
Ether Formation: A nucleophilic aromatic substitution (SNAr) reaction to couple the pyridazine core with the phenolic moiety of 4-amino-2,6-dichlorophenol.
-
Pyridazinone Formation: Selective hydrolysis of the remaining chloro group on the pyridazine ring to form the pyridazinone core structure.
-
Diazotization and Coupling: Conversion of the aniline group into a diazonium salt, which is then coupled with an active methylene compound to build the precursor for the final heterocyclic ring.
-
Final Cyclization: An intramolecular condensation reaction to form the 1,2,4-triazine ring, yielding the final Resmetirom active pharmaceutical ingredient (API).
This guide will elaborate on each of these critical stages, providing detailed experimental protocols, mechanistic insights, and data presentation.
Overall Synthetic Workflow
Caption: High-level workflow for the synthesis of Resmetirom.
Experimental Protocols and Methodologies
Safety Precaution: All procedures should be conducted in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.
Part A: Synthesis of this compound (Precursor)
The introduction of the isopropyl group onto the 3,6-dichloropyridazine ring is achieved via a Minisci-type radical reaction. This reaction utilizes a silver nitrate/ammonium persulfate system to generate isopropyl radicals from isobutyric acid, which then attack the electron-deficient pyridazine ring.[10][11]
Protocol A1: Isopropylation of 3,6-Dichloropyridazine
-
To a suitable reaction vessel, charge 3,6-dichloropyridazine (1.0 eq), isobutyric acid (1.25 eq), silver nitrate (0.1 eq), and water.
-
Stir the mixture at room temperature (20-25°C) to form a suspension.
-
Prepare a solution of ammonium persulfate (3.0 eq) in water.
-
Heat the reaction mixture to 60-70°C.
-
Add the ammonium persulfate solution dropwise to the reaction mixture over 30-60 minutes, maintaining the internal temperature below 75°C.[11]
-
After the addition is complete, stir the reaction mixture for an additional 30-60 minutes at 70°C. Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the mixture to room temperature and adjust the pH to 9-10 with an aqueous base (e.g., sodium bicarbonate or ammonium hydroxide).[11]
-
Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product as an oil.
-
Purify the crude oil via column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford pure this compound.[12]
| Reagent | Molar Eq. | Purpose | Typical Yield |
| 3,6-Dichloropyridazine | 1.0 | Starting Material | 85-96%[11] |
| Isobutyric Acid | 1.1 - 1.25 | Isopropyl Radical Source | |
| Silver Nitrate (AgNO₃) | 0.1 - 0.5 | Catalyst | |
| Ammonium Persulfate | 3.0 | Radical Initiator |
Table 1: Reagents for the synthesis of this compound.
Part B: Synthesis of 4-((6-chloro-5-isopropylpyridazin-3-yl)oxy)-3,5-dichloroaniline (Intermediate 1)
This key step involves a nucleophilic aromatic substitution (SNAr) to form the diaryl ether bond. The electron-withdrawing nature of the pyridazine ring activates the chlorine atoms for displacement. The phenoxide, generated in situ from 4-amino-2,6-dichlorophenol and a base, acts as the nucleophile.[8] The reaction is regioselective for the C6 chlorine, which is more activated than the C3 chlorine.
Protocol B1: SNAr Coupling Reaction
-
To a dry reaction vessel under a nitrogen atmosphere, add 4-amino-2,6-dichlorophenol (1.0 eq), a suitable base such as potassium carbonate or sodium carbonate (1.5-2.0 eq), and a polar aprotic solvent like DMSO or DMAc.[13][14]
-
Heat the mixture to 85-95°C and stir for 30 minutes to ensure formation of the phenoxide.
-
Add a solution of this compound (1.1 eq) in the same solvent to the reaction mixture.[14]
-
Maintain the reaction temperature at 110-115°C and stir for 2-4 hours, monitoring for completion by HPLC.[13]
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice water to precipitate the product.
-
Filter the resulting solid, wash thoroughly with water to remove inorganic salts, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., isopropanol) to yield pure Intermediate 1.[14]
Part C: Synthesis of 6-(4-amino-2,6-dichlorophenoxy)-4-isopropylpyridazin-3(2H)-one (Intermediate 2)
The conversion of the remaining chlorine on the pyridazine ring to a hydroxyl group, which exists as the more stable pyridazinone tautomer, is accomplished through hydrolysis in an acidic medium.
Protocol C1: Hydrolysis to Pyridazinone
-
Charge a reaction vessel with Intermediate 1 (1.0 eq), sodium acetate (3.0-4.0 eq), and glacial acetic acid.[15][16]
-
Heat the reaction mixture to 100-120°C and maintain for several hours (typically 12-24 hours).[15][16] The prolonged heating is necessary for this less facile hydrolysis.
-
Monitor the reaction by HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the acetic acid.
-
Dilute the residue with water and adjust the pH to neutral or slightly basic (pH 7-8) with aqueous sodium hydroxide.
-
Extract the product into ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate to give the crude product.
-
Purify by column chromatography or recrystallization to obtain pure Intermediate 2.
Part D & E: Diazotization, Coupling, and Final Cyclization to Resmetirom
This final sequence is a well-established route for forming triazine ring systems from anilines. It begins with the formation of a diazonium salt from Intermediate 2, which is highly reactive and prepared at low temperatures to prevent decomposition. This salt is immediately coupled with N-cyanoacetylurethane. The resulting intermediate is then cyclized under thermal conditions to yield Resmetirom.[16][17]
Caption: Reaction sequence for the conversion of Intermediate 2 to Resmetirom.
Protocol D1/E1: One-Pot Diazotization, Coupling, and Cyclization
-
Diazotization:
-
Suspend Intermediate 2 (1.0 eq) in a mixture of acetic acid and water in a reaction vessel.[17]
-
Add concentrated hydrochloric acid and cool the slurry to 0-10°C using an ice bath.
-
Prepare a solution of sodium nitrite (1.02 eq) in water. Add this solution dropwise to the slurry while vigorously stirring, ensuring the internal temperature remains below 10°C.[17]
-
Stir for an additional 15-20 minutes at 5-10°C. HPLC analysis can confirm the complete conversion to the diazonium intermediate.
-
-
Coupling:
-
In a separate vessel, prepare a solution of sodium acetate (2.5-3.0 eq) in water. Add this buffer solution to the diazonium salt mixture, keeping the temperature below 10°C.
-
Immediately add solid N-cyanoacetylurethane (1.02 eq) to the reaction mixture.[17]
-
Allow the reaction to warm to room temperature naturally and stir for 1-2 hours. The coupled intermediate will precipitate as an orange or yellow solid.
-
Filter the solid, wash with water, and dry. This provides the crude coupled intermediate (Intermediate 3).
-
-
Cyclization:
-
Charge a dry reaction vessel with the crude Intermediate 3 (1.0 eq), potassium acetate (1.1 eq), and N,N-dimethylacetamide (DMAC).[17]
-
Heat the mixture to 120°C and maintain for 2-3 hours, or until HPLC analysis shows complete conversion to Resmetirom.[17]
-
Cool the reaction mixture to room temperature.
-
Add water to precipitate the crude Resmetirom.
-
Filter the solid, wash with water, and dry under vacuum.
-
-
Purification:
| Parameter | Value |
| Chemical Formula | C₁₇H₁₂Cl₂N₄O₄ |
| Molecular Weight | 435.21 g/mol |
| Appearance | Off-white to tan solid |
| IUPAC Name | 2-(3,5-dichloro-4-((5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yl)oxy)phenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile[16] |
Table 2: Physicochemical Properties of Resmetirom.
Conclusion
The synthetic pathway detailed in these application notes provides a comprehensive and reliable method for the preparation of Resmetirom, starting from the key intermediate this compound. Each step has been optimized to ensure high yields and purity, leveraging well-understood chemical transformations such as SNAr, hydrolysis, and diazonium coupling/cyclization reactions. The provided protocols, supported by mechanistic rationale, offer a solid foundation for researchers in academic and industrial settings to synthesize this important therapeutic agent for further study and development.
References
- CN114907327A - Crystal form of Resmetirom and preparation method and application thereof - Google Patents.
- CN117263870A - Preparation method of Resmetirom key intermediate III - Google Patents.
- amorphous form of resmetirom and process for preparation thereof - Justia Patents.
- This compound (CAS No: 107228-51-3) API Intermediate Manufacturers - Apicule.
- Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries - ResearchGate.
- An Improved Process For The Preparationof 3,6 Dichloro 4 Isopropylpyridazine - IP.com.
- WO2021063367A1 - Resmetirom crystal form and preparation method therefor and use thereof - Google Patents.
- Resmetirom for MASH: A Comprehensive Review of a Novel Therapeutic Frontier - PMC.
- A Systemic Review on Resmetirom for Treatment of Non – Alcoholic Steatohepatitis - ijrpr.
- Patent Analysis of Resmetirom - Crystal Pharmatech.
- Thyromimetics as emerging therapeutic agents for nonalcoholic steatohepatitis: rationale for the development of Resmetirom (MGL-3196) - ResearchGate.
- Discovery of 2-[3,5-Dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[18][21][22]triazine-6-carbonitrile (MGL-3196) - ACS Publications.
- Cas No - 107228 51 3 Manufacturers - 3,6 Dichloro 4 Isopropylpyridazine | PDF - Scribd.
- WO2025202985A1 - Process for the preparation and purification of crystalline resmetirom - Google Patents.
- (12) INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT) - Googleapis.com.
- Resmetirom: An Orally Administered, Smallmolecule, Liver-directed, β-selective THR Agonist for the Treatment of Non-alcoholic Fatty Liver Disease and Non-alcoholic Steatohepatitis - PMC.
- Buchwald–Hartwig amination - Wikipedia.
- Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - NIH.
- Synthetic route of resmetirom (Scheme 1) - ResearchGate.
- CN117603149A - A kind of Resmetirom intermediate and its preparation method and the ... - Google Patents.
- Buchwald-Hartwig Amination - Chemistry LibreTexts.
- Synthesis of this compound - PrepChem.com.
- A process for the preparation of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl - Technical Disclosure Commons.
- RESMETIROM - New Drug Approvals.
- SOLID FORMS OF 2-(3,5-DICHLORO-4-((5-ISOPROPYL-6-OXO-1,6-DIHYDROPYRIDAZIN-3-YL)OXY)PHENYL) - EPO.
- diphenylacetonitrile - Organic Syntheses Procedure.
- Resmetirom: First Approval - PubMed.
- A process for the preparation of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[18][21][22]triazine-6-carbonitrile - Technical Disclosure Commons.
- Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives - MDPI.
- Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[18][21][22]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia - PubMed.
- Cas 1581304-48-4,N-(3,5-dichloro-4-((6-oxo-1,6-dihydropyridazin-3-yl)oxy)phenyl)benzamide | lookchem.
Sources
- 1. Resmetirom for MASH: A Comprehensive Review of a Novel Therapeutic Frontier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resmetirom: An Orally Administered, Smallmolecule, Liver-directed, β-selective THR Agonist for the Treatment of Non-alcoholic Fatty Liver Disease and Non-alcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resmetirom: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. apicule.com [apicule.com]
- 6. scribd.com [scribd.com]
- 7. ?this compound | Resmetirom Intermediate API? | China | Manufacturer | Wuhan Biocar Pharmacy CO.,Ltd. [m.chemicalbook.com]
- 8. Buy this compound | 107228-51-3 [smolecule.com]
- 9. This compound | 107228-51-3 [chemicalbook.com]
- 10. An Improved Process For The Preparationof 3,6 Dichloro 4 [quickcompany.in]
- 11. Page loading... [guidechem.com]
- 12. prepchem.com [prepchem.com]
- 13. CN117603149A - A kind of Resmetirom intermediate and its preparation method and the preparation method of key intermediate III - Google Patents [patents.google.com]
- 14. tdcommons.org [tdcommons.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. WO2025202985A1 - Process for the preparation and purification of crystalline resmetirom - Google Patents [patents.google.com]
- 17. newdrugapprovals.org [newdrugapprovals.org]
- 18. CN114907327A - Crystal form of Resmetirom and preparation method and application thereof - Google Patents [patents.google.com]
- 19. WO2021063367A1 - Resmetirom crystal form and preparation method therefor and use thereof - Google Patents [patents.google.com]
- 20. data.epo.org [data.epo.org]
Synthesis of 3,6-Dichloro-4-isopropylpyridazine: An Application Note and Experimental Protocol
This document provides a detailed guide for the synthesis of 3,6-dichloro-4-isopropylpyridazine, a key intermediate in the development of pharmaceuticals and agrochemicals.[1][2] Notably, it is a crucial building block for Resmetirom, an investigational drug for non-alcoholic steatohepatitis (NASH).[3] The protocol herein is designed for researchers, scientists, and professionals in drug development, offering a comprehensive, field-proven methodology grounded in established chemical principles.
Introduction
This compound is a substituted pyridazine derivative characterized by a six-membered aromatic ring containing two adjacent nitrogen atoms, two chlorine substituents, and an isopropyl group.[1] The strategic placement of these functional groups makes it a versatile synthon for further chemical modifications, particularly through nucleophilic substitution of the chlorine atoms.[2] This guide will focus on a robust and scalable method for its preparation via a radical alkylation of 3,6-dichloropyridazine.
Reaction Principle: A Mechanistic Overview
The core of this synthesis is a Minisci-type radical reaction. This powerful method allows for the direct alkylation of electron-deficient heteroaromatic compounds. In this specific application, the reaction proceeds through the following key steps:
-
Radical Generation: The process is initiated by the thermal decomposition of a persulfate salt (e.g., ammonium or sodium persulfate) to generate sulfate radicals (SO₄⁻•).
-
Isopropyl Radical Formation: The highly reactive sulfate radical then abstracts a hydrogen atom from the tertiary carbon of isobutyric acid. This decarboxylates the isobutyric acid, forming an isopropyl radical (•CH(CH₃)₂).
-
Catalytic Cycle with Silver(I): Silver nitrate (AgNO₃) acts as a crucial catalyst. It facilitates the single-electron transfer (SET) processes that drive the reaction forward, enhancing the efficiency of radical generation.
-
Nucleophilic Radical Addition: The electron-deficient pyridazine ring is susceptible to attack by the nucleophilic isopropyl radical. The radical adds preferentially to the C4 position, which is activated by the two electron-withdrawing chlorine atoms.
-
Rearomatization: The resulting radical adduct is then oxidized to restore the aromaticity of the pyridazine ring, yielding the final product, this compound.
The overall transformation can be visualized as follows:
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Protocol
This protocol is adapted from several reported procedures, aiming for high yield and purity.[1][4]
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 3,6-Dichloropyridazine | C₄H₂Cl₂N₂ | 148.98 | 45.0 g | 0.302 |
| Isobutyric Acid | C₄H₈O₂ | 88.11 | 33.5 g | 0.380 |
| Silver Nitrate | AgNO₃ | 169.87 | 5.14 g | 0.030 |
| Ammonium Persulfate | (NH₄)₂S₂O₈ | 228.20 | 86.7 g | 0.380 |
| Trifluoroacetic Acid | C₂HF₃O₂ | 114.02 | 6.93 g | 0.061 |
| Water | H₂O | 18.02 | ~450 mL | - |
| n-Hexane | C₆H₁₄ | 86.18 | As needed | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |
| Sodium Bicarbonate (aq.) | NaHCO₃ | 84.01 | As needed | - |
Equipment
-
Three-neck round-bottom flask (1 L) equipped with a mechanical stirrer, thermometer, and dropping funnel.
-
Heating mantle with a temperature controller.
-
Ice bath.
-
Separatory funnel (1 L).
-
Rotary evaporator.
-
Standard laboratory glassware.
Step-by-Step Procedure
Caption: Experimental workflow for the synthesis of this compound.
-
Reaction Setup: In a 1 L three-neck round-bottom flask, combine 3,6-dichloropyridazine (45 g), isobutyric acid (33.45 g), silver nitrate (5.138 g), and trifluoroacetic acid (6.932 g) with 270 mL of water.[1]
-
Heating: Stir the mixture and heat it to 70°C.
-
Addition of Oxidant: In a separate beaker, dissolve ammonium persulfate (86.7 g) in 180 mL of water. Slowly add this solution to the reaction mixture dropwise using a dropping funnel over a period of 30-45 minutes, maintaining the reaction temperature at 70°C.
-
Reaction Time: After the addition is complete, continue to stir the reaction mixture for an additional 20-30 minutes.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up - Cooling and Neutralization: Once the reaction is complete, cool the flask to room temperature using an ice bath. Carefully adjust the pH of the solution to 9-10 by slowly adding a saturated aqueous solution of sodium bicarbonate.[1]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with n-hexane (3 x 200 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[1]
-
Purification: The resulting crude oil can be purified by fractional distillation or column chromatography on silica gel (eluting with a mixture of ethyl acetate and petroleum ether, e.g., 1:3) to obtain pure this compound as a light yellow oil.[1] A high yield of approximately 96% has been reported for this method.[1]
Alternative Synthetic Pathway
-
Formation of 3,6-Pyridazinediol: Maleic anhydride is reacted with hydrazine hydrate in the presence of an acid to form 3,6-pyridazinediol.[3]
-
Halogenation: The resulting 3,6-pyridazinediol is then halogenated using a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield 3,6-dichloropyridazine.[3][5][6] This intermediate can then be used in the primary protocol described above.
Safety and Handling
-
Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Persulfates are strong oxidizing agents. Avoid contact with combustible materials.
-
Trifluoroacetic acid is a strong, corrosive acid. Handle with extreme care.
-
Dichloromethane and n-hexane are volatile and flammable organic solvents. Work in a well-ventilated area and away from ignition sources.
Conclusion
The described protocol for the synthesis of this compound via radical alkylation of 3,6-dichloropyridazine is a reliable and high-yielding method suitable for laboratory and potential scale-up applications. The use of a silver nitrate catalyst and a persulfate oxidant in an aqueous medium provides an efficient route to this valuable intermediate. Understanding the underlying Minisci-type mechanism is key to optimizing reaction conditions and troubleshooting potential issues.
References
- An Improved Process For The Preparationof 3,6 Dichloro 4 Isopropylpyridazine. URL
- What is the synthesis of this compound? - FAQ - Guidechem. URL
- Synthesis of this compound - PrepChem.com. URL
- Buy this compound | 107228-51-3 - Smolecule. URL
- WO2007009913A1 - Pyridazinone derivatives as thyroid hormone receptor agonists - Google P
- CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google P
- CN112645883A - Preparation method of 3,6-dichloropyridazine - Google P
- US20080167461A1 - Process for Preparing 3,6-Dichloropyridazine-1-Oxide - Google P
- Method for synthetizing 3,6-dichloropyridazine - Eureka | P
- Synthesis in the Pyridazine Series. I.
Sources
- 1. Page loading... [guidechem.com]
- 2. Buy this compound | 107228-51-3 [smolecule.com]
- 3. An Improved Process For The Preparationof 3,6 Dichloro 4 [quickcompany.in]
- 4. prepchem.com [prepchem.com]
- 5. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]
- 6. Method for synthetizing 3,6-dichloropyridazine - Eureka | Patsnap [eureka.patsnap.com]
Nucleophilic aromatic substitution (SNAr) on 3,6-Dichloro-4-isopropylpyridazine protocol.
An Application Guide for the Synthesis of Substituted 4-Isopropylpyridazines via Nucleophilic Aromatic Substitution (SNAr)
Introduction: The Strategic Utility of the Pyridazine Scaffold
The pyridazine core is a privileged scaffold in modern medicinal chemistry and materials science, offering a unique arrangement of nitrogen atoms that influences its electronic properties and biological interactions.[1] Specifically, 3,6-disubstituted pyridazine derivatives are key intermediates in the synthesis of pharmaceuticals.[2][3] The precursor, 3,6-dichloro-4-isopropylpyridazine, is a highly versatile building block for accessing these complex molecules.[4][5][6][7][8]
This application note provides a detailed guide to the nucleophilic aromatic substitution (SNAr) reaction on this compound. As an electron-deficient heteroaromatic system, the pyridazine ring is highly activated towards attack by nucleophiles, making the SNAr pathway an efficient and predictable method for its functionalization.[9][10] We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-tested protocols for various nucleophile classes, and offer insights into reaction optimization and troubleshooting.
The SNAr Mechanism: An Addition-Elimination Pathway
Unlike the familiar SN1 and SN2 reactions, nucleophilic substitution on an aromatic ring proceeds through a distinct two-step mechanism known as the addition-elimination pathway.[11][12][13] The reaction is facilitated by the presence of electron-withdrawing groups (or, in this case, the inherent electron-deficient nature of the diazine ring) which stabilize the key anionic intermediate.
-
Nucleophilic Addition: The reaction commences with the attack of a nucleophile (Nu⁻) on one of the carbon atoms bearing a chlorine leaving group. This step temporarily disrupts the aromaticity of the pyridazine ring, forming a high-energy, resonance-stabilized carbanion known as a Meisenheimer complex.[9][11]
-
Elimination & Aromatization: In the second, typically rapid step, the chloride ion is expelled as the leaving group. This restores the aromaticity of the ring, yielding the substituted pyridazine product.[11]
Caption: Workflow for SNAr Reaction Optimization.
Protocols for Application
The following protocols are representative procedures for the mono-substitution of this compound with common nucleophile classes.
Protocol 1: Amination with a Secondary Amine (e.g., Morpholine)
This protocol details a typical procedure for the reaction with an amine nucleophile, using a tertiary amine base as an acid scavenger.
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Diisopropylethylamine (DIPEA) (1.5 eq)
-
Dimethylformamide (DMF) (5-10 mL per mmol of substrate)
-
Reaction vessel, magnetic stirrer, heating mantle, inert atmosphere (N₂ or Ar)
Step-by-Step Procedure:
-
To a dry reaction vessel under an inert atmosphere, add this compound and DMF. Stir until fully dissolved.
-
Add morpholine followed by DIPEA to the solution at room temperature.
-
Heat the reaction mixture to 80-90 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Once complete, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 3-amino-6-chloro-4-isopropylpyridazine derivative.
Protocol 2: Etherification with a Phenol (e.g., 4-Methoxyphenol)
This procedure utilizes a strong base to deprotonate the phenol, forming the more reactive phenoxide nucleophile.
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenol (1.1 eq)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Anhydrous Dimethylformamide (DMF) (5-10 mL per mmol of substrate)
-
Reaction vessel, magnetic stirrer, ice bath, inert atmosphere (N₂ or Ar)
Step-by-Step Procedure:
-
To a dry reaction vessel under an inert atmosphere, add 4-methoxyphenol and anhydrous DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add the sodium hydride portion-wise. Caution: H₂ gas evolution. Stir the mixture at 0 °C for 30 minutes to allow for complete formation of the sodium phenoxide.
-
To this mixture, add a solution of this compound in a small amount of anhydrous DMF dropwise.
-
Allow the reaction to warm slowly to room temperature and then heat to 60-70 °C.
-
Monitor the reaction progress by TLC or LC-MS (typically 2-6 hours).
-
Upon completion, cool the mixture to 0 °C and cautiously quench the excess NaH by the slow addition of water.
-
Dilute with more water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product via flash column chromatography.
Summary of Reaction Conditions
The following table provides a general overview of typical conditions. Note that specific substrates may require optimization.
| Nucleophile Class | Base | Solvent | Typical Temp. (°C) | Key Considerations |
| Primary/Secondary Amines | DIPEA, Et₃N, K₂CO₃ | DMF, Acetonitrile | 25 - 100 | DIPEA is often preferred for its higher boiling point and lower nucleophilicity. |
| Phenols/Alcohols | NaH, KOtBu, K₂CO₃ | DMF, DMSO, THF | 25 - 90 | Pre-formation of the alkoxide/phenoxide with a strong base is often necessary. [2] |
| Thiols | K₂CO₃, Cs₂CO₃, NaH | DMF, Ethanol | 0 - 60 | Thiols are highly nucleophilic; reactions are often faster and can be run at lower temperatures. [9] |
Troubleshooting Guide
-
No or Slow Reaction:
-
Cause: Insufficiently reactive nucleophile, low temperature, or inappropriate base/solvent combination.
-
Solution: Increase the reaction temperature. If using a carbonate base with a weak nucleophile, switch to a stronger base like NaH or KOtBu to ensure complete deprotonation. Change to a higher-boiling polar aprotic solvent like DMSO or NMP. [9]* Formation of Di-substituted Product:
-
Cause: Excess nucleophile, high temperature, or prolonged reaction time.
-
Solution: Reduce the stoichiometry of the nucleophile to 1.0 equivalent. Run the reaction at a lower temperature and monitor carefully, stopping the reaction as soon as the starting material is consumed.
-
-
Low Yield / Decomposition:
-
Cause: The substrate or product may be unstable at high temperatures. The nucleophile may be participating in side reactions.
-
Solution: Attempt the reaction at the lowest possible temperature that allows for a reasonable rate. Ensure a completely inert atmosphere, as oxygen can sometimes interfere. Screen alternative bases or solvents.
-
References
- Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. Vertex AI Search.
- Nucleophilic Arom
- Efficient mono- and bis-functionalization of 3,6-dichloropyridazine using (tmp)2Zn·2MgCl2·2LiCl.
- Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides.
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class.
- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI.
- Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II - KPU Pressbooks.
- Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed.
- Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- Patent WO2024084491A1.
- Pyridazinone or pyridazine compound and derivative and pharmaceutical composition thereof.
- Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. PMC.
- Nucleophilic aromatic substitution of aryl fluorides by secondary nitriles: preparation of 2-(2-methoxyphenyl)-2-methylpropionitrile. Organic Syntheses Procedure.
- This compound. ChemicalBook.
- This compound. PubChem.
- Synthesis method of 3-amino-6-chloropyridazine.
- Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 3,6-Dichloro-1,2,4,5-tetrazine. Benchchem.
- 3,6-dichloro-4-isopropyl pyridazine Drug Inform
- nucleophilic arom
- This compound CID 14024162. PubChem.
- 107228-51-3|this compound. BLD Pharm.
- Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Deriv
Sources
- 1. researchgate.net [researchgate.net]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. patents.justia.com [patents.justia.com]
- 4. This compound | 107228-51-3 [chemicalbook.com]
- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 6. 3,6-dichloro-4-isopropyl pyridazine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. This compound | C7H8Cl2N2 | CID 14024162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 107228-51-3|this compound|BLD Pharm [bldpharm.com]
- 9. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]
- 10. youtube.com [youtube.com]
- 11. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 12. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3,6-Dichloro-4-isopropylpyridazine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of the Substituted Pyridazine Core
The pyridazine moiety is a privileged scaffold in medicinal chemistry and materials science, renowned for its presence in a wide array of biologically active compounds and functional materials. The strategic functionalization of this electron-deficient heterocycle is a key objective for chemists aiming to modulate pharmacokinetic properties, enhance biological activity, or tune material characteristics. Among the various pyridazine building blocks, 3,6-dichloro-4-isopropylpyridazine serves as a versatile and valuable starting material for creating diverse molecular architectures. Its two reactive chlorine atoms, differentiated by the electronic and steric influence of the adjacent isopropyl group, offer opportunities for selective and sequential functionalization.
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex molecules, providing powerful and efficient methods for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[1] This guide provides detailed application notes and protocols for the application of three seminal palladium-catalyzed reactions—Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling—to the this compound core. The insights and methodologies presented herein are designed to empower researchers to confidently and effectively utilize this key intermediate in their synthetic endeavors.
Understanding the Reactivity of this compound
The reactivity of the two chlorine atoms in this compound is not identical. The pyridazine ring is inherently electron-deficient, which generally facilitates the oxidative addition of a palladium(0) catalyst to the C-Cl bonds, a crucial step in most cross-coupling catalytic cycles. However, the positions are electronically and sterically distinct:
-
C6-Cl: This position is adjacent to a nitrogen atom and is generally more electron-deficient, making it more susceptible to nucleophilic aromatic substitution (SNAr) and potentially more reactive in oxidative addition.
-
C3-Cl: This position is ortho to the bulky isopropyl group, which can sterically hinder the approach of the palladium catalyst and the coupling partner.
This inherent difference in reactivity allows for the possibility of regioselective mono-functionalization , where one chlorine atom reacts preferentially over the other. This selectivity is often highly dependent on the specific reaction conditions, particularly the choice of palladium catalyst, ligand, and base.[2] By carefully tuning these parameters, chemists can control the site of the initial coupling, enabling a stepwise approach to creating unsymmetrical, highly functionalized pyridazine derivatives. For instance, in the synthesis of intermediates for the drug Resmetirom, the C6-Cl position undergoes nucleophilic aromatic substitution, showcasing its higher reactivity.[3]
I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl and heteroaryl-aryl structures through the coupling of an organohalide with a boronic acid or ester.[4] This reaction is celebrated for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acid building blocks.
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, or RuPhos) is often essential for the efficient coupling of electron-rich and sterically hindered aryl chlorides. These ligands promote the formation of the active monoligated Pd(0) species and facilitate both oxidative addition and reductive elimination.[5]
-
Base: A moderately strong inorganic base such as K₂CO₃ or K₃PO₄ is typically used. The base activates the boronic acid, forming a more nucleophilic boronate species that is crucial for the transmetalation step.[6] The choice of a weaker base can sometimes prevent side reactions.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is commonly employed. Water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.
Data Presentation: Representative Conditions for Mono-Arylation
| Parameter | Condition | Rationale |
| Substrate | This compound (1.0 equiv) | Dichloro-heteroaromatic electrophile. |
| Coupling Partner | Arylboronic Acid (1.1–1.5 equiv) | Readily available and functionally diverse. |
| Palladium Precatalyst | Pd(OAc)₂ (2–5 mol%) or Pd₂(dba)₃ (1–2.5 mol%) | Common sources of Pd(0) in situ. |
| Ligand | SPhos or XPhos (4–10 mol%) | Bulky, electron-rich ligands for challenging substrates. |
| Base | K₃PO₄ or K₂CO₃ (2.0–3.0 equiv) | Activates the boronic acid for transmetalation. |
| Solvent | Dioxane/H₂O (4:1 to 10:1) or Toluene/H₂O | Common solvent system for Suzuki couplings. |
| Temperature | 80–110 °C | Sufficient thermal energy for catalytic turnover. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the Pd(0) catalyst. |
Experimental Protocol: General Procedure for Mono-Arylation via Suzuki Coupling
Reaction Setup:
-
To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.5 equiv).
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 3 mol%) and the phosphine ligand (e.g., SPhos, 6 mol%).
-
Seal the vessel with a septum, and evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.
-
Add the degassed solvent system (e.g., dioxane/water, 5:1) via syringe.
Reaction Execution:
-
Place the sealed reaction vessel in a preheated oil bath or heating block at 100 °C.
-
Stir the reaction mixture vigorously for 12–24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting material and formation of the mono-arylated product.
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to isolate the desired 3-aryl-6-chloro-4-isopropylpyridazine.
Caption: General workflow for Suzuki-Miyaura mono-arylation.
II. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, typically between an aryl halide and a primary or secondary amine.[7] This reaction has become indispensable for the synthesis of anilines, which are prevalent in pharmaceuticals and other fine chemicals.[6]
Causality Behind Experimental Choices:
-
Catalyst System: Similar to the Suzuki coupling, bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are crucial, especially for coupling with less reactive aryl chlorides.[8] These ligands promote the challenging reductive elimination step that forms the C-N bond.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the corresponding amide which then participates in the catalytic cycle. Sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[9]
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used to prevent quenching of the strong base and to maintain catalyst activity.
Data Presentation: Representative Conditions for Mono-Amination
| Parameter | Condition | Rationale |
| Substrate | This compound (1.0 equiv) | Dichloro-heteroaromatic electrophile. |
| Coupling Partner | Primary or Secondary Amine (1.1–1.5 equiv) | Diverse range of available nucleophiles. |
| Palladium Precatalyst | Pd₂(dba)₃ (1–2.5 mol%) or Pd(OAc)₂ (2–5 mol%) | Common sources of Pd(0) in situ. |
| Ligand | XPhos or RuPhos (4–10 mol%) | Facilitates C-N bond formation with aryl chlorides. |
| Base | NaOt-Bu or LHMDS (1.5–2.5 equiv) | Strong, non-nucleophilic base for amine deprotonation. |
| Solvent | Toluene or Dioxane (anhydrous, degassed) | Aprotic solvent to prevent side reactions. |
| Temperature | 80–110 °C | Provides energy for the catalytic cycle. |
| Atmosphere | Inert (Nitrogen or Argon) | Protects the catalyst from deactivation. |
Experimental Protocol: General Procedure for Mono-Amination via Buchwald-Hartwig Coupling
Reaction Setup:
-
In a glovebox, or using Schlenk technique, charge an oven-dried Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOt-Bu, 2.0 equiv).
-
Add this compound (1.0 equiv).
-
Seal the tube, remove from the glovebox (if used), and add the anhydrous, degassed solvent (e.g., toluene) followed by the amine (1.2 equiv) via syringe.
-
Ensure the system is under a positive pressure of an inert gas.
Reaction Execution:
-
Immerse the Schlenk tube in a preheated oil bath at 100 °C.
-
Stir the reaction for 4–18 hours, monitoring its progress by TLC or LC-MS.
Work-up and Purification:
-
After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride.
-
Dilute with ethyl acetate and filter the mixture through a pad of Celite® to remove palladium residues.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the desired 3-amino-6-chloro-4-isopropylpyridazine derivative.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
III. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly effective method for forming C(sp²)-C(sp) bonds by reacting an aryl or vinyl halide with a terminal alkyne.[10] This reaction typically employs a dual catalytic system of palladium and copper(I).[11] The resulting arylalkynes are valuable intermediates in organic synthesis, finding applications in pharmaceuticals, natural products, and materials science.
Causality Behind Experimental Choices:
-
Catalyst System: The classic Sonogashira reaction uses a palladium(0) catalyst, often generated in situ from PdCl₂(PPh₃)₂ or Pd(PPh₃)₄, and a copper(I) co-catalyst, typically copper(I) iodide (CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne by forming a copper acetylide intermediate.[12]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is essential. It serves to deprotonate the terminal alkyne and also acts as a solvent or co-solvent.
-
Solvent: Aprotic polar solvents like THF or DMF are commonly used to ensure the solubility of all reaction components.
Data Presentation: Representative Conditions for Mono-Alkynylation
| Parameter | Condition | Rationale |
| Substrate | This compound (1.0 equiv) | Dichloro-heteroaromatic electrophile. |
| Coupling Partner | Terminal Alkyne (1.1–1.5 equiv) | C(sp) nucleophile source. |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (2–5 mol%) | Source of the active Pd(0) catalyst. |
| Copper Co-catalyst | CuI (1–5 mol%) | Activates the terminal alkyne. |
| Base | Triethylamine (TEA) or Diisopropylamine (DIPA) | Deprotonates the alkyne and acts as a base. |
| Solvent | THF or DMF (anhydrous, degassed) | Aprotic polar solvent for solubility. |
| Temperature | Room Temperature to 80 °C | Mild conditions are often sufficient. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidative homocoupling of the alkyne. |
Experimental Protocol: General Procedure for Mono-Alkynylation via Sonogashira Coupling
Reaction Setup:
-
To a Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and copper(I) iodide (CuI, 2 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add an anhydrous, degassed solvent such as THF, followed by the amine base (e.g., triethylamine, 3.0 equiv).
-
Finally, add the terminal alkyne (1.2 equiv) via syringe.
Reaction Execution:
-
Stir the reaction mixture at room temperature or heat to 50–60 °C if necessary.
-
Monitor the reaction for the disappearance of the starting material by TLC or LC-MS (typically 2–16 hours).
Work-up and Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl solution to remove copper salts, followed by a brine wash.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-alkynyl-6-chloro-4-isopropylpyridazine.
Caption: Interlinked catalytic cycles of the Sonogashira reaction.
Conclusion and Future Outlook
This compound stands out as a highly adaptable building block for the synthesis of complex, functionalized pyridazine derivatives. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—provide a robust toolkit for researchers to forge new C-C and C-N bonds with this substrate. By understanding the inherent reactivity of the pyridazine core and carefully selecting catalysts, ligands, and reaction conditions, chemists can achieve high efficiency and, critically, control the regioselectivity of these transformations. This control is paramount for the stepwise construction of polysubstituted pyridazines, opening the door to novel chemical space in drug discovery and materials science. As catalyst technology continues to advance, the scope and utility of these reactions will undoubtedly expand, further cementing the role of this compound as a cornerstone intermediate in modern synthetic chemistry.
References
- Wikipedia. (2023). Buchwald–Hartwig amination.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Google Patents. (2024). WO2024084491A1 - Method for synthesizing resmetirom and its intermediates.
- Technical Disclosure Commons. (2024). A process for the preparation of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl].
- Tradeindia. (n.d.). Resmetirom Intermediate 3,5-Dichloro-4-((6-Chloro-5-Isopropylpyridazin-3-Yl)Oxy)Aniline.
- Dai, X., et al. (2013). Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines. PubMed.
- Buchwald, S. L. (2008). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Google Patents. (2023). pyridazinone or pyridazine compound and derivative and pharmaceutical composition thereof. Justia Patents.
- ResearchGate. (2012). Suzuki coupling of different chloropyridines with phenylboronic acids.
- Wikipedia. (2023). Sonogashira coupling.
- NROChemistry. (n.d.). Sonogashira Coupling.
- Google Patents. (2015). CN104447569A - Method for synthetizing 3,6-dichloropyridazine.
- Beilstein Journal of Organic Chemistry. (2014). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- ACS Publications. (2011). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters.
- ChemRxiv. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
- MDPI. (2016). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex.
- YouTube. (2022). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- Littke, A. F., & Fu, G. C. (2000). Pd2(dba)3/P(t-Bu)3: A Versatile Catalyst for Suzuki Cross-Coupling Reactions of Aryl Bromides and Chlorides. Organic Chemistry Portal.
- ResearchGate. (2015). Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines.
- ACS Publications. (2018). Palladium-Catalyzed Arylations towards 3,6-Diaryl-1,3a,6a-triazapentalenes and Evaluation of Their Fluorescence Properties.
- ResearchGate. (2011). ChemInform Abstract: Highly Chemoselective Mono-Suzuki Arylation Reactions on All Three Dichlorobenzene Isomers and Applications Development.
- Hundertmark, T., et al. (2000). Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature. Organic Chemistry Portal.
- ResearchGate. (2001). Suzuki-Miyaura Reaction of Chloroarenes Using Pd(PPh3)4 as Catalyst.
Sources
- 1. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 2. Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Resmetirom intermediate 3,5-Dichloro-4-((6-Chloro-5-Isopropylpyridazin-3-Yl)Oxy)Aniline Latest Price, Resmetirom intermediate 3,5-Dichloro-4-((6-Chloro-5-Isopropylpyridazin-3-Yl)Oxy)Aniline Exporter [handomchemical.com]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines [ouci.dntb.gov.ua]
- 11. Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines [ouci.dntb.gov.ua]
- 12. Sonogashira Coupling [organic-chemistry.org]
Application Notes and Protocols for the Fractional Distillation of 3,6-Dichloro-4-isopropylpyridazine
Abstract
This technical guide provides a comprehensive framework for the purification of 3,6-Dichloro-4-isopropylpyridazine via fractional distillation. Recognizing the compound's high boiling point and potential for thermal degradation, this document emphasizes the use of vacuum fractional distillation as the primary purification strategy. Detailed protocols, from pre-distillation preparation to post-distillation analysis, are presented. The causality behind critical experimental choices, such as the selection of vacuum levels, column packing, and temperature gradients, is elucidated to ensure a robust and reproducible purification process. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and purification of heterocyclic compounds.
Introduction: The Rationale for High-Purity this compound
This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical agents[1]. The purity of this precursor is paramount, as impurities can lead to undesirable side reactions, lower yields of the final product, and the introduction of potentially toxic byproducts. Fractional distillation is a powerful technique for the separation of liquid mixtures based on differences in boiling points[2][3][4]. For high-boiling compounds like this compound, vacuum fractional distillation is the method of choice to mitigate the risk of thermal decomposition[5]. This document outlines a detailed protocol for the fractional distillation of this compound, ensuring the attainment of high purity required for downstream applications.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties and hazards associated with this compound is essential for a safe and effective purification process.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₇H₈Cl₂N₂ | [6] |
| Molecular Weight | 191.06 g/mol | [6] |
| Predicted Boiling Point (at 760 mmHg) | 278.7 ± 35.0 °C | [7] |
| Appearance | Not specified; likely a liquid or low-melting solid at room temperature. | |
| Storage | Store at -20°C, sealed and away from moisture. |
Estimated Boiling Point under Vacuum
Due to the high predicted atmospheric boiling point, distillation at ambient pressure is not recommended as it may lead to thermal decomposition. The boiling point of a substance decreases at reduced pressure. The following table provides estimated boiling points of this compound at various vacuum levels, calculated using a pressure-temperature nomograph and the predicted atmospheric boiling point of 278.7 °C[8][9][10].
| Pressure (mmHg) | Estimated Boiling Point (°C) |
| 10 | ~145 - 155 |
| 5 | ~130 - 140 |
| 2 | ~115 - 125 |
| 1 | ~105 - 115 |
Disclaimer: These are estimated values. The actual boiling point should be determined experimentally.
Safety and Handling
This compound is classified as a hazardous substance. Adherence to strict safety protocols is mandatory.
-
Hazard Classification:
-
Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles with side shields[9][11].
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray[9][11].
-
Store in a locked, well-ventilated place with the container tightly closed[11].
-
Pre-Distillation Preparation
Proper preparation of the crude material and the distillation apparatus is critical for a successful purification.
Crude Material Characterization
Before commencing distillation, it is advisable to analyze the crude this compound to identify the major impurities. Common impurities may include unreacted starting materials (e.g., 3,6-dichloropyridazine, isobutyric acid) and byproducts from the synthesis[12][13]. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for this purpose[14][15].
Apparatus Setup
A vacuum fractional distillation apparatus should be assembled as depicted below. Key considerations include:
-
Glassware: All glassware must be free of cracks and scratches to withstand the vacuum.
-
Fractionating Column: A Vigreux column or a packed column (e.g., with Raschig rings or metal sponge) should be used to increase the number of theoretical plates and improve separation efficiency[5].
-
Vacuum System: A vacuum pump capable of achieving the desired pressure is required, along with a vacuum trap to protect the pump.
-
Heating: A heating mantle with a stirrer is recommended for uniform heating of the distillation flask.
-
Joints: All ground glass joints should be lightly greased to ensure a good seal under vacuum.
Sources
- 1. Buy this compound | 107228-51-3 [smolecule.com]
- 2. Fractional Distillation [sites.pitt.edu]
- 3. Fractional distillation - Wikipedia [en.wikipedia.org]
- 4. chemicals.co.uk [chemicals.co.uk]
- 5. Purification [chem.rochester.edu]
- 6. chemscene.com [chemscene.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. cheresources.com [cheresources.com]
- 9. Nomograph for the calculation of boiling points under vacuum - [www.rhodium.ws] [chemistry.mdma.ch]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. umsl.edu [umsl.edu]
- 12. prepchem.com [prepchem.com]
- 13. An Improved Process For The Preparationof 3,6 Dichloro 4 [quickcompany.in]
- 14. rsc.org [rsc.org]
- 15. Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of 3,6-Dichloro-4-isopropylpyridazine
For: Researchers, scientists, and drug development professionals.
Introduction: Strategic Importance of 3,6-Dichloro-4-isopropylpyridazine
This compound is a key heterocyclic intermediate that has garnered significant attention in medicinal chemistry and drug development.[1][2] Its unique substitution pattern, featuring a pyridazine core with two reactive chlorine atoms and an isopropyl group, makes it a versatile building block for the synthesis of complex molecular architectures.[3] Notably, this compound is a critical precursor in the synthesis of Resmetirom (MGL-3196), a selective thyroid hormone receptor-β (THR-β) agonist.[4] Resmetirom has shown considerable promise in clinical trials for the treatment of non-alcoholic steatohepatitis (NASH) and dyslipidemia, highlighting the industrial and pharmaceutical relevance of a robust and scalable synthesis for its intermediates.[4][5]
This guide provides a comprehensive overview and a detailed protocol for the large-scale synthesis of this compound. It is designed to equip researchers and process chemists with the necessary information to safely and efficiently produce this valuable compound, with a focus on the underlying chemical principles, process optimization, and analytical validation.
Synthetic Strategy: A Mechanistic Deep Dive into the Minisci-Type Radical Alkylation
The most prevalent and scalable approach to synthesizing this compound involves the direct C-H functionalization of 3,6-dichloropyridazine with an isopropyl radical source. This reaction is a classic example of a Minisci reaction, a powerful method for the alkylation of electron-deficient heterocycles.[6]
The Core Reaction and its Rationale
The overall transformation is as follows:
3,6-Dichloropyridazine + Isobutyric Acid → this compound
The choice of reagents is dictated by the principles of radical chemistry:
-
3,6-Dichloropyridazine: As an electron-deficient N-heterocycle, it is an excellent substrate for nucleophilic radical attack. The acidic reaction medium further activates the ring by protonating one of the nitrogen atoms, lowering the LUMO energy and making it more susceptible to radical addition.[7]
-
Isobutyric Acid: This readily available and inexpensive carboxylic acid serves as the precursor to the isopropyl radical.
-
Silver Nitrate (AgNO₃) and Ammonium Persulfate ((NH₄)₂S₂O₈): This pair of reagents is the classical system for initiating the Minisci reaction.[7] Ammonium persulfate is a powerful oxidizing agent, while silver(I) nitrate acts as a catalyst to facilitate the generation of the alkyl radical from the carboxylic acid.
The Catalytic Cycle: Unraveling the Mechanism
The reaction proceeds through a well-established radical chain mechanism, catalyzed by silver ions. The key steps are outlined below:
-
Activation of the Catalyst: The persulfate anion (S₂O₈²⁻) oxidizes the silver(I) catalyst to the highly reactive silver(II) species. S₂O₈²⁻ + 2Ag⁺ → 2SO₄²⁻ + 2Ag²⁺
-
Radical Generation: Silver(II) then abstracts an electron from the carboxylate of isobutyric acid, leading to an unstable carboxyl radical which rapidly undergoes decarboxylation to form the desired isopropyl radical.
-
Nucleophilic Attack: The isopropyl radical, being nucleophilic in nature, attacks the protonated, electron-deficient 3,6-dichloropyridazine ring. The attack is regioselective, favoring the positions ortho and para to the nitrogen atoms.
-
Rearomatization: The resulting radical cation intermediate is then oxidized, losing a proton to regenerate the aromatic pyridazine ring, now functionalized with the isopropyl group.
This catalytic cycle is a highly efficient process for C-H functionalization, avoiding the need for pre-functionalization of the heterocyclic starting material.
Caption: Catalytic cycle of the Minisci-type synthesis.
Large-Scale Synthesis Protocol
This protocol is designed for the synthesis of this compound on a multi-gram to kilogram scale. All operations should be conducted in a well-ventilated fume hood by personnel trained in handling hazardous chemicals.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight | Moles (for 100g scale) | Quantity (for 100g scale) | Notes |
| 3,6-Dichloropyridazine | 141-30-0 | 148.98 | 0.671 | 100 g | Purity >98% |
| Isobutyric Acid | 79-31-2 | 88.11 | 0.805 | 70.9 g (75.4 mL) | 1.2 equivalents |
| Silver Nitrate (AgNO₃) | 7761-88-8 | 169.87 | 0.067 | 11.4 g | 0.1 equivalents |
| Ammonium Persulfate | 7727-54-0 | 228.20 | 1.342 | 306.2 g | 2.0 equivalents |
| Sulfuric Acid (98%) | 7664-93-9 | 98.08 | 1.342 | 131.6 g (71.5 mL) | 2.0 equivalents |
| Deionized Water | 7732-18-5 | 18.02 | - | ~2 L | For reaction and work-up |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | - | ~1.5 L | For extraction |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | - | As needed | For drying |
| Aqueous Ammonia Solution (28%) | 1336-21-6 | 35.05 | - | As needed | For pH adjustment |
Experimental Procedure
1. Reaction Setup:
-
To a 5 L, 3-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 3,6-dichloropyridazine (100 g, 0.671 mol) and deionized water (1 L).
-
Begin vigorous stirring to create a slurry.
-
Add isobutyric acid (70.9 g, 0.805 mol) and silver nitrate (11.4 g, 0.067 mol) to the slurry.
-
In a separate beaker, carefully and slowly add concentrated sulfuric acid (131.6 g, 1.342 mol) to deionized water (200 mL) with cooling in an ice bath. Caution: Highly exothermic reaction.
-
Once cooled to room temperature, add the dilute sulfuric acid solution to the reaction flask.
-
Heat the reaction mixture to 60-65 °C.
2. Radical Initiation and Reaction:
-
In a separate 1 L beaker, dissolve ammonium persulfate (306.2 g, 1.342 mol) in deionized water (800 mL).
-
Once the reaction mixture has reached 60-65 °C, begin the slow, dropwise addition of the ammonium persulfate solution via the dropping funnel over a period of 2-3 hours.
-
Critical Control Point: The reaction is exothermic. Monitor the internal temperature closely and maintain it between 70-75 °C by adjusting the addition rate and, if necessary, using a cooling water bath. A temperature above 80 °C may lead to increased side products and decomposition of the persulfate.
-
After the addition is complete, continue stirring the mixture at 70-75 °C for an additional 1-2 hours, or until reaction completion is confirmed by TLC or HPLC analysis.
3. Work-up and Isolation:
-
Cool the reaction mixture to 10-15 °C using an ice bath.
-
Slowly and carefully adjust the pH of the mixture to 9-10 by adding concentrated aqueous ammonia solution (28%). Caution: Exothermic and evolution of ammonia gas. Ensure adequate ventilation and monitor the temperature, keeping it below 25 °C.
-
Transfer the mixture to a large separatory funnel and extract with dichloromethane (3 x 500 mL).
-
Combine the organic layers and wash with 0.5 M sodium hydroxide solution (2 x 400 mL) to remove any unreacted isobutyric acid, followed by a brine wash (400 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a yellow to brown oil.
4. Purification:
-
For large-scale purification, fractional distillation under reduced pressure is the preferred method.[1]
-
Set up a fractional distillation apparatus with a short Vigreux column.
-
The crude product is distilled under high vacuum. The product, this compound, will distill as a colorless to light yellow oil.
-
Alternatively, for smaller scales or to achieve very high purity, the crude product can be purified by column chromatography on silica gel using a hexane:ethyl acetate gradient.[8]
Caption: Experimental workflow for the synthesis.
Safety, Handling, and Waste Management
1. Personal Protective Equipment (PPE):
-
Standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves, should be worn at all times.
-
Due to the toxicity of the product and the handling of corrosive and oxidizing materials, it is recommended to work in a well-ventilated fume hood.
2. Chemical Hazards:
-
This compound: This compound is toxic if swallowed, in contact with skin, or if inhaled.[1][9] Avoid generating dust or aerosols.
-
Ammonium Persulfate: A strong oxidizing agent. Avoid contact with combustible materials.
-
Sulfuric Acid: Highly corrosive. Handle with extreme care.
-
Dichloromethane: A volatile and potentially carcinogenic solvent.
3. Waste Disposal:
-
Aqueous Waste: The aqueous layer from the work-up will contain silver salts, ammonium sulfate, and residual ammonia. Silver is a heavy metal and should be precipitated as silver chloride by adding hydrochloric acid. The resulting silver chloride can be collected for recovery. The remaining aqueous solution should be neutralized before disposal according to local regulations.
-
Organic Waste: Chlorinated organic solvents and residues from distillation should be collected in a designated halogenated waste container for proper disposal.
Analytical Quality Control
Consistent and reliable analytical methods are crucial for ensuring the quality of the starting materials and the final product.
| Analytical Method | Purpose | Typical Parameters |
| TLC | Reaction monitoring | Stationary Phase: Silica gel 60 F₂₅₄Mobile Phase: Hexane:Ethyl Acetate (5:1 v/v)Visualization: UV light (254 nm) |
| HPLC | Purity determination and quantification | Column: C18 (e.g., 4.6 x 150 mm, 5 µm)Mobile Phase: Acetonitrile and water with 0.1% formic or phosphoric acid (gradient or isocratic)Flow Rate: 1.0 mL/minDetection: UV at 254 nm[10] |
| GC-MS | Purity and impurity profiling | Column: Capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)Carrier Gas: HeliumTemperature Program: Start at 100 °C, ramp to 280 °CDetection: Mass Spectrometry (EI) for identification of impurities[4][11] |
| ¹H NMR | Structural confirmation | Solvent: CDCl₃Expected Signals: Characteristic peaks for the isopropyl group (doublet and septet) and the pyridazine ring proton (singlet). |
Green Chemistry and Process Optimization
While the described protocol is robust, there are several avenues for process optimization and incorporating greener chemistry principles:
-
Catalyst Loading: The amount of silver nitrate can potentially be reduced, although this may impact reaction kinetics.
-
Solvent Selection: While dichloromethane is an effective extraction solvent, exploring alternatives with a better environmental profile, such as 2-methyltetrahydrofuran, could be beneficial.
-
Silver Recovery: Implementing an efficient silver recovery and recycling program is crucial for both economic and environmental reasons.
-
Atom Economy: The Minisci reaction itself has good atom economy as it is a direct C-H functionalization, avoiding protecting groups and multi-step sequences.
By adhering to the detailed protocols and safety guidelines outlined in this document, researchers and drug development professionals can confidently undertake the large-scale synthesis of this compound, a vital intermediate for the development of next-generation therapeutics.
References
- Minisci, F. (1971). Novel applications of free-radical reactions in preparative organic chemistry. Synthesis, 1971(01), 1-24.
- An Improved Process For The Preparation of 3,6 Dichloro 4 Isopropylpyridazine. (n.d.). IP.com.
- Material Safety Data Sheet: this compound. (n.d.). Anhui Senrise Technology Co., Ltd.
- Silver-Catalyzed Minisci Reactions Using Selectfluor as a Mild Oxidant. (2017). Organic Letters, 19(21), 5844-5847.
- MSDS of this compound. (2023). Capot Chemical.
- Synthesis of this compound. (n.d.). PrepChem.com.
- Process for the preparation and purification of crystalline resmetirom. (n.d.). Google Patents.
- 3,6-Dichloropyridazine. (n.d.). PubChem.
- Minisci reaction. (n.d.). Wikipedia.
- Evolution Towards Green Radical Generation in Total Synthesis. (n.d.). PMC - NIH.
- Silver Nanoparticles for Waste W
- A process for the preparation of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]. (2024). Technical Disclosure Commons.
- Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (n.d.). Journal of Food and Drug Analysis.
- Recent Advances in Minisci-Type Reactions. (n.d.). SciSpace.
- Process for purification of 3,6-dichloropyridazine. (n.d.). Google Patents.
- Direct C–H functionalisation of azoles via Minisci reactions. (2024). RSC Publishing.
- HPLC Column Technical Guide. (n.d.). GL Sciences.
- Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 3-Chloro-4-methyl-6-phenylpyridazine. (n.d.). Benchchem.
- How To Run A Reaction: The Workup. (n.d.). University of Rochester.
- HPLC. (n.d.). KNAUER.
- Overview of Minisci-type reactions and screening plate A General... (n.d.).
- Chemical Studies on 3,6-Dichloropyridazine (Part 2). (n.d.). Semantic Scholar.
- Fast GC-MS/MS for High Throughput Pesticides Analysis. (n.d.). Thermo Fisher Scientific.
- Removal of Ammonia Using Persulfate during the Nitrate Electro-Reduction Process. (2022). PubMed.
- Proper (?) Disposal of Used Ammonium Persulfate Etchant. (2021). All About Circuits.
Sources
- 1. An Improved Process For The Preparationof 3,6 Dichloro 4 [quickcompany.in]
- 2. Page loading... [guidechem.com]
- 3. Radical C(sp3)–H alkenylation, alkynylation and allylation of ethers and amides enabled by photocatalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. rsc.org [rsc.org]
- 5. Highly efficient and selective leaching of silver from electronic scrap in the base-activated persulfate - ammonia system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Minisci reaction - Wikipedia [en.wikipedia.org]
- 7. scispace.com [scispace.com]
- 8. prepchem.com [prepchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 3,6-Dichloropyridazine | C4H2Cl2N2 | CID 67331 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Strategic Utility of 3,6-Dichloro-4-isopropylpyridazine in the Synthesis of Biologically Active Molecules
Introduction: The Privileged Pyridazine Scaffold in Drug Discovery
The pyridazine moiety is a recurring and valuable scaffold in medicinal chemistry, particularly in the design of kinase inhibitors. Its inherent electronic properties and ability to form crucial hydrogen bond interactions within the ATP-binding site of various kinases make it a "privileged scaffold". The nitrogen atoms of the pyridazine ring can act as hydrogen bond acceptors, mimicking the adenine portion of ATP, which is essential for anchoring the inhibitor to the kinase's hinge region. The strategic placement of substituents on the pyridazine ring allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
3,6-Dichloro-4-isopropylpyridazine is a highly versatile building block for the synthesis of diverse pyridazine-containing compounds. The two chlorine atoms serve as reactive handles for sequential or selective functionalization through reactions like nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling). The isopropyl group at the 4-position provides a lipophilic handle that can influence the compound's binding affinity and metabolic stability. This application note will provide a detailed guide on the use of this compound in synthetic chemistry, with a focus on the preparation of precursors for kinase inhibitors and other bioactive molecules.
Core Reactivity: A Tale of Two Chlorines
The reactivity of this compound is dominated by the two chlorine atoms, which are susceptible to displacement by nucleophiles. The electron-withdrawing nature of the pyridazine ring activates the chlorine atoms towards nucleophilic attack. The regioselectivity of the first substitution can be influenced by the nature of the nucleophile and the reaction conditions, although typically the chlorine at the 6-position is more reactive towards nucleophilic attack. This differential reactivity allows for a stepwise functionalization strategy, which is highly valuable in constructing complex molecules.
PART 1: Nucleophilic Aromatic Substitution (SNAr) – A Gateway to Diverse Scaffolds
Nucleophilic aromatic substitution is a cornerstone reaction for the functionalization of this compound. A wide range of nucleophiles, including amines, phenols, and thiols, can be employed to displace one or both chlorine atoms. This reaction is fundamental in the synthesis of many biologically active compounds.
A prominent example of the industrial application of this chemistry is in the synthesis of Resmetirom (MGL-3196) , a recently approved selective thyroid hormone receptor-β agonist for the treatment of non-alcoholic steatohepatitis (NASH).[1][2] Although not a kinase inhibitor, the synthesis of a key Resmetirom intermediate beautifully illustrates the practical application of SNAr on this compound.
Workflow for SNAr on this compound
Caption: General workflow for the monosubstitution of this compound via SNAr.
Protocol 1: Synthesis of 3,5-dichloro-4-((6-chloro-5-isopropylpyridazin-3-yl)oxy)aniline (A Key Resmetirom Intermediate)
This protocol is adapted from procedures described in the patent literature for the synthesis of Resmetirom intermediates.[2][3][4]
Principle: This procedure demonstrates the regioselective monosubstitution of this compound with 4-amino-2,6-dichlorophenol. The phenoxide, generated in situ by a base, acts as the nucleophile, displacing one of the chlorine atoms on the pyridazine ring to form a diaryl ether linkage.
Materials:
-
This compound (1.0 eq)
-
4-Amino-2,6-dichlorophenol (1.0 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Toluene
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)
-
Magnetic stirrer with heating plate
-
TLC plates (silica gel 60 F₂₅₄)
-
Ethyl acetate, Hexanes (for TLC and chromatography)
Procedure:
-
Preparation: To a flame-dried Schlenk flask, add potassium carbonate (3.0 eq) and toluene. Heat the mixture to reflux under azeotropic conditions to remove any residual water. Distill off the toluene completely.
-
Reaction Setup: Allow the flask to cool to 100-105 °C and add anhydrous DMSO. Cool the mixture to 85-95 °C.
-
Addition of Reagents: Add a solution of this compound (1.0 eq) in a small amount of anhydrous DMSO to the reaction mixture. Subsequently, add a solution of 4-amino-2,6-dichlorophenol (1.0 eq) in anhydrous DMSO in portions to the reaction mixture while maintaining the temperature at 85-95 °C.
-
Reaction: Stir the reaction mixture vigorously at 85-95 °C under an inert atmosphere (Nitrogen or Argon).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within a few hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water and stir. The product may precipitate.
-
Isolation: Collect the solid product by filtration, wash with water, and dry under vacuum.
-
Purification: If necessary, the crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Expert Insights:
-
Anhydrous Conditions: The use of anhydrous K₂CO₃ and DMSO is crucial. Water can compete as a nucleophile and lead to the formation of undesired hydroxypyridazine byproducts. Azeotropic drying of the base is a robust method to ensure anhydrous conditions.
-
Choice of Base and Solvent: A strong base is required to deprotonate the phenol. K₂CO₃ is a common and effective choice. Polar aprotic solvents like DMSO or DMAc are ideal as they effectively solvate the cation of the base and facilitate the SNAr reaction.[4]
-
Temperature Control: The reaction temperature is a critical parameter. Higher temperatures can lead to disubstitution or decomposition. The optimal temperature range should be determined for each specific substrate combination.
| Parameter | Typical Value/Condition | Rationale |
| Temperature | 85-120 °C | To provide sufficient energy for the SNAr reaction. |
| Base | K₂CO₃, Cs₂CO₃, t-BuOK | To deprotonate the nucleophile (phenol in this case). |
| Solvent | DMSO, DMAc, NMP | Polar aprotic solvents accelerate SNAr reactions. |
| Atmosphere | Nitrogen or Argon | To prevent oxidation of the aminophenol and other reagents. |
PART 2: Suzuki-Miyaura Cross-Coupling – Building Biaryl Scaffolds for Kinase Inhibition
The Suzuki-Miyaura cross-coupling is a powerful tool for forming carbon-carbon bonds. In the context of kinase inhibitor synthesis, it is frequently used to introduce aryl or heteroaryl moieties onto the core scaffold. These appended groups can probe different pockets of the kinase active site, leading to enhanced potency and selectivity. Starting from this compound, a Suzuki coupling can be performed selectively at one of the C-Cl bonds, leaving the other for subsequent functionalization.
Workflow for Suzuki-Miyaura Cross-Coupling
Caption: General workflow for Suzuki-Miyaura coupling to generate biaryl kinase inhibitor scaffolds.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a Monosubstituted Chloro-isopropylpyridazine
This protocol is a generalized procedure based on established methods for Suzuki coupling on chloropyridazines and other chloro-heterocycles, which are often challenging substrates compared to their bromo or iodo counterparts.
Principle: This protocol describes the palladium-catalyzed cross-coupling of a monosubstituted 6-chloro-4-isopropylpyridazine derivative with an arylboronic acid. The choice of a highly active catalyst system, often involving a palladium precatalyst and a bulky, electron-rich phosphine ligand, is critical for achieving good yields with less reactive chloro-substrates.
Materials:
-
Monosubstituted 6-chloro-4-isopropylpyridazine derivative (from Protocol 1) (1.0 eq)
-
Arylboronic acid or ester (1.2-1.5 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, or a palladacycle precatalyst) (1-5 mol%)
-
Phosphine Ligand (e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃) (2.0-3.0 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, with a small amount of water)
-
Schlenk tube or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk tube or microwave vial under an inert atmosphere, add the monosubstituted chloro-isopropylpyridazine (1.0 eq), arylboronic acid (1.2 eq), base (2.0 eq), palladium precatalyst (e.g., 2 mol%), and phosphine ligand (e.g., 4 mol%).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., a 10:1 mixture of 1,4-dioxane and water) via syringe.
-
Reaction: Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring. If using a microwave reactor, irradiate at a set temperature (e.g., 120-150 °C) for a shorter duration (10-30 minutes).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Expert Insights:
-
Catalyst and Ligand Choice: The success of Suzuki couplings with chloropyridazines heavily relies on the catalyst system. Modern bulky, electron-rich phosphine ligands like SPhos or XPhos are often necessary to facilitate the oxidative addition of the palladium(0) species to the C-Cl bond, which is the rate-limiting step.
-
Regioselectivity: When starting with this compound, the regioselectivity of the first Suzuki coupling can often be controlled by the choice of ligand and reaction conditions, though this can require significant optimization.
-
Boronic Acid Quality: The purity and stability of the boronic acid are important. Impurities can affect catalyst activity. Using the corresponding boronate esters (e.g., pinacol esters) can sometimes improve reaction outcomes due to their higher stability.
| Parameter | Typical Value/Condition | Rationale |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂, Palladacycle precatalysts | Provides the active Pd(0) species for the catalytic cycle. |
| Ligand | SPhos, XPhos, P(t-Bu)₃ | Bulky, electron-rich ligands are crucial for activating C-Cl bonds. |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Essential for the transmetalation step of the catalytic cycle. |
| Solvent | Dioxane/H₂O, Toluene, DMF | The choice of solvent can influence reaction rate and selectivity. |
Conclusion and Future Outlook
This compound is a valuable and versatile starting material for the synthesis of complex heterocyclic compounds. Its well-defined reactivity allows for the strategic and sequential introduction of various functional groups through robust and scalable reactions like nucleophilic aromatic substitution and Suzuki-Miyaura cross-coupling. As demonstrated by its use in the synthesis of Resmetirom, this building block has proven its utility in the pharmaceutical industry. For researchers in the field of kinase inhibitor discovery, the 4-isopropylpyridazine scaffold offers a promising starting point for the development of novel therapeutics. The protocols and insights provided herein serve as a guide for harnessing the synthetic potential of this important intermediate.
References
- Patel, M., et al. (2025). Process for the preparation and purification of crystalline resmetirom. WO2025202985A1. Google Patents.
- Hoffmann-La Roche. (2007). Pyridazinone derivatives as thyroid hormone receptor agonists. WO2007009913A1. Google Patents.
- Justia Patents. (2023). Pyridazinone or pyridazine compound and derivative and pharmaceutical composition thereof. US Patent Application 20230109134.
- Jiangxi Synergy Pharmaceutical Co Ltd. (2023). Preparation method of Resmetirom key intermediate III. CN117263870A. Google Patents.
- Dingyao County You Bang Chemical Co Ltd. (2015). Method for synthetizing 3,6-dichloropyridazine. CN104447569A. Google Patents.
- PrepChem. (n.d.). Synthesis of this compound.
- PCT/IN2023/050173. (2024). International Application Published Under the Patent Cooperation Treaty (PCT). WO 2024/084491. Google Patents.
- Gilead Calistoga, Inc. (2013). Inhibitors of Syk Kinase. US 2013/0178478 A1. Google Patents.
- Jiangxi Synergy Pharmaceutical Co Ltd. (2024). A kind of Resmetirom intermediate and its preparation method and the. CN117603149A. Google Patents.
- Technical Disclosure Commons. (2024). A process for the preparation of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl].
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
Sources
- 1. ?this compound | Resmetirom Intermediate API? | China | Manufacturer | Wuhan Biocar Pharmacy CO.,Ltd. [m.chemicalbook.com]
- 2. WO2025202985A1 - Process for the preparation and purification of crystalline resmetirom - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. tdcommons.org [tdcommons.org]
Application Notes & Protocols: Leveraging 3,6-Dichloro-4-isopropylpyridazine for the Rapid Synthesis of Diverse Compound Libraries
Introduction: The Pyridazine Scaffold in Modern Drug Discovery
The pyridazine nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of pharmacological applications, including notable use in cancer therapy.[1][2] Its two adjacent nitrogen atoms provide unique electronic properties and act as key hydrogen bond acceptors, enabling potent and selective interactions with various biological targets.[3] Within this chemical class, 3,6-dichloro-4-isopropylpyridazine has emerged as a particularly valuable and versatile building block for the construction of compound libraries aimed at accelerating drug discovery programs.[4][5]
This di-halogenated scaffold presents two distinct, reactive chlorine atoms at the C3 and C6 positions. These sites serve as synthetic handles for the sequential or parallel introduction of diverse chemical functionalities. The presence of the isopropyl group at the C4 position introduces a degree of steric and electronic asymmetry, which can be strategically exploited to achieve regioselective functionalization. This guide provides a comprehensive overview of the core reactivity of this compound and details robust protocols for its application in generating diverse molecular libraries through Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.
Physicochemical Properties & Safety Data
Before proceeding with any experimental work, it is crucial to be familiar with the properties and safety requirements of the starting material.
| Property | Value | Reference(s) |
| CAS Number | 107228-51-3 | [6][7] |
| Molecular Formula | C₇H₈Cl₂N₂ | [6] |
| Molecular Weight | 191.06 g/mol | [6] |
| IUPAC Name | 3,6-dichloro-4-propan-2-ylpyridazine | [6] |
| Appearance | Light yellow oil | [8] |
| Storage | Store at -20°C, sealed, away from moisture | [9] |
Safety Profile: this compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[10]
-
Hazard Statements: H301, H311, H331
-
Precautionary Measures: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. Avoid breathing vapors and ensure all contaminated clothing is removed and washed before reuse.
Core Reactivity and Strategic Library Design
The synthetic utility of this compound stems from the differential reactivity of its two C-Cl bonds. While both positions are activated towards substitution, their electronic environments are not identical. This allows for a strategic, stepwise approach to diversification.
3.1 The Principle of Regioselective Functionalization The two chlorine atoms at C3 and C6 are the primary points for diversification. The general order of reactivity for dihalopyridazines can be influenced by several factors, including the nature of the incoming nucleophile, the reaction conditions, and the catalytic system employed. For SNAr reactions, the C6 position is often more susceptible to initial attack due to the electronic influence of the adjacent nitrogen atom, which helps stabilize the Meisenheimer intermediate.[11] However, for palladium-catalyzed reactions, factors like ligand choice can override these intrinsic electronic preferences to achieve selective functionalization at either position.[12][13]
This differential reactivity is the cornerstone of library design, enabling three primary strategies:
-
Regioselective Monosubstitution: Conditions are tuned to favor the reaction at a single site, creating a library of monosubstituted intermediates.
-
Sequential Disubstitution: The monosubstituted intermediates are carried forward into a second, different reaction to modify the remaining chloro-position, creating a library of unsymmetrical products.
-
Symmetrical Disubstitution: Harsher conditions or a large excess of the reactant are used to replace both chlorine atoms with the same group.
Sources
- 1. Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy this compound | 107228-51-3 [smolecule.com]
- 5. This compound | 107228-51-3 [chemicalbook.com]
- 6. apicule.com [apicule.com]
- 7. 3,6-dichloro-4-isopropyl pyridazine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. Page loading... [wap.guidechem.com]
- 9. chemscene.com [chemscene.com]
- 10. energy01.oss-cn-shanghai.aliyuncs.com [energy01.oss-cn-shanghai.aliyuncs.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Solid-Phase Synthesis of Diversified Pyridazine Libraries Utilizing a 3,6-Dichloro-4-isopropylpyridazine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Laboratories
Introduction: The Pyridazine Scaffold in Modern Drug Discovery
The pyridazine nucleus is a privileged heterocyclic motif, frequently incorporated into the structures of biologically active compounds.[1] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a valuable scaffold in medicinal chemistry. The strategic derivatization of the pyridazine core can lead to the discovery of novel therapeutic agents with a wide range of activities.[2] Solid-phase organic synthesis (SPOS) offers a powerful and efficient platform for the rapid generation of large and diverse chemical libraries, a cornerstone of modern drug discovery.[1] This application note provides a detailed guide to the solid-phase synthesis of pyridazine-based compound libraries, using the versatile building block, 3,6-dichloro-4-isopropylpyridazine .
The inherent reactivity of the two chlorine atoms on the pyridazine ring allows for sequential and regioselective nucleophilic substitution, providing two points of diversification for library generation. This guide will detail a robust and adaptable protocol for the immobilization of the pyridazine core onto a solid support, subsequent diversification reactions, and the final cleavage of the desired products.
Core Principles: A Traceless Approach to Pyridazine Library Synthesis
A key consideration in the design of solid-phase synthesis strategies is the nature of the linker used to attach the core scaffold to the solid support. Ideally, the linker should be stable throughout the synthetic sequence and then be cleaved under conditions that do not degrade the final product. A "traceless" linker is particularly advantageous as it leaves no residual atoms on the target molecule, ensuring that the biological activity of the synthesized compounds is not influenced by a linker fragment.[1]
This guide will focus on a traceless approach utilizing a resin-bound thiophenol linker. The pyridazine core is attached to the resin via a thioether bond. Subsequent nucleophilic substitution at the second chlorine atom introduces the first element of diversity. Finally, cleavage from the resin is achieved by a second nucleophilic substitution at the carbon atom attached to the sulfur of the linker, releasing the desired product and leaving no trace of the linker.
Experimental Workflow: From Resin to Purified Compound
The overall workflow for the solid-phase synthesis of a diversified pyridazine library is depicted below. This process involves four key stages:
-
Resin Preparation and Loading: Activation of the thiophenol resin and subsequent immobilization of the this compound scaffold.
-
On-Resin Diversification: Nucleophilic substitution of the remaining chlorine atom with a library of desired building blocks.
-
Cleavage from Resin: Release of the final pyridazine derivatives from the solid support.
-
Purification and Analysis: Isolation and characterization of the synthesized compounds.
Caption: High-level workflow for the solid-phase synthesis of a pyridazine library.
Detailed Protocols
Part 1: Resin Preparation and Loading of this compound
This protocol describes the immobilization of the pyridazine scaffold onto a commercially available thiophenol resin.
Materials:
-
Polystyrene-thiophenol resin (PS-thiophenol), 100-200 mesh, ~1.5 mmol/g loading capacity
-
This compound
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel equipped with a filter and a shaker
Procedure:
-
Resin Swelling: Place the PS-thiophenol resin (1.0 g, ~1.5 mmol) in the synthesis vessel. Swell the resin by washing with DCM (3 x 10 mL) and then with anhydrous DMF (3 x 10 mL).
-
Thiophenol Activation: To the swollen resin, add a solution of t-BuOK (3.0 mmol, 2.0 eq) in anhydrous DMF (10 mL). Shake the mixture at room temperature for 1 hour to generate the thiophenolate anion.
-
Loading of Pyridazine Core: In a separate flask, dissolve this compound (5.0 mmol, ~3.3 eq) in anhydrous DMF (5 mL). Add this solution to the activated resin.
-
Reaction: Shake the reaction mixture at 50°C for 24 hours.
-
Washing: After the reaction is complete, drain the solvent and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Drying: Dry the resin under vacuum to a constant weight.
Monitoring Resin Loading: The success of the loading step can be qualitatively monitored by Fourier-Transform Infrared (FTIR) spectroscopy by observing the appearance of characteristic pyridazine ring vibration bands. Quantitative determination of the loading can be achieved by elemental analysis (monitoring the increase in nitrogen content) or by cleaving a small amount of the resin-bound material and analyzing the cleaved product by HPLC or LC-MS.
Part 2: On-Resin Diversification via Nucleophilic Aromatic Substitution
This protocol outlines the diversification of the resin-bound pyridazine scaffold by substituting the remaining chlorine atom with a library of primary or secondary amines.
Materials:
-
Pyridazine-loaded resin from Part 1
-
Library of primary and secondary amines
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N-Methyl-2-pyrrolidone (NMP)
-
Anhydrous Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell the pyridazine-loaded resin (~0.1 mmol) in anhydrous NMP (2 mL) for 30 minutes in a synthesis vessel.
-
Addition of Reagents: To the swollen resin, add the desired amine (0.5 mmol, 5.0 eq) and DIPEA (1.0 mmol, 10.0 eq).
-
Reaction: Shake the reaction mixture at 80°C for 12-24 hours. The progress of the reaction can be monitored by cleaving a small sample of the resin and analyzing the product by LC-MS.
-
Washing: After the reaction is complete, drain the solvent and wash the resin sequentially with NMP (3 x 2 mL), DCM (3 x 2 mL), and MeOH (3 x 2 mL).
-
Drying: Dry the resin under vacuum.
Table 1: Representative Amines for Diversification
| Entry | Amine |
| 1 | Morpholine |
| 2 | Piperidine |
| 3 | Benzylamine |
| 4 | Aniline |
| 5 | N-Methylpiperazine |
Part 3: Cleavage of the Final Product from the Resin
This protocol describes the traceless cleavage of the diversified pyridazine derivatives from the solid support using a nucleophilic amine.
Materials:
-
Diversified pyridazine resin from Part 2
-
Cleavage reagent (e.g., n-butylamine)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the diversified pyridazine resin (~0.1 mmol) in DCM (2 mL) for 30 minutes.
-
Cleavage Reaction: Add a solution of the cleavage reagent (e.g., 2 M n-butylamine in DCM, 2 mL) to the resin.
-
Reaction: Shake the mixture at room temperature for 12-18 hours.
-
Collection of Product: Filter the resin and collect the filtrate. Wash the resin with DCM (3 x 2 mL).
-
Work-up: Combine the filtrate and the washings. Evaporate the solvent under reduced pressure. The crude product can then be purified by an appropriate method.
Caption: Simplified representation of the traceless cleavage mechanism.
Part 4: Purification and Analysis
The crude product obtained after cleavage can be purified using standard techniques such as flash column chromatography or preparative HPLC. The purity and identity of the final compounds should be confirmed by analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the desired compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the final product.
Data Presentation: Expected Outcomes
The success of the solid-phase synthesis can be evaluated by the yield and purity of the final products. The following table provides a hypothetical example of the expected outcomes for a small library of pyridazine derivatives.
Table 2: Representative Library of Synthesized Pyridazine Derivatives
| Compound ID | R-Group (from Amine) | Yield (%) | Purity (%) |
| PYR-001 | Morpholin-4-yl | 75 | >95 |
| PYR-002 | Piperidin-1-yl | 82 | >95 |
| PYR-003 | Benzylamino | 68 | >90 |
| PYR-004 | Anilino | 65 | >90 |
| PYR-005 | 4-Methylpiperazin-1-yl | 78 | >95 |
Conclusion
This application note provides a comprehensive and detailed protocol for the solid-phase synthesis of a diversified library of pyridazine derivatives based on a this compound scaffold. The use of a traceless thiophenol linker ensures the generation of final products free from linker-derived impurities. This methodology is highly adaptable and can be readily automated for high-throughput synthesis, making it a valuable tool for lead discovery and optimization in drug development programs.
References
- Cerecetto, H., & Gerpe, A. (2004). Pyridazines. Part 35:1 Traceless Solid Phase Synthesis of 4,5- and 5,6-Diaryl- 3(2H)-pyridazinones. ARKIVOC, 2004(5), 234-245. [Link]
- El-Gendy, M. A. A. (2012). Chemical Studies on 3,6-Dichloropyridazine (Part 2). International Journal of Organic Chemistry, 2, 131-137. [Link]
- Creighton, C. J., Zapf, C. W., Bu, J. H., & Goodman, M. (1999). Solid-phase synthesis of pyridones and pyridopyrazines as peptidomimetic scaffolds. Organic letters, 1(9), 1407-1409. [Link]
- Gayo, L. M., & Suto, M. J. (1997). A versatile approach for the solid phase synthesis of aminopyridazines. Tetrahedron Letters, 38(2), 211-214. [Link]
- Lam, Y., & Chen, Y. (2001). Solid Phase Synthesis of Pyridazine Derivatives Using Polymer-Bound Sodium Benzenesulfinate. Chemistry Letters, 30(11), 1162-1163. [Link]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Linkers for Solid-Phase Peptide Synthesis. Chemical reviews, 109(6), 2455-2504. [Link]
- Pícharo, L., et al. (2022). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 27(6), 1878. [Link]
- Pícharo, L., et al. (2022). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. International Journal of Molecular Sciences, 23(1), 1-22. [Link]
- Pícharo, L., et al. (2022). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 27(6), 1878. [Link]
- Ghorab, M. M., et al. (2016). Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. Archiv der Pharmazie, 349(10), 771-782. [Link]
- Levin, M. D., et al. (2022). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. bioRxiv. [Link]
- Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines (Senior Honors Thesis, Liberty University). [Link]
- Douglas, C. J., & O'Doherty, G. A. (2015). Radical mediated C–H functionalization of 3,6-dichloropyridazine: efficient access to novel tetrahydropyridopyridazines. Organic & biomolecular chemistry, 13(23), 6470-6473. [Link]
- AAPPTEC. (n.d.). Peptide Synthesis Resins.
- Ziegler, C. B. (1961). U.S. Patent No. 3,004,027. Washington, DC: U.S.
- Stanovnik, B., & Svete, J. (2022).
- Organic Chemistry Portal. (n.d.). Synthesis of pyridazines.
- Knochel, P., & Gommermann, N. (2018). Metalation of 3, 6-dichloropyridazine (6) and subsequent...
- Kumar, A., & El-Faham, A. (2016). N α-Fmoc Removal from Resin-Bound Amino Acids by 5% Piperidine Solution. Protein and Peptide Letters, 23(7), 641-645. [Link]
- Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1, 2, 3-Triazine Derivatives and 1-Propynylamines. The Journal of Organic Chemistry, 86(12), 8926-8932. [Link]
- Beyermann, M., et al. (2014). Azide reduction during peptide cleavage from solid support-the choice of thioscavenger?. Journal of peptide science, 20(2), 99-106. [Link]
- Zhang, C., & Liu, W. R. (2022). Direct Editing of Cysteine to Electrophilic Alkyl Halides in Peptides. Journal of the American Chemical Society, 144(32), 14503-14509. [Link]
Sources
Application Notes & Protocols: Strategic Amination of 3,6-Dichloro-4-isopropylpyridazine for Drug Discovery Scaffolds
Prepared for: Researchers, Medicinal Chemists, and Drug Development Professionals
Introduction: The Pyridazine Core in Modern Drug Design
The pyridazine moiety is a privileged scaffold in medicinal chemistry, integral to the structure of numerous therapeutic agents.[1][2][3] Its two adjacent nitrogen atoms provide a unique electronic distribution and act as key hydrogen bond acceptors, enabling potent and selective interactions with biological targets.[4] Pyridazine derivatives have demonstrated a vast spectrum of pharmacological activities, including antihypertensive, anticancer, and anti-inflammatory properties.[1][3]
3,6-Dichloro-4-isopropylpyridazine is a highly versatile building block for accessing novel pyridazine-based drug candidates.[5][6][7] The electron-deficient nature of the pyridazine ring, amplified by two chloro-substituents, renders the C3 and C6 positions highly susceptible to nucleophilic aromatic substitution (SNAr).[5][8] This reactivity allows for the controlled and regioselective introduction of amine functionalities, a cornerstone of modern drug design for modulating pharmacokinetics and target engagement. This guide provides an in-depth analysis of the reaction mechanism, detailed experimental protocols, and strategic considerations for the amination of this compound.
The Mechanism of Nucleophilic Aromatic Substitution (SNAr)
The reaction of this compound with amines proceeds via a classical two-step addition-elimination SNAr mechanism. Understanding this pathway is critical for optimizing reaction conditions and predicting outcomes.
-
Nucleophilic Attack: The reaction is initiated by the attack of the amine nucleophile on one of the electron-deficient carbon atoms bearing a chlorine atom (C3 or C6). This step disrupts the aromaticity of the pyridazine ring and forms a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8][9]
-
Elimination and Aromatization: In the second, faster step, the chloride ion is expelled as a leaving group. This step restores the aromaticity of the pyridazine ring, driving the reaction to completion and forming the final substituted product.[8]
Caption: The SNAr addition-elimination mechanism.
Critical Factor: Regioselectivity
A key consideration in the functionalization of this compound is regioselectivity—which of the two chlorine atoms reacts first. The positions C3 and C6 are electronically non-equivalent. The outcome is governed by a combination of electronic and steric effects:
-
Electronic Effects: Both chlorine atoms are activated by the electron-withdrawing nature of the ring nitrogens.
-
Steric Hindrance: The bulky isopropyl group at the C4 position sterically hinders the adjacent C3 position. This generally makes the C6 position more accessible to incoming nucleophiles.
However, for certain nucleophiles, selective substitution at the C3 position has been observed. For instance, reaction with hydrazine hydrate has been reported to selectively replace the 3-chlorine atom, suggesting that electronic factors or specific transition state geometries can sometimes override steric hindrance.[5] For most primary and secondary amines, initial substitution is generally favored at the less sterically encumbered C6 position. Researchers must empirically determine the regioselectivity for their specific amine of interest, typically via NMR analysis of the product.
Experimental Protocols for Amination
Successful amination requires careful selection of solvent, base, and temperature. The following protocols provide robust starting points for various amine classes.
Caption: General workflow for SNAr amination reactions.
Protocol 1: Reaction with Primary Aliphatic Amines
This protocol is suitable for the monosubstitution of primary amines like benzylamine or cyclopropylamine.
Materials:
-
This compound (1.0 eq)
-
Primary Amine (1.1 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq) or DIPEA (2.0 eq)
-
N,N-Dimethylformamide (DMF) or Isopropanol (IPA)
-
Ethyl Acetate, Water, Brine
Procedure:
-
In a round-bottom flask, dissolve this compound in DMF (or IPA) to a concentration of approximately 0.2 M.
-
Add the primary amine (1.1 eq) followed by the base (K₂CO₃ or DIPEA, 2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).[8]
-
Allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water (3x) to remove the solvent and inorganic salts.[8]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired mono-aminated pyridazine.
Protocol 2: Reaction with Secondary Aliphatic Amines
This protocol is effective for secondary amines such as morpholine or piperidine. Higher temperatures may be required due to the increased steric bulk of the nucleophile.
Materials:
-
This compound (1.0 eq)
-
Secondary Amine (1.2 eq)
-
Cesium Carbonate (Cs₂CO₃, 2.0 eq) or Potassium Carbonate (K₂CO₃, 2.0 eq)
-
Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP)
-
Ethyl Acetate, Water, Brine
Procedure:
-
Charge a reaction vessel with this compound and the base (2.0 eq).
-
Add the solvent (DMSO or NMP) to a concentration of 0.2-0.5 M, followed by the secondary amine (1.2 eq).
-
Heat the reaction mixture to 120-140 °C and stir vigorously.[1]
-
Monitor the reaction by TLC or LC-MS. These reactions may require 12-24 hours for completion.
-
Upon completion, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a separatory funnel containing ethyl acetate and water.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue via flash chromatography to obtain the target compound.
Summary of Reaction Conditions
The optimal conditions can vary based on the nucleophilicity and steric profile of the amine. The following table provides general guidelines.
| Amine Class | Typical Base | Recommended Solvent | Temperature (°C) | Key Considerations |
| Primary (Aliphatic) | K₂CO₃, DIPEA | IPA, DMF | 80 - 100 | High reactivity; risk of disubstitution if excess amine or high temp is used. |
| Secondary (Aliphatic) | K₂CO₃, Cs₂CO₃ | DMSO, NMP | 120 - 140 | Slower reaction rates due to sterics; requires more forcing conditions. |
| Anilines (Aromatic) | K₂CO₃, NaOtBu | Dioxane, Toluene | 100 - 120 | Often requires palladium catalysis (see Section 6.1) for good yields. |
Advanced Protocols & Strategic Considerations
Palladium-Catalyzed Amination (Buchwald-Hartwig Coupling)
For less nucleophilic amines, such as anilines or certain heteroaromatic amines, thermal SNAr may be inefficient. In these cases, a palladium-catalyzed Buchwald-Hartwig amination is the method of choice.[10] This reaction proceeds under milder conditions and shows excellent functional group tolerance.[9]
General Procedure Outline:
-
Under an inert atmosphere (e.g., argon), charge a Schlenk flask with a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., Xantphos or BINAP), and a strong base (e.g., NaOtBu or Cs₂CO₃).[9]
-
Add anhydrous solvent (e.g., toluene or dioxane).
-
Add the this compound and the amine.
-
Heat the mixture (typically 80-110 °C) until the reaction is complete as monitored by LC-MS.
-
Cool the reaction, filter through a pad of celite to remove the catalyst, and perform a standard aqueous work-up and purification.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) can dramatically accelerate SNAr reactions, often reducing reaction times from hours to minutes and improving yields.[4] The protocols described above can be adapted for microwave reactors, typically using sealed vessels and running the reaction at a constant temperature (e.g., 120-150 °C) for 15-60 minutes.
Application in Drug Discovery: The Resmetirom Case
The strategic amination of pyridazine cores is a validated approach in pharmaceutical development. A prominent example involves intermediates structurally related to this compound used in the synthesis of Resmetirom , a thyroid hormone receptor-β selective agonist.[11] Patent literature describes the condensation of 4-amino-2,6-dichlorophenol with this compound in the presence of a base like potassium tert-butoxide.[12] This key SNAr reaction constructs the core of the final drug molecule, highlighting the industrial relevance and power of this transformation.
Troubleshooting Common Issues
-
Low or No Reactivity: Increase the temperature, switch to a more polar solvent (e.g., from DMF to DMSO), or consider a more active catalytic system for challenging amines.
-
Formation of Disubstitution Product: Use a controlled stoichiometry with the amine as the limiting reagent (≤1.0 eq). Lowering the reaction temperature can also improve selectivity for monosubstitution.
-
Incomplete Conversion: Ensure the base is sufficiently strong and dry. For weaker bases like K₂CO₃, ensure it is finely powdered to maximize surface area. Extend the reaction time.
References
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) on 3-Chloro-6-methoxypyridazine.
- Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Journal of Organic Chemistry, 86, 8926-8932.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives.
- MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives.
- Lirias. (n.d.). Strategy for the synthesis of pyridazine heterocycles and its derivatives.
- BenchChem. (2025). A Comparative Analysis of the Reactivity of 2,4-Dichloropyridine and 2,6-Dichloropyridine in Nucleophilic Aromatic Substitution.
- El-Gazzar, A. R. B. A., et al. (n.d.). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. PMC - NIH.
- ResearchGate. (2001). Selective Palladium-Catalyzed Aminations on Dichloropyridines. Tetrahedron, 57(32), 7027-7034.
- Smolecule. (2023). This compound.
- YouTube. (2019). Nucleophilic aromatic substitutions.
- Google Patents. (2024). INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT).
- Justia Patents. (2023). Pyridazinone or pyridazine compound and derivative and pharmaceutical composition thereof.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Pyridazine-Based Heterocycles.
- ChemicalBook. (n.d.). This compound.
- Guidechem. (n.d.). What is the synthesis of this compound?.
- Career Henan Chemical Co. (n.d.). This compound CAS-no-107228-51-3.
Sources
- 1. jocpr.com [jocpr.com]
- 2. lirias.kuleuven.be [lirias.kuleuven.be]
- 3. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buy this compound | 107228-51-3 [smolecule.com]
- 6. This compound | 107228-51-3 [chemicalbook.com]
- 7. Page loading... [wap.guidechem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. patents.justia.com [patents.justia.com]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Foundational Principles: The Pyridazine Scaffold and Nucleophilic Aromatic Substitution
-
Application Notes and Protocols: Reaction of 3,6-Dichloro-4-isopropylpyridazine with Thiols
-
Audience: Researchers, scientists, and drug development professionals.
-
The pyridazine ring is a vital heterocyclic motif in medicinal chemistry, prized for its unique physicochemical properties.[1] Its inherent polarity, capacity for dual hydrogen bonding, and generally low cytochrome P450 inhibitory effects make it an attractive scaffold in drug design.[1] The functionalization of the pyridazine core, particularly via substitution reactions, is a cornerstone of synthetic strategies aimed at creating novel therapeutic agents.[2][3]
-
The reaction between this compound and thiols proceeds through a Nucleophilic Aromatic Substitution (SNAr) mechanism.[4][5][6] This reaction is facilitated by the electron-deficient nature of the pyridazine ring, which is caused by the electron-withdrawing effect of the two nitrogen atoms. This electronic property makes the carbon atoms attached to the chlorine atoms electrophilic and susceptible to attack by nucleophiles.[5][6]
-
Key mechanistic features include:
-
-
Activation: The two ring nitrogens activate the C3 and C6 positions towards nucleophilic attack.
-
-
-
Intermediate: The reaction proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6]
-
-
-
Leaving Group: The chloride ion is displaced to restore the aromaticity of the pyridazine ring.
-
-
The Critical Question of Regioselectivity
-
In unsymmetrically substituted dichloropyridazines, the regioselectivity of the first substitution is a primary consideration. For this compound, the two chlorine atoms are in electronically distinct environments. The steric bulk of the 4-isopropyl group can hinder the approach of a nucleophile to the C3 position. Conversely, electronic factors also play a crucial role. In similar dihalopyridine systems, it's established that halides adjacent to a nitrogen atom are conventionally more reactive in cross-coupling reactions. However, for SNAr, the relative reactivity of the C3 and C6 positions can be influenced by the ability of the ring nitrogens to stabilize the negative charge in the Meisenheimer complex. For dichloropyrimidines, substitution is often favored at C4 over C2, an effect explained by Frontier Molecular Orbital Theory where the LUMO coefficient is higher at the C4 position.[10] While a direct analogy cannot be drawn without specific computational studies for this pyridazine, it is a crucial factor to consider.
-
Practical Implication: It is imperative to assume that a mixture of regioisomers (3-chloro-6-thio- and 6-chloro-3-thio-4-isopropylpyridazine) may be formed. Rigorous analytical characterization (e.g., 2D-NMR techniques) is essential to confirm the structure of the obtained products, as has been demonstrated for related heterocyclic systems like quinazolines.[11][12]
-
Core Experimental Protocol: Monosubstitution with Thiols
-
This protocol provides a robust starting point for the monosubstitution of this compound. Optimization will likely be required for different thiol substrates.
-
Materials and Reagents
-
| Reagent/Material | Grade | Supplier Example | Notes |
-
| :--- | :--- | :--- | :--- |
-
| this compound | ≥97% | Available from various chemical suppliers | Store in a cool, dry place. |
-
| Thiol (Aliphatic or Aromatic) | ≥98% | Sigma-Aldrich, Alfa Aesar, etc. | Handle in a fume hood due to odor. |
-
| Potassium Carbonate (K₂CO₃), anhydrous | ≥99% | Standard reagent suppliers | Finely powdered is preferred for better reactivity. |
-
| N,N-Dimethylformamide (DMF), anhydrous | ≥99.8% | Acros Organics, Sigma-Aldrich | Use from a sealed bottle or freshly dried. |
-
| Ethyl Acetate (EtOAc) | ACS Grade | Standard reagent suppliers | For extraction. |
-
| Brine (Saturated aq. NaCl) | - | Lab-prepared | For washing. |
-
| Magnesium Sulfate (MgSO₄), anhydrous | - | Standard reagent suppliers | For drying. |
-
| Silica Gel | 230-400 mesh | Standard reagent suppliers | For column chromatography. |
-
Step-by-Step Methodology
-
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
-
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen gas three times to ensure an inert atmosphere.
-
-
-
Solvent and Reagent Addition: Add anhydrous DMF via syringe to achieve a concentration of approximately 0.2-0.5 M. Begin stirring. Add the desired thiol (1.1 eq) to the suspension.
-
-
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C. The optimal temperature may vary depending on the nucleophilicity of the thiol. For many heteroaryl halides, reactions with thiols in the presence of K₂CO₃ can proceed smoothly at temperatures ranging from room temperature to 100 °C.[4]
-
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting dichloropyridazine is consumed (typically 4-12 hours).
-
-
-
Work-up: Cool the reaction to room temperature. Pour the mixture into ice-water and extract with ethyl acetate (3 x volume of DMF).
-
-
-
Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.
-
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate as the eluent, to isolate the monosubstituted product(s).
-
-
Visualization of the Experimental Workflow
-
-
Caption: Step-by-step workflow for the monosubstitution reaction.
-
Protocol for Disubstitution
-
To achieve the replacement of both chlorine atoms, more forcing conditions are necessary.
-
-
Stoichiometry: Increase the amount of thiol to 2.2-2.5 equivalents and the base (K₂CO₃) to 3.0-4.0 equivalents.
-
-
-
Temperature: Increase the reaction temperature to 100-120 °C.
-
-
-
Reaction Time: Expect longer reaction times, potentially 24-48 hours.
-
-
-
Note: It is crucial to monitor the reaction to avoid decomposition. The monosubstituted product will be an intermediate in this reaction.
-
-
Troubleshooting and Key Insights
-
| Issue Encountered | Probable Cause & Rationale | Recommended Solution |
-
| :--- | :--- | :--- |
-
| Low or No Reactivity | Insufficient Base Strength: The thiol is not being fully deprotonated to the more reactive thiolate. | Consider a stronger base like sodium hydride (NaH) in an appropriate solvent like THF, but exercise caution as NaH is highly reactive. |
-
| | Steric Hindrance: The thiol may be too sterically bulky to approach the pyridazine ring effectively. | Increase reaction temperature and time. If still unsuccessful, a less hindered thiol may be necessary. |
-
| Mixture of Regioisomers | Similar Reactivity at C3 and C6: The electronic and steric factors do not overwhelmingly favor one position. This is a common outcome in heterocyclic chemistry.[13] | Focus on meticulous separation by chromatography. Consider exploring different solvents or temperatures, as these can sometimes influence regioselectivity. |
-
| Formation of Disulfide (RSSR) | Oxidative Conditions: Thiols can be oxidized to disulfides, especially at elevated temperatures if atmospheric oxygen is not rigorously excluded.[14][15] | Ensure a robust inert atmosphere is maintained throughout the reaction. Use freshly degassed solvents. |
-
| Low Yield after Work-up | Product Solubility: The product may have some solubility in the aqueous phase, especially if it contains polar functional groups. | Perform additional extractions of the aqueous layer. Minimize the amount of water used during quenching. |
-
Safety and Handling
-
-
Thiols: Many thiols are volatile and possess strong, unpleasant odors. Always handle them in a well-ventilated chemical fume hood.[15]
-
-
-
Solvents: DMF is a combustible liquid and a potential reproductive toxin. Avoid inhalation and skin contact.
-
-
-
Inert Gas: Handle nitrogen gas cylinders according to standard safety protocols.
-
-
-
Personal Protective Equipment (PPE): Safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves are mandatory at all times.
-
-
References
-
-
The pyridazine heterocycle in molecular recognition and drug discovery - PMC. ()
-
-
-
Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed. ()
-
-
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. ()
-
-
-
Application Notes and Protocols for the Synthesis of Pyridazine-Based Heterocycles - Benchchem. ()
-
-
-
Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed. ()
-
-
-
Nucleophilic Aromatic Substitution - YouTube. ()
-
-
-
Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. - ChemRxiv. ()
-
-
-
16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. ()
-
-
-
13.7 Thiols | Organic Chemistry - YouTube. ()
-
-
-
Reactions of Thiols - Chemistry Steps. ()
-
-
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - ResearchGate. ()
-
-
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - MDPI. ()
-
-
-
Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and. ()
-
-
-
Reactions of Thiols - YouTube. ()
-
-
-
Reactions of Thiols - ResearchGate. ()
-
-
-
Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. ()
-
Sources
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 9. youtube.com [youtube.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. wuxibiology.com [wuxibiology.com]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
The Versatile Synthon: Harnessing 3,6-Dichloro-4-isopropylpyridazine for the Construction of Novel Heterocyclic Compounds
Introduction: The Pyridazine Core in Modern Chemistry
The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including but not limited to anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[1][2] The strategic functionalization of the pyridazine ring allows for the fine-tuning of a molecule's physicochemical properties and biological targets. Among the various pyridazine-based building blocks, 3,6-dichloro-4-isopropylpyridazine has emerged as a particularly useful and versatile synthon for the synthesis of complex heterocyclic systems.
This di-halogenated pyridazine derivative offers two reactive sites for nucleophilic substitution and cross-coupling reactions. The presence of the isopropyl group at the 4-position introduces steric bulk and alters the electronic properties of the ring, which can be exploited to achieve regioselective transformations. This guide provides a comprehensive overview of the applications of this compound as a building block, complete with detailed experimental protocols for key synthetic transformations.
Synthesis of this compound
The reliable and scalable synthesis of this compound is a prerequisite for its use in extensive synthetic campaigns. The most common and efficient method involves the radical isopropylation of 3,6-dichloropyridazine.
Protocol 1: Synthesis via Radical Isopropylation
This protocol is adapted from established procedures for the alkylation of heteroaromatic compounds.[1]
Reaction Scheme:
A schematic of the synthesis of this compound.
Materials:
-
3,6-Dichloropyridazine
-
Isobutyric acid
-
Silver nitrate (AgNO₃)
-
Ammonium persulfate ((NH₄)₂S₂O₈)
-
Trifluoroacetic acid (TFA)
-
Deionized water
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
n-Hexane
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add 3,6-dichloropyridazine (1.0 eq), isobutyric acid (1.25 eq), silver nitrate (0.1 eq), and trifluoroacetic acid (0.2 eq).
-
Add deionized water to the flask and stir the mixture at 70 °C.
-
Prepare a solution of ammonium persulfate (2.5 eq) in deionized water.
-
Slowly add the ammonium persulfate solution dropwise to the reaction mixture at 70 °C.
-
After the addition is complete, continue stirring the reaction mixture for 20 minutes.
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the reaction mixture by adding saturated sodium bicarbonate solution until the pH is between 9 and 10.
-
Extract the aqueous layer with n-hexane.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/petroleum ether = 1/3) to afford this compound as a light-yellow oil.[1]
Expected Yield: 85-96%[1]
Applications in Heterocyclic Synthesis
The two chlorine atoms on the pyridazine ring are excellent leaving groups for various transformations, enabling the construction of a diverse array of heterocyclic compounds.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridazine ring facilitates nucleophilic aromatic substitution. The chlorine atoms at the 3- and 6-positions can be sequentially or simultaneously replaced by a variety of nucleophiles, including amines, alcohols, and thiols. The isopropyl group at the 4-position can influence the regioselectivity of these reactions due to steric hindrance, often favoring substitution at the less hindered 6-position in a mono-substitution reaction.
This protocol provides a general procedure for the regioselective mono-amination at the C6 position.
Reaction Scheme:
General workflow for the mono-amination of this compound.
Materials:
-
This compound
-
Desired primary or secondary amine (1.0-1.2 eq)
-
Potassium carbonate (K₂CO₃) (4.0 eq)
-
Anhydrous dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
To a screw-cap vial, add this compound (1.0 mmol), anhydrous potassium carbonate (4.0 mmol), and anhydrous DMF (2-4 mL).
-
Add the desired primary or secondary amine (1.0-1.2 mmol) to the reaction mixture.
-
Seal the vial tightly and heat the reaction mixture to 140 °C with vigorous stirring for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water and extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 6-amino-3-chloro-4-isopropylpyridazine derivative.
| Nucleophile | Product | Yield (%) |
| Morpholine | 4-(6-Chloro-5-isopropylpyridazin-3-yl)morpholine | ~85 |
| Piperidine | 1-(6-Chloro-5-isopropylpyridazin-3-yl)piperidine | ~80 |
| Aniline | N-(6-Chloro-5-isopropylpyridazin-3-yl)aniline | ~75 |
| Representative yields based on similar reactions with dichloropyrimidines. |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound can participate in a variety of these transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.[3] This reaction is instrumental in the synthesis of biaryl and heteroaryl-aryl compounds, which are common motifs in kinase inhibitors.[4]
This protocol details a general procedure for the mono-arylation of this compound. The regioselectivity can often be controlled by the choice of catalyst and reaction conditions, but typically favors the 6-position.
Materials:
-
This compound
-
Arylboronic acid (1.1 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., Na₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture, 4:1)
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 eq), the arylboronic acid (1.1 eq), and the base (2.0 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst (0.05 eq) to the tube under the inert atmosphere.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 6-aryl-3-chloro-4-isopropylpyridazine.
| Arylboronic Acid | Product | Yield (%) |
| Phenylboronic acid | 3-Chloro-4-isopropyl-6-phenylpyridazine | ~70-85 |
| 4-Methoxyphenylboronic acid | 3-Chloro-4-isopropyl-6-(4-methoxyphenyl)pyridazine | ~75-90 |
| 3-Pyridinylboronic acid | 3-(6-Chloro-5-isopropylpyridazin-3-yl)pyridine | ~60-75 |
| Estimated yields based on analogous systems. |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3][5][6] It is a powerful alternative to traditional SNAr reactions, often proceeding under milder conditions and with a broader substrate scope.
This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound
-
Amine (1.2 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq)
-
Phosphine ligand (e.g., Xantphos, 0.04 eq)
-
Base (e.g., Cs₂CO₃, 1.5 eq)
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
To an oven-dried Schlenk tube, add the palladium precatalyst, the phosphine ligand, and the base under an inert atmosphere.
-
Add this compound (1.0 eq) and the amine (1.2 eq) to the tube.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-24 hours.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to valuable alkynyl-substituted heterocycles.[7][8]
This protocol outlines a general procedure for the Sonogashira coupling of this compound.
Materials:
-
This compound
-
Terminal alkyne (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq)
-
Copper(I) iodide (CuI, 0.06 eq)
-
Base (e.g., triethylamine, 3.0 eq)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 eq), the palladium catalyst, and copper(I) iodide under an inert atmosphere.
-
Add the anhydrous, degassed solvent, followed by the base and the terminal alkyne.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide range of functionalized heterocyclic compounds. Its two reactive chlorine atoms, coupled with the directing and steric influence of the isopropyl group, allow for a variety of selective transformations. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this synthon in the pursuit of novel bioactive molecules and advanced materials.
References
- Sabt, A., Eldehna, W. M., Al-Warhi, T., Alotaibi, O. J., Elaasser, M. M., Suliman, H., & Abdel-Aziz, H. A. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1616–1630.
- Wikipedia. (2023). Buchwald–Hartwig amination.
- Rossi, S., Cuzzucoli Crucitti, G., Sola, F., et al. (2020). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Medicinal Chemistry Letters, 11(11), 2247–2254.
- Chang, K.-T., Kim, J.-J., Kim, Y.-K., Park, H.-Y., Hyun, B.-H., Shiro, M., Yoon, Y.-J., & Lee, W. S. (2001). NUCLEOPHILIC SUBSTITUTION REACTIONS OF 4,5-DICHLORO-2-METHYL-6-NITRO-2H-PYRIDAZIN-3-ONE. HETEROCYCLES, 55(10), 1927.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- Wikipedia. (2023). Sonogashira coupling.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Sabt, A., Eldehna, W. M., Al-Warhi, T., Alotaibi, O. J., Elaasser, M. M., Suliman, H., & Abdel-Aziz, H. A. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1616–1630.
- YouTube. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
Sources
- 1. Page loading... [guidechem.com]
- 2. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,6-Dichloro-4-isopropylpyridazine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 3,6-Dichloro-4-isopropylpyridazine. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. As an important intermediate in the synthesis of pharmaceuticals like Resmetirom, a drug for treating non-alcoholic steatohepatitis (NASH), achieving a high-yield, high-purity product is critical.[1] This guide provides in-depth, field-proven insights based on established chemical principles and published synthetic routes.
Overall Synthesis Workflow
The preparation of this compound is typically a multi-step process commencing from readily available starting materials. The most common pathway involves three primary stages:
-
Formation of the Pyridazine Ring: Reaction of maleic anhydride with hydrazine hydrate to form 3,6-pyridazinediol (also known as maleic hydrazide).[1][2]
-
Chlorination: Conversion of the 3,6-pyridazinediol to 3,6-dichloropyridazine using a strong chlorinating agent like phosphorus oxychloride (POCl₃).[1][3][4]
-
Isopropylation: A radical-mediated reaction to install the isopropyl group onto the 3,6-dichloropyridazine ring using isobutyric acid.[5][6][7]
Caption: Overall synthetic pathway to this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, particularly in the critical isopropylation step.
Question: The yield of the final isopropylation step is consistently low (<50%). What are the likely causes and how can I improve it?
Possible Causes & Solutions:
-
Inefficient Radical Initiation: The conversion of isobutyric acid to an isopropyl radical is the crux of this reaction. Inefficient initiation leads directly to low conversion of the starting material.
-
Scientific Rationale: This reaction typically uses a persulfate salt (e.g., ammonium or sodium persulfate) as a radical initiator, often catalyzed by silver nitrate (AgNO₃). The Ag⁺ ion facilitates the decomposition of the persulfate (S₂O₈²⁻) into highly reactive sulfate radicals (SO₄⁻•). These radicals then abstract a carboxyl hydrogen from isobutyric acid, which subsequently decarboxylates to form the isopropyl radical.
-
Solution:
-
Check Reagent Quality: Ensure the ammonium persulfate is fresh and has not degraded. Old or improperly stored persulfate can lose its oxidizing power.
-
Verify Catalyst Activity: The silver nitrate catalyst is crucial. Ensure it is fully dissolved before the persulfate is added.[1][5] The use of catalytic amounts (approx. 10-20 mol%) is typical.
-
Consider an Acidic Medium: The reaction is often performed in the presence of a strong acid like sulfuric acid or trifluoroacetic acid.[5][6] The acidic environment can promote the desired radical formation pathway.
-
-
-
Suboptimal Reaction Temperature: Temperature control is critical for radical reactions.
-
Scientific Rationale: If the temperature is too low, the rate of radical formation will be slow, leading to an incomplete reaction. If it's too high, you risk thermal degradation of the starting material, product, and increased formation of side products.
-
Solution: Most successful procedures maintain a reaction temperature between 60-75°C.[5][6][7] The addition of the persulfate solution should be done slowly and carefully to control the initial exotherm that occurs as the reaction initiates.[6] Monitor the internal temperature closely.
-
-
Incorrect pH During Work-up: The work-up procedure is critical for isolating the product cleanly.
-
Scientific Rationale: After the reaction is complete, the mixture is typically acidic. The product, a pyridazine derivative, can be protonated and remain in the aqueous layer if the pH is too low during extraction.
-
Solution: The pH must be carefully adjusted to be basic (typically pH 9-10) using a base like aqueous ammonia or sodium bicarbonate solution before extraction with an organic solvent (e.g., dichloromethane, ethyl acetate).[1][5] This ensures the product is in its neutral form and will partition into the organic layer.
-
-
Inefficient Extraction or Purification: The final product is often an oil, which can present challenges.[5][6]
-
Scientific Rationale: Emulsion formation during extraction can lead to product loss. During purification, improper solvent selection for chromatography can result in poor separation.
-
Solution:
-
Extraction: If emulsions form, add brine (saturated NaCl solution) to help break them. Perform multiple extractions (e.g., 3 times) with the organic solvent to ensure complete recovery.[6]
-
Purification: High-performance liquid chromatography (HPLC) or silica gel column chromatography is often necessary to achieve high purity.[6] A common eluent system is a hexane:ethyl acetate mixture (e.g., 5:1).[6]
-
-
Caption: Troubleshooting decision tree for low product yield.
Question: The chlorination of 3,6-pyridazinediol (Step B) is messy and gives a low yield of 3,6-dichloropyridazine. How can this be improved?
Possible Causes & Solutions:
-
Harsh Reaction Conditions: Phosphorus oxychloride (POCl₃) is a highly reactive and corrosive reagent. The reaction can be vigorous and lead to charring if not controlled.
-
Scientific Rationale: The reaction involves the conversion of a diol to a dichloride. This is a powerful dehydration and chlorination process. Excessively high temperatures can cause decomposition of the heterocyclic ring.
-
Solution: Add the 3,6-pyridazinediol to the POCl₃ in portions at room temperature or below, allowing any initial exotherm to subside. Heat the reaction mixture gradually to a moderate temperature (e.g., 80°C) and hold until the reaction is complete, as monitored by TLC or GC.[4]
-
-
Difficult Work-up: Quenching the reaction mixture containing excess POCl₃ can be hazardous.
-
Scientific Rationale: POCl₃ reacts violently with water in a highly exothermic reaction, producing phosphoric acid and HCl gas.
-
Solution: After the reaction, it is crucial to remove the excess POCl₃ under reduced pressure.[4] The remaining thick residue should then be quenched very slowly and carefully by pouring it onto crushed ice or into an ice-cold saturated sodium bicarbonate solution.[4] This must be done in a well-ventilated fume hood with appropriate personal protective equipment. The pH should be adjusted to neutral or slightly basic to isolate the product.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical reaction conditions and yields for the isopropylation step?
Several variations of the isopropylation reaction have been reported. The key variables are the solvent, acid, and temperature. Below is a summary of conditions from various sources.
| Starting Material | Reagents | Solvent | Temp. | Yield | Reference |
| 3,6-Dichloropyridazine | Isobutyric acid, AgNO₃, (NH₄)₂S₂O₈, H₂SO₄ | Water | 60-75°C | 25 g (from 50 g starting material) | [6] |
| 3,6-Dichloropyridazine | Isobutyric acid, AgNO₃, (NH₄)₂S₂O₈, TFA | Water | 70°C | 96% | [5] |
| 3,6-Dichloropyridazine | Isobutyric acid, AgNO₃, H₂SO₄ | Acetonitrile, Tetramethylene sulfone, Water | 55°C | 67% | [7] |
| 3,6-Dichloropyridazine | Isobutyric acid, AgNO₃, (NH₄)₂S₂O₈, H₂SO₄ | Water | 75°C | 85.77% | [5] |
Q2: What is the mechanism of the isopropylation reaction?
The reaction proceeds via a radical-mediated pathway, specifically a variation of the Minisci reaction.
-
Initiation: The persulfate ion (S₂O₈²⁻), often activated by Ag⁺, decomposes to form sulfate anion radicals (SO₄⁻•).
-
Radical Generation: The sulfate radical abstracts a hydrogen atom from isobutyric acid, leading to a carboxyl radical which rapidly decarboxylates to form the nucleophilic isopropyl radical (•CH(CH₃)₂).
-
Propagation: The isopropyl radical attacks the electron-deficient pyridazine ring. Due to the electron-withdrawing nature of the two nitrogen atoms and two chlorine atoms, the ring is susceptible to radical attack.
-
Rearomatization: The resulting radical intermediate is oxidized to restore the aromaticity of the pyridazine ring, yielding the final product.
Q3: Are there alternative methods for introducing the isopropyl group?
While the radical-mediated reaction with isobutyric acid is common, other organometallic approaches could be explored. For instance, a Grignard reagent like isopropylmagnesium chloride (i-PrMgCl) could potentially be used in a cross-coupling reaction.[8] However, these methods may require specific catalysts (e.g., Palladium or Nickel complexes) and anhydrous conditions, adding complexity compared to the aqueous radical pathway. The use of "Turbo Grignard" reagents, which are complexes of i-PrMgCl with LiCl, can enhance reactivity and functional group tolerance in such transformations.[8]
Detailed Experimental Protocols
Protocol 1: Synthesis of 3,6-Dichloropyridazine (from 3,6-Pyridazinediol)
This protocol is adapted from established literature procedures.[4]
Materials:
-
3,6-Pyridazinediol (Maleic hydrazide)
-
Phosphorus oxychloride (POCl₃)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, cautiously add 3,6-pyridazinediol (1.0 eq) in portions to phosphorus oxychloride (5.0 eq) at room temperature.
-
Once the addition is complete, heat the reaction mixture to 80°C and maintain for 12-16 hours (overnight). Monitor the reaction by TLC.
-
After cooling to room temperature, carefully remove the excess POCl₃ by distillation under high vacuum at 55-60°C.
-
Caution: Highly Exothermic! In a well-ventilated fume hood, slowly and carefully pour the resulting thick residue onto a large excess of crushed ice with vigorous stirring.
-
Slowly add saturated sodium bicarbonate solution to the mixture until the pH is approximately 8.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3,6-dichloropyridazine, which can be purified further if necessary.
Protocol 2: Synthesis of this compound
This protocol is a representative example based on high-yield reported methods.[5]
Materials:
-
3,6-Dichloropyridazine (1.0 eq)
-
Isobutyric acid (1.25 eq)
-
Silver nitrate (AgNO₃) (0.1 eq)
-
Trifluoroacetic acid (TFA) (0.2 eq)
-
Ammonium persulfate ((NH₄)₂S₂O₈)
-
Deionized water
-
n-Hexane
-
Ethyl acetate
-
Aqueous sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask, add 3,6-dichloropyridazine (1.0 eq), isobutyric acid (1.25 eq), silver nitrate (0.1 eq), and trifluoroacetic acid (0.2 eq) to deionized water.
-
Heat the mixture to 70°C with stirring.
-
In a separate beaker, dissolve ammonium persulfate (approx. 2.0 eq) in water.
-
Slowly add the ammonium persulfate solution dropwise to the heated reaction mixture. Maintain the temperature at 70°C. An initial exotherm may be observed.
-
Stir the reaction at 70°C for 30-60 minutes, monitoring completion by TLC.
-
Cool the reaction mixture to room temperature.
-
Carefully adjust the pH to 9-10 with a saturated aqueous solution of NaHCO₃.
-
Extract the mixture with n-hexane or ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product as an oil.
-
Purify the crude oil by column chromatography on silica gel, eluting with a hexane:ethyl acetate gradient (e.g., starting from 10:1) to yield pure this compound.
References
- An Improved Process For The Preparation of 3,6 Dichloro 4 Isopropylpyridazine. IN201921003923A.
- Synthesis of this compound - PrepChem.com. [Link]
- Pyridazinone derivatives as thyroid hormone receptor agonists. WO2007009913A1.
- Process for Preparing 3,6-Dichloropyridazine-1-Oxide. US20080167461A1.
- Preparation method of 3, 6-dichloropyridazine. CN112645883A.
- Method for synthetizing 3,6-dichloropyridazine. CN104447569A.
- Isopropylmagnesium chloride - Wikipedia. [Link]
Sources
- 1. An Improved Process For The Preparationof 3,6 Dichloro 4 [quickcompany.in]
- 2. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]
- 3. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]
- 4. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. prepchem.com [prepchem.com]
- 7. WO2007009913A1 - Pyridazinone derivatives as thyroid hormone receptor agonists - Google Patents [patents.google.com]
- 8. Isopropylmagnesium chloride - Wikipedia [en.wikipedia.org]
Technical Support Center: Nucleophilic Substitution on Dichloropyridazines
Welcome to the technical support center for nucleophilic substitution reactions on dichloropyridazines. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting advice for this important class of reactions. The pyridazine core is a key structural motif in many biologically active compounds, and mastering its functionalization is crucial for the synthesis of novel chemical entities.[1][2] This guide is structured to address common challenges and provide practical, field-proven solutions.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with dichloropyridazines, providing potential causes and actionable solutions.
Question 1: I am getting low to no yield in my nucleophilic aromatic substitution (SNA r) reaction with 3,6-dichloropyridazine. What are the common causes and how can I improve it?
Answer:
Low or no yield in SNAr reactions with 3,6-dichloropyridazine is a frequent challenge. The pyridazine ring is inherently electron-deficient, which facilitates nucleophilic attack; however, several factors can impede the reaction.[3]
Potential Causes & Solutions:
-
Insufficiently Activated Nucleophile: The nucleophilicity of your attacking species is paramount. For neutral nucleophiles like amines or alcohols, a base is required to generate the more reactive anionic form.
-
Troubleshooting Step: Ensure your base is strong enough to deprotonate the nucleophile. For amines, consider using a stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) instead of weaker bases like triethylamine (TEA) or potassium carbonate (K₂CO₃). For alcohol-based nucleophiles, NaH or other strong alkoxide bases are generally effective. The choice of base can significantly influence the reaction outcome.[4]
-
-
Poor Solvent Choice: The solvent plays a critical role in solvating the reactants and stabilizing the intermediate Meisenheimer complex.[4][5][6]
-
Troubleshooting Step: Use a polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP). These solvents are effective at solvating the cationic counter-ion of the nucleophile, thus increasing its reactivity. In some cases, for specific nucleophiles, protic solvents like ethanol or even water can be used, but this is highly substrate-dependent.[7]
-
-
Reaction Temperature is Too Low: SNAr reactions often have a significant activation energy barrier.
-
Decomposition of Starting Material or Product: Dichloropyridazines and their products can be sensitive to harsh reaction conditions.
-
Troubleshooting Step: Monitor the reaction progress by TLC or LC-MS to check for the formation of degradation products. If decomposition is observed, consider running the reaction at a lower temperature for a longer duration or using a milder base.
-
Question 2: I am attempting a mono-substitution on 3,6-dichloropyridazine, but I am getting a mixture of mono- and di-substituted products. How can I improve the selectivity for the mono-substituted product?
Answer:
Achieving selective mono-substitution on 3,6-dichloropyridazine can be challenging as the first substitution can activate the ring for a second attack, or the reaction conditions may be forcing enough to drive the reaction to the di-substituted product.
Potential Causes & Solutions:
-
Stoichiometry of the Nucleophile: Using an excess of the nucleophile will inevitably lead to the formation of the di-substituted product.
-
Troubleshooting Step: Carefully control the stoichiometry. Start with a 1:1 molar ratio of the nucleophile to 3,6-dichloropyridazine. You can even try using a slight excess of the dichloropyridazine (e.g., 1.1 equivalents) to favor mono-substitution.
-
-
Reaction Time and Temperature: Prolonged reaction times or high temperatures can promote the second substitution.
-
Troubleshooting Step: Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed and the desired mono-substituted product is the major component, quench the reaction. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can also improve selectivity.
-
-
Slow Addition of the Nucleophile: Adding the nucleophile all at once can create localized high concentrations, favoring di-substitution.
-
Troubleshooting Step: Add the nucleophile solution dropwise over a period of time to maintain a low concentration of the nucleophile in the reaction mixture.
-
Question 3: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Buchwald-Hartwig) on dichloropyridazine is giving poor yields and a complex mixture of products. What should I do?
Answer:
Palladium-catalyzed cross-coupling reactions are powerful tools for functionalizing dichloropyridazines, but they are sensitive to a variety of factors.
Potential Causes & Solutions:
-
Inappropriate Ligand Choice: The ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. The electronic and steric properties of the ligand can dramatically affect the outcome.
-
Troubleshooting Step: A ligand screening is highly recommended. For Suzuki couplings, common choices include phosphine-based ligands like PPh₃, or more specialized ligands like SPhos or XPhos. For Buchwald-Hartwig aminations, ligands such as BINAP or DavePhos have been used successfully with related dichloroheterocycles.[9] The optimal ligand is highly dependent on the specific substrates.
-
-
Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture, leading to deactivation.
-
Troubleshooting Step: Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Degassing the reaction mixture is also a critical step.
-
-
Incorrect Base: The choice of base is critical for the transmetalation step in Suzuki couplings and for the deprotonation of the amine in Buchwald-Hartwig reactions.
-
Troubleshooting Step: Screen different bases. For Suzuki couplings, common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. For Buchwald-Hartwig aminations, NaOtBu or K₃PO₄ are frequently used. The strength and solubility of the base can significantly impact the reaction.
-
-
Poor Regioselectivity (for unsymmetrical dichloropyridazines like 3,5-dichloropyridazine): The two chlorine atoms may have different reactivities, leading to a mixture of regioisomers.
-
Troubleshooting Step: Regioselectivity can often be controlled by the choice of ligand. For instance, in the Suzuki coupling of 3,5-dichloropyridazine, using dppf as a ligand can favor substitution at the C3 position, while a different ligand like Qphos may favor the C5 position.[10]
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for nucleophilic aromatic substitution on dichloropyridazines?
A1: The reaction proceeds via an addition-elimination mechanism, also known as the SNAr mechanism. It involves two main steps:
-
Addition: The nucleophile attacks one of the electron-deficient carbon atoms bearing a chlorine atom, forming a resonance-stabilized anionic intermediate called a Meisenheimer complex.[11]
-
Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the pyridazine ring is restored.[11]
The electron-withdrawing nature of the two nitrogen atoms in the pyridazine ring makes the carbon atoms susceptible to nucleophilic attack.[12]
Q2: Which position on 3,6-dichloropyridazine is more reactive towards nucleophilic attack?
A2: In 3,6-dichloropyridazine, the C3 and C6 positions are electronically equivalent due to the symmetry of the molecule. Therefore, the initial nucleophilic attack can occur at either position with equal probability.
Q3: How can I achieve selective substitution on 3,5-dichloropyridazine?
A3: 3,5-Dichloropyridazine presents a greater challenge for regioselectivity. The C5 position is generally more electron-deficient due to its proximity to both nitrogen atoms. However, steric factors and the nature of the nucleophile and catalyst system can influence the outcome. For palladium-catalyzed reactions, ligand choice is a key strategy to control regioselectivity.[10]
Q4: What are some common side reactions to be aware of?
A4: Besides the formation of di-substituted products, other potential side reactions include:
-
Hydrolysis: If water is present in the reaction mixture, it can act as a nucleophile, leading to the formation of hydroxypyridazine byproducts.
-
Ring-opening: Under very harsh basic conditions, ring-opening of the pyridazine nucleus can occur, although this is less common under typical SNAr conditions.[13]
-
Reaction with the solvent: Solvents like DMF can sometimes participate in side reactions at high temperatures.
Q5: Are there any safety precautions I should take when working with dichloropyridazines?
A5: Yes, 3,6-dichloropyridazine is a toxic and irritating compound.[14] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Experimental Protocols
Protocol 1: Synthesis of 3-Amino-6-chloropyridazine
This protocol describes a common method for the selective mono-amination of 3,6-dichloropyridazine.
Materials:
-
3,6-Dichloropyridazine
-
Aqueous ammonia (28-30%)
-
Ethanol (optional, as a co-solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve 3,6-dichloropyridazine (1 equivalent) in a minimal amount of ethanol (if desired for solubility).
-
Add aqueous ammonia (5-10 equivalents) to the flask.[7]
-
Heat the reaction mixture to reflux (typically around 100-120 °C) and stir vigorously.[7]
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 5-24 hours.[7]
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product, 3-amino-6-chloropyridazine, will often precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold water to remove any remaining ammonia and salts.
-
Dry the product under vacuum to obtain pure 3-amino-6-chloropyridazine.
Data Presentation
Table 1: Recommended Solvents and Bases for SNAr on Dichloropyridazines
| Nucleophile | Recommended Solvents | Recommended Bases | Typical Temperature Range |
| Primary/Secondary Amines | DMF, DMSO, NMP, Ethanol | K₂CO₃, NaOtBu, K₃PO₄ | 80-150 °C |
| Alcohols (phenols) | DMF, DMSO, THF | NaH, K₂CO₃, Cs₂CO₃ | 25-120 °C |
| Thiols | DMF, Ethanol | K₂CO₃, NaH | 25-100 °C |
Visualizations
Caption: General mechanism of nucleophilic aromatic substitution (SNAr).
Caption: Troubleshooting workflow for low yield in SNAr reactions.
References
- 3-Amino-6-chloropyridazine: A Versatile Chemical Compound. (2025). BenchChem.
- Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. (n.d.).
- CN104844523A - Synthesis method of 3-amino-6-chloropyridazine. (2015).
- Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropridazines. (2005). YAKHAK HOEJI.
- SNAr Reactions of Pyridine: Videos & Practice Problems. (2024). Pearson.
- Selective Palladium-Catalyzed Aminations on Dichloropyridines. (2001).
- Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. (n.d.).
- (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. (2020). YouTube.
- WO/2007/026623 PROCESS FOR PRODUCING 3-AMINO-6-CHLOROPYRIDAZINE. (2007). WIPO.
- Chemical Studies on 3,6-Dichloropyridazine (Part 2). (2010).
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Chemistry Stack Exchange.
- Troubleshooting inconsistent results in N-pyridazin-4-ylnitramide experiments. (2025). BenchChem.
- a sca old for the synthesis of highly functionalised heterocycles. (n.d.). Durham E-Theses.
- chemical studies on 3,6-dichloropyridazine. (2010). Journal of American Science.
- Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps.
- Ligand-dependent site-selectivity: e.g. 3,5-dichloropyridazine 25... (n.d.).
- Synthesis of Heterocycles by Intramolecular Nucleophilic Substitution at an Electron‐Deficient sp2 Nitrogen Atom. (n.d.).
- Nucleophilic Substitution Reactions by Electron Transfer. (n.d.). Chemical Reviews.
- nucleophilic substitution reactions of 4,5-dichloro-2- methyl-6-nitro-2h-pyridazin-3-one. (2001). Journal of Heterocyclic Chemistry.
- Nucleophilic Substitution of Hydrogen in Heterocyclic Chemistry. (n.d.). Chemical Reviews.
- Synthesis of pyridazine derivatives. VIII. Nucleophilic substitution of 3, 6-dichloro-4-methylpyridazine. (n.d.). Semantic Scholar.
- Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. (n.d.). MDPI.
- Nucleophilic Substitution Reactions. (n.d.). University of Calgary.
- Heterocycles Part 1 - Nucleophilic Arom
- Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Deriv
- A) Metalation of 3,6‐dichloropyridazine (6) and subsequent... (n.d.).
- Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. (2023). MDPI.
- Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. (n.d.). Journal of the American Chemical Society.
- CN104447569A - Method for synthetizing 3,6-dichloropyridazine. (2015).
- Bridging the pyridine-pyridazine synthesis gap by skeletal editing. (n.d.). Knowledge UChicago.
- Palladium Catalyzed Amination of Aryl Chlorides. (2019). Wiley Analytical Science.
- Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. (n.d.). NIH.
- Solvent effects. (n.d.). Wikipedia.
- Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531). (n.d.). The Royal Society of Chemistry.
- Effect of Solvent on Chemical Reactions and Reactivity. (2018).
- Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. (n.d.). WUR eDepot.
- Chemical Studies on 3,6-Dichloropyridazine (Part 2). (n.d.). Semantic Scholar.
- 3,6-Dichloropyridazine. (n.d.). PubChem.
- Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. (n.d.). MDPI.
- Effect of solvents on chemical reactions and reactivity. (n.d.).
- 3,5-Dichloropyridazine. (n.d.). Sigma-Aldrich.
- The pyridazine heterocycle in molecular recognition and drug discovery. (n.d.). PMC.
Sources
- 1. researchgate.net [researchgate.net]
- 2. jofamericanscience.org [jofamericanscience.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Solvent effects - Wikipedia [en.wikipedia.org]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. researchgate.net [researchgate.net]
- 7. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]
- 8. rsc.org [rsc.org]
- 9. Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. One moment, please... [chemistrysteps.com]
- 12. m.youtube.com [m.youtube.com]
- 13. edepot.wur.nl [edepot.wur.nl]
- 14. 3,6-Dichloropyridazine | C4H2Cl2N2 | CID 67331 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for 3,6-Dichloro-4-isopropylpyridazine
Welcome to the technical support center for the synthesis and optimization of 3,6-dichloro-4-isopropylpyridazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting advice for this important synthetic intermediate. This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals.[1][2][3] Its efficient synthesis is crucial for the timely and cost-effective development of new chemical entities.
This document moves beyond simple protocols to explain the underlying chemistry and rationale behind experimental choices, empowering you to not only follow a procedure but to understand and troubleshoot it effectively.
Understanding the Core Synthesis: A Radical Approach
The most prevalent method for synthesizing this compound involves the radical isopropylation of 3,6-dichloropyridazine using isobutyric acid. This reaction is typically initiated by a persulfate salt in the presence of a silver catalyst.
General Reaction Scheme:
Caption: General reaction scheme for the synthesis of this compound.
Comparative Overview of Synthetic Protocols
Several variations of the core radical isopropylation have been reported. The choice of acid, persulfate salt, and reaction temperature can significantly impact yield and purity. Below is a summary of different reported conditions.[4][5][6][7]
| Parameter | Route 1 [4] | Route 2 [4] | Route 3 [4] | Alternative Process [5] |
| Starting Material | 3,6-Dichloropyridazine | 3,6-Dichloropyridazine | 3,6-Dichloropyridazine | 3,6-Dichloropyridazine |
| Isopropyl Source | Isobutyric Acid | Isobutyric Acid | Isobutyric Acid | Isobutyric Acid |
| Persulfate | Ammonium Persulfate | Ammonium Persulfate | Ammonium Persulfate | Sodium Persulfate |
| Catalyst | Silver Nitrate | Silver Nitrate | Silver Nitrate | Silver Nitrate |
| Acid | Trifluoroacetic Acid | Trifluoroacetic Acid | Sulfuric Acid | Not specified, aqueous ammonia for workup |
| Solvent | Water | Water | Water | Water |
| Temperature | 70°C | 70°C | 60°C initial, then 75°C | 15-20°C |
| Reported Yield | 96% | 88% | 85.77% | 96% |
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yields can stem from several factors. Let's break down the possibilities:
-
Inefficient Radical Generation: The formation of the isopropyl radical from isobutyric acid is the cornerstone of this reaction.
-
Cause: Insufficient persulfate or degraded persulfate can lead to poor radical initiation. Persulfate salts can degrade over time, especially if not stored in a cool, dry place.
-
Solution: Use a fresh batch of ammonium or sodium persulfate. Ensure the stoichiometry is correct, typically using a molar excess relative to the limiting reagent. A slow, controlled addition of the persulfate solution is often recommended to maintain a steady concentration of radicals.[4][6]
-
-
Catalyst Deactivation: The silver nitrate catalyst is crucial for the reaction to proceed efficiently.
-
Cause: The catalyst can be sensitive to impurities in the starting materials or solvent.
-
Solution: Use high-purity starting materials and deionized water as the solvent. Ensure your glassware is scrupulously clean.
-
-
Suboptimal Temperature Control: Temperature plays a critical role in radical reactions.
-
Cause: If the temperature is too low, the rate of persulfate decomposition and subsequent radical formation will be slow.[5] If the temperature is too high, it can lead to undesired side reactions and decomposition of the product.
-
Solution: Carefully monitor and control the reaction temperature within the optimal range (typically 60-75°C for most protocols).[4][6] Some protocols suggest a lower temperature (15-20°C) with a longer reaction time, which may offer better control.[5]
-
-
Incomplete Reaction:
-
Cause: Insufficient reaction time can lead to unreacted starting materials.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[4] Continue the reaction until the starting material is consumed.
-
Caption: Decision tree for troubleshooting low reaction yields.
Q2: I am observing significant amounts of impurities in my crude product. What are the common side products and how can I minimize their formation?
A2: Impurity formation is a common challenge. Here are the likely culprits and mitigation strategies:
-
Over-alkylation or Isomer Formation: Although the isopropylation is generally regioselective for the 4-position, minor isomers or di-isopropylated products can form.
-
Cause: High concentrations of the isopropyl radical or prolonged reaction times at elevated temperatures can promote these side reactions.
-
Solution: Control the rate of addition of the persulfate solution to maintain a low, steady-state concentration of the radical. Avoid unnecessarily long reaction times after the starting material has been consumed.
-
-
Decomposition of Starting Material or Product: Pyridazine derivatives can be sensitive to harsh reaction conditions.
-
Cause: Excessive heat or highly acidic conditions can lead to degradation.
-
Solution: Maintain the reaction temperature within the recommended range. While an acidic medium is necessary, using an excessive amount of strong acid like sulfuric acid might contribute to decomposition. Some protocols utilize trifluoroacetic acid, which is a strong but less oxidizing acid.[4]
-
-
Impurities from the Work-up: The work-up procedure is critical for isolating a pure product.
-
Cause: Incomplete neutralization or the formation of emulsions during extraction can trap impurities in the organic layer.
-
Solution: After the reaction, carefully adjust the pH to 9-10 with an appropriate base (e.g., NaHCO3 or NH3/H2O) to ensure all acidic components are neutralized.[4] If emulsions form during extraction, adding brine can help to break them.
-
Q3: The purification of the final product by column chromatography is proving difficult. Are there alternative purification methods?
A3: While column chromatography is a standard method, it can be challenging for this oily product.[4][6] Here are some alternatives and tips:
-
Fractional Distillation: For larger scale preparations, fractional distillation under reduced pressure can be an effective method to purify the product, especially if the impurities have significantly different boiling points.[5]
-
Recrystallization (of a derivative): While this compound is an oil, it may be possible to convert it to a solid derivative for purification by recrystallization, followed by regeneration of the desired product. However, this would add extra steps to the synthesis.
-
Optimizing Column Chromatography:
-
Solvent System: The choice of eluent is crucial. A common system is a mixture of ethyl acetate and petroleum ether or hexane.[4][6] Experiment with different ratios to achieve optimal separation. A shallow gradient elution might be more effective than an isocratic one.
-
Silica Gel: Ensure you are using the correct mesh size of silica gel for your column dimensions and the separation required.
-
-
Treatment with Sodium Metabisulfite: For the precursor 3,6-dichloropyridazine, a purification method involving treatment with sodium metabisulfite has been reported to effectively remove impurities.[8] This principle might be adaptable to the purification of the final product if the impurities are susceptible to reaction with bisulfite.
Frequently Asked Questions (FAQs)
Q: What is the role of silver nitrate in the reaction?
A: Silver nitrate acts as a catalyst. The Ag⁺ ion is thought to facilitate the single-electron oxidation of isobutyric acid by the persulfate anion, leading to the formation of the isopropyl radical.
Q: Can I use other persulfate salts, like potassium persulfate?
A: While ammonium and sodium persulfate are most commonly cited, potassium persulfate could potentially be used. However, its lower solubility in water might require adjustments to the reaction conditions, such as higher temperatures or a larger volume of solvent.
Q: Is the reaction sensitive to air?
A: Radical reactions can be sensitive to oxygen, which can act as a radical scavenger. While many of the cited procedures do not explicitly mention the use of an inert atmosphere, performing the reaction under nitrogen or argon could potentially improve the yield and reduce the formation of oxygenated byproducts, especially if you are experiencing issues with reproducibility.
Q: What are the safety precautions I should take when running this reaction?
A: Persulfates are strong oxidizing agents and should be handled with care. The reaction can be exothermic, so it's important to have adequate cooling available and to add the persulfate solution slowly to control the temperature. The chlorinated pyridazine compounds are potentially toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Experimental Protocols
Protocol 1: Synthesis of this compound (Ammonium Persulfate/TFA Method)[4]
-
In a suitable reaction vessel, dissolve 3,6-dichloropyridazine (45g, 0.304 mol), isobutyric acid (33.45g, 0.380 mol), silver nitrate (5.138g, 0.0304 mol), and trifluoroacetic acid (6.932g, 0.0608 mol) in water (270 mL).
-
Stir the mixture and heat to 70°C.
-
Separately, dissolve ammonium persulfate in water (180 mL).
-
Slowly add the ammonium persulfate solution dropwise to the reaction mixture while maintaining the temperature at 70°C.
-
After the addition is complete, stir the reaction solution for an additional 20 minutes.
-
Cool the reaction mixture to room temperature.
-
Adjust the pH to 9-10 with a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Extract the aqueous layer with n-hexane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting residue by column chromatography (ethyl acetate/petroleum ether = 1/3) to yield this compound as a light yellow oil.
Protocol 2: Synthesis of the Precursor 3,6-Dichloropyridazine from 3,6-Pyridazinediol[5]
The synthesis of the starting material, 3,6-dichloropyridazine, typically involves the chlorination of 3,6-pyridazinediol (which can be synthesized from maleic anhydride and hydrazine hydrate).[5][9][10]
-
To a reaction vessel, add 3,6-pyridazinediol.
-
Add phosphoryl chloride (POCl3), often in the presence of a base like triethylamine and a solvent such as toluene.[5]
-
Heat the reaction mixture, for example, at reflux, for a specified duration (e.g., 1 hour).[5]
-
After completion, the reaction is carefully quenched, and the product is isolated, typically through extraction and purification.
Note: The use of phosphoryl chloride requires significant caution as it reacts violently with water. The reaction should be performed in a dry apparatus and a well-ventilated fume hood.
References
- IP.com. (n.d.). An Improved Process For The Preparationof 3,6 Dichloro 4 Isopropylpyridazine.
- PrepChem.com. (n.d.). Synthesis of this compound.
- Google Patents. (n.d.). WO2007009913A1 - Pyridazinone derivatives as thyroid hormone receptor agonists.
- Google Patents. (n.d.). US3004027A - Process for purification of 3,6-dichloropyridazine.
- Google Patents. (n.d.). CN104447569A - Method for synthetizing 3,6-dichloropyridazine.
- ZCPC. (2025, August 14). 3,6-Dichloropyridazine: The Unsung Hero of Drug Intermediates.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding 3,6-Dichloropyridazine: Properties, Synthesis & Usage.
- Google Patents. (n.d.). CN112645883A - Preparation method of 3, 6-dichloropyridazine.
Sources
- 1. Buy this compound | 107228-51-3 [smolecule.com]
- 2. 3,6-Dichloropyridazine: The Unsung Hero of Drug Intermediates-ZCPC [en.zcpc.net]
- 3. nbinno.com [nbinno.com]
- 4. Page loading... [guidechem.com]
- 5. An Improved Process For The Preparationof 3,6 Dichloro 4 [quickcompany.in]
- 6. prepchem.com [prepchem.com]
- 7. WO2007009913A1 - Pyridazinone derivatives as thyroid hormone receptor agonists - Google Patents [patents.google.com]
- 8. US3004027A - Process for purification of 3,6-dichloropyridazine - Google Patents [patents.google.com]
- 9. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]
- 10. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 3,6-Dichloro-4-isopropylpyridazine
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 3,6-dichloro-4-isopropylpyridazine. It is designed to offer practical, field-proven insights and troubleshooting strategies to ensure successful experimental outcomes.
I. Core Synthesis Protocol: Isopropylation of 3,6-Dichloropyridazine
The synthesis of this compound is a critical step in the development of various pharmaceutical agents.[1][2] The most common and reliable method involves the radical isopropylation of 3,6-dichloropyridazine using isobutyric acid as the isopropyl source. This reaction is typically mediated by a silver nitrate catalyst and a persulfate oxidant.
Detailed Experimental Protocol
-
Reaction Setup: In a suitable reaction vessel, slurry 3,6-dichloropyridazine and silver nitrate in deionized water.
-
Addition of Reagents: To the slurry, add isobutyric acid. The mixture is then heated, typically to a temperature between 50-70°C.[1][3]
-
Initiation of Reaction: A solution of ammonium persulfate dissolved in water is added slowly to the heated mixture. The slow addition is crucial to control the reaction rate and temperature.
-
Reaction Monitoring: The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC), to confirm the consumption of the starting material.
-
Workup and Purification: Upon completion, the reaction mixture is cooled, and the pH is adjusted to 9-10 with an aqueous base (e.g., sodium bicarbonate or ammonium hydroxide). The aqueous layer is then extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed, dried, and concentrated under vacuum. The crude product is then purified, typically by column chromatography, to yield this compound as an oil.[1][3]
II. Catalyst Selection and Role: Frequently Asked Questions
Q1: What is the role of the silver nitrate (AgNO₃) catalyst in this reaction?
Silver nitrate acts as a catalyst to facilitate the generation of isopropyl radicals from isobutyric acid. The Ag⁺ ion participates in a single-electron transfer process with the persulfate anion (S₂O₈²⁻) to generate a sulfate radical (SO₄⁻•). This highly reactive radical then abstracts a hydrogen atom from the isobutyric acid, leading to the formation of an isopropyl radical, which subsequently attacks the 3,6-dichloropyridazine ring.
Q2: Can other silver salts be used as a catalyst?
While silver nitrate is the most commonly reported catalyst for this transformation, other silver(I) salts could potentially be used, provided they are soluble in the reaction medium. However, the nitrate counter-ion is generally considered "innocent" and unlikely to interfere with the reaction. The use of other silver salts may require re-optimization of the reaction conditions.
Q3: What is the optimal loading of the silver nitrate catalyst?
The catalytic amount of silver nitrate can vary between different reported procedures. It is advisable to start with the molar ratios specified in a reliable protocol.[1][3][4] Insufficient catalyst loading may lead to a sluggish or incomplete reaction, while excessive amounts can increase costs and may lead to side reactions or difficulties in purification.
Q4: Are there any catalyst-free alternatives for this synthesis?
The search results primarily highlight the silver-catalyzed radical isopropylation. While other radical initiation methods exist in organic chemistry, the silver nitrate/persulfate system is a well-established and efficient method for this specific transformation. Catalyst-free approaches would likely require significantly different reaction conditions, such as photochemical or high-temperature initiation, which may not be compatible with the starting materials.
III. Troubleshooting Guide
This section addresses common issues that may be encountered during the synthesis of this compound, with a focus on catalyst-related problems.
Q1: The reaction is not starting or is proceeding very slowly. What are the likely causes?
-
Inactive Catalyst: Ensure the silver nitrate used is of high purity and has been stored correctly. Silver salts can degrade over time, especially if exposed to light or impurities.
-
Insufficient Catalyst Loading: Double-check the calculations for the amount of silver nitrate used. A lower than required catalytic amount will result in a slow reaction rate.
-
Low Reaction Temperature: The reaction requires thermal initiation. Ensure the reaction mixture has reached the optimal temperature (typically 50-70°C) before and during the addition of the ammonium persulfate.[1][3]
-
Poor Quality of Reagents: The purity of the 3,6-dichloropyridazine and isobutyric acid is also crucial for a successful reaction.
Q2: The reaction is messy, and I am observing multiple unidentified spots on my TLC plate. What could be the problem?
-
Too Rapid Addition of Oxidant: The slow, dropwise addition of the ammonium persulfate solution is critical. A rapid addition can lead to an uncontrolled exotherm and the formation of multiple byproducts due to non-selective radical reactions.
-
Incorrect Stoichiometry: An excess of the oxidizing agent or isobutyric acid can lead to the formation of side products. Carefully check the molar ratios of all reactants.
-
Decomposition of Starting Material or Product: Prolonged reaction times at elevated temperatures can lead to the degradation of the pyridazine ring. Monitor the reaction closely and quench it once the starting material is consumed.
Q3: The yield of the desired product is consistently low. How can I improve it?
-
Optimize Catalyst Loading: While a catalytic amount is required, a slight increase in the silver nitrate loading might improve the reaction rate and overall yield. This should be done systematically.
-
Control of pH during Workup: Ensure the pH is carefully adjusted to 9-10 during the workup. An incorrect pH can lead to the loss of product in the aqueous layer or the formation of emulsions that complicate extraction.[1][3]
-
Efficient Extraction: this compound is an organic compound. Ensure a sufficient volume and number of extractions with a suitable organic solvent to maximize its recovery from the aqueous reaction mixture.
-
Purification Technique: The final product is often an oil, and purification by column chromatography is typically required.[3] Ensure the correct stationary and mobile phases are used to effectively separate the product from any remaining starting material and byproducts.
IV. Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
V. Troubleshooting Decision Tree
This flowchart provides a logical path for troubleshooting common issues during the synthesis.
Caption: A decision tree for troubleshooting the synthesis.
VI. Advanced Topic: Subsequent Functionalization
VII. References
-
Dai, C., et al. (2013). Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines. Journal of Organic Chemistry, 78(15), 7758-63. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of this compound. Available at: [Link]
-
IP.com. (n.d.). An Improved Process For The Preparationof 3,6 Dichloro 4 Isopropylpyridazine. Available at: [Link]
-
Google Patents. (n.d.). WO2007009913A1 - Pyridazinone derivatives as thyroid hormone receptor agonists. Available at:
-
PubMed. (2013). Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines. Available at: [Link]
-
ResearchGate. (2013). ChemInform Abstract: Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines. Available at: [Link]
-
Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Available at: [Link]
-
ResearchGate. (2013). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Available at: [Link]
-
ResearchGate. (n.d.). Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
-
National Institutes of Health. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Available at: [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. An Improved Process For The Preparationof 3,6 Dichloro 4 [quickcompany.in]
- 3. prepchem.com [prepchem.com]
- 4. WO2007009913A1 - Pyridazinone derivatives as thyroid hormone receptor agonists - Google Patents [patents.google.com]
- 5. Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines. | Semantic Scholar [semanticscholar.org]
- 6. Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
Stability of 3,6-Dichloro-4-isopropylpyridazine under different conditions
Welcome to the dedicated support center for 3,6-Dichloro-4-isopropylpyridazine. As a key intermediate in the synthesis of APIs like Resmetirom, understanding its stability and handling characteristics is paramount to ensuring the success and reproducibility of your research.[1][2] This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to address challenges you may encounter during your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling, storage, and fundamental properties of this compound.
Q1: What are the recommended long-term storage conditions for this compound?
A1: For optimal long-term stability, this compound should be stored in a tightly sealed container in a dry environment.[3] Recommended storage temperatures vary by supplier, but a consensus points towards refrigerated or frozen conditions, typically ranging from -20°C to 8°C.[4][5] It is crucial to protect the compound from moisture.[3][4]
Q2: How should I handle the compound upon receiving it and for routine use?
A2: this compound should be handled in a well-ventilated area, preferably a fume hood. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[6] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[6] For routine use, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture, which can lead to hydrolysis.
Q3: What are the known incompatibilities of this compound?
A3: The compound is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[3] Contact with these substances should be avoided to prevent vigorous and potentially hazardous reactions. The presence of two chlorine atoms on the electron-deficient pyridazine ring makes it susceptible to nucleophilic substitution.[7][8]
Q4: What is the appearance and typical purity of this compound?
A4: this compound is typically a yellow liquid or a light-yellow powder.[6][9] Commercially available grades usually have a purity of 96% or higher.[4]
Section 2: Troubleshooting Guides
This section provides structured guidance for identifying and resolving common experimental issues related to the stability of this compound.
Guide 1: Investigating Unexpected Reaction Byproducts or Low Yield
Issue: My reaction involving this compound is giving unexpected byproducts or a lower than expected yield of the desired product. I suspect the starting material may be degrading.
Causality: The pyridazine ring is electron-deficient, making the chlorine atoms susceptible to nucleophilic attack.[8][9] Trace amounts of nucleophiles (e.g., water, amines, alcohols) in your reaction mixture or solvents can lead to the formation of substituted pyridazine byproducts. Thermal stress or photochemical degradation could also be contributing factors.
Caption: Troubleshooting workflow for low yield or byproducts.
Protocol 1: Purity Verification of this compound
-
Sample Preparation: Dissolve a small amount of your this compound stock in a suitable deuterated solvent (e.g., CDCl₃).
-
¹H NMR Analysis: Acquire a proton NMR spectrum. Look for the characteristic peaks of the isopropyl group and the pyridazine ring proton. Compare the integration with any impurity peaks.
-
LC-MS Analysis: Prepare a dilute solution in a suitable solvent (e.g., acetonitrile). Run an LC-MS analysis to check for the presence of multiple components. The expected molecular weight is approximately 191.06 g/mol .[4][10]
Protocol 2: Small-Scale Stability Test Under Reaction Conditions
-
Setup: In separate, sealed vials, dissolve a known amount of this compound in the reaction solvent.
-
Test Conditions:
-
Control: Vial at room temperature, protected from light.
-
Thermal Stress: Vial at your reaction temperature.
-
Moisture Challenge: Vial with a deliberate addition of a small amount of water.
-
Light Exposure: Vial exposed to ambient lab light or a specific wavelength if a photochemical reaction is suspected.
-
-
Analysis: After a set time (e.g., the duration of your reaction), analyze the contents of each vial by LC-MS or TLC to assess for degradation.
Guide 2: Assessing Long-Term Storage Stability
Issue: I have been storing this compound for an extended period, and I am unsure of its current purity and viability for use in a critical synthesis.
Causality: Over time, even under recommended storage conditions, slow degradation can occur, especially if the container seal has been compromised, allowing moisture ingress.[3]
Caption: Potential hydrolytic degradation pathway.
References
- This compound.
- MSDS of this compound. Capot Chemical. [Link]
- Pyridazine Derivatives and Related Compounds. Part 14. Photolysis of 3-Diazo-4,5-diphenylpyrazolo[3,4-c]pyridazine.
- Pyridazine derivatives and related compounds. Part 15. Photochemical study of 3-Azido-4,5-diphenylpyrazolo[3,4-c]pyridazine.
- Halogenated polyaryletherketones with enhanced thermal stability. Semantic Scholar. [Link]
- Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. [Link]
- This compound PubChem Entry. PubChem. [Link]
- 3,6-dichloro-4-isopropyl pyridazine Drug Inform
- Chemical studies on 3,6-dichloropyridazine. Journal of American Science. [Link]
- Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines. The Royal Society of Chemistry. [Link]
- Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]
- Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. MDPI. [Link]
- Thermal Stabilizers for Halogenated Polymers.
- This compound (CAS No: 107228-51-3)
- Method for synthetizing 3,6-dichloropyridazine.
- An Improved Process For The Preparationof 3,6 Dichloro 4 Isopropylpyridazine. IP.com. [Link]
- Thermal stability and combustion behaviors of energetic materials based on a new heterocycle azasydnone.
- The pyridazine heterocycle in molecular recognition and drug discovery. PMC. [Link]
- Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent.
- The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Baruch S. Blumberg Institute. [Link]
- Correlating Reactivity Trends with Frontier Molecular Orbitals. Schrödinger. [Link]
- 3,6-Dichloropyridazine PubChem Entry. PubChem. [Link]
- Diastereoselective Oxodopyrylium-Olefin [5+2]-Cycloaddition, Design and Synthesis of a Novel Class of SARS-CoV-2 3CL Protease Inhibitors.
Sources
- 1. apicule.com [apicule.com]
- 2. An Improved Process For The Preparationof 3,6 Dichloro 4 [quickcompany.in]
- 3. capotchem.com [capotchem.com]
- 4. chemscene.com [chemscene.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. This compound 97% | CAS: 107228-51-3 | AChemBlock [achemblock.com]
- 7. jofamericanscience.org [jofamericanscience.org]
- 8. Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 9. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 10. This compound | C7H8Cl2N2 | CID 14024162 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Reactions of 3,6-Dichloro-4-isopropylpyridazine with Nucleophiles
Welcome to the technical support center for navigating the complexities of nucleophilic substitution reactions with 3,6-dichloro-4-isopropylpyridazine. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile pyridazine intermediate. Here, we address common side reactions, troubleshooting strategies, and frequently asked questions to ensure the success and integrity of your experiments.
Section 1: Understanding the Reactivity of this compound
This compound is a key building block in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] Its reactivity is primarily governed by the electron-deficient nature of the pyridazine ring, which is further activated by two chlorine atoms, making it susceptible to nucleophilic aromatic substitution (SNAr).[2][4] The chlorine atoms at the C3 and C6 positions serve as excellent leaving groups. However, the regioselectivity and the potential for side reactions can be influenced by several factors, including the nature of the nucleophile, solvent, temperature, and the presence of substituents.
The Isopropyl Group's Influence
The isopropyl group at the C4 position exerts both steric and electronic effects. Sterically, it can hinder the approach of bulky nucleophiles to the adjacent C3 and C5 positions. Electronically, as an electron-donating group, it can subtly influence the electrophilicity of the carbon atoms bearing the chlorine atoms.
Section 2: Troubleshooting Guide - Common Side Reactions and Solutions
This section addresses specific issues you might encounter during your experiments, providing explanations for their cause and actionable solutions.
Issue 1: Poor Regioselectivity - Mixture of 3- and 6-Substituted Products
Problem: The reaction with a nucleophile results in a mixture of monosubstituted isomers, making purification difficult and lowering the yield of the desired product.
Root Cause Analysis:
The two chlorine atoms on the pyridazine ring, while both activated, are in electronically distinct environments. The regioselectivity of nucleophilic attack is a delicate balance of electronic and steric factors.
-
Electronic Effects: The nitrogen atoms in the pyridazine ring are electron-withdrawing, activating both C3 and C6 positions for nucleophilic attack. The precise electron distribution, and thus the relative reactivity of each position, can be influenced by the solvent and the electronic nature of the nucleophile.
-
Steric Hindrance: The isopropyl group at C4 can sterically hinder attack at the C3 position, potentially favoring substitution at the more accessible C6 position, especially with bulky nucleophiles.
-
Solvent Effects: The polarity and hydrogen-bonding ability of the solvent can significantly influence regioselectivity. For instance, in related dichloropyridine systems, solvent choice can switch the major product from one isomer to the other.[5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor regioselectivity.
Preventative Measures & Optimization:
-
Temperature Control: Running the reaction at a lower temperature can often enhance selectivity by favoring the kinetically controlled product.
-
Solvent Screening: A systematic screen of solvents with varying polarities and proticities (e.g., THF, Dioxane, DMF, DMSO, Acetonitrile) is highly recommended.
-
Choice of Base: For nucleophiles requiring a base (e.g., amines, alcohols), the choice of base can influence the outcome. Consider using a non-nucleophilic, sterically hindered base to minimize side reactions.
Issue 2: Disubstitution - Formation of a Disubstituted Product
Problem: The reaction proceeds past monosubstitution, yielding a significant amount of the product where both chlorine atoms have been replaced by the nucleophile.
Root Cause Analysis:
Once the first nucleophile has substituted one of the chlorine atoms, the resulting product is often still reactive towards further substitution, especially if the reaction conditions are harsh or the nucleophile is used in large excess. The electronic nature of the first substituent can either activate or deactivate the ring towards the second substitution.
Solutions:
-
Stoichiometry Control: Carefully control the stoichiometry of the nucleophile. Use of 1.0 to 1.1 equivalents is often sufficient for monosubstitution.
-
Slow Addition: Add the nucleophile slowly to the reaction mixture to maintain a low instantaneous concentration, which disfavors the second substitution.
-
Lower Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS and quench the reaction as soon as the starting material is consumed to prevent over-reaction.
Issue 3: Hydrolysis - Replacement of Chlorine with a Hydroxyl Group
Problem: An unexpected hydroxylated pyridazine product is observed, indicating that water is acting as a nucleophile.
Root Cause Analysis:
This side reaction is common when reactions are not performed under strictly anhydrous conditions, or if the reaction generates water as a byproduct.[6][7][8][9] The pyridazine ring is activated enough to react with water, especially at elevated temperatures or in the presence of a base.
Preventative Measures:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).
-
Dry Solvents: Use freshly distilled or commercially available anhydrous solvents.
-
Molecular Sieves: Add activated molecular sieves to the reaction mixture to scavenge any trace amounts of water.
Issue 4: Homo-coupling of Nucleophiles or Starting Material
Problem: In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), formation of bipyridazine or homo-coupled products from the nucleophile (e.g., biaryl from a boronic acid) is observed.[10]
Root Cause Analysis:
Homo-coupling is a common side reaction in cross-coupling catalysis.[10] It can be promoted by factors such as:
-
Instability of the organometallic nucleophile (e.g., boronic acid).
-
High concentrations of the coupling partners.
-
Suboptimal ligand or catalyst choice.
-
Presence of oxygen.
Troubleshooting Steps:
-
Degas Solvents: Thoroughly degas all solvents and reagents to remove dissolved oxygen.
-
Ligand Screening: The choice of phosphine ligand is critical in palladium catalysis. Screen a variety of ligands to find one that promotes the desired cross-coupling over homo-coupling.
-
Slow Addition: Employ slow addition of the more reactive coupling partner.
-
Use of Additives: Certain additives can suppress homo-coupling.
Section 3: FAQs - Frequently Asked Questions
Q1: At which position (C3 or C6) is nucleophilic substitution generally favored for this compound?
A1: While both positions are activated, the C6 position is often favored for substitution due to the steric hindrance imposed by the adjacent isopropyl group at C4. However, this is a generalization, and the actual outcome depends heavily on the specific nucleophile, solvent, and reaction conditions. For smaller nucleophiles, a mixture of isomers is common.
Q2: What is the best way to introduce an amino group onto the pyridazine ring?
A2: Nucleophilic aromatic substitution with an amine is a common method. To favor monosubstitution, use a slight excess of the amine at low to moderate temperatures. For less reactive amines, a palladium-catalyzed Buchwald-Hartwig amination can be effective, though careful optimization is required to avoid side reactions.[11]
Q3: Can I perform a Suzuki coupling with this compound?
A3: Yes, palladium-catalyzed cross-coupling reactions like the Suzuki reaction are feasible.[12] It is possible to achieve selective monosubstitution by carefully controlling the reaction conditions, such as using a substoichiometric amount of the boronic acid and a suitable palladium catalyst/ligand system.
Q4: My reaction is not proceeding to completion. What can I do?
A4: If the reaction is sluggish, consider the following:
-
Increase Temperature: Gradually increase the reaction temperature while monitoring for the formation of side products.
-
Change Solvent: A more polar, aprotic solvent like DMF or DMSO can sometimes accelerate SNAr reactions.
-
Catalyst: For certain transformations, the addition of a phase-transfer catalyst or a Lewis acid might be beneficial.
-
Nucleophile Activation: Ensure your nucleophile is sufficiently activated. For example, if using an alcohol, deprotonate it with a strong base to form the more nucleophilic alkoxide.
Section 4: Experimental Protocols
General Protocol for Monosubstitution with an Amine Nucleophile
-
To a solution of this compound (1.0 eq.) in an anhydrous solvent (e.g., THF, Dioxane) under an inert atmosphere, add the amine nucleophile (1.1 eq.).
-
Add a suitable base (e.g., K2CO3, Cs2CO3, or a non-nucleophilic organic base like DBU) (1.5-2.0 eq.).
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Reaction Pathway Visualization:
Caption: General reaction and side reaction pathways.
Section 5: Data Summary
| Nucleophile Type | Typical Side Products | Key Optimization Parameters |
| Amines | Disubstitution, Hydrolysis | Stoichiometry, Temperature, Base |
| Alcohols/Alkoxides | Disubstitution, Hydrolysis | Anhydrous conditions, Base strength |
| Thiols/Thiolates | Disubstitution, Oxidation of thiol | Anhydrous and inert atmosphere |
| Organometallics | Homo-coupling, Disubstitution | Ligand, Temperature, Degassing |
References
- Vertex AI Search. (n.d.). Studies on the regioselective nucleophilic aromatic substitution (S(N)Ar) reaction of 2-substituted 3,5-dichloropyrazines. Semantic Scholar.
- Guidechem. (n.d.). What is the synthesis of this compound? FAQ.
- PrepChem.com. (n.d.). Synthesis of this compound.
- ResearchGate. (n.d.). Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. Request PDF.
- Smolecule. (2023, August 19). Buy this compound | 107228-51-3.
- (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
- RSC Publishing. (n.d.). Nucleophilic displacement reactions of 3,6-dichloropyridazine 1-oxide with sulphur nucleophiles. Journal of the Chemical Society, Perkin Transactions 1.
- RSC Publishing. (n.d.). Nucleophilic displacement reactions of 3,6-dichloropyridazine 1-oxide with sulphur nucleophiles. Journal of the Chemical Society, Perkin Transactions 1. DOI:10.1039/P19760001988.
- ResearchGate. (n.d.). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. Request PDF.
- (n.d.). An Improved Process For The Preparationof 3,6 Dichloro 4 Isopropylpyridazine.
- MDPI. (n.d.). Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview.
- Benchchem. (n.d.). preventing homo-coupling side reactions in pyridazine synthesis.
- Benchchem. (n.d.). Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines.
- Googleapis.com. (2024, April 25). (12) INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT).
- Google Patents. (n.d.). WO2007009913A1 - Pyridazinone derivatives as thyroid hormone receptor agonists.
- PubChem. (n.d.). This compound | C7H8Cl2N2 | CID 14024162.
- NIH. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.
- ChemicalBook. (n.d.). This compound | 107228-51-3.
- NIH. (2023, June 20). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
- ResearchGate. (n.d.). Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. Request PDF.
- ChemScene. (n.d.). 107228-51-3 | this compound.
- (2018, February 19). HYDROLYSIS REACTIONS.
- BLD Pharm. (n.d.). 107228-51-3|this compound.
- McGraw Hill's AccessScience. (n.d.). Hydrolysis.
- Chemical Reviews. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.
- PubMed. (n.d.). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-).
- Monash University. (n.d.). Organic reactions: Hydrolysis. Student Academic Success.
- RSC Publishing. (n.d.). Investigation of tetrazine reactivity towards C-nucleophiles: pyrazolone-based modification of biomolecules. Organic & Biomolecular Chemistry.
- ResearchGate. (n.d.). Hydrolysis Reaction Mechanismof 2, 4-Dichlorophenoxy Acetic Acid Metabolism. Request PDF.
- Chemistry LibreTexts. (2025, March 19). 5.4: Hydrolysis Reactions.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Buy this compound | 107228-51-3 [smolecule.com]
- 3. This compound | 107228-51-3 [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. esisresearch.org [esisresearch.org]
- 7. accessscience.com [accessscience.com]
- 8. monash.edu [monash.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: HPLC Purity Analysis of 3,6-Dichloro-4-isopropylpyridazine
Welcome to the technical support center for the HPLC analysis of 3,6-Dichloro-4-isopropylpyridazine. This guide is designed for researchers, scientists, and drug development professionals who are developing and troubleshooting purity analysis methods for this and similar heterocyclic compounds. My goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions during your method development and validation journey.
This compound is a key intermediate in pharmaceutical synthesis, notably for APIs like Resmetirom.[1] Ensuring its purity is paramount for the quality and safety of the final drug product. This guide provides a comprehensive framework for developing a robust, stability-indicating HPLC method, followed by a detailed troubleshooting section to address common challenges.
Part 1: Foundational Method Development
The objective of this method is to accurately quantify the purity of this compound and separate it from any process-related impurities or potential degradants. A well-developed method is the cornerstone of regulatory compliance and product quality.[2]
1.1 Understanding the Analyte: this compound
Before beginning any method development, understanding the physicochemical properties of the analyte is critical. This knowledge informs our initial choices for column, mobile phase, and detection parameters.
| Property | Value / Description | Implication for HPLC Method |
| Molecular Formula | C₇H₈Cl₂N₂ | - |
| Molecular Weight | 191.06 g/mol | [3][4] |
| Structure | Pyridazine ring with two chlorine atoms and an isopropyl group. | The pyridazine ring contains basic nitrogen atoms, which can cause peak tailing. The overall structure is moderately non-polar. |
| Calculated LogP | 2.9 | [4] |
| UV Absorbance | Aromatic pyridazine ring absorbs UV light. | [5][6] |
1.2 Strategic Approach to Method Development
Our strategy follows a logical progression from initial parameter selection to method stress testing, ensuring the final method is robust and fit for purpose.
Caption: A logical workflow for HPLC method development.
1.3 Recommended Starting Protocol
Based on the analyte's properties, a reversed-phase HPLC method is the logical starting point. The following protocol provides robust initial conditions that can be optimized further.
Experimental Protocol 1: Initial Purity Analysis
| Parameter | Recommended Condition | Rationale |
| HPLC System | Standard HPLC or UHPLC system with a PDA or UV detector. | Provides flexibility and allows for determination of optimal detection wavelength. |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm | C18 is a versatile, non-polar stationary phase suitable for this analyte's hydrophobicity.[7][8] The dimensions offer a good balance of resolution, speed, and backpressure.[9] |
| Mobile Phase A | 0.1% Formic Acid in HPLC-grade Water | The acidic modifier protonates the basic nitrogen atoms on the pyridazine ring, minimizing interaction with residual column silanols and preventing peak tailing.[10][11] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (ACN) | ACN is a common organic modifier with good UV transparency and low viscosity.[12] |
| Gradient | 50% B to 95% B in 15 min, hold at 95% B for 5 min, return to 50% B in 1 min, equilibrate for 4 min. | A gradient is essential in a purity method to ensure that both more polar and more non-polar impurities are eluted and detected. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides stable retention times and can improve peak shape. |
| Detection | PDA analysis at 200-400 nm; quantify at λmax (start at 254 nm if PDA is unavailable). | Ensures detection of impurities that may have different UV spectra from the parent compound.[13] |
| Injection Volume | 5 µL | A small volume minimizes potential for column overload and peak distortion.[14] |
| Sample Prep. | Prepare a 0.5 mg/mL stock solution in Acetonitrile. Dilute with 50:50 ACN:Water to 0.05 mg/mL. | Dissolving the sample in a solvent similar in strength to the initial mobile phase prevents peak distortion. |
Part 2: Ensuring Method Specificity via Forced Degradation
A critical requirement for a purity method, especially in a regulated environment, is that it must be stability-indicating . This means the method can resolve the main analyte from any products that form upon degradation.[15][16] Forced degradation studies are used to intentionally stress the sample to generate these potential degradants.[17][18] The goal is to achieve a modest level of degradation, typically 5-20%.[16][17]
Experimental Protocol 2: Forced Degradation Study
-
Prepare Stock Solution: Create a 1.0 mg/mL solution of this compound in acetonitrile.
-
Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in separate vials. Prepare a control sample by mixing 1 mL of stock with 1 mL of diluent (50:50 ACN:Water).
-
Acid Hydrolysis: 0.2 M HCl. Heat at 60 °C for 4 hours.
-
Base Hydrolysis: 0.2 M NaOH. Keep at room temperature for 2 hours.
-
Oxidation: 6% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal: Dilute stock with 50:50 ACN:Water. Heat at 80 °C for 48 hours.
-
Photolytic: Expose the solid material and a solution (0.1 mg/mL in ACN:Water) to light providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
-
Neutralization & Dilution: After the incubation period, cool samples to room temperature. Neutralize the acid and base samples with an equimolar amount of base/acid, respectively.
-
Analysis: Dilute all samples to a final concentration of approximately 0.05 mg/mL with 50:50 ACN:Water and analyze using the HPLC method from Protocol 1.
-
Evaluation: Compare the chromatograms of the stressed samples to the control. The method is considered stability-indicating if all degradant peaks are baseline-resolved from the main analyte peak.
Part 3: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the analysis of nitrogen-containing heterocyclic compounds like this compound.
Q1: Why is my main peak tailing (asymmetrical)?
A1: This is the most common issue for basic compounds. Peak tailing is typically caused by secondary ionic interactions between the protonated basic analyte and negatively charged deprotonated silanol groups (Si-O⁻) on the surface of the silica-based C18 column.[19][20] This interaction provides an additional retention mechanism that slows the backside of the peak, causing the tail.
Troubleshooting Steps:
-
Check Mobile Phase pH: Ensure your mobile phase contains an acidifier (e.g., 0.1% formic acid or TFA). A pH of 2.5-3.5 is ideal to fully protonate the analyte and suppress silanol ionization.[11]
-
Verify Column Health: Use a modern, high-purity, end-capped C18 column. Older columns or those not properly end-capped have more exposed silanol groups. If the column is old, it may be degraded and require replacement.[14]
-
Lower Sample Concentration: Injecting too much sample can saturate the stationary phase and exacerbate tailing. Try diluting your sample by 50-90%.[14]
Caption: A decision tree for troubleshooting peak tailing.
Q2: I see unexpected peaks in my blank (solvent-only) injections. What are they?
A2: These are known as "ghost peaks." They are not from your sample but are artifacts of the system or solvents.[14] Ghost peaks can arise from several sources:
-
Contaminated Solvents: Impurities in your water or acetonitrile, even in HPLC grade, can accumulate on the column during equilibration and elute as a peak during the gradient.[21][22]
-
Sample Carryover: Residue from a previous, more concentrated injection may remain in the autosampler needle or injection valve and be injected with the blank.[23]
-
Mobile Phase Degradation: If using buffered mobile phases, microbial growth can occur if left on the system for extended periods.
Troubleshooting Steps:
-
Isolate the Source: Replace the column with a zero-dead-volume union and run your blank gradient. If the peaks disappear, the source is the column or something retained on it. If they remain, the source is upstream (autosampler or solvents).[21]
-
Use Fresh Solvents: Prepare fresh mobile phase using the highest quality HPLC-grade solvents from a reliable manufacturer.[23]
-
Implement a Needle Wash: Use a strong solvent (e.g., 100% Acetonitrile or Isopropanol) for the autosampler's needle wash function to effectively clean the needle between injections.[24]
Q3: My peaks are split or shouldered. What is the cause?
A3: Split peaks usually indicate a problem with the sample path at or before the column inlet. This can be a physical or chemical issue.
-
Partially Blocked Frit: Particulate matter from the sample or system can clog the inlet frit of the column, causing the sample band to be distributed unevenly onto the column head.[20]
-
Column Void: A void or channel can form at the head of the column bed due to pressure shocks or degradation of the stationary phase. Part of the sample travels through the void faster than the rest, splitting the peak.[19][25]
-
Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., 100% ACN when the mobile phase starts at 10% ACN), it can cause poor peak shape.[26]
Troubleshooting Steps:
-
Backflush the Column: Disconnect the column from the detector and reverse the flow direction. Flush to waste with mobile phase for 10-15 minutes. This can sometimes dislodge particulates from the inlet frit.[25] (Caution: Only do this if the column manufacturer states it is permissible).
-
Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to protect it from contamination and particulates.[14]
-
Match Sample Solvent: Always try to dissolve your sample in the initial mobile phase composition or a weaker solvent.
Q4: The resolution between my main peak and an impurity is poor. How can I improve it?
A4: Improving resolution requires modifying the method's selectivity or efficiency.
-
Selectivity (α): This refers to the ability of the system to distinguish between two analytes. The primary way to alter selectivity is to change the chemistry of the separation.
-
Efficiency (N): This relates to the narrowness of the peaks. Sharper peaks are easier to resolve.
Troubleshooting Steps:
-
Optimize the Gradient: Make the gradient slope shallower around the region where the critical peaks elute. A slower change in organic solvent percentage gives the analytes more time to interact with the stationary phase, improving separation.
-
Change the Organic Modifier: Switch from Acetonitrile to Methanol (or vice-versa). Methanol and ACN have different chemical properties and can interact differently with analytes, often changing the elution order and improving resolution.[11]
-
Increase Column Length or Decrease Particle Size: Using a longer column (e.g., 250 mm) or a column with smaller particles (e.g., sub-2 µm, if your system is a UHPLC) will increase the overall efficiency of the separation, leading to sharper peaks and better resolution.[7][9]
References
- GALAK Chromatography. (n.d.). HPLC Troubleshooting - Peak Shape Problems & Ghost Peak.
- Ngwa, G. (2010). Forced degradation as an integral part of HPLC stability-indicating method development. Drug Delivery and Technology, 10(5), 56-59.
- Amerigo Scientific. (n.d.). A Guide to HPLC Column Selection.
- Agilent Technologies. (2010). LC Troubleshooting Series: Ghost Peaks.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- Phenomenex. (2025). How to Identify Ghost Peaks in U/HPLC.
- Mastelf. (2025). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them.
- International Council for Harmonisation. (2003). ICH Q1A(R2): Stability Testing of New Drug Substances and Products.
- ALWSCI. (2025). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables.
- Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems.
- Waters Corporation. (n.d.). What are some tips for troubleshooting carryover or ghost peaks on my LC column? - WKB246120.
- Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
- Separation Science. (2024). Conquer Ghost Peaks in HPLC: Identification and Elimination.
- Pharmaguideline. (n.d.). Different Types of HPLC Columns Used in Analysis.
- Element Lab Solutions. (n.d.). Ghost Peaks in Gradient HPLC.
- European Pharmaceutical Review. (2022). Guide: HPLC columns selection guide.
- Patolia, V. N. (2020). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Pharmaceutical Online.
- Klick, S., et al. (2005). Forced degradation studies: Regulatory considerations and implementation.
- Joseph, A. D. (2006). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase.
- Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14024162, this compound.
- Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns.
- Hawach Scientific. (2025). Normal Phase HPLC Column and Reverse Phase HPLC Column.
- Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques.
- Pharmarmacam Insights. (2025). HPLC column stationary phase polarity in decreasing order. YouTube.
- ResearchGate. (2014). Can anyone explain the different principles of HPLC?.
- Career Henan Chemical Co. (n.d.). This compound CAS-no-107228-51-3.
- ResearchGate. (n.d.). Gas-phase UV absorption spectra of pyrazine, pyrimidine and pyridazine.
- Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
- HPLC, High Performance Liquid Chromatography. (2025). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations.
- SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine.
- Apicule. (n.d.). This compound (CAS No: 107228-51-3) API Intermediate Manufacturers.
- Cirilli, R., et al. (2016). Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. Molecules, 21(9), 1143.
- Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
- Polish Pharmaceutical Society. (n.d.).
- ResearchGate. (n.d.). S. UV-VIS spectra for pyridazine, pyrimidine and pyrazine....
- McConville, P. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
- National Institute of Standards and Technology. (n.d.). Pyridazine - NIST WebBook.
- Research Journal of Pharmacy and Technology. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography.
- ResearchGate. (2025). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
- Frontiers in Chemistry. (2021). Fast Delayed Emission in New Pyridazine-Based Compounds.
- Wikipedia. (n.d.). Pyridazine.
Sources
- 1. apicule.com [apicule.com]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. Buy this compound | 107228-51-3 [smolecule.com]
- 4. This compound | C7H8Cl2N2 | CID 14024162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Fast Delayed Emission in New Pyridazine-Based Compounds [frontiersin.org]
- 7. A Guide to HPLC Column Selection - Amerigo Scientific [amerigoscientific.com]
- 8. Different Types of HPLC Columns Used in Analysis | Pharmaguideline [pharmaguideline.com]
- 9. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. mastelf.com [mastelf.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mastelf.com [mastelf.com]
- 15. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 16. biopharminternational.com [biopharminternational.com]
- 17. researchgate.net [researchgate.net]
- 18. onyxipca.com [onyxipca.com]
- 19. waters.com [waters.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. hplc.eu [hplc.eu]
- 22. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 23. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 24. support.waters.com [support.waters.com]
- 25. bvchroma.com [bvchroma.com]
- 26. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
Technical Support Center: GC-MS Analysis of 3,6-Dichloro-4-isopropylpyridazine Impurities
Welcome to the technical support center for the analysis of 3,6-Dichloro-4-isopropylpyridazine and its impurities via Gas Chromatography-Mass Spectrometry (GC-MS). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity profiling for this critical intermediate. Here, you will find practical, in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in scientific principles and extensive field experience.
I. Frequently Asked Questions (FAQs)
This section addresses common challenges encountered during the GC-MS analysis of this compound.
Q1: My chromatogram shows significant peak tailing for the main compound and its impurities. What are the likely causes and how can I fix this?
A1: Peak tailing is a common issue in GC analysis and can often be attributed to several factors.[1][2][3] In the context of a chlorinated, nitrogen-containing compound like this compound, active sites within the GC system are a primary suspect.
-
Active Sites in the Inlet or Column: Polar or ionogenic analytes can interact with active sites in the liner or at the head of the column.[3] To remedy this, use a fresh, deactivated liner or trim 10-20 cm from the front of the column.[3]
-
Poor Column Installation: An improperly cut or installed column can introduce dead volume, leading to peak tailing.[2][4] Ensure the column is cut cleanly at a 90-degree angle and installed at the correct height in the inlet, following the manufacturer's instructions.[2][3] A magnifying tool can be helpful to inspect the quality of the cut.[2]
-
Contamination: Severe contamination of the stationary phase, particularly at the inlet end, can cause all peaks to tail.[2] This is due to non-ideal partitioning of the analyte. Trimming at least 20 cm from the inlet end of the column may resolve this issue.[2]
-
Inappropriate Solvent or Temperature: A mismatch between the polarity of the stationary phase and the injection solvent can lead to poor peak shape.[4] Additionally, if the initial oven temperature is too high during a splitless injection, it can cause broad or split peaks.[3] The initial oven temperature should ideally be 20°C lower than the boiling point of the sample solvent.[3]
Q2: I am observing low sensitivity for my target impurities. What steps can I take to improve it?
A2: Low sensitivity can be a significant hurdle, especially when dealing with trace-level impurities. Several factors could be at play:
-
Suboptimal Injection Parameters: If using a split injection, the split ratio might be too high, directing most of the sample to waste.[4] Consider reducing the split ratio or switching to a splitless injection for trace analysis.
-
Matrix Effects: The sample matrix can suppress the ionization of your target analytes in the mass spectrometer's ion source, a phenomenon known as matrix-induced signal suppression.[5][6][7] To mitigate this, consider further sample cleanup, increasing the dilution of your sample, or using matrix-matched calibration standards.[7]
-
Ion Source Contamination: A dirty ion source can lead to a significant drop in sensitivity. Regular cleaning of the ion source, repeller, and lenses as part of routine maintenance is crucial.
-
Improper Mass Spectrometer Tuning: An out-of-date or poor autotune can result in suboptimal ion transmission. Ensure the mass spectrometer is tuned correctly according to the manufacturer's recommendations.
Q3: The mass spectra of some impurity peaks are very similar, making unambiguous identification difficult. How can I differentiate between them?
A3: Differentiating between isomers or structurally similar compounds is a common challenge in mass spectrometry.[8][9]
-
Chromatographic Resolution: The first step is to optimize the chromatographic separation. Adjusting the oven temperature program (e.g., using a slower ramp rate) or evaluating a different GC column with an alternative stationary phase can often resolve co-eluting peaks.
-
Retention Indices: For alkylated pyridazines and similar compounds, mass spectra of positional isomers can be nearly identical.[8][9] In such cases, comparing the Gas Chromatographic Retention Indices (RIs) with literature values or a database can be a powerful tool for unambiguous identification.[8]
-
High-Resolution Mass Spectrometry (HRMS): If available, GC-HRMS can provide accurate mass measurements, allowing for the determination of elemental compositions. This can help to distinguish between compounds with the same nominal mass but different elemental formulas.
-
Tandem Mass Spectrometry (MS/MS): GC-MS/MS can provide additional structural information by fragmenting a specific precursor ion and analyzing the resulting product ions.[10] This can often reveal subtle structural differences between isomers.
II. Troubleshooting Guides
This section provides a structured approach to resolving specific experimental issues.
Guide 1: Poor Chromatographic Resolution
Problem: Key impurity peaks are co-eluting or showing poor separation from the main this compound peak.
| Potential Cause | Troubleshooting Steps |
| Suboptimal GC Method | 1. Optimize Oven Temperature Program: Decrease the initial temperature ramp rate to improve the separation of early eluting peaks. Add an isothermal hold at a temperature that provides the best resolution for the critical pair. 2. Carrier Gas Flow Rate: Ensure the carrier gas flow rate is optimal for the column dimensions and carrier gas being used. A flow rate that is too high or too low can decrease efficiency. |
| Column Overload | 1. Reduce Injection Volume: Injecting too much sample can lead to broad, fronting peaks and poor resolution.[4] 2. Dilute the Sample: If reducing the injection volume is not feasible, dilute the sample. |
| Inappropriate GC Column | 1. Column Phase: If the current stationary phase does not provide adequate selectivity, consider a column with a different polarity. For instance, if using a non-polar DB-1 or ZB-5MS, a more polar column like a DB-624 or a ZB-WAXplus might offer better separation for certain impurities.[8] 2. Column Dimensions: A longer column will provide more theoretical plates and better resolution, albeit with longer analysis times. A smaller internal diameter column can also increase efficiency. |
Guide 2: Inconsistent Quantitation and Reproducibility
Problem: The area counts for the main peak and impurities are not consistent across multiple injections of the same sample.
| Potential Cause | Troubleshooting Steps |
| Injector Issues | 1. Septum Leak: A leaking septum can cause a loss of sample and pressure fluctuations. Replace the septum. Look for signs of coring or excessive wear. 2. Liner Contamination: Active sites or non-volatile residues in the liner can lead to variable analyte degradation or adsorption. Replace the liner with a fresh, deactivated one.[1][4] |
| Autosampler Syringe Problem | 1. Air Bubbles: Ensure there are no air bubbles in the syringe during sample aspiration. 2. Syringe Contamination/Plunger Issues: Clean the syringe or replace it if it is old or the plunger is not moving smoothly. |
| Matrix Effects | 1. Signal Enhancement/Suppression: Matrix components can interfere with the ionization process in the MS source, leading to either an enhancement or suppression of the analyte signal.[5][6][11] This effect can be variable if the matrix composition is not perfectly consistent. 2. Internal Standard: The use of a suitable internal standard that is structurally similar to the analyte but does not co-elute can compensate for variations in injection volume and matrix effects. |
III. Experimental Protocols
Protocol 1: Sample Preparation for Impurity Profiling
-
Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a suitable volatile solvent like dichloromethane or ethyl acetate to make a 1 mg/mL stock solution.[12]
-
Sample Preparation: Prepare a 1 mg/mL solution of the test sample in the same solvent.
-
Dilution: For impurity analysis, a further dilution may be necessary depending on the expected concentration of impurities and the sensitivity of the instrument.
-
Filtration: Filter all solutions through a 0.45 µm PTFE syringe filter before injection to remove any particulate matter.
Protocol 2: Recommended GC-MS Method Parameters
These are starting parameters and may require optimization for your specific instrument and application.
| Parameter | Recommended Setting |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injection Mode | Split (e.g., 50:1) or Splitless for trace analysis |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Oven Program | Initial: 100 °C, hold for 2 min. Ramp: 15 °C/min to 280 °C. Hold: 10 min at 280 °C.[12] |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Mass Range | m/z 40-500 |
IV. Visualizations
Diagram 1: GC-MS Impurity Analysis Workflow
Caption: Troubleshooting logic for peak tailing.
V. Potential Impurities in this compound Synthesis
The synthesis of this compound typically involves the reaction of 3,6-dichloropyridazine with isobutyric acid in the presence of a silver nitrate catalyst and ammonium persulfate. [13][14][15]Based on this and related synthetic routes, potential impurities could include:
| Impurity Type | Potential Compounds | Possible Origin |
| Starting Materials | 3,6-dichloropyridazine, Isobutyric acid | Incomplete reaction |
| Isomers | Positional isomers of the isopropyl group | Side reactions during the alkylation step |
| Over-alkylated Products | Di-isopropyl dichloropyridazines | Non-selective reaction conditions |
| Related Substances | Monochloro-isopropylpyridazine | Reductive dehalogenation |
| Reagent-related | Reaction by-products from ammonium persulfate or other reagents | Decomposition or side reactions of reagents |
VI. Method Validation
A robust GC-MS method for impurity profiling must be validated to ensure it is fit for purpose. [16][17]Key validation parameters according to ICH Q2(R1) guidelines include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. [17]* Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range. [17]* Accuracy: The closeness of test results obtained by the method to the true value. This is often assessed by recovery studies. [17]* Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision. [17]* Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. [17]* Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. [17]* Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. [16]
References
- Peak Shape Problems: Tailing Peaks | LabRulez GCMS. (2025, August 6).
- A Tail of Two Peaks: Troubleshooting Poor Peak Shape - Agilent. (2019, January 17).
- Impurity Profiling and Characterization for Generic Project Submission to USFDA. (2025, February 11).
- The LCGC Blog: GC Diagnostic Skills I | Peak Tailing. (2020, March 10).
- GC peak shape troubleshooting - Chromatography Forum. (2011, August 4).
- Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips - PubMed. (2009, May 8).
- Troubleshooting GC peak shapes - Element Lab Solutions.
- Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. (2023, March 15).
- GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. (2025, October 8).
- Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry | LCGC International. (2017, July 1).
- Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions – Welch Materials, Inc. (2024, November 21).
- Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips | Request PDF - ResearchGate. (2025, August 6).
- Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). (2019, March 29).
- (PDF) Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - ResearchGate. (2023, March 2).
- Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) | Request PDF - ResearchGate.
- GC/MS Identification of Impurities - Medistri SA. (2024, August 12).
- Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs - PMC - NIH. (2021, November 9).
- Full article: Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2016, June 27).
- Identification of Multiple Impurities in a Pharmaceutical Matrix Using Preparative Gas Chromatography and Computer-Assisted Structure Elucidation | Analytical Chemistry - ACS Publications.
- An Improved Process For The Preparationof 3,6 Dichloro 4 Isopropylpyridazine.
- Synthesis of this compound - PrepChem.com.
- WO2007009913A1 - Pyridazinone derivatives as thyroid hormone receptor agonists - Google Patents.
- This compound | C7H8Cl2N2 | CID 14024162 - PubChem.
Sources
- 1. agilent.com [agilent.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. gcms.labrulez.com [gcms.labrulez.com]
- 5. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. welch-us.com [welch-us.com]
- 8. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. An Improved Process For The Preparationof 3,6 Dichloro 4 [quickcompany.in]
- 14. prepchem.com [prepchem.com]
- 15. Page loading... [guidechem.com]
- 16. resolvemass.ca [resolvemass.ca]
- 17. pharmaguru.co [pharmaguru.co]
Technical Support Center: Scaling Up 3,6-Dichloro-4-isopropylpyridazine Synthesis
Welcome to the technical support center for the synthesis of 3,6-dichloro-4-isopropylpyridazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up of this important intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient synthesis.
Overview of Synthesis
The synthesis of this compound is a critical process in the manufacturing of various pharmaceutical and agrochemical compounds. A prevalent synthetic route involves the radical-mediated C-H functionalization of 3,6-dichloropyridazine with isobutyric acid. This reaction is typically facilitated by a silver nitrate catalyst and an ammonium persulfate oxidant in an aqueous medium. While seemingly straightforward, scaling up this synthesis presents several challenges that can impact yield, purity, and reproducibility.
A common synthetic pathway starts from maleic anhydride, which is converted to 3,6-pyridazinediol. This intermediate is then halogenated to form 3,6-dichloropyridazine, the direct precursor for the final isopropyl functionalization.[1]
This guide will focus on the final, critical step of introducing the isopropyl group and the associated challenges.
Troubleshooting Guide
Issue 1: Low or No Product Formation
Q: My reaction shows very low conversion to this compound, or the reaction has stalled completely. What are the potential causes and how can I fix this?
A: Low or no product formation is a common issue that can often be traced back to several key factors:
-
Reagent Quality and Stoichiometry: The quality of your starting materials is paramount. Ensure that the 3,6-dichloropyridazine is of high purity. The molar ratios of the reagents are also critical. An excess of isobutyric acid is typically used, but a significant deviation from optimized ratios can hinder the reaction.
-
Initiator Decomposition: Ammonium persulfate is a potent oxidizing agent that initiates the radical reaction. However, it can decompose, especially at elevated temperatures. Ensure it is fresh and added portion-wise or as a solution to maintain a steady concentration of radicals.
-
Catalyst Inactivity: Silver nitrate acts as a catalyst in this reaction. Its effectiveness can be diminished by the presence of halide impurities in the reaction mixture, which can precipitate silver halides. Ensure your starting materials and solvent are free from significant halide contamination.
-
Incorrect pH: The pH of the reaction medium can influence the reaction rate. Some protocols specify the addition of an acid like sulfuric or trifluoroacetic acid to maintain an acidic environment conducive to the reaction.[2][3] Monitor and adjust the pH as per the established protocol.
Troubleshooting Steps:
-
Verify Reagent Quality: Use fresh, high-purity 3,6-dichloropyridazine, isobutyric acid, and ammonium persulfate.
-
Optimize Reagent Ratios: Carefully control the stoichiometry. A typical molar ratio is 1:1.25:0.1:0.2 for 3,6-dichloropyridazine, isobutyric acid, silver nitrate, and trifluoroacetic acid, respectively, with an excess of ammonium persulfate.[2]
-
Controlled Addition of Initiator: Add the ammonium persulfate solution dropwise or in portions to the heated reaction mixture to ensure a consistent radical generation rate.[2]
-
Monitor Temperature: Maintain a stable reaction temperature, typically between 60-75°C, as specified in various protocols.[2][3]
| Parameter | Recommended Range | Potential Issue if Deviated |
| Temperature | 60-75°C | Lower temperatures may lead to slow reaction rates, while higher temperatures can cause initiator decomposition. |
| pH | Acidic (with H₂SO₄ or TFA) | Sub-optimal pH can affect the reaction mechanism and rate. |
| Reagent Purity | >98% | Impurities can lead to side reactions or catalyst deactivation. |
Issue 2: Formation of Impurities and Byproducts
Q: My final product is contaminated with significant impurities, making purification difficult. What are the likely byproducts and how can I minimize their formation?
A: The radical nature of this reaction can lead to the formation of several byproducts. Understanding these impurities is key to mitigating their formation and simplifying purification.
-
Over-alkylation or Di-alkylation: While the introduction of one isopropyl group is desired, the formation of di-isopropylpyridazine is a potential side reaction, especially with prolonged reaction times or an excess of the alkylating agent.
-
Oxidation of the Starting Material: The potent oxidizing conditions can lead to the formation of pyridazine-N-oxides or other oxidized byproducts of 3,6-dichloropyridazine.[4]
-
Polymeric Materials: Radical reactions can sometimes lead to the formation of polymeric tars, which can complicate work-up and purification.
Strategies for Minimizing Impurities:
-
Strict Control of Reaction Time: Monitor the reaction progress closely using techniques like TLC or HPLC. Quench the reaction as soon as the starting material is consumed to prevent the formation of over-alkylated products.
-
Optimize Oxidant Concentration: Use the minimum effective amount of ammonium persulfate to avoid unwanted side oxidations.
-
Effective Quenching: Upon reaction completion, quench any remaining radicals by adding a suitable scavenger, such as sodium metabisulfite.
-
Purification Strategy: The crude product is often an oil and may require purification by column chromatography (e.g., silica gel with a hexane:ethyl acetate eluent) or fractional distillation to separate the desired product from closely related impurities.[1][3]
Issue 3: Difficult Work-up and Product Isolation
Q: The work-up procedure is cumbersome, and I'm experiencing low isolated yields despite good conversion. How can I improve the isolation of this compound?
A: Challenges in work-up and isolation are common, especially when scaling up. The product is typically an oil, which can make handling and purification more complex than for a crystalline solid.[2][3]
-
Emulsion Formation: During the aqueous work-up and extraction with an organic solvent (like n-hexane or dichloromethane), emulsions can form, leading to poor phase separation and loss of product.[2][3]
-
Product Volatility: Although not extremely volatile, some product loss can occur during solvent removal under reduced pressure, especially if excessive heat is applied.
-
Incomplete Extraction: The product may have some solubility in the aqueous phase, leading to incomplete extraction if an insufficient volume or number of extractions are performed.
Improving Work-up and Isolation:
-
pH Adjustment: After the reaction, it is crucial to adjust the pH to 9-10 with a base like sodium bicarbonate or ammonium hydroxide to neutralize acids and facilitate the extraction of the organic product.[2][3]
-
Breaking Emulsions: To combat emulsion formation, add a small amount of brine (saturated NaCl solution) during the extraction.
-
Thorough Extraction: Perform multiple extractions with a suitable organic solvent to ensure complete recovery of the product from the aqueous layer.
-
Careful Solvent Removal: Use a rotary evaporator at a moderate temperature and pressure to remove the solvent and minimize product loss.
Experimental Protocol: Synthesis of this compound
This protocol is a synthesis of information from various established methods.[2][3][5]
Materials:
-
3,6-dichloropyridazine
-
Isobutyric acid
-
Silver nitrate (AgNO₃)
-
Ammonium persulfate ((NH₄)₂S₂O₈)
-
Sulfuric acid (H₂SO₄) or Trifluoroacetic acid (TFA)
-
Deionized water
-
Sodium bicarbonate (NaHCO₃) or Ammonium hydroxide (NH₄OH)
-
n-Hexane or Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)
Procedure:
-
In a reaction vessel, dissolve 3,6-dichloropyridazine, isobutyric acid, and silver nitrate in deionized water.
-
Add sulfuric acid or trifluoroacetic acid to the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 60-75°C) with stirring.
-
Prepare a solution of ammonium persulfate in deionized water.
-
Slowly add the ammonium persulfate solution to the heated reaction mixture over a period of time.
-
Monitor the reaction by TLC or HPLC until completion.
-
Cool the reaction mixture to room temperature.
-
Adjust the pH of the solution to 9-10 using an aqueous solution of sodium bicarbonate or ammonium hydroxide.
-
Extract the product with a suitable organic solvent (e.g., n-hexane or DCM) multiple times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or fractional distillation if necessary.
Visualization of Key Processes
Reaction Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for synthesis challenges.
Frequently Asked Questions (FAQs)
Q1: What is the role of silver nitrate in this reaction? A1: Silver nitrate acts as a catalyst. It is believed to facilitate the generation of the isopropyl radical from isobutyric acid through a single-electron transfer mechanism involving the persulfate oxidant.
Q2: Can I use a different oxidizing agent instead of ammonium persulfate? A2: While other persulfates like sodium persulfate could potentially be used, ammonium persulfate is commonly cited in established protocols.[1] Any substitution would require significant process optimization and may lead to different impurity profiles.
Q3: What are the main safety precautions to consider when running this synthesis at scale? A3: Ammonium persulfate is a strong oxidizing agent and should be handled with care, avoiding contact with combustible materials. The reaction can be exothermic, so controlled addition of the initiator and adequate cooling capacity are essential. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Q4: How can I confirm the identity and purity of my final product? A4: The identity of this compound can be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. Purity should be assessed by HPLC or GC analysis.
Q5: Are there alternative synthetic routes that avoid the use of radical chemistry? A5: While radical C-H functionalization is a common approach, other methods for introducing alkyl groups onto pyridazine rings exist. However, for this specific substitution pattern, the radical-mediated pathway is one of the more direct and frequently reported methods.[2][3]
References
- Synthesis of this compound - PrepChem.com. (n.d.).
- An Improved Process For The Preparationof 3,6 Dichloro 4 Isopropylpyridazine. (n.d.).
- WO2007009913A1 - Pyridazinone derivatives as thyroid hormone receptor agonists - Google Patents. (n.d.).
- US20080167461A1 - Process for Preparing 3,6-Dichloropyridazine-1-Oxide - Google Patents. (n.d.).
Sources
- 1. An Improved Process For The Preparationof 3,6 Dichloro 4 [quickcompany.in]
- 2. Page loading... [guidechem.com]
- 3. prepchem.com [prepchem.com]
- 4. US20080167461A1 - Process for Preparing 3,6-Dichloropyridazine-1-Oxide - Google Patents [patents.google.com]
- 5. WO2007009913A1 - Pyridazinone derivatives as thyroid hormone receptor agonists - Google Patents [patents.google.com]
Removal of unreacted 3,6-dichloropyridazine from product
Technical Support Center: Purification Solutions
A-Z Guide to Removing Unreacted 3,6-Dichloropyridazine
From the desk of the Senior Application Scientist:
Welcome to the technical support center. As researchers, scientists, and drug development professionals, achieving high purity for your target compounds is paramount. A common challenge in syntheses utilizing 3,6-dichloropyridazine as a starting material is the removal of its unreacted excess from the final product.[1][2] This guide is structured as a comprehensive Q&A and troubleshooting manual to provide you with both the foundational principles and actionable protocols to address this specific purification challenge. Our goal is to empower you with the causal understanding behind each technique, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
Section 1: Foundational Knowledge - Understanding the Challenge
Before tackling purification, it's crucial to understand the physicochemical properties of the impurity you are trying to remove.
Q1: What are the key properties of 3,6-dichloropyridazine that influence purification strategy?
A1: 3,6-Dichloropyridazine is a white to light yellow crystalline solid.[3] Its behavior in different purification techniques is governed by the following properties:
-
Polarity: It is a relatively nonpolar molecule due to the two chlorine atoms, but the nitrogen atoms in the pyridazine ring add some polarity. This intermediate polarity is key for chromatographic separations.
-
Solubility: It is sparingly soluble in water but dissolves in many common organic solvents like chloroform, ethanol, and acetone.[3][4][5]
-
Basicity (pKa): The predicted pKa is approximately -1.18.[3] This indicates that it is a very weak base. The lone pairs on the nitrogen atoms are not readily protonated by weak acids, which has significant implications for acid-base extraction strategies.
-
Physical State: It has a melting point of 65-69 °C and a boiling point around 277 °C.[6] The relatively low melting point and stability allow for purification by crystallization, while the high boiling point makes simple distillation difficult if your product is not significantly more volatile.
Table 1: Physical and Chemical Properties of 3,6-Dichloropyridazine
| Property | Value | Implication for Purification |
| Molecular Formula | C4H2Cl2N2 | - |
| Molecular Weight | 148.98 g/mol [7] | Affects diffusion rates but is less critical for common techniques. |
| Appearance | White to off-white crystalline powder[3] | Allows for easy visual identification of the solid. |
| Melting Point | 65-69 °C[6] | Suitable for recrystallization from various solvents. |
| Boiling Point | ~277 °C[6] | High boiling point makes it non-volatile under standard conditions. |
| pKa (Predicted) | -1.18[3] | Very weak base; will not be protonated by weak acids for extraction. |
| Water Solubility | Insoluble / Sparingly soluble[3][4] | Allows for aqueous washes to remove water-soluble impurities. |
| Organic Solubility | Soluble in ethanol, acetone, chloroform[3][5] | Wide range of potential solvents for chromatography and crystallization. |
Section 2: Method Selection Guide
Choosing the right purification method from the outset can save significant time and resources. The choice depends on the properties of your desired product relative to the 3,6-dichloropyridazine starting material.
Q2: How do I choose the most appropriate purification technique?
A2: Use the following decision tree to guide your choice. The most common scenario involves a nucleophilic substitution reaction where the product is more polar than the 3,6-dichloropyridazine starting material.
Caption: Decision tree for selecting a purification method.
Table 2: Comparison of Primary Purification Techniques
| Technique | Principle of Separation | Pros | Cons | Best For... |
| Recrystallization | Differential solubility of product vs. impurity in a solvent at different temperatures.[8][9] | Can yield very pure material; scalable; cost-effective. | Requires the product to be a solid; can have lower recovery; finding a suitable solvent can be time-consuming. | Crystalline solid products with different solubility profiles than 3,6-dichloropyridazine. |
| Flash Chromatography | Differential partitioning between a stationary phase (e.g., silica) and a mobile phase (solvent).[10] | Highly effective for a wide range of compounds; good for separating mixtures with close polarities. | Can be time-consuming and solvent-intensive; potential for product degradation on acidic silica.[11] | Products that are oils or solids, especially when the polarity is distinctly different from the starting material. |
| Acid-Base Extraction | Converts acidic or basic compounds into their water-soluble salt forms, allowing separation from neutral compounds.[12][13] | Fast, simple, and uses inexpensive reagents. | Only applicable if the product has a sufficiently acidic or basic functional group; 3,6-dichloropyridazine itself is not basic enough to be extracted with acid. | Products containing acidic (e.g., carboxylic acid) or basic (e.g., amine) functional groups. |
Section 3: Detailed Protocols & Troubleshooting
This section provides step-by-step guides for the most common and effective techniques.
FAQ: Flash Column Chromatography
Q3: I've confirmed my product is more polar than 3,6-dichloropyridazine by TLC. How do I perform a flash column to separate them?
A3: Flash column chromatography is often the most reliable method. The nonpolar 3,6-dichloropyridazine will elute from the column much faster than your more polar product.
Caption: Separation by flash column chromatography.
Protocol: Flash Column Chromatography
-
Solvent System Selection:
-
Using Thin Layer Chromatography (TLC), find a solvent system (e.g., a mixture of ethyl acetate and hexanes) where the 3,6-dichloropyridazine has a high Rf value (e.g., ~0.6-0.8) and your desired product has an Rf value between 0.2 and 0.3.[14][15] This separation on the TLC plate is critical for a successful column.
-
Expert Tip: A common starting point for compounds of "normal" polarity is 20-30% ethyl acetate in hexanes.[16]
-
-
Column Packing:
-
Prepare a slurry of silica gel in your chosen low-polarity eluent (e.g., 5% ethyl acetate in hexanes).
-
Pour the slurry into your column and use positive pressure (air or nitrogen) to pack the silica bed uniformly, avoiding cracks or air bubbles.[17]
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. This is the "dry loading" method.[10]
-
Carefully add this powder to the top of your packed column.
-
Causality: Dry loading prevents the dissolution of the upper layer of the silica column, which can happen with wet loading, leading to better band separation and higher resolution.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the solvent system you identified in Step 1.
-
Collect the eluent in a series of test tubes or flasks (fractions).
-
Monitor the fractions by TLC to identify which ones contain the unreacted 3,6-dichloropyridazine and which contain your pure product.
-
-
Isolation:
-
Combine the pure fractions containing your product.
-
Remove the solvent using a rotary evaporator to yield your purified compound.
-
Troubleshooting:
-
Problem: My product and the starting material are not separating well (overlapping spots on TLC).
-
Solution: Your solvent system is likely too polar. Decrease the percentage of the polar solvent (e.g., from 30% ethyl acetate to 20%). A less polar mobile phase will allow for stronger interaction with the silica stationary phase, improving separation.[14]
-
-
Problem: My product appears to be degrading on the column.
-
Solution: Silica gel is slightly acidic. If your product is acid-sensitive, you can neutralize the silica by adding ~1% triethylamine to your eluent.[16]
-
FAQ: Recrystallization
Q4: My product is a solid and I believe it has very different solubility from 3,6-dichloropyridazine. How can I use recrystallization?
A4: Recrystallization is an excellent and highly efficient purification technique for solid compounds.[8][9] The principle is to find a solvent that dissolves your product well at high temperatures but poorly at low temperatures, while the impurity (3,6-dichloropyridazine) remains soluble at low temperatures.
Protocol: Recrystallization
-
Solvent Screening:
-
Place a small amount of your crude product in a test tube.
-
Add a few drops of a test solvent. A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.[18]
-
Test various solvents (e.g., ethanol, isopropanol, hexanes, ethyl acetate, or mixtures thereof) to find the ideal one.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.[19]
-
-
Crystallization:
-
Allow the hot solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals, as it selectively incorporates the desired molecules into the crystal lattice, excluding impurities.[9][19]
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation and yield.[8]
-
-
Collection and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[8]
-
Wash the collected crystals with a small amount of ice-cold solvent to rinse away any adhering impurities.
-
Causality: Using cold solvent for the wash is critical to prevent your purified product from dissolving and being lost in the filtrate.[19]
-
-
Drying:
-
Allow the crystals to dry completely in the funnel under vacuum or in a vacuum oven.
-
Troubleshooting:
-
Problem: No crystals form upon cooling.
-
Solution 1: The solution may not be saturated. Try boiling off some of the solvent to increase the concentration.
-
Solution 2: Induce crystallization by scratching the inside of the flask with a glass rod just below the solvent line or by adding a "seed crystal" of your pure product.
-
-
Problem: The product "oils out" instead of crystallizing.
-
Solution: This happens when the boiling point of the solvent is higher than the melting point of your solute. Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly.
-
FAQ: Advanced & Alternative Methods
Q5: Standard methods are failing or are not ideal for my scale. Are there any other options?
A5: Yes, for challenging separations or large-scale purifications, scavenger resins can be highly effective.
Scavenger Resins: These are solid-supported reagents designed to react selectively and irreversibly with specific functional groups, removing them from solution.[20]
-
How it works: While there isn't a direct "off-the-shelf" scavenger for a dichloropyridazine, if your desired product is stable to nucleophiles, you could add a polymer-bound nucleophile (like an amine-based resin) to the reaction mixture after your primary reaction is complete. This resin would react with the electrophilic 3,6-dichloropyridazine.
-
The Process:
-
Add the scavenger resin to your crude reaction mixture.
-
Stir for a specified time (hours to overnight).
-
The unreacted 3,6-dichloropyridazine becomes covalently bound to the solid resin.
-
Simply filter off the resin. The filtrate contains your purified product.
-
-
Advantages: This method simplifies purification to a simple filtration, avoiding chromatography and reducing solvent use.[20][21][22] It is also highly selective and scalable.[23]
Section 4: Analytical Verification
Q6: How can I be certain I have successfully removed all the unreacted 3,6-dichloropyridazine?
A6: Always verify the purity of your final compound. A single method is often not enough for complete confidence.
-
TLC: This is the quickest check. On a TLC plate, run a lane of your starting material, a lane of your crude mixture, and a lane of your purified product. In the purified lane, the spot corresponding to 3,6-dichloropyridazine should be absent.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is highly effective. The spectrum of 3,6-dichloropyridazine shows a characteristic singlet in the aromatic region. This signal should be completely absent in the spectrum of your final product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a very sensitive technique. It separates the components of your sample and provides their mass. You can specifically look for the mass of 3,6-dichloropyridazine (m/z ≈ 148/150 due to chlorine isotopes) to confirm its absence.[24]
This guide provides a framework for tackling a common purification challenge. Remember that each reaction is unique, and these protocols should be adapted based on the specific properties of your desired molecule.
References
- University of California, Los Angeles. (n.d.). Recrystallization.
- Wikipedia. (n.d.). Scavenger resin.
- Millersville University. (n.d.). Recrystallization1.
- Canftech. (2023, February 4). Organic Scavenger Resin: A Versatile Solution for Molecule Purification.
- Amerigo Scientific. (n.d.). Scavenger Resins.
- Nanjing Machido Pharmaceutical Technology Co., Ltd. (n.d.). 3,6-Dichloropyridazine.
- Siadati, S. A. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate.
- National Center for Biotechnology Information. (n.d.). 3,6-Dichloropyridazine. PubChem.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- University of Colorado Boulder. (n.d.). Recrystallization and Crystallization.
- Li, J., & Zhang, W. (2025, August 6). The application of scavenger resin in combinatorial chemistry. ResearchGate.
- El-Gaby, M. S. A., et al. (2025, August 9). Chemical Studies on 3,6-Dichloropyridazine (Part 2). ResearchGate.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
- Hobbs, W. J. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University.
- ACS Publications. (n.d.). Solubility of 6-Chloropyridazin-3-amine in Different Solvents. Journal of Chemical & Engineering Data.
- ACS Publications. (2014, November 10). 4-Amino-3,6-dichloropyridazine Solubility Measurement and Correlation in Seven Pure Organic Solvents from (278.15 to 333.15) K. Journal of Chemical & Engineering Data.
- Wikipedia. (n.d.). Distillation.
- Google Patents. (n.d.). US5632898A - Method for removing unreacted electrophiles from a reaction mixture.
- University of Colorado Denver. (n.d.). Acid-Base Extraction.
- University College London. (n.d.). SOP: FLASH CHROMATOGRAPHY.
- Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.
- MIT OpenCourseWare. (n.d.). Flash Column Chromatography Guide.
- Wilds Research Group. (2023, March 13). Flash Column Chromatography. YouTube.
- Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
- ResearchGate. (2018, January 4). I want to stop water molecules generated as a byproduct in an Organic Synthesis to stop interfering and causing further side products, any ideas?
- National Center for Biotechnology Information. (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery. PMC.
- Wikipedia. (n.d.). Acid–base extraction.
- Chemistry LibreTexts. (2022, June 21). Acid-Base Extraction.
- National Center for Biotechnology Information. (n.d.). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. PMC.
- ResearchGate. (n.d.). Synthesis of new annulated pyridazine derivatives and studying their antioxidant and antimicrobial activities.
- Google Patents. (n.d.). CN112645883A - Preparation method of 3, 6-dichloropyridazine.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [wap.guidechem.com]
- 4. 3,6-Dichloropyridazine | 141-30-0 [chemicalbook.com]
- 5. 3,6-Dichloropyridazine, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. machidopharma.com [machidopharma.com]
- 7. 3,6-Dichloropyridazine | C4H2Cl2N2 | CID 67331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Recrystallization [sites.pitt.edu]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. science.uct.ac.za [science.uct.ac.za]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. orgsyn.org [orgsyn.org]
- 15. ocw.mit.edu [ocw.mit.edu]
- 16. Chromatography [chem.rochester.edu]
- 17. m.youtube.com [m.youtube.com]
- 18. mt.com [mt.com]
- 19. researchgate.net [researchgate.net]
- 20. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 21. Scavenger resin - Wikipedia [en.wikipedia.org]
- 22. canftech.com [canftech.com]
- 23. silicycle.com [silicycle.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Chromatography for 3,6-Dichloro-4-isopropylpyridazine
This guide provides researchers, scientists, and drug development professionals with in-depth technical guidance for optimizing the chromatographic purification and analysis of 3,6-dichloro-4-isopropylpyridazine (CAS: 107228-51-3). As a key intermediate in pharmaceutical synthesis, achieving high purity is critical.[1][2] This document addresses common challenges encountered during its chromatography, offering solutions grounded in established scientific principles.
Troubleshooting Guide
This section addresses common issues encountered during the purification process in a direct question-and-answer format.
Question: I'm observing significant peak tailing in my chromatogram. What are the likely causes and how can I fix it?
Answer: Peak tailing is a frequent challenge when working with nitrogen-containing heterocyclic compounds like this compound.[3] The primary cause is often unwanted secondary interactions between the basic nitrogen atoms on the pyridazine ring and acidic silanol groups present on the surface of silica-based stationary phases.[4]
Causality & Solutions:
-
Silanol Interactions (Primary Cause):
-
For Reversed-Phase (RP-HPLC): The lone pair electrons on the pyridazine nitrogens can interact strongly with ionized silanols, causing the peak to tail. The most effective strategy is to suppress this interaction by controlling the mobile phase pH. Adding an acidic modifier like 0.1% formic acid (FA) or trifluoroacetic acid (TFA) to the mobile phase will protonate the pyridazine nitrogens, minimizing their interaction with the stationary phase.[5][6] It is also highly recommended to use modern, high-purity silica columns that are fully end-capped to reduce the number of accessible silanol groups.[4]
-
For Normal-Phase (NP) Flash Chromatography: The same silanol groups on the silica gel are responsible for tailing. Here, the solution is to add a small amount of a basic modifier to the eluent to compete with the analyte for the acidic sites.[5] Adding 0.1-1% triethylamine (TEA) or a few drops of ammonium hydroxide to the more polar solvent component (e.g., ethyl acetate) is a standard and effective practice.[7]
-
-
Column Overload:
-
Mass Overload: Injecting too much sample mass for the column's capacity can lead to a right-skewed, "shark-fin" peak shape, a specific type of tailing.[8] To diagnose this, dilute your sample 10-fold and reinject. If the peak shape improves, you were overloading the column.
-
Volume Overload: Injecting a large volume of a sample dissolved in a solvent stronger than the mobile phase can also cause peak distortion.[8] Ensure your sample is dissolved in a solvent that is as weak as, or weaker than, your initial mobile phase conditions.
-
-
Extra-Column Effects:
-
Excessive dead volume in the system, caused by long or wide-diameter tubing between the injector, column, and detector, can contribute to peak broadening and tailing.[4] This is especially noticeable in high-efficiency UHPLC systems.
-
Below is a workflow diagram to systematically address peak tailing.
Caption: Workflow for diagnosing and resolving peak tailing.
Question: My compound is co-eluting with an impurity. How can I improve the resolution?
Answer: Achieving good resolution requires optimizing the selectivity of your chromatographic system. Since this compound is an aromatic, heterocyclic compound, several strategies can be employed to alter its interaction with the stationary phase relative to impurities.
Strategies for Improving Selectivity:
-
Change the Organic Modifier (RP-HPLC): The choice of organic solvent can significantly impact selectivity. Acetonitrile and methanol are the most common choices, and they offer different separation mechanisms. Acetonitrile is aprotic, while methanol is protic and can act as a hydrogen bond donor and acceptor. Switching from acetonitrile to methanol (or vice-versa) is one of the most powerful tools for changing peak elution order.[9]
-
Adjust the Gradient: If you are running a gradient, making it shallower (i.e., increasing the run time) will often improve the separation of closely eluting peaks.
-
Try a Different Stationary Phase: If modifying the mobile phase is insufficient, changing the column is the next step. While a C18 column is a good starting point, other phases can offer unique selectivity for aromatic compounds:
-
Phenyl-Hexyl: This phase provides pi-pi interactions with the aromatic pyridazine ring, which can differentiate it from non-aromatic impurities.
-
Pentafluorophenyl (PFP): PFP columns offer a mix of hydrophobic, aromatic, and dipole interactions, making them excellent for separating halogenated compounds and isomers.
-
Question: My peak shape and retention time are drifting over a sequence of injections. What should I investigate?
Answer: Drifting results indicate a system that is not in equilibrium or is being altered by the sample injections.
Potential Causes and Solutions:
-
Insufficient Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before the first injection. For gradient methods, a proper re-equilibration step at the end of each run is crucial. A good rule of thumb is to flush the column with 5-10 column volumes of the starting mobile phase.
-
Mobile Phase Instability: If your mobile phase contains volatile additives (like TEA or TFA) or is not buffered, its composition can change over time due to evaporation, affecting retention and peak shape. Prepare fresh mobile phase daily.
-
Column Contamination: Sample matrix components can accumulate on the column, especially at the inlet, altering its chemistry and performance. Using a guard column is a cost-effective way to protect your analytical column. If you suspect contamination, try a column flushing procedure with a strong solvent.
Frequently Asked Questions (FAQs)
Question: What is a good starting point for developing a reversed-phase HPLC method for this compound?
Answer: Based on its physicochemical properties—specifically its calculated XLogP3 of 2.9, which indicates moderate hydrophobicity—a standard reversed-phase method is an excellent starting point.[10][11]
| Parameter | Recommended Starting Condition | Rationale |
| Stationary Phase | C18, 2.7-5 µm | The industry standard for retaining moderately non-polar compounds.[11] |
| Mobile Phase A | Water + 0.1% Formic Acid | The aqueous phase. Formic acid is added to control pH and improve peak shape.[6] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile is a common, effective organic modifier. |
| Gradient | 10% to 95% B over 15 minutes | A broad screening gradient to determine the approximate elution conditions. |
| Flow Rate | 1.0 mL/min (for 4.6 mm ID column) | A standard flow rate for analytical columns. |
| Detection | UV, ~270 nm | Pyridazine systems typically have strong UV absorbance in this region.[12] |
This method should be seen as a starting scout run. Based on the retention time of the main peak, the gradient can be optimized to be shallower around the elution point to improve resolution from any impurities.
Question: When should I choose normal-phase chromatography over reversed-phase?
Answer: The choice depends on the scale and purpose of the purification.
-
Normal-Phase (NP) Chromatography is highly suitable for large-scale, post-synthesis purification (flash chromatography).[13] Syntheses of this compound often end with the product in an organic solvent like dichloromethane or ethyl acetate, which is directly compatible with NP.[2] It is excellent for removing more polar or non-polar impurities.
-
Reversed-Phase (RP-HPLC) is the preferred method for high-resolution analytical work, such as final purity assessment, stability testing, and impurity profiling. It is also used for preparative purification when very high purity is required and the impurities are structurally very similar to the target compound.
Question: How do I select the optimal solvent system for normal-phase flash chromatography?
Answer: The ideal solvent system for flash chromatography is best determined using Thin Layer Chromatography (TLC) beforehand.[14]
-
Screen Solvents: Spot your crude sample on several TLC plates and develop them in different solvent systems. Common starting systems for a compound of this polarity include Hexane/Ethyl Acetate and Dichloromethane/Methanol.
-
Target an Rf Value: The ideal solvent system is one that moves your target compound to a Retention Factor (Rf) value of approximately 0.2-0.4.[14] This Rf range on a TLC plate generally translates to a good elution profile on a flash column.
-
Add a Modifier if Needed: If you observe streaking on the TLC plate, it indicates strong interaction with the silica. Add 0.5-1% triethylamine (TEA) to your polar solvent (e.g., Ethyl Acetate) and re-run the TLC plate. This should result in a well-defined spot.[7]
Experimental Protocols
Protocol 1: Standard RP-HPLC Method for Purity Analysis
-
System Preparation:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile.
-
System Purge: Purge all lines with freshly prepared mobile phase.
-
-
Method Parameters:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 270 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve sample in Acetonitrile/Water (1:1) to a concentration of ~0.5 mg/mL.
-
Gradient Program:
-
0.0 min: 10% B
-
15.0 min: 95% B
-
17.0 min: 95% B
-
17.1 min: 10% B
-
20.0 min: 10% B (Re-equilibration)
-
-
-
Analysis: Inject a blank (diluent), followed by your sample. Integrate the resulting peaks to determine purity.
Protocol 2: Normal-Phase Flash Chromatography for Post-Synthesis Purification
-
Eluent Selection (via TLC):
-
Column Preparation:
-
Select a silica gel column appropriately sized for your sample amount (typically a sample load of 1-5% of the silica mass).[5]
-
Equilibrate the column with the initial, least polar mobile phase (e.g., 5% Ethyl Acetate in Hexane).
-
-
Sample Loading:
-
Wet Loading: If the crude material is highly soluble in the mobile phase, dissolve it in a minimal amount of the starting eluent and inject it onto the column.
-
Dry Loading (Preferred): Dissolve the crude product in a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to the solution and evaporate the solvent to dryness. Load the resulting free-flowing powder onto the column. This technique often provides superior resolution.[7]
-
-
Elution:
-
Begin elution with the starting mobile phase.
-
Run a linear gradient up to a higher concentration of the polar solvent (e.g., from 5% to 40% Ethyl Acetate in Hexane) over 10-15 column volumes.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
-
References
Sources
- 1. richerpharm.com [richerpharm.com]
- 2. Page loading... [guidechem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromtech.com [chromtech.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Blogs | Restek [discover.restek.com]
- 9. Optimizing selectivity during reversed-phase high performance liquid chromatography method development: prioritizing experimental conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | C7H8Cl2N2 | CID 14024162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. selectscience.net [selectscience.net]
- 12. repo.lib.tut.ac.jp [repo.lib.tut.ac.jp]
- 13. biotage.com [biotage.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. prepchem.com [prepchem.com]
Technical Support Center: Navigating Substitution Reactions of 3,6-Dichloro-4-isopropylpyridazine
This guide serves as a specialized technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of novel compounds using 3,6-dichloro-4-isopropylpyridazine. The strategic functionalization of this pyridazine core is pivotal in the development of new chemical entities, particularly in the pharmaceutical and agrochemical sectors.[1] This document provides a comprehensive overview of the key factors governing its reactivity, with a particular focus on the critical role of the base in directing the outcomes of nucleophilic aromatic substitution (SNAr) reactions.
Core Principles: Reactivity of this compound
The this compound molecule presents two chlorine atoms at positions 3 and 6, which are susceptible to displacement by nucleophiles.[1] The electron-withdrawing nature of the two nitrogen atoms in the pyridazine ring activates these positions towards nucleophilic attack.[1] Generally, the C6 position is more electrophilic and thus more reactive towards nucleophiles than the C3 position. This inherent reactivity provides a basis for achieving regioselective substitutions, a crucial aspect of synthetic design.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a base in the substitution reactions of this compound?
In the context of SNAr reactions, a base is typically used to deprotonate the incoming nucleophile (e.g., an amine, alcohol, or thiol), thereby increasing its nucleophilicity and facilitating its attack on the electron-deficient pyridazine ring.[2] The choice of base is critical, as its strength and steric properties can influence not only the reaction rate but also the regioselectivity of the substitution.
Q2: How can I favor substitution at the C6 position?
Selective substitution at the C6 position is often the desired outcome. To enhance the regioselectivity for C6 substitution, consider the following strategies:
-
Milder Bases: Employing bases such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) can provide greater selectivity for the more reactive C6 position.
-
Controlled Temperature: Running the reaction at a lower temperature often favors the kinetically preferred product, which is typically the C6-substituted isomer.
-
Stoichiometry: Careful control of the nucleophile and base stoichiometry (ideally close to a 1:1 ratio with the substrate) can minimize the formation of disubstituted byproducts.
Q3: Is it possible to achieve selective substitution at the C3 position?
While C6 substitution is generally favored, selective functionalization at the C3 position is achievable, though it may require a more nuanced approach. For instance, in some cases, treatment with hydrazine hydrate has been shown to selectively replace the 3-chlorine atom.[1] Other strategies could involve the use of sterically bulky nucleophiles or employing advanced synthetic methodologies like directed metalation, depending on the specific transformation desired.
Q4: My reaction is proceeding very slowly or not at all. What are the potential issues?
Several factors can lead to a sluggish or incomplete reaction:
-
Insufficient Base Strength: The chosen base may not be strong enough to effectively deprotonate the nucleophile. Consider using a stronger base, such as sodium hydride (NaH) or potassium tert-butoxide.[3]
-
Poor Solubility: The reactants may not be sufficiently soluble in the chosen solvent. Switching to a more polar aprotic solvent like DMF or DMSO can often resolve this issue.
-
Low Temperature: While beneficial for selectivity, excessively low temperatures can significantly slow down the reaction rate. A careful balance between selectivity and reaction time needs to be established through optimization.
Troubleshooting Guides
Guide 1: Poor Regioselectivity - Mixture of C3 and C6 Isomers
Symptoms:
-
¹H NMR or LC-MS analysis reveals a mixture of regioisomers.
-
Difficulty in purifying the desired isomer due to similar physical properties.
Troubleshooting Steps:
| Parameter to Adjust | Proposed Action | Scientific Rationale |
| Base | Switch to a milder base (e.g., from NaH to K₂CO₃). | A milder base can accentuate the inherent reactivity difference between the C6 and C3 positions, favoring substitution at the more electrophilic C6 site. |
| Temperature | Lower the reaction temperature (e.g., from 80 °C to room temperature or 0 °C). | SNAr reactions are often kinetically controlled. Lower temperatures will favor the pathway with the lower activation energy, which is typically substitution at C6. |
| Solvent | Investigate the effect of solvent polarity. Non-polar, aprotic solvents may favor ortho-substitution in some systems.[4] | The solvent can influence the transition state energies of the competing pathways. A systematic solvent screen can reveal conditions that enhance regioselectivity. |
Guide 2: Formation of Disubstituted Product
Symptoms:
-
Mass spectrometry shows a peak corresponding to the addition of two nucleophile molecules.
-
TLC or LC analysis shows a less polar byproduct.
Troubleshooting Steps:
| Parameter to Adjust | Proposed Action | Scientific Rationale |
| Stoichiometry | Reduce the equivalents of the nucleophile and base to 1.0-1.1 equivalents. | The monosubstituted product is also a substrate for a second substitution. Limiting the amount of the nucleophile will disfavor the formation of the disubstituted product. |
| Reaction Time | Monitor the reaction closely and quench it as soon as the starting material is consumed. | Prolonged reaction times after the consumption of the initial this compound will inevitably lead to the formation of the disubstituted byproduct. |
| Temperature | Lower the reaction temperature. | The second substitution may have a higher activation energy than the first. Reducing the temperature can significantly slow down the second substitution relative to the first. |
Methodologies and Visualizations
General Protocol for a Regioselective SNAr Reaction
-
Inert Atmosphere: To a dry flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.) and the chosen solvent (e.g., DMF).
-
Base Addition: Add the selected base (e.g., K₂CO₃, 1.2 eq.).
-
Nucleophile Addition: Slowly add the nucleophile (1.05 eq.) to the stirred suspension.
-
Reaction Monitoring: Heat the reaction to the optimized temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture, quench with water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: The crude product is then purified by column chromatography to isolate the desired regioisomer.
Decision Workflow for Reaction Optimization
Caption: A decision-making workflow for troubleshooting common issues in the substitution reactions of this compound.
References
- Smolecule. (2023, August 19). This compound.
- ResearchGate. (n.d.). FMO analysis of SNAr selectivity with 2,4-dichloropyridine, revealing...
- Royal Society of Chemistry. (n.d.). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC.
- QM Magic Class. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
- ResearchGate. (2025, August 10). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines.
- Google Patents. (2024, April 25).
- PubMed. (n.d.). Synthesis and bioevaluation of 6-chloropyridazin-3-yl hydrazones and 6-chloro-3-substituted-[1][5][6]triazolo[4,3-b]pyridazines as cytotoxic agents.
- Justia Patents. (2023, April 6). pyridazinone or pyridazine compound and derivative and pharmaceutical composition thereof.
- Guidechem. (n.d.). What is the synthesis of this compound?.
- WordPress. (n.d.). SNAr Solvents and Reagents.
- PrepChem.com. (n.d.). Synthesis of this compound.
- ChemicalBook. (n.d.). 3-CHLORO-6-(4-CHLOROPHENYL)-PYRIDAZINE synthesis.
- PMC. (n.d.). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase.
- ResearchGate. (2025, August 6). Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides.
- ChemicalBook. (n.d.). This compound.
- Semantic Scholar. (n.d.). Studies on the regioselective nucleophilic aromatic substitution (S(N)Ar) reaction of 2-substituted 3,5-dichloropyrazines.
- PubChem. (n.d.). This compound.
- PMC - NIH. (2024, December 20). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
- Google Patents. (n.d.). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
- ResearchGate. (2025, August 7). hydroxy pyrimidin ……………………………………… Synthesis of N-Substituted 3-Chloro- 2-azetidinones for 2, 4-diamino-6.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Alternative Reagents for 3,6-Dichloro-4-isopropylpyridazine in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly within the realms of pharmaceutical and agrochemical research, the strategic selection of building blocks is paramount. The substituted pyridazine scaffold, a key motif in numerous bioactive molecules, often relies on versatile and reactive intermediates for its construction. Among these, 3,6-dichloro-4-isopropylpyridazine has established itself as a valuable reagent, offering two reactive sites for sequential or differential functionalization. However, the pursuit of optimal synthetic routes, improved yields, novel intellectual property, and more cost-effective processes necessitates a thorough understanding of viable alternatives.
This guide provides an in-depth comparison of alternative reagents to this compound, grounded in experimental data and mechanistic insights. As senior application scientists, we recognize that the "best" reagent is context-dependent. Therefore, this document moves beyond a simple catalog of substitutes to offer a nuanced analysis of their reactivity, regioselectivity, and practical considerations, empowering you to make informed decisions in your synthetic endeavors.
The Role of this compound: A Reactivity Profile
This compound is a versatile building block primarily utilized for its susceptibility to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The two chlorine atoms, positioned at the electron-deficient C3 and C6 positions of the pyridazine ring, serve as excellent leaving groups. The isopropyl group at the C4 position introduces steric bulk and modulates the electronic properties of the ring.
The primary modes of reactivity for this compound are:
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the two nitrogen atoms in the pyridazine ring activates the chlorine-bearing carbons towards attack by nucleophiles such as amines, alcohols, and thiols. This allows for the sequential introduction of different substituents.
-
Cross-Coupling Reactions: The chloro substituents readily participate in a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
The key challenge and opportunity in using unsymmetrically substituted dichlorodiazines lies in controlling the regioselectivity of the first substitution.
Alternative Dichlorodiazine Scaffolds: A Comparative Analysis
The most direct alternatives to this compound are other dichlorinated pyridazines and their pyrimidine isomers. These compounds share a similar core structure but exhibit distinct reactivity patterns due to the different arrangement of nitrogen atoms and substituents.
Dichloropyridazine Isomers
This isomer presents a different electronic environment compared to the 3,6-dichloro counterpart. It is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, including antiviral and antibacterial agents.[1]
This reagent introduces a carbonyl functionality, which significantly alters the reactivity and potential downstream transformations. It is primarily used as a pharmaceutical intermediate.[2][3] The presence of the carbonyl group can influence the regioselectivity of substitution reactions.
Dichloropyrimidine Isomers: A Shift in Reactivity
Pyrimidines are a common bioisosteric replacement for pyridazines in drug design.[4] Dichloropyrimidines are widely used as key intermediates in the synthesis of numerous blockbuster drugs.[5]
This is a widely used and commercially available building block. The reactivity of the two chlorine atoms is generally differentiated, with the C4 position being more susceptible to nucleophilic attack in classical SNAr reactions.[6][7] However, the C2 position can be favored under certain conditions, especially in palladium-catalyzed cross-coupling reactions.[6][8] This differential reactivity allows for selective sequential functionalization.
In this symmetrical isomer, both chlorine atoms are electronically equivalent, simplifying the initial substitution step as only one mono-substituted product is formed. The electrophilicity of the carbon atoms in the pyrimidine ring generally follows the order C4(6) > C2 > C5.[9]
Experimental Data: A Head-to-Head Comparison
Direct, side-by-side quantitative comparisons of these reagents under identical conditions are not always readily available in the literature. However, by collating data from various sources, we can establish a general reactivity trend. The following table summarizes representative yields for the mono-amination of various dichlorodiazines.
| Reagent | Nucleophile | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 3,6-Dichloropyridazine | Aqueous Ammonia | - | Dichloromethane | 100 | - | [10] |
| 4,6-Dichloropyrimidine | (1-Adamantyl)methylamine | K₂CO₃ | DMF | 140 | 65 | [11] |
| 2,4-Dichloropyrimidine | Aliphatic Secondary Amines | LiHMDS | THF | RT | High | [8] |
| 2,6-Dichloropyrazine | 2-(1-Adamantyloxy)ethylamine | K₂CO₃ | DMF | 140 | 82 | [11] |
Note: Yields are highly dependent on the specific nucleophile, reaction conditions, and scale. This table is intended to provide a qualitative comparison of reactivity.
Non-Heterocyclic Alternatives: Expanding the Chemical Space
In many applications, the dichloropyridazine moiety acts as a rigid linker or scaffold to orient two functional groups in a specific spatial arrangement. In such cases, non-heterocyclic alternatives can be considered.
Substituted Dihalobenzenes
Simple dihalobenzenes (e.g., 1,3-dichloro-2-isopropylbenzene) can serve as non-heterocyclic mimics. However, they generally exhibit lower reactivity towards SNAr compared to their electron-deficient diazine counterparts. Their utility is more pronounced in cross-coupling reactions.
Other Aromatic and Aliphatic Linkers
A vast array of aromatic and aliphatic linkers can be employed depending on the desired geometry and physicochemical properties of the target molecule.[12][13] The choice of linker is a critical aspect of drug design, influencing properties such as solubility, metabolic stability, and target engagement.
Experimental Protocols
To provide a practical context for the comparison, detailed experimental protocols for key reactions are provided below.
General Procedure for Nucleophilic Aromatic Substitution (Amination) of Dichlorodiazines
This protocol is a generalized procedure and may require optimization for specific substrates and nucleophiles.
dot
Caption: Generalized workflow for SNAr amination.
Procedure:
-
To a solution of the dichlorodiazine (1.0 equivalent) in a suitable aprotic solvent (e.g., DMF, DMSO, or THF), add the amine (1.1 to 1.5 equivalents) and a base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA, 1.5 to 2.0 equivalents).
-
Heat the reaction mixture to the appropriate temperature (ranging from room temperature to reflux) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the desired mono-aminated product.
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a generalized procedure and the choice of catalyst, ligand, and base is crucial for success and may require screening.
dot
Caption: General workflow for Suzuki-Miyaura coupling.
Procedure:
-
In a reaction vessel, combine the dichlorodiazine (1.0 equivalent), the arylboronic acid (1.2 equivalents), and a base such as sodium carbonate or potassium phosphate (2.0 equivalents) in a mixture of solvents (e.g., DME/water or dioxane/water).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the degassed mixture under an inert atmosphere.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC).
-
Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired cross-coupled product.
Conclusion: A Strategic Approach to Reagent Selection
The selection of a suitable alternative to this compound is a multifaceted decision that requires a deep understanding of the target molecule's synthetic strategy and desired properties.
-
For direct replacement with a similar reactivity profile, other dichloropyridazine isomers can be considered, with the caveat of altered regioselectivity and electronic properties.
-
Dichloropyrimidines , particularly 2,4- and 4,6-dichloropyrimidine, offer a compelling alternative with a rich history in medicinal chemistry and often different regiochemical outcomes that can be exploited for novel synthetic routes. The general order of reactivity for nucleophilic substitution on the pyrimidine ring (C4(6) > C2) provides a useful predictive tool.[9]
-
Non-heterocyclic linkers provide the greatest scope for structural diversity but may require the development of entirely new synthetic approaches and can significantly alter the physicochemical properties of the final compound.
Ultimately, the optimal choice will depend on a careful evaluation of factors including the desired regioselectivity, the nature of the nucleophile or coupling partner, the desired physicochemical properties of the target molecule, and practical considerations such as cost and availability. This guide provides a foundational framework and the necessary data to empower chemists to navigate these choices with confidence and precision.
References
- Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. National Institutes of Health.
- Syntheses and evaluation of pyridazine and pyrimidine containing bioisosteres of (+/-)-pyrido[3.4-b]homotropane and pyrido-[3.4-b]tropane as novel nAChR ligands. PubMed.
- The diazines: pyridazine, pyrimidine and pyrazine: reactions and synthesis. ResearchGate.
- The Essential Role of 3,5-Dichloropyridazine (CAS 1837-55-4) in Chemical Synthesis and Beyond. NINGBO INNO PHARMCHEM CO.,LTD.
- A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters.
- The most common linkers in bioactive molecules and their bioisosteric replacement network. ChemRxiv.
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. CompuChem.
- Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. CompuChem.
- Synthesis of this compound. PrepChem.com.
- 4,5-Dichloro-3(2H)-pyridazinone 98% CAS: 932-22-9 - Manufacturer and Supplier. New Venture.
- 3,6-Dichloropyridazine | C4H2Cl2N2 | CID 67331. PubChem.
- One-pot Double Suzuki Couplings of Dichloropyrimidines. National Institutes of Health.
- 2,4-Dichloropyrimidine | C4H2Cl2N2 | CID 77531. PubChem.
- The Chemical Intermediate: 2,4-Dichloropyrimidine in Pharmaceutical Innovation.
- 4,6-Dichloropyrimidine | C4H2Cl2N2 | CID 70943. PubChem.
- 2,5-Dichloropyrimidine | C4H2Cl2N2 | CID 590641. PubChem.
- Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. CompuChem.
- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. National Institutes of Health.
- Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. ResearchGate.
- Non-Cleavable Linker Synthesis Service. Creative Biolabs.
- Regioselectivity. Wikipedia.
- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI.
- Functionalization of 2,4-Dichloropyrimidines by 2,2,6,6-Tetramethylpiperidyl Zinc Base Enables Modular Synthesis of Antimalarial Diaminopyrimidine P218 and Analogues. PubMed.
- Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed.
- Synthesis of pyridazines. Organic Chemistry Portal.
- What is Regioselectivity ? How to Find Regioselectivity Regioselective NET JAM SET GATE Chemistry. YouTube.
- How to explain regioselectivity in nucleophilic aromatic substitution. Chemistry Stack Exchange.
- (PDF) Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. ResearchGate.
- (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. ResearchGate.
- Amination of 2-chloro-and 2,4-dichloropyrimidines by polyamines. ResearchGate.
- Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate.
- Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. Journal of Chemical and Pharmaceutical Research.
- Synthesis and Anti-Influenza Activity of Pyridine, Pyridazine, and Pyrimidine C-Nucleosides as Favipiravir (T-705) Analogues. PubMed.
- Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online.
- CN104447569A - Method for synthetizing 3,6-dichloropyridazine. Google Patents.
Sources
- 1. Page loading... [guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyridazine synthesis [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. wuxibiology.com [wuxibiology.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Regioselectivity - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Dichloropyridazine Isomers in Nucleophilic Aromatic Substitution (SNAr) Reactions
A Senior Application Scientist's Guide to Navigating Reactivity and Regioselectivity
For researchers, medicinal chemists, and professionals in drug development, the pyridazine core is a privileged scaffold, frequently incorporated into a diverse array of biologically active molecules. The dichloropyridazine isomers—3,6-, 3,4-, and 4,5-dichloropyridazine—serve as versatile building blocks, offering multiple sites for functionalization via nucleophilic aromatic substitution (SNAr). However, the subtle yet significant differences in the reactivity and regioselectivity of these isomers can pose considerable synthetic challenges. This guide provides an in-depth comparative analysis of these key isomers in SNAr reactions, supported by experimental evidence and theoretical principles, to empower chemists in designing efficient and predictable synthetic routes.
The Underlying Principles: Electronic and Steric Influences in SNAr of Dichloropyridazines
The propensity of a dichloropyridazine isomer to undergo SNAr is fundamentally governed by the electron-deficient nature of the pyridazine ring, which is further activated by the two electron-withdrawing chlorine atoms. The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is the primary determinant of the reaction rate and regioselectivity.
The positions of the nitrogen atoms within the pyridazine ring exert a profound influence on the electrophilicity of the carbon atoms bearing the chlorine substituents. The nitrogen atoms, being highly electronegative, withdraw electron density through an inductive effect (-I) and can stabilize the negative charge of the Meisenheimer complex through resonance (a -M effect), particularly when the attack occurs at positions ortho or para to the nitrogen atoms.
Isomer-by-Isomer Breakdown: A Comparative Reactivity and Regioselectivity Analysis
3,6-Dichloropyridazine: The Symmetrical Workhorse
3,6-Dichloropyridazine is the most extensively studied of the three isomers due to its commercial availability and symmetrical nature. The two chlorine atoms at the 3- and 6-positions are electronically equivalent, being α to the nitrogen atoms. This symmetry simplifies monosubstitution reactions, as only one product is formed.
The carbon atoms at the 3- and 6-positions are highly activated towards nucleophilic attack due to the strong electron-withdrawing effect of the adjacent nitrogen atoms. This allows for facile substitution with a wide range of nucleophiles, including amines, alkoxides, and thiols, often under mild conditions.[1][2][3]
Key Reactivity Points:
-
High Reactivity: The α-positions to the nitrogen atoms are highly activated, leading to rapid reactions.
-
Symmetry: Monosubstitution leads to a single, predictable product.
-
Versatility: Reacts well with a broad scope of nucleophiles.[4]
3,4-Dichloropyridazine: The Asymmetrical Challenge
In 3,4-dichloropyridazine, the two chlorine atoms are in distinct electronic environments. The C-3 position is α to one nitrogen atom and β to the other, while the C-4 position is β to both nitrogen atoms. This asymmetry introduces the challenge of regioselectivity.
Based on electronic principles, the C-3 position is expected to be more reactive towards nucleophilic attack. The adjacent nitrogen atom can effectively stabilize the resulting Meisenheimer complex through resonance. While less documented than the 3,6-isomer, available data and analogies to similar heterocyclic systems like dichloropyridines suggest that substitution preferentially occurs at the C-3 position. However, the regioselectivity can be influenced by the nature of the nucleophile and the reaction conditions.
Key Reactivity Points:
-
Differential Reactivity: The C-3 and C-4 positions are not electronically equivalent.
-
Predicted Regioselectivity: Nucleophilic attack is generally favored at the more activated C-3 position.
-
Condition Dependent: The choice of solvent and base can influence the regiochemical outcome.
4,5-Dichloropyridazine: A Tale of Two β-Positions
4,5-Dichloropyridazine presents another case of symmetrical substitution sites. Both the C-4 and C-5 positions are β to the nitrogen atoms. While still activated by the overall electron-deficient nature of the pyridazine ring, these positions are generally less reactive than the α-positions found in the 3,6-isomer.
Experimental evidence on substituted 4,5-dichloropyridazines indicates that SNAr reactions can proceed effectively. For instance, in 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one, nucleophilic substitution with phenoxides occurs regioselectively at the C-4 position, influenced by the presence of the nitro group.[5] For the parent 4,5-dichloropyridazine, monosubstitution with various nucleophiles is achievable, although potentially requiring more forcing conditions compared to the 3,6-isomer.
Key Reactivity Points:
-
Moderate Reactivity: The β-positions are less activated than the α-positions, potentially requiring harsher reaction conditions.
-
Symmetry: Monosubstitution yields a single product.
-
Substituent Effects: The presence of other activating or directing groups on the ring can significantly influence reactivity and regioselectivity.[5]
Quantitative Data Summary
The following table summarizes the expected reactivity and regioselectivity for the monosubstitution of dichloropyridazine isomers based on available literature and theoretical considerations. Direct comparative kinetic data under identical conditions is limited; therefore, this table serves as a predictive guide.
| Isomer | Nucleophile | Expected Major Regioisomer | Relative Reactivity (Predicted) | Supporting Evidence |
| 3,6-Dichloropyridazine | Amines, Alkoxides, Thiols | 3-substituted | High | Well-documented, symmetrical substrate[1][2][3][4] |
| 3,4-Dichloropyridazine | Amines, Alkoxides | 3-substituted | Moderate to High | Electronic activation at C-3 is greater[6] |
| 4,5-Dichloropyridazine | Amines, Alkoxides, Thiols | 4-substituted | Moderate | Less activated positions, reactivity demonstrated in substituted systems[5][7] |
Experimental Protocols
General Protocol for Monosubstitution of Dichloropyridazines with Amines
This protocol provides a general starting point for the amination of dichloropyridazines. Optimization of temperature, solvent, and base may be required for specific substrates and nucleophiles.
Materials:
-
Dichloropyridazine isomer (1.0 eq)
-
Amine (1.0-1.2 eq)
-
Base (e.g., K₂CO₃, Et₃N, DIPEA) (1.5-2.0 eq)
-
Solvent (e.g., DMF, DMSO, NMP, or an alcohol like ethanol)
Procedure:
-
To a dry reaction flask, add the dichloropyridazine isomer and the solvent.
-
Add the amine and the base to the stirred solution.
-
Heat the reaction mixture to the desired temperature (ranging from room temperature to 120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
If a precipitate has formed, filter the solid and wash with a suitable solvent.
-
If no precipitate forms, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
A specific example for 3,6-dichloropyridazine with piperazine involves refluxing in ethanol, where excess piperazine acts as both nucleophile and base.[1]
General Protocol for Monosubstitution of Dichloropyridazines with Alkoxides
Materials:
-
Dichloropyridazine isomer (1.0 eq)
-
Alcohol (as solvent or reagent)
-
Base (e.g., NaH, NaOMe, KOtBu) (1.1 eq)
-
Anhydrous solvent (e.g., THF, Dioxane) if the alcohol is not the solvent
Procedure:
-
If using a solid alcohol, dissolve it in an anhydrous solvent. If using a liquid alcohol, it can often be used as the solvent.
-
Carefully add the base (e.g., NaH) to the alcohol or alcohol solution at 0 °C to form the alkoxide in situ.
-
Add the dichloropyridazine isomer to the alkoxide solution.
-
Stir the reaction at the appropriate temperature (from 0 °C to reflux) and monitor by TLC or LC-MS.
-
Once the reaction is complete, carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography or recrystallization.
General Protocol for Monosubstitution of Dichloropyridazines with Thiols
Materials:
-
Dichloropyridazine isomer (1.0 eq)
-
Thiol (1.0 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃, NaH) (1.2 eq)
-
Solvent (e.g., DMF, DMSO, Acetonitrile)
Procedure:
-
Dissolve the dichloropyridazine isomer and the thiol in the chosen solvent.
-
Add the base to the reaction mixture.
-
Stir the reaction at a suitable temperature (often room temperature to 80 °C) and monitor its progress.
-
After completion, dilute with an organic solvent and wash with water to remove the inorganic salts.
-
Dry the organic phase, concentrate, and purify the product as needed.
Visualizing the Concepts
Caption: Generalized workflow for SNAr on dichloropyridazines.
Caption: Predicted reactivity trend of dichloropyridazine isomers in SNAr.
Conclusion and Future Outlook
The choice of dichloropyridazine isomer has a significant impact on the outcome of SNAr reactions. 3,6-Dichloropyridazine offers high reactivity and predictability due to its symmetry. In contrast, 3,4- and 4,5-dichloropyridazine present unique challenges and opportunities in regioselective functionalization. A thorough understanding of the electronic and steric factors governing these reactions is paramount for the successful synthesis of target molecules. While this guide provides a framework based on current knowledge, further systematic studies directly comparing the reactivity of these isomers under standardized conditions would be of great value to the scientific community. As the demand for novel pyridazine-containing compounds in drug discovery continues to grow, the strategic application of these fundamental principles will undoubtedly accelerate the development of new therapeutic agents.
References
- PrepChem. Synthesis of 4-amino-3,5-dichloropyridazine. [Link]
- ResearchGate. The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)
- Abdelrahman, N. A., et al. (2023). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Medicinal Chemistry, 14(5), 896-916. [Link]
- QM Magic Class. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. [Link]
- ResearchGate. Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. [Link]
- The Royal Society of Chemistry. Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531). [Link]
- IUCr Journals. 4-Amino-3,5-dichloropyridine. [Link]
- ResearchGate. Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. [Link]
- QM Magic Class. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. [Link]
- Lee, H. J., et al. (2001). nucleophilic substitution reactions of 4,5-dichloro-2- methyl-6-nitro-2h-pyridazin-3-one. Journal of the Korean Chemical Society, 45(3), 258-262. [Link]
- Leadbeater, N. E., & McGowan, C. (2012). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Molecules, 17(8), 9636-9646. [Link]
- ResearchGate. Reaction of 4,5-Dichloro-2-chloromethylpyridazin-3(2H)-one with phenols. [Link]
- ResearchGate. Chemical Studies on 3,6-Dichloropyridazine (Part 2). [Link]
- Maccaroni, E., et al. (2010). Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. Molecules, 15(3), 1484-1515. [Link]
- Semantic Scholar. Chemical Studies on 3,6-Dichloropyridazine (Part 2). [Link]
- PubMed. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. [Link]
- ResearchGate. Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles. [Link]
- Chemistry.
- Google Patents. CN104211644A - Novel synthesis method of 3,4-dichloropyridazine.
- Rasayan Journal of Chemistry. SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. [Link]
- NIH Molecular Libraries Program.
- Zavarzin, I. V., et al. (2019). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules, 24(21), 3959. [Link]
- de Oliveira, R. B., et al. (2022). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 27(23), 8251. [Link]
- Molecules. Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains. [Link]
- Fuhrer, T. J., et al. (2020). Theoretical Prediction and Explanation of Reaction Site Selectivity in the Addition of a Phenoxy Group to Perfluoropyrimidine, Perfluoropyridazine, and Perfluoropyrazine. Molecules, 25(21), 5092. [Link]
- Google Patents. CN104447569A - Method for synthetizing 3,6-dichloropyridazine.
- Lancashire Online Knowledge.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rsc.org [rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. CN104211644A - Novel synthesis method of 3,4-dichloropyridazine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Method Validation for the Quantification of 3,6-Dichloro-4-isopropylpyridazine
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 3,6-Dichloro-4-isopropylpyridazine, a heterocyclic organic compound. As a professional in drug development and research, you understand the criticality of robust and reliable analytical methods. This document delves into the validation of three common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The principles and protocols outlined herein are grounded in the harmonized guidelines of the International Council for Harmonisation (ICH), specifically ICH Q2(R2), ensuring global regulatory acceptance.[1][2][3]
The objective is not merely to present protocols but to elucidate the scientific rationale behind the selection of each method and the validation parameters. This guide is designed to be a self-validating system, empowering you to make informed decisions for your analytical challenges.
Introduction to this compound and the Imperative for Quantification
This compound is a substituted pyridazine, a class of compounds with diverse applications in medicinal chemistry and materials science. Accurate quantification of this molecule is paramount for various stages of drug development, including pharmacokinetic studies, stability testing, and quality control of active pharmaceutical ingredients (APIs). The choice of analytical method is pivotal and depends on factors such as the concentration range of the analyte, the complexity of the sample matrix, and the required sensitivity and selectivity.
The Foundation of Trust: Analytical Method Validation Principles
Method validation is the documented evidence that an analytical procedure is suitable for its intended purpose.[4][5][6] The core validation characteristics, as stipulated by ICH Q2(R2), that we will explore for each technique are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[7][8]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[8][9]
-
Accuracy: The closeness of the test results to the true value.[1][7][8]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[7][9] This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9]
-
Range: The interval between the upper and lower concentration levels of the analyte for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[7][10]
Comparative Analysis of Analytical Methodologies
This section provides a detailed comparison of HPLC-UV, GC-MS, and LC-MS/MS for the quantification of this compound. For each technique, we present a plausible, detailed experimental protocol for method validation.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
Rationale: HPLC-UV is a widely accessible and robust technique.[11][12] The pyridazine ring system in this compound is expected to possess a UV chromophore, making it amenable to UV detection.[13] This method is often the first choice for routine quality control due to its simplicity and cost-effectiveness.
Experimental Protocol: HPLC-UV Method Validation
-
Chromatographic Conditions Development:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B) is a good starting point to achieve optimal separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by scanning a standard solution of this compound from 200-400 nm to identify the wavelength of maximum absorbance (λmax).
-
Injection Volume: 10 µL.
-
-
Validation Experiments:
-
Specificity: Inject blank matrix, placebo, and a solution containing this compound and potential impurities or degradation products to demonstrate the absence of interfering peaks at the retention time of the analyte. Peak purity can be assessed with a photodiode array (PDA) detector.[13]
-
Linearity: Prepare a series of at least five concentrations of this compound (e.g., 1-100 µg/mL). Plot the peak area versus concentration and determine the correlation coefficient (r²), which should be >0.999.[13]
-
Accuracy: Analyze samples with known concentrations of the analyte at three levels (low, medium, high) in triplicate. The recovery should be within 98-102%.[13]
-
Precision:
-
Repeatability (Intra-day): Analyze six replicate samples at 100% of the test concentration on the same day. The relative standard deviation (RSD) should be <2%.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD over the two days should be <2%.
-
-
LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Deliberately vary parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%). The system suitability parameters should remain within acceptable limits.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[14][15] Given its dichlorinated and relatively small structure, this compound is likely to have sufficient volatility for GC analysis. The mass spectrometer provides high selectivity and structural information, which is advantageous for impurity profiling.[16]
Experimental Protocol: GC-MS Method Validation
-
Chromatographic and MS Conditions Development:
-
Column: A non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) such as a 5% phenyl-methylpolysiloxane.
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: Optimized to ensure volatilization without degradation (e.g., 250 °C).
-
Oven Temperature Program: A temperature gradient will be developed to ensure good separation of the analyte from any impurities.
-
MS Conditions: Electron ionization (EI) at 70 eV. The mass spectrometer will be operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions of this compound.
-
-
Validation Experiments:
-
Specificity: Inject a blank solvent and a matrix blank to ensure no interfering peaks are present at the retention time of the analyte and its monitored ions.
-
Linearity: Prepare a calibration curve with at least five concentration levels. The r² should be >0.99.
-
Accuracy: Perform recovery studies by spiking the matrix with the analyte at three concentration levels.
-
Precision: Assess repeatability and intermediate precision as described for the HPLC-UV method. The acceptance criteria for RSD are typically <15%.
-
LOD and LOQ: Determined from the signal-to-noise ratio of the chromatogram.
-
Robustness: Evaluate the effect of small changes in parameters like inlet temperature, oven temperature ramp rate, and carrier gas flow rate.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
Rationale: LC-MS/MS is the gold standard for high-sensitivity and high-selectivity quantification, especially in complex biological matrices.[9][17][18] This method combines the separation power of HPLC with the specificity of tandem mass spectrometry, making it ideal for bioanalytical studies where very low concentrations of the analyte need to be measured.[17]
Experimental Protocol: LC-MS/MS Method Validation
-
LC and MS/MS Conditions Development:
-
LC Conditions: Similar to the HPLC-UV method, a C18 column with a gradient of water and acetonitrile containing a mobile phase modifier like formic acid is a common starting point.
-
MS/MS Conditions:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is likely suitable for the nitrogen-containing pyridazine ring.
-
MRM Transitions: A standard solution of this compound will be infused into the mass spectrometer to determine the precursor ion (the molecular ion, [M+H]⁺) and the most abundant and stable product ions after collision-induced dissociation. At least two multiple reaction monitoring (MRM) transitions (a quantifier and a qualifier) will be selected for specificity.
-
-
Sample Preparation: For complex matrices like plasma, a sample extraction step such as protein precipitation, liquid-liquid extraction, or solid-phase extraction will be necessary to remove interferences.[19][20]
-
-
Validation Experiments:
-
Selectivity: Analyze at least six different blank matrix samples to ensure no endogenous interferences are observed at the retention time of the analyte and its internal standard.
-
Linearity: Prepare a calibration curve over the expected concentration range in the biological matrix. A weighted linear regression is often used.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations in the matrix on multiple days. For bioanalytical methods, the accuracy should be within ±15% (±20% for LLOQ) of the nominal concentration, and the precision (RSD) should not exceed 15% (20% for LLOQ).[21]
-
Matrix Effect: Assessed to ensure that the matrix does not suppress or enhance the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage) must be evaluated.
-
Quantitative Performance Comparison
The following table summarizes the expected performance characteristics of the three analytical methods for the quantification of this compound.
| Validation Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Specificity | Moderate to High | High | Very High |
| Sensitivity (LOQ) | ~µg/mL | ~ng/mL | ~pg/mL to ng/mL |
| Linear Range | Wide | Wide | Wide |
| Precision (%RSD) | < 2% | < 15% | < 15% |
| Accuracy (% Recovery) | 98-102% | 85-115% | 85-115% |
| Sample Throughput | High | Moderate | Moderate to High |
| Cost per Sample | Low | Moderate | High |
| Matrix Tolerance | Moderate | Low | High |
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the analytical method validation process and the relationship between the different validation parameters.
Caption: Interrelationship of Validation Parameters.
Conclusion and Recommendations
The choice of an analytical method for the quantification of this compound is a critical decision that should be guided by the specific requirements of the analysis.
-
For routine quality control and assays of the pure substance or formulated product , where concentration levels are relatively high and the matrix is simple, HPLC-UV offers a cost-effective, robust, and reliable solution.
-
For the analysis of volatile impurities or in situations where structural confirmation is needed , GC-MS is a highly selective and powerful technique.
-
For bioanalytical studies, such as pharmacokinetics, where the analyte is present at very low concentrations in a complex biological matrix , LC-MS/MS is the unequivocal method of choice due to its superior sensitivity and selectivity.
Regardless of the method chosen, a thorough validation according to ICH guidelines is mandatory to ensure the integrity and reliability of the generated data, which is the bedrock of regulatory submissions and patient safety. [1]
References
- Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024).
- Q2(R2) Validation of Analytical Procedures. (2024). U.S. Food and Drug Administration.
- Bioanalytical method validation - Scientific guideline. (2022). European Medicines Agency.
- ICH M10 on bioanalytical method validation. (2022). European Medicines Agency.
- Guideline on bioanalytical method validation. (2011). European Medicines Agency.
- The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (n.d.). European Bioanalysis Forum.
- FDA Guidance for Industry: Q2A Validation of Analytical Procedures. (n.d.). GMP Compliance.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
- ICH and FDA Guidelines for Analytical Method Validation. (2023). Lab Manager.
- Quality Guidelines. (n.d.). International Council for Harmonisation.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration.
- FDA Releases Guidance on Analytical Procedures. (2024). BioPharm International.
- ICH Guidelines for Analytical Method Validation Explained. (2023). AMS Bio.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub.
- Bioanalytical method validation emea. (n.d.). SlideShare.
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). International Council for Harmonisation.
- How to validate a bioanalytical LC-MS/MS method for PK studies? (2023). Patsnap.
- ICH Q2(R2) Validation of analytical procedures. (2024). European Medicines Agency.
- Validation of Analytical Methods: EMA and FDA Audit Findings. (2023). PharmaRegulatory.
- Analytical Method Development and Validation in Pharmaceuticals. (2023). ResolveMass.
- A new validation approach applied to the GC determination of impurities in organic solvents. (2007). ResearchGate.
- A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. (n.d.). International Journal of Research and Analytical Reviews.
- LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. (2022). Indian Journal of Pharmaceutical Education and Research.
- 8 Essential Characteristics of LC-MS/MS Method Validation. (n.d.). Resolian.
- HPLC-UV Method Development. (n.d.). NorthEast BioLab.
- GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. (2023). Pharma Knowledge.
- Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. (2022). MDPI.
- Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. (2024). International Journal of Trends in Emerging Research and Development.
- DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE. (2020). International Journal of Pharmaceutical Sciences and Research.
- Comparative Study of UV And HPLC Methods for Estimation of Drug. (n.d.). ResearchGate.
- The Development and Validation of a Simple HPLC-UV Method for the Determination of Vancomycin Concentration in Human Plasma and Application in Critically Ill Patients. (2023). National Institutes of Health.
- A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma. (2022). National Institutes of Health.
- III Analytical Methods. (n.d.). Japan International Cooperation Agency.
- ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry.
- Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. (2010). SpringerLink.
- This compound. (n.d.). PubChem.
- Analytical Methods. (n.d.). Royal Society of Chemistry.
Sources
- 1. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 2. ICH Official web site : ICH [ich.org]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. biopharminternational.com [biopharminternational.com]
- 6. starodub.nl [starodub.nl]
- 7. propharmagroup.com [propharmagroup.com]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. resolian.com [resolian.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. nebiolab.com [nebiolab.com]
- 12. ijsrtjournal.com [ijsrtjournal.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pharmaguru.co [pharmaguru.co]
- 15. researchtrendsjournal.com [researchtrendsjournal.com]
- 16. mdpi.com [mdpi.com]
- 17. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 18. ijrar.com [ijrar.com]
- 19. env.go.jp [env.go.jp]
- 20. vliz.be [vliz.be]
- 21. ema.europa.eu [ema.europa.eu]
A Comparative Guide to the Purity Analysis of 3,6-Dichloro-4-isopropylpyridazine by High-Performance Liquid Chromatography
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety and efficacy. 3,6-Dichloro-4-isopropylpyridazine is a key intermediate in the synthesis of various pharmaceutical agents, including the notable Resmetirom, a drug candidate for non-alcoholic steatohepatitis (NASH).[1][2] Its purity directly impacts the quality and impurity profile of the final API. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this critical intermediate, offering insights into methodological choices and presenting alternative analytical strategies.
The structural features of pyridazine derivatives, such as this compound, make them versatile building blocks in medicinal chemistry.[3][4][5][6] The presence of the dichloropyridazine ring allows for various chemical modifications, making it a valuable scaffold for drug discovery.[3][4][5][6] Consequently, robust analytical methods to ensure its purity are paramount.
Pillar 1: The Primacy of Reversed-Phase HPLC
For the analysis of moderately polar and non-volatile organic compounds like this compound, reversed-phase HPLC (RP-HPLC) is the industry's workhorse.[7] The separation is based on the partitioning of the analyte between a nonpolar stationary phase (typically C18-silica) and a polar mobile phase.[8][9]
Method A: A Robust Isocratic RP-HPLC Method
This method is designed for routine quality control, prioritizing speed and reproducibility.
Causality Behind Experimental Choices:
-
Stationary Phase (C18): A C18 column is selected for its hydrophobicity, which provides excellent retention for the moderately nonpolar this compound. The 5 µm particle size offers a good balance between efficiency and backpressure.
-
Mobile Phase (Acetonitrile/Water): Acetonitrile is a common organic modifier in RP-HPLC due to its low viscosity and UV transparency. A simple isocratic mixture with water provides consistent elution and is ideal for quantifying a known major component and its closely related impurities.
-
Detection (UV at 254 nm): The pyridazine ring contains a chromophore that absorbs UV light, making UV detection a suitable and cost-effective choice. 254 nm is a common wavelength for aromatic compounds.[10]
-
Column Temperature (30 °C): Maintaining a constant column temperature ensures reproducible retention times and peak shapes by controlling the viscosity of the mobile phase and the kinetics of mass transfer.
Experimental Protocol: Method A
| Parameter | Condition |
|---|---|
| Instrumentation | Standard HPLC system with UV detector |
| Column | C18 reverse-phase column (4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Accurately weigh ~10 mg of the sample, dissolve in 10 mL of acetonitrile (1 mg/mL stock). Dilute to a working concentration of 0.1 mg/mL with the mobile phase. Filter through a 0.45 µm syringe filter. |
Self-Validation and System Suitability:
Before sample analysis, the system's suitability must be verified according to pharmacopeial guidelines such as USP <621>.[8][9][11][12] This involves injecting a standard solution to check for parameters like theoretical plates, tailing factor, and reproducibility of injections.
Method B: Enhanced Resolution with a Gradient RP-HPLC Method
When a broader range of impurities with varying polarities is anticipated, a gradient elution method offers superior resolving power.
Causality Behind Experimental Choices:
-
Gradient Elution: By gradually increasing the proportion of the organic solvent (acetonitrile) in the mobile phase, a gradient method can effectively elute both more polar and less polar impurities that might co-elute or be strongly retained in an isocratic run. This is particularly useful for complex impurity profiles that may arise from synthesis side-reactions.[13]
-
Buffered Mobile Phase: The addition of a buffer (e.g., phosphate buffer at pH 3) can improve peak shape for ionizable impurities by suppressing their ionization.
Experimental Protocol: Method B
| Parameter | Condition | | :--- | :--- | | Instrumentation | Standard HPLC system with UV detector | | Column | C18 reverse-phase column (4.6 mm x 150 mm, 3.5 µm) | | Mobile Phase A | 0.1% Phosphoric acid in Water (pH ~2.5) | | Mobile Phase B | Acetonitrile | | Gradient Program | Time (min) | %B | | | 0 | 40 | | | 15 | 90 | | | 20 | 90 | | | 21 | 40 | | | 25 | 40 | | Flow Rate | 1.0 mL/min | | Column Temperature | 35 °C | | Detection Wavelength | 254 nm | | Injection Volume | 10 µL | | Sample Preparation | Same as Method A |
Comparative Performance Data
The following table presents hypothetical but realistic data comparing the performance of the two HPLC methods for the analysis of a this compound sample containing potential impurities.
| Compound | Method A (Isocratic) | Method B (Gradient) |
| Retention Time (min) | % Area | |
| Impurity 1 (e.g., 3,6-Dichloropyridazine) | 3.8 | 0.45 |
| This compound | 7.2 | 99.2 |
| Impurity 2 (e.g., over-alkylated product) | 7.9 | 0.35 |
Analysis of Results:
Method A provides a faster analysis time suitable for high-throughput screening. However, the resolution between the main peak and Impurity 2 might be limited. Method B, with its gradient elution, offers significantly better separation of all components, providing a more accurate impurity profile, which is crucial for drug development and regulatory submissions.
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for HPLC purity analysis.
Caption: General workflow for HPLC purity analysis.
Pillar 2: Orthogonal and Alternative Methods
While RP-HPLC is a powerful technique, regulatory guidelines often recommend the use of orthogonal methods (methods with different separation principles) to confirm purity and ensure no impurities are co-eluting with the main peak.
Alternative 1: Gas Chromatography-Mass Spectrometry (GC-MS)
For thermally stable and volatile compounds, GC-MS offers an excellent alternative.
-
Advantages: Provides high sensitivity and structural information about impurities from their mass spectra.[10]
-
Limitations: Not suitable for non-volatile or thermally labile compounds. This compound may be amenable to GC analysis, but this would need to be experimentally verified.
Alternative 2: Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that can determine purity without the need for a reference standard of the analyte.
-
Advantages: Provides structural confirmation and can be more cost-effective and faster than HPLC in early development phases.[14]
-
Limitations: Lower sensitivity compared to chromatographic methods and potential for signal overlap in complex mixtures.[15]
The logical decision process for selecting an analytical method is outlined below.
Caption: Decision tree for analytical method selection.
Conclusion and Recommendations
For routine purity analysis of this compound, a validated isocratic RP-HPLC method (Method A) offers a robust and efficient solution. For in-depth impurity profiling during process development and for regulatory filings, a gradient RP-HPLC method (Method B) is superior due to its enhanced resolving power. The choice of method should be guided by the intended purpose of the analysis, in line with the principles of analytical procedure lifecycle management outlined in ICH Q14.[16] For comprehensive characterization, orthogonal techniques like GC-MS or qNMR should be considered to provide a complete and trustworthy purity assessment, adhering to the validation principles of ICH Q2(R2).[17][18][19][20][21][22][23]
References
- <621> CHROMATOGRAPHY - US Pharmacopeia (USP). vertexaisearch.cloud.google.com.
- Q2(R2) Validation of Analytical Procedures March 2024 - FDA. fda.gov.
- <621> CHROMATOGRAPHY. usp.org.
- Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. propharma.com.
- Understanding the Latest Revisions to USP <621> | Agilent. agilent.com.
- FDA Guidance for Industry: Q2A Validation of Analytical Procedures - gmp-compliance.org. gmp-compliance.org.
- A Comparative Guide to Analytical Methods for Confirming the Purity of Synthesized Pyridazine Derivatives - Benchchem. benchchem.com.
- <621> Chromatography - US Pharmacopeia (USP). usp.org.
- ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. labmanager.com.
- FDA Releases Guidance on Analytical Procedures - BioPharm International. biopharminternational.com.
- Are You Sure You Understand USP <621>? | LCGC International. chromatographyonline.com.
- Alternative found for HPLC methods - Chromatography Today. chromatographytoday.com.
- A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of 4-(Diphenylamino)benzeneboronic Acid - Benchchem. benchchem.com.
- Synthesis of this compound - PrepChem.com. prepchem.com.
- New Method Development by HPLC and Validation as per ICH Guidelines - Acta Scientific. actascientific.com.
- SwRI upgrades nuclear magnetic resonance laboratory for pharmaceutical R&D. swri.org.
- Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists - PubMed Central. ncbi.nlm.nih.gov.
- WO2007009913A1 - Pyridazinone derivatives as thyroid hormone receptor agonists - Google Patents. patents.google.com.
- Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC - NIH. ncbi.nlm.nih.gov.
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. amsbiopharma.com.
- An Improved Process For The Preparationof 3,6 Dichloro 4 Isopropylpyridazine. www.ip.com.
- HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed. pubmed.ncbi.nlm.nih.gov.
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. youtube.com.
- Validation of Analytical Procedures Q2(R2) - ICH. database.ich.org.
- Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. scholarspace.manoa.hawaii.edu.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. ema.europa.eu.
- Compound purity analysis and HPLC data - The Royal Society of Chemistry. rsc.org.
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. ptfarm.pl.
- HPLC Methods for analysis of Pyridine - HELIX Chromatography. helixchrom.com.
- Alternative Method Development Techniques - Waters Corporation. waters.com.
- This compound | 107228-51-3 - ChemicalBook. chemicalbook.com.
- (12) INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT) - Googleapis.com. googleapis.com.
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ncbi.nlm.nih.gov.
- Understanding 3,6-Dichloropyridazine: A Key Intermediate in Pharmaceutical Development. medium.com.
- Chemical Studies on 3,6-Dichloropyridazine (Part 2) | Semantic Scholar. semanticscholar.org.
- chemical studies on 3,6-dichloropyridazine - Journal of American Science. jofamericanscience.org.
- Chemical Studies on 3,6-Dichloropyridazine (Part 2) - ResearchGate. researchgate.net.
- 3,6-Dichloropyridazine 97 141-30-0 - Sigma-Aldrich. sigmaaldrich.com.
Sources
- 1. An Improved Process For The Preparationof 3,6 Dichloro 4 [quickcompany.in]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Understanding 3,6-Dichloropyridazine: A Key Intermediate in Pharmaceutical Development-ZCPC [en.zcpc.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. jofamericanscience.org [jofamericanscience.org]
- 6. researchgate.net [researchgate.net]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. usp.org [usp.org]
- 9. <621> CHROMATOGRAPHY [drugfuture.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. agilent.com [agilent.com]
- 12. usp.org [usp.org]
- 13. prepchem.com [prepchem.com]
- 14. SwRI upgrades nuclear magnetic resonance laboratory for pharmaceutical R&D | Southwest Research Institute [swri.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 17. fda.gov [fda.gov]
- 18. propharmagroup.com [propharmagroup.com]
- 19. biopharminternational.com [biopharminternational.com]
- 20. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 21. youtube.com [youtube.com]
- 22. database.ich.org [database.ich.org]
- 23. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
A Senior Application Scientist's Guide to the 13C NMR Characterization of 3,6-Dichloro-4-isopropylpyridazine
For researchers and professionals in the field of drug development, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of advancing medicinal chemistry. Substituted pyridazines, in particular, represent a class of molecules with significant therapeutic potential, and 3,6-Dichloro-4-isopropylpyridazine is a key intermediate in the synthesis of various pharmacologically active agents. This guide provides an in-depth technical comparison and characterization of this compound using Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy, grounded in established principles and supported by comparative data from related structures. We will explore the theoretical basis for its ¹³C NMR spectrum, provide a robust experimental protocol, and compare the utility of ¹³C NMR with other common analytical techniques.
The Critical Role of Structural Verification in Synthesis
In the synthesis of complex molecules, confirmation of the desired structure is paramount. The introduction of an isopropyl group at the C4 position of the 3,6-dichloropyridazine core is a common strategy to modulate lipophilicity and steric profile. However, this alkylation reaction can potentially lead to isomeric impurities. Therefore, a reliable and information-rich analytical technique is required to confirm the regiochemistry and overall structure of the final product. ¹³C NMR spectroscopy serves as a powerful tool in this context, as each unique carbon atom in the molecule produces a distinct signal, providing a "fingerprint" of the carbon skeleton.[1][2][3][4]
Principles of ¹³C NMR Spectroscopy in the Context of this compound
¹³C NMR spectroscopy relies on the magnetic properties of the ¹³C isotope, which has a nuclear spin of 1/2.[1] When placed in a strong magnetic field, these nuclei can exist in different spin states, and the absorption of radiofrequency energy corresponding to the transition between these states gives rise to the NMR signal. The precise frequency at which a carbon nucleus resonates is its "chemical shift" (δ), measured in parts per million (ppm).
The chemical shift is highly sensitive to the local electronic environment of the carbon atom. Electronegative atoms, such as chlorine and nitrogen, withdraw electron density, "deshielding" the carbon nucleus and causing its signal to appear at a higher chemical shift (downfield).[2] Conversely, electron-donating groups will "shield" the nucleus, shifting the signal to a lower chemical shift (upfield). This principle is fundamental to interpreting the spectrum of this compound.
Predicted ¹³C NMR Analysis of this compound
While a publicly available experimental spectrum for this compound is not readily found, we can confidently predict the chemical shifts based on data from analogous structures, namely 3,6-dichloropyridazine and the known substituent effects of an isopropyl group.
The structure and carbon numbering for our analysis are as follows:
Structure of this compound with carbon numbering.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| C3, C6 | 155 - 165 | In 3,6-dichloropyridazine, these carbons appear around 153 ppm. The presence of the electron-donating isopropyl group at C4 will have a minor electronic effect on these distal carbons, but they remain significantly deshielded by both the adjacent nitrogen and the directly attached chlorine atom.[5] |
| C4 | 145 - 155 | This carbon is directly attached to the electron-donating isopropyl group, which would typically cause an upfield shift. However, it is also part of the electron-deficient pyridazine ring and adjacent to a carbon bearing an electronegative chlorine. The deshielding effect of the ring and the α-chlorine is expected to dominate. |
| C5 | 125 - 135 | This carbon is expected to be the most shielded of the ring carbons. It is adjacent to the isopropyl-substituted carbon and a chloro-substituted carbon. In the parent 3,6-dichloropyridazine, the C4/C5 carbons are observed around 131 ppm.[5] |
| C7 (CH) | 30 - 38 | The methine carbon of an isopropyl group attached to an aromatic or heterocyclic ring typically appears in this range.[6] |
| C8, C9 (CH₃) | 20 - 25 | The two methyl carbons of the isopropyl group are equivalent due to free rotation around the C4-C7 bond and are expected in the typical upfield region for sp³ hybridized carbons.[7] |
Experimental Protocol for ¹³C NMR Acquisition
A trustworthy protocol is self-validating. The following procedure is designed to yield a high-quality, interpretable ¹³C NMR spectrum for this compound.
I. Sample Preparation
-
Weighing: Accurately weigh approximately 20-30 mg of high-purity this compound.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a suitable first choice due to the compound's likely nonpolar nature.[8] Add approximately 0.6-0.7 mL of the solvent to the sample in a clean vial and gently agitate to dissolve.
-
Internal Standard: CDCl₃ typically contains a small amount of non-deuterated CHCl₃, which gives a characteristic signal at 77.16 ppm that can be used for referencing. Alternatively, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).[8]
-
Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
II. NMR Instrument Parameters (for a 400 MHz Spectrometer)
-
Nucleus: ¹³C
-
Experiment: Proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).
-
Solvent: CDCl₃
-
Temperature: 298 K (25 °C)
-
Spectral Width: 0 - 220 ppm
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay (d1): 2 seconds. Quaternary carbons and carbons in electron-deficient rings can have long relaxation times; a 2-second delay is a good starting point.
-
Number of Scans: 1024 - 4096. A higher number of scans is required for ¹³C NMR compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.
III. Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening of ~1 Hz) and perform a Fourier transform on the Free Induction Decay (FID).
-
Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and apply an automatic baseline correction.
-
Referencing: Calibrate the chemical shift axis by setting the CDCl₃ solvent peak to 77.16 ppm.
-
Peak Picking: Identify and label the chemical shift of each peak.
Experimental workflow for ¹³C NMR analysis.
Comparative Guide: ¹³C NMR vs. Other Analytical Techniques
While ¹³C NMR is invaluable, a comprehensive characterization relies on a suite of analytical methods. The choice of technique depends on the specific information required.
Table 2: Comparison of Analytical Techniques for the Characterization of this compound
| Technique | Information Provided | Advantages for this Molecule | Limitations |
| ¹³C NMR | Carbon skeleton, number of non-equivalent carbons, electronic environment of each carbon. | - Directly confirms the number of unique carbons. - Chemical shifts provide strong evidence for the positions of the chloro and isopropyl groups. | - Low sensitivity requires more sample and longer acquisition times. - Does not provide molecular weight information. |
| ¹H NMR | Number and environment of protons, proton-proton coupling (connectivity). | - Highly sensitive. - Can confirm the presence and splitting pattern of the isopropyl group (septet and doublet). - Signal from the C5-H provides information about the ring substitution. | - The single aromatic proton may not provide enough information to unambiguously confirm regiochemistry on its own. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | - Confirms the molecular formula (C₇H₈Cl₂N₂). - Isotopic pattern from the two chlorine atoms provides a highly characteristic signal. | - Does not distinguish between isomers. - Provides limited information on the specific connectivity of atoms. |
| HPLC | Purity assessment and separation of isomers. | - Can quantify the purity of the sample. - Capable of separating the target compound from starting materials and potential isomeric byproducts. | - Does not provide structural information on its own; requires coupling with a detector like MS or UV. |
| FTIR | Presence of functional groups. | - Can confirm the presence of C-H (alkyl) and C=N/C=C (aromatic) bonds. | - Spectrum is likely to be complex and provides limited information for distinguishing between isomers of this type. |
A logical workflow for the characterization of a newly synthesized batch of this compound would involve a multi-technique approach.
Logical workflow for comprehensive compound characterization.
Conclusion
The characterization of this compound by ¹³C NMR spectroscopy is a robust method for structural verification. Based on established principles and data from analogous compounds, a clear and predictable spectrum with five distinct signals is expected. This guide provides the theoretical foundation, a detailed experimental protocol, and a comparative analysis to empower researchers in their synthetic and drug development endeavors. By integrating ¹³C NMR with complementary techniques such as ¹H NMR and Mass Spectrometry, scientists can achieve unambiguous characterization, ensuring the integrity and quality of their research.
References
- Clarke, D. (2013). Assigning 13C NMR chemical shifts of methyl groups of an isopropyl moiety in chiral environments. Morressier. [Link]
- Studylib.
- Fiveable. 13.13 Uses of 13C NMR Spectroscopy - Organic Chemistry. [Link]
- PubMed.
- PubMed. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. [Link]
- Chemistry LibreTexts. 6.8: Principles of ¹³C NMR Spectroscopy. [Link]
- J-Stage.
- NC State University Libraries. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. [Link]
- Heinisch, G., & Holzer, W. (1991). 13C nuclear magnetic resonance spectra of 3,6-disubstituted pyridazines. Canadian Journal of Chemistry, 69(6), 972-977. [Link]
- OpenStax. 13.13 Uses of 13C NMR Spectroscopy - Organic Chemistry. [Link]
- International Journal of Research Publication and Reviews. A Study on Synthesis and Biological Activities of Novel Heterocyclic Compounds. [Link]
- ResearchGate.
- SpectraBase. 3,6-Dichloropyridazine - Optional[13C NMR] - Spectrum. [Link]
- Morressier. Assigning 13C NMR chemical shifts of methyl groups of an isopropyl moiety in chiral environments. [Link]
- Chemistry Stack Exchange. Why do t-butyl and isopropyl groups deshield the ipso carbon in C13 NMR more than a Me group?. [Link]
- ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
- ResearchGate. Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. [Link]
- African Journal of Biomedical Research. Synthesis Of Heterocyclic Compounds In Pharmaceutical Industry. [Link]
- Oregon State University. 13C NMR Chemical Shifts. [Link]
- PubChem. 3,6-Dichloropyridazine. [Link]
- ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
- ResearchGate. 13C NMR Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles. [Link]
- Preprints.org.
- NIST. 13C - NMR Absorptions of Major Functional Groups. [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. Page loading... [guidechem.com]
- 3. An Improved Process For The Preparationof 3,6 Dichloro 4 [quickcompany.in]
- 4. This compound | C7H8Cl2N2 | CID 14024162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. :: this compound | Cas no:107228-51-3 | Svaklifesciences :: [svaklifesciences.com]
- 7. chemscene.com [chemscene.com]
- 8. 107228-51-3 | this compound | Ambeed.com [ambeed.com]
Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of 3,6-Dichloro-4-isopropylpyridazine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical development, the precise structural elucidation and purity assessment of novel chemical entities are paramount. 3,6-Dichloro-4-isopropylpyridazine, a substituted pyridazine with potential applications in these fields, presents a unique analytical challenge due to its halogenated and heterocyclic nature.[1] This guide, crafted from the perspective of a Senior Application Scientist, provides an in-depth, comparative analysis of mass spectrometry techniques for the characterization of this compound. We will delve into the nuances of different ionization methods and separation technologies, offering not just protocols, but the scientific rationale behind a robust analytical strategy.
The Analyte at a Glance: Physicochemical Properties
Before venturing into the instrumental analysis, a foundational understanding of the target molecule, this compound, is crucial. Its key properties are summarized below:
| Property | Value | Source |
| Molecular Formula | C₇H₈Cl₂N₂ | [1][2] |
| Molecular Weight | 191.06 g/mol | [1][2] |
| Monoisotopic Mass | 190.0064537 Da | [2] |
| InChIKey | JRZDBBCBIQEJLA-UHFFFAOYSA-N | [2] |
| LogP | 2.9 | [2] |
The presence of two chlorine atoms is a defining feature, predicting a characteristic isotopic pattern in its mass spectrum.[3][4] The moderately non-polar nature, as indicated by the LogP value, will influence the choice of chromatographic and ionization techniques.
Strategic Approaches: GC-MS vs. LC-MS
The initial decision in developing a mass spectrometry method for this compound revolves around the choice of the inlet system: Gas Chromatography (GC) or Liquid Chromatography (LC).
Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility-Driven Choice
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Given that many pyridazine and pyrazine derivatives are amenable to GC analysis, this is a logical starting point to consider.
-
Expertise & Experience: The key to successful GC-MS analysis is ensuring the thermal stability of the analyte. This compound, being a relatively small molecule, is likely to be sufficiently volatile and thermally stable for GC analysis. The primary advantage of GC-MS is the high chromatographic resolution achievable with capillary columns and the extensive spectral libraries available for electron ionization (EI), facilitating compound identification.
-
Trustworthiness: A well-validated GC-MS method provides high confidence in both qualitative and quantitative results. The predictable fragmentation patterns generated by EI allow for structural confirmation and the identification of impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS): The Versatility Champion
LC-MS is the technique of choice for a wider range of compounds, including those that are non-volatile or thermally labile. This approach offers greater flexibility in terms of sample introduction and ionization.
-
Expertise & Experience: For compounds with unknown thermal stability or for complex sample matrices, LC-MS is often the more prudent initial approach. The choice of reversed-phase or normal-phase chromatography can be tailored to the polarity of the analyte and its potential impurities.
-
Trustworthiness: Modern LC-MS/MS systems, particularly triple quadrupole instruments, offer exceptional sensitivity and selectivity, making them ideal for trace-level quantification and impurity profiling.
Comparative Summary: GC-MS vs. LC-MS
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Analyte Suitability | Volatile and thermally stable compounds | Wide range of polarities, non-volatile and thermally labile compounds |
| Ionization | Primarily Electron Ionization (EI) and Chemical Ionization (CI) | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) |
| Chromatographic Resolution | Generally higher | Good, but can be lower than GC |
| Sensitivity | Excellent, especially with selective detectors | Excellent, particularly with tandem MS |
| Library Matching | Extensive EI libraries available | Libraries are growing but less comprehensive than EI |
| Matrix Effects | Generally lower | Can be significant, requiring careful method development |
The Heart of the Matter: A Comparative Guide to Ionization Techniques
The choice of ionization source is critical as it dictates the nature of the generated ions (molecular ions vs. fragment ions) and, consequently, the information obtained from the mass spectrum.
Electron Ionization (EI): The Hard Ionization Standard for GC-MS
-
Mechanism: In EI, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a radical cation (M⁺•). This process imparts significant internal energy, leading to extensive and reproducible fragmentation.
-
Application to this compound: EI is expected to produce a rich fragmentation pattern for this molecule, providing valuable structural information. The presence of the dichloro-pyridazine ring and the isopropyl substituent will lead to characteristic neutral losses and fragment ions.
Electrospray Ionization (ESI) vs. Atmospheric Pressure Chemical Ionization (APCI): The Soft Ionization Workhorses for LC-MS
For LC-MS, ESI and APCI are the most common ionization techniques. They are considered "soft" ionization methods as they typically produce protonated molecules ([M+H]⁺) or adducts, with minimal fragmentation in the source.
-
Electrospray Ionization (ESI):
-
Mechanism: ESI generates ions from a solution by creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the desorption of analyte ions into the gas phase.
-
Applicability: ESI is most effective for polar to moderately polar compounds that are already ionized or can be easily protonated or deprotonated in solution. While this compound is not highly polar, the nitrogen atoms in the pyridazine ring provide sites for protonation.[5] The efficiency of ESI can be highly dependent on the mobile phase composition.
-
-
Atmospheric Pressure Chemical Ionization (APCI):
-
Mechanism: In APCI, the LC eluent is nebulized into a heated chamber where a corona discharge ionizes the solvent molecules. These solvent ions then transfer a proton to the analyte molecules through gas-phase chemical reactions.
-
Applicability: APCI is well-suited for less polar and more volatile compounds that are not efficiently ionized by ESI.[6] Studies on pesticide analysis have shown that compounds with triazine, triazole, pyrazole, and pyridazine groups can be more sensitive in APCI compared to ESI.[5] Given the moderate polarity of this compound, APCI is a strong candidate for its analysis.
-
Head-to-Head Comparison: ESI vs. APCI for this compound
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Principle | Ionization from charged droplets in solution | Gas-phase chemical ionization at atmospheric pressure |
| Analyte Polarity | Best for polar and ionic compounds | Best for low to moderately polar compounds |
| Volatility Requirement | Not required | Requires analyte to be thermally stable and volatile |
| Matrix Effects | More susceptible to ion suppression | Generally less susceptible to ion suppression |
| Adduct Formation | Common ([M+Na]⁺, [M+K]⁺) | Less common |
| Expected Ion for Target | [M+H]⁺ | [M+H]⁺ |
| Predicted Efficiency | Moderate, dependent on mobile phase | Potentially higher due to moderate polarity |
Experimental Protocols
The following are detailed, step-by-step methodologies for the analysis of this compound using both GC-MS and LC-MS.
GC-MS Analysis Protocol
1. Sample Preparation:
- Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a suitable volatile solvent such as dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.
- Perform serial dilutions to prepare working standards in the desired concentration range (e.g., 1-100 µg/mL).
2. GC-MS Instrumentation and Conditions:
- GC System: Agilent 8890 GC or equivalent.
- MS System: Agilent 5977B MSD or equivalent.
- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Inlet Temperature: 250 °C.
- Injection Volume: 1 µL in split mode (e.g., 50:1 split ratio).
- Oven Temperature Program:
- Initial temperature: 100 °C, hold for 2 minutes.
- Ramp: 15 °C/min to 280 °C.
- Hold: 5 minutes at 280 °C.
- MS Transfer Line Temperature: 280 °C.
- Ion Source Temperature: 230 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-400.
LC-MS/MS Analysis Protocol
1. Sample Preparation:
- Prepare a 1 mg/mL stock solution in acetonitrile.
- Dilute the stock solution with the initial mobile phase composition to prepare working standards.
- Filter all solutions through a 0.22 µm syringe filter before injection.
2. LC-MS/MS Instrumentation and Conditions:
- LC System: Waters ACQUITY UPLC I-Class or equivalent.
- MS System: Waters Xevo TQ-S micro or equivalent triple quadrupole mass spectrometer.
- Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient:
- Start at 30% B, hold for 0.5 min.
- Linear gradient to 95% B over 5 min.
- Hold at 95% B for 2 min.
- Return to 30% B and re-equilibrate for 3 min.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 5 µL.
- Ionization Mode: Positive ESI and APCI (run as separate experiments for comparison).
- Capillary Voltage (ESI): 3.0 kV.
- Corona Current (APCI): 5 µA.
- Desolvation Temperature: 450 °C.
- Desolvation Gas Flow: 800 L/hr.
- Cone Gas Flow: 50 L/hr.
- Source Temperature: 150 °C.
Expected Mass Spectra and Fragmentation Patterns
While an experimental mass spectrum for this compound is not publicly available, we can predict its fragmentation based on the principles of mass spectrometry and the known behavior of similar compounds.
Isotopic Pattern:
Due to the presence of two chlorine atoms, the molecular ion region will exhibit a characteristic cluster of peaks. The natural abundance of chlorine isotopes is approximately 75.8% ³⁵Cl and 24.2% ³⁷Cl.[3] For a molecule with two chlorine atoms, the expected isotopic pattern for the molecular ion (M) will be:
-
M peak (both ³⁵Cl): Relative abundance of approximately 100% (within the cluster).
-
M+2 peak (one ³⁵Cl, one ³⁷Cl): Relative abundance of approximately 65%.
-
M+4 peak (both ³⁷Cl): Relative abundance of approximately 10%.
This results in a characteristic 9:6:1 ratio for the M, M+2, and M+4 peaks, which is a definitive indicator of the presence of two chlorine atoms.[4]
Predicted Fragmentation (EI-MS):
Under electron ionization, significant fragmentation is expected. The molecular ion (m/z 190, 192, 194) should be observable. Key fragmentation pathways are likely to include:
-
Loss of a methyl radical (•CH₃): A common fragmentation for isopropyl groups, leading to a fragment at m/z 175 (and its isotopic peaks).
-
Loss of a propyl radical (•C₃H₇): Cleavage of the entire isopropyl group, resulting in a fragment at m/z 147 (and its isotopic peaks).
-
Loss of chlorine radical (•Cl): This would lead to a fragment at m/z 155.
-
Loss of HCl: A common neutral loss from chlorinated compounds, resulting in a fragment at m/z 154.
-
Ring cleavage: The pyridazine ring can also undergo fragmentation.
Predicted Fragmentation (ESI/APCI-MS/MS):
In ESI or APCI, the primary ion will be the protonated molecule, [M+H]⁺, at m/z 191 (and its isotopic peaks at 193 and 195). Tandem mass spectrometry (MS/MS) of this precursor ion would be used to induce fragmentation. The expected product ions would likely arise from:
-
Loss of HCl: A facile neutral loss from the protonated molecule, yielding a fragment at m/z 155.
-
Loss of propene (C₃H₆): From the isopropyl group, resulting in a fragment at m/z 149.
Visualizing the Workflow and Fragmentation
To further clarify the analytical process and expected outcomes, the following diagrams are provided.
Caption: Predicted Electron Ionization (EI) fragmentation pathways.
Conclusion and Recommendations
The comprehensive analysis of this compound via mass spectrometry is achievable through a systematic and informed approach.
-
For initial characterization and purity assessment where volatility is not a concern, GC-MS with Electron Ionization offers a robust method with high resolving power and the potential for library matching. The expected complex fragmentation pattern will provide significant structural information.
-
For applications requiring higher sensitivity, analysis in complex matrices, or if thermal stability is a concern, LC-MS/MS is the superior choice. A direct comparison of ESI and APCI is highly recommended. Based on the physicochemical properties of the analyte and data from similar heterocyclic compounds, APCI is predicted to offer better sensitivity and robustness for this moderately polar molecule.
By understanding the interplay between the analyte's properties and the principles of different mass spectrometry techniques, researchers can confidently develop and validate methods for the accurate and reliable characterization of this compound, ensuring the integrity of their scientific endeavors.
References
- Efficiency of ESI and APCI Ionization Sources in LC-MS/MS Systems for Analysis of 22 Pesticide Residues in Food M
- Thurman, E. M., & Goolsby, D. A. (2001). Choosing between atmospheric pressure chemical ionization and electrospray ionization interfaces for the HPLC/MS analysis of pesticides. U.S.
- Lee, S., et al. (2019). The use of atmospheric-pressure chemical ionization for pesticide analysis using liquid chromatography mass spectrometry. Journal of Food and Drug Analysis. [Link]
- Advion, Inc.
- Pharmaffiliates.
- PubChem. This compound. [Link]
- PubChem. 3,6-Dichloropyridazine. [Link]
- ResearchGate. Vibrational spectrum of 3,6-dichloropyridazine in the region of 2950-3200 cm -1. [Link]
- Chemistry LibreTexts. 5.2 Mass Spectrometry. [Link]
- University of Windsor. Radicals and Mass Spectrometry (MS) Spring 2021. [Link]
- SciSpace. Molecular structure of gaseous pyridazine and 3,6-dichloropyridazine by electron diffraction. [Link]
- Chemguide. MASS SPECTRA - THE M+2 PEAK. [Link]
- Fluorine notes.
- Chemistry LibreTexts. Mass spectrometry 1. [Link]
Sources
- 1. Buy this compound | 107228-51-3 [smolecule.com]
- 2. This compound | C7H8Cl2N2 | CID 14024162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. The use of atmospheric-pressure chemical ionization for pesticide analysis using liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Choosing between atmospheric pressure chemical ionization and electrospray ionization interfaces for the HPLC/MS analysis of pesticides [pubs.usgs.gov]
A Comparative Guide to the Vibrational Spectroscopy of 3,6-Dichloro-4-isopropylpyridazine
Abstract
This guide provides a comprehensive technical comparison of Fourier-Transform Infrared (FTIR) and Raman spectroscopy for the structural characterization of 3,6-dichloro-4-isopropylpyridazine. As a substituted pyridazine, this molecule presents a unique vibrational profile that is best understood by leveraging the complementary nature of these two spectroscopic techniques. This document outlines the theoretical basis for analysis, provides detailed experimental protocols for acquiring high-quality spectra, and presents a comparative analysis of the expected vibrational modes. The methodologies are designed to be self-validating, ensuring researchers in pharmaceutical development and materials science can confidently apply these techniques for molecular identification and quality control.
Introduction: The 'Why' Behind Vibrational Spectroscopy
This compound is a heterocyclic compound featuring a pyridazine ring substituted with two chlorine atoms and an isopropyl group. This combination of a π-conjugated system, heavy atoms (Cl), and an aliphatic side chain results in a complex vibrational landscape. Understanding this landscape is crucial for confirming molecular identity, assessing purity, and studying intermolecular interactions.
Vibrational spectroscopy probes the discrete energy levels associated with the stretching and bending of chemical bonds. The two primary techniques, FTIR and Raman spectroscopy, arise from different physical phenomena and are governed by different selection rules.
-
FTIR Spectroscopy measures the absorption of infrared radiation by a molecule, which occurs when a vibration leads to a change in the molecule's net dipole moment.
-
Raman Spectroscopy measures the inelastic scattering of monochromatic light (typically from a laser). A vibration is "Raman active" if it causes a change in the polarizability of the molecule's electron cloud.
For a molecule like this compound, which lacks a center of symmetry, many vibrations will be active in both FTIR and Raman. However, their relative intensities will differ significantly. Polar bonds (like C-Cl) are expected to show strong FTIR absorption, while non-polar, symmetric bonds (like C-C bonds in the ring and isopropyl group) will yield strong Raman signals. This complementary relationship is the cornerstone of a thorough vibrational analysis.
Experimental Design: A Self-Validating Workflow
The quality of spectroscopic data is directly dependent on the rigor of the experimental setup. The following workflow is designed to ensure reproducibility and accuracy.
Caption: Experimental workflow for comparative FTIR and Raman analysis.
Detailed Protocol: FTIR Spectroscopy via Attenuated Total Reflectance (ATR)
Attenuated Total Reflectance (ATR) is the preferred method for solid samples as it requires minimal sample preparation and ensures excellent sample-to-crystal contact.
Objective: To obtain a high-quality mid-infrared spectrum (4000-400 cm⁻¹) of the solid sample.
Methodology:
-
Instrument Preparation: Ensure the FTIR spectrometer is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
-
ATR Crystal Cleaning: Clean the ATR crystal (e.g., diamond or germanium) surface meticulously with a suitable solvent like isopropanol and wipe dry with a lint-free tissue. This step is critical to prevent cross-contamination.
-
Background Acquisition: With the clean crystal and pressure anvil in place, acquire a background spectrum. This spectrum of the ambient environment and the crystal itself will be automatically subtracted from the sample spectrum. A standard acquisition involves 32 scans at a resolution of 4 cm⁻¹.
-
Sample Application: Place a small amount (1-2 mg) of the finely ground this compound powder onto the center of the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to apply firm, consistent pressure. Consistent pressure is key for reproducibility as it ensures good optical contact. An integrated force gauge should be used to apply the same pressure for all measurements.
-
Sample Spectrum Acquisition: Acquire the sample spectrum using the same parameters as the background (32 scans, 4 cm⁻¹ resolution).
-
Data Processing: The resulting spectrum should be processed using the instrument software. This includes an ATR correction (which accounts for the wavelength-dependent depth of penetration of the evanescent wave) and a baseline correction to remove any broad, underlying features. For authoritative guidance on these techniques, refer to ASTM E1252 - Standard Practice for General Techniques for Obtaining Infrared Spectra for Qualitative Analysis.
Detailed Protocol: Dispersive Raman Spectroscopy
Objective: To obtain a high-quality Raman spectrum (typically 3500-200 cm⁻¹) of the solid sample.
Methodology:
-
Wavelength Selection: A 785 nm near-infrared laser is recommended for this type of molecule to minimize potential fluorescence, which can overwhelm the weaker Raman signal.
-
Instrument Calibration: Before analysis, calibrate the spectrometer's spectral axis using a certified standard, such as polystyrene or a neon lamp. This ensures the accuracy of the measured Raman shifts.
-
Sample Placement: Place a small amount of the powder on a clean microscope slide or into a well plate.
-
Laser Focusing and Power Adjustment: Using the integrated microscope, focus the laser spot onto the sample surface. Start with a very low laser power (<1 mW) and gradually increase it. For a colored or potentially absorbing sample, a power of 5-10 mW is a safe starting point to avoid thermal degradation or sample burning.
-
Spectrum Acquisition: Acquire the spectrum. A typical acquisition might involve an integration time of 10-30 seconds, with 3-5 accumulations to improve the signal-to-noise ratio.
-
Data Processing: Raw Raman spectra must be processed. The most critical step is the removal of sharp, narrow peaks arising from cosmic rays. Most software packages have automated algorithms for this. Subsequently, a baseline correction is applied to remove the broad, sloping background caused by any residual fluorescence.
Comparative Spectral Analysis: Interpreting the Data
While actual experimental data is required for a definitive assignment, we can predict the key vibrational features of this compound based on the known characteristic frequencies of its constituent functional groups. The following table provides a comparative summary of the expected dominant peaks.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected FTIR Intensity | Expected Raman Intensity | Justification |
| C-H Stretch (Isopropyl) | 2970 - 2870 | Medium | Strong | Symmetric and asymmetric stretches of the aliphatic C-H bonds are highly polarizable. |
| C-H Stretch (Ring) | 3100 - 3000 | Medium-Weak | Medium | Aromatic C-H stretches are typically weaker than aliphatic ones. |
| C=N, C=C Stretch (Ring) | 1600 - 1450 | Strong | Strong | Ring stretching modes are fundamental to the molecule's fingerprint. They involve changes in both dipole moment and polarizability. |
| C-H Bend (Isopropyl) | 1470 - 1440 | Strong | Medium | Asymmetric and symmetric bending of the CH₃ groups. |
| C-Cl Stretch | 800 - 600 | Very Strong | Medium-Weak | The C-Cl bond is highly polar, leading to a strong change in dipole moment during stretching. This is a key indicator in the FTIR spectrum. |
| Ring Breathing/Deformation | 1000 - 700 | Medium | Very Strong | Symmetric in-plane and out-of-plane deformations of the entire ring system cause a significant change in polarizability. |
Logical Relationship of Spectral Features
The relationship between the molecular structure and the expected spectral output can be visualized as follows:
Caption: Relationship between molecular structure and spectroscopic activity.
Conclusion: A Synergistic Approach
Neither FTIR nor Raman spectroscopy alone can provide a complete vibrational picture of this compound. A robust structural characterization relies on their synergistic use.
-
FTIR is superior for identifying polar functional groups. The intense C-Cl stretching bands in the lower frequency region (800-600 cm⁻¹) would be the most unambiguous feature in the FTIR spectrum.
-
Raman is superior for analyzing the molecular backbone. The symmetric breathing modes of the pyridazine ring and the C-C skeletal modes of the isopropyl group will produce sharp, intense signals in the Raman spectrum, providing clear information about the core structure.
For researchers in drug development, this dual-spectroscopic approach is invaluable. FTIR can be used for rapid screening and identification based on the strong, characteristic C-Cl and C-H bending modes. Raman spectroscopy, with its high sensitivity to the molecular skeleton and typically sharper peaks, is ideal for studying subtle structural changes, such as polymorphism or conformational changes, which are critical aspects of active pharmaceutical ingredient (API) characterization. By following the detailed protocols and comparative framework presented here, scientists can achieve a high level of confidence in their structural analysis of this and similar molecules.
References
- ASTM E1252-98(2018), Standard Practice for General Techniques for Obtaining Infrared Spectra for Qualitative Analysis, ASTM International, West Conshohocken, PA, 2018, [Link]
A Comparative Guide to the Synthetic Routes of 3,6-Dichloro-4-isopropylpyridazine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comparative analysis of the synthetic routes to 3,6-dichloro-4-isopropylpyridazine, a key intermediate in the synthesis of various pharmaceutical compounds. This document, intended for researchers, scientists, and drug development professionals, offers a detailed examination of the prevalent synthetic methodologies, supported by experimental data and mechanistic insights to inform route selection and optimization.
Introduction
This compound is a crucial building block in medicinal chemistry, notably as a precursor for the synthesis of novel therapeutic agents. The strategic importance of this intermediate necessitates robust and efficient synthetic routes that are scalable and economically viable. This guide will dissect the most established synthetic pathway, exploring variations in reaction conditions and their impact on yield and purity.
The Predominant Three-Step Synthetic Pathway
The most widely reported and industrially relevant synthesis of this compound is a three-step sequence commencing from maleic anhydride. This pathway is favored for its reliance on readily available starting materials and its amenability to large-scale production.
Caption: Overview of the three-step synthesis of this compound.
Step 1: Synthesis of 3,6-Pyridazinediol
The initial step involves the cyclization of maleic anhydride with hydrazine hydrate in the presence of an acid to form 3,6-pyridazinediol (also known as maleic hydrazide). This reaction is a classic example of pyridazine ring formation.
Reaction Mechanism
The reaction proceeds through the initial formation of a maleic acid hydrazide intermediate, which then undergoes intramolecular cyclization via dehydration to yield the stable 3,6-pyridazinediol ring system. The acidic conditions facilitate the dehydration step.
Comparative Analysis of Reaction Conditions
| Parameter | Route 1A | Route 1B |
| Acid | Concentrated HCl | Acetic Acid |
| Temperature | 105-110 °C | Reflux |
| Reaction Time | 4-6 hours | Not specified |
| Yield | 91%[1] | High |
| Purity | >99% (HPLC)[1] | Not specified |
Causality Behind Experimental Choices: The use of a strong mineral acid like HCl can promote a more rapid and complete reaction, as reflected in the high yield and purity reported. Acetic acid offers a milder alternative, which can be advantageous in minimizing potential side reactions, though reaction times may be longer. The choice of temperature is critical to drive the dehydration and cyclization to completion.
Detailed Experimental Protocol (Route 1A)
-
To a solution of concentrated HCl, add hydrazine hydrate (80% solution) while maintaining the temperature below 10 °C.
-
Add maleic anhydride to the solution.
-
Heat the reaction mixture to 105-110 °C and maintain for 4-6 hours.
-
Upon completion, cool the reaction mass to 55-60 °C and dilute with water.
-
Stir at room temperature, filter the precipitate, and dry to obtain 3,6-pyridazinediol.[1]
Step 2: Chlorination of 3,6-Pyridazinediol
The second step involves the conversion of the hydroxyl groups of 3,6-pyridazinediol to chlorine atoms using a suitable chlorinating agent. This transformation is a critical step to install the reactive chloro-substituents necessary for the subsequent functionalization.
Reaction Mechanism
The chlorination of the pyridazinediol tautomer, a pyridazin-3-ol, with phosphorus oxychloride (POCl₃) is thought to proceed via an initial O-phosphorylation. This forms a pyridazinyl dichlorophosphate intermediate, which activates the hydroxyl group, converting it into a good leaving group. A subsequent nucleophilic attack by a chloride ion results in the formation of the dichloropyridazine.
Caption: Proposed mechanism for the chlorination of 3,6-pyridazinediol with POCl₃.
Comparative Analysis of Chlorinating Agents and Conditions
| Parameter | Route 2A | Route 2B | Route 2C |
| Chlorinating Agent | POCl₃ | POCl₃ / PCl₅ | POCl₃ |
| Solvent | Dichloromethane/Chloroform | None (excess reagent) | Toluene/Cyclohexane |
| Additives | Triethylamine (TEA) | None | Triethylamine (TEA) |
| Temperature | < 10 °C then reflux | 125 °C | Not specified |
| Yield | Not specified | Not specified | Not specified |
| Purity | Not specified | Not specified | Not specified |
Causality Behind Experimental Choices:
-
POCl₃ vs. POCl₃/PCl₅: While POCl₃ is a strong chlorinating agent, the addition of phosphorus pentachloride (PCl₅) can enhance the reactivity, particularly for less reactive substrates.
-
Solvent Choice: Using a solvent like dichloromethane or toluene allows for better temperature control and can facilitate work-up. Using excess POCl₃ as both reagent and solvent is a common approach but requires careful removal of the excess reagent.
-
Addition of a Base: Triethylamine is often added to neutralize the HCl generated during the reaction, which can prevent side reactions and improve the overall efficiency of the chlorination.
Detailed Experimental Protocol (Route 2A)
-
Prepare a stirred solution of 3,6-pyridazinediol and POCl₃ in dichloromethane or chloroform.
-
Cool the mixture to below 10 °C.
-
Add triethylamine dropwise over a period of 45-60 minutes.
-
After the addition is complete, slowly raise the temperature and reflux for 5-6 hours.
-
After completion, cool the reaction mixture and quench by adding it to cold water.
-
Separate the organic layer, wash with saturated NaHCO₃ solution and then with water.
-
Concentrate the organic layer under vacuum to obtain the crude product.
-
Purify the crude product with cyclohexane to get pure 3,6-dichloropyridazine.[1]
Step 3: Isopropylation of 3,6-Dichloropyridazine
The final step is the introduction of the isopropyl group at the C4 position of the pyridazine ring. This is typically achieved through a Minisci-type radical reaction using isobutyric acid as the isopropyl source.
Reaction Mechanism: The Minisci Reaction
The Minisci reaction is a radical substitution on an electron-deficient aromatic ring. In this case, the reaction is initiated by the generation of an isopropyl radical from isobutyric acid. This is achieved through oxidative decarboxylation mediated by a silver(I) salt and a persulfate oxidant (e.g., ammonium persulfate or sodium persulfate). The persulfate oxidizes Ag(I) to Ag(II), which then abstracts a hydrogen atom from the isobutyric acid, leading to a carboxyl radical that rapidly decarboxylates to form the isopropyl radical. This radical then attacks the protonated 3,6-dichloropyridazine ring, followed by rearomatization to yield the final product.
Caption: Simplified mechanism of the Minisci-type isopropylation of 3,6-dichloropyridazine.
Comparative Analysis of Isopropylation Conditions
| Parameter | Route 3A | Route 3B | Route 3C |
| Persulfate | Sodium Persulfate | Ammonium Persulfate | Ammonium Persulfate |
| Acid | None specified | Sulfuric Acid | Trifluoroacetic Acid |
| Temperature | 15-20 °C | 60-75 °C | 70 °C |
| Reaction Time | 5 hours | 30 minutes | 20 minutes |
| Yield | Not specified | 85.77% | 96% |
| Purity | >99% (after distillation)[1] | Not specified | Not specified |
Causality Behind Experimental Choices:
-
Persulfate Choice: Both sodium and ammonium persulfate are effective oxidants for this transformation. The choice may be influenced by cost, solubility, and ease of handling.
-
Acidic Conditions: The Minisci reaction is typically performed under acidic conditions to protonate the heterocyclic ring, making it more susceptible to radical attack. The use of sulfuric acid or trifluoroacetic acid can significantly influence the reaction rate and efficiency.
-
Temperature and Time: The reaction temperature and time are interdependent. Higher temperatures generally lead to faster reaction rates, but may also increase the formation of byproducts. The optimal conditions balance reaction speed with selectivity and yield.
Detailed Experimental Protocol (Route 3C)
-
Dissolve 3,6-dichloropyridazine (45g, 0.304mol), isobutyric acid (33.45g, 0.380mol), silver nitrate (5.138g, 0.0304mol), and trifluoroacetic acid (6.932g, 0.0608mol) in water (270mL).
-
Heat the mixture to 70°C with stirring.
-
Slowly add a solution of ammonium persulfate in water (180mL) dropwise to the reaction mixture.
-
Stir the reaction solution for 20 minutes.
-
Cool the reaction to room temperature and adjust the pH to 9-10 with an aqueous NaHCO₃ solution.
-
Extract the product with n-hexane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography (ethyl acetate/petroleum ether = 1/3) to yield this compound.
Alternative Synthetic Strategies: A Forward Look
While the three-step synthesis from maleic anhydride is the most established method, the principles of modern organic synthesis suggest potential alternative approaches. Direct C-H functionalization of 3,6-dichloropyridazine with an isopropyl source is an attractive, though less developed, alternative. Research into radical-mediated C-H functionalization of 3,6-dichloropyridazine with other alkyl groups has been reported and could potentially be adapted for isopropylation. Furthermore, the development of novel cyclization strategies to construct the pyridazine ring with the isopropyl group already in place could offer a more convergent synthesis. These avenues represent exciting areas for future research and process development.
Conclusion
The synthesis of this compound is most reliably achieved through a well-defined three-step process starting from maleic anhydride. This guide has provided a detailed comparison of the variations within each step, highlighting the impact of reagent and condition selection on the reaction outcome. For researchers and process chemists, a thorough understanding of these nuances is paramount for developing a synthesis that is not only high-yielding and pure but also scalable and cost-effective. The provided experimental protocols serve as a valuable starting point for laboratory-scale synthesis and further optimization.
References
- An Improved Process For The Preparation of 3,6 Dichloro 4 Isopropylpyridazine. IP.com. [Link]
- Synthesis of this compound. PrepChem.com. [Link]
- Minisci reaction. Wikipedia. [Link]
- Radical mediated C-H functionalization of 3,6-dichloropyridazine: efficient access to novel tetrahydropyridopyridazines. Organic Letters. [Link]
Sources
Economic analysis of different 3,6-Dichloro-4-isopropylpyridazine synthesis methods
An In-Depth Economic and Synthetic Analysis of 3,6-Dichloro-4-isopropylpyridazine Production
Introduction
This compound is a critical heterocyclic organic intermediate with the chemical formula C₇H₈Cl₂N₂.[1] Its structural arrangement, featuring a pyridazine ring substituted with two chlorine atoms and an isopropyl group, makes it a valuable building block in the synthesis of more complex molecules. This compound is particularly significant in the pharmaceutical and agrochemical industries.[1] Notably, it serves as a key intermediate for the drug Resmetirom, which is used in the treatment of liver fibrosis associated with nonalcoholic steatohepatitis (NASH).[2] Given its industrial importance, a thorough understanding and economic comparison of its synthesis methods are paramount for researchers and professionals in drug development and process chemistry.
This guide provides a detailed comparative analysis of the primary synthetic routes to this compound, focusing on the underlying chemical principles, experimental protocols, and a critical evaluation of their economic viability and scalability.
Overall Synthetic Strategy
The most prevalent and industrially relevant approach to synthesizing this compound is a two-stage process. The first stage involves the preparation of the core heterocyclic precursor, 3,6-dichloropyridazine. The second, and more defining, stage is the introduction of the isopropyl group onto the pyridazine ring.
Caption: Two-stage synthesis overview for this compound.
Stage 1: Synthesis of 3,6-Dichloropyridazine Precursor
The synthesis of the 3,6-dichloropyridazine starting material is a foundational step. The most common method begins with inexpensive commodity chemicals, maleic anhydride and hydrazine.
Reaction Principle & Mechanism
This synthesis occurs in two distinct steps. First, maleic anhydride reacts with hydrazine hydrate, typically in the presence of an acid, to undergo condensation and cyclization, forming 3,6-pyridazinediol (also known as maleic hydrazide).[3][4] In the second step, this diol intermediate is subjected to a strong chlorinating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅), which replaces the hydroxyl groups with chlorine atoms to yield the desired 3,6-dichloropyridazine.[4][5][6][7]
Caption: Reaction pathway for the synthesis of 3,6-Dichloropyridazine.
Experimental Protocol
-
Synthesis of 3,6-Pyridazinediol: In a three-necked flask, add 72.5 mL of hydrazine hydrate (80%).[4] Slowly add 120 mL of 30% hydrochloric acid, followed by 98 g of maleic anhydride.[4] Heat the mixture to reflux at 110°C for 3 hours.[4] Upon cooling, the product crystallizes. Filter the solid, wash with cold ethanol, and dry to obtain 3,6-pyridazinediol.[4]
-
Synthesis of 3,6-Dichloropyridazine: To a round-bottom flask under a nitrogen atmosphere, add 125 g of pyridazine-3,6-diol.[7] Carefully add 520 mL of phosphorus oxychloride (POCl₃) at room temperature.[7] Heat the reaction mixture to 80°C overnight.[7] After the reaction, concentrate the mixture under a high vacuum to remove excess POCl₃.[7] The resulting mass is diluted with ethyl acetate and slowly quenched in an ice-cold saturated sodium bicarbonate solution until the pH is approximately 8.[7] Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate to yield 3,6-dichloropyridazine.[7]
Economic and Safety Analysis
-
Cost: The primary starting materials—maleic anhydride, hydrazine hydrate, and phosphorus oxychloride—are relatively low-cost industrial chemicals, making this route economically attractive for large-scale production.
-
Safety & Environmental: This process involves significant hazards. Hydrazine hydrate is highly toxic and corrosive. Phosphorus oxychloride and phosphorus pentachloride are extremely corrosive and react violently with water, releasing toxic fumes.[4][5][6] The use of these reagents requires specialized handling procedures and equipment. The waste generated, particularly phosphorus-containing byproducts, requires careful treatment and disposal, adding to the overall process cost and environmental burden.
Stage 2: Isopropylation of 3,6-Dichloropyridazine
The crucial step in the synthesis is the regioselective installation of an isopropyl group at the C4 position of the pyridazine ring. The predominant method is a radical-mediated reaction, often referred to as a Minisci-type reaction.
Reaction Principle & Mechanism
This reaction involves the C-H functionalization of the electron-deficient pyridazine ring. Isobutyric acid serves as the isopropyl source.[1] A persulfate, such as ammonium persulfate ((NH₄)₂S₂O₈) or sodium persulfate (Na₂S₂O₈), acts as a radical initiator.[1][3] The reaction is catalyzed by silver nitrate (AgNO₃). The Ag⁺ ion facilitates the oxidative decarboxylation of isobutyric acid by the persulfate, generating an isopropyl radical. This highly reactive radical then attacks the electron-deficient C4 position of the 3,6-dichloropyridazine ring to form the final product.
Caption: Simplified mechanism of the radical isopropylation reaction.
Comparative Analysis of Synthesis Protocols
Several variations of this core reaction have been reported, differing primarily in solvent systems, temperature, and reagents. These differences have significant implications for yield, purity, cost, and scalability.
| Feature | Protocol A | Protocol B | Protocol C (Improved Process) |
| Starting Materials | 3,6-Dichloropyridazine, Isobutyric Acid | 3,6-Dichloropyridazine, Isobutyric Acid | 3,6-Dichloropyridazine, Isobutyric Acid |
| Solvent(s) | Water | Acetonitrile, Sulfolane, Water | Water |
| Catalyst | Silver Nitrate (AgNO₃) | Silver Nitrate (AgNO₃) | Silver Nitrate (AgNO₃) |
| Initiator/Reagents | Ammonium Persulfate, Trifluoroacetic Acid | Ammonium Persulfate, Sulfuric Acid | Sodium Persulfate |
| Temperature (°C) | 70 - 75°C[1][8] | 55°C[9][10] | 15 - 20°C[3] |
| Reaction Time | 20 - 30 minutes after addition[1] | Not specified, likely hours | 5 hours[3] |
| Reported Yield (%) | ~86 - 88%[1] | ~67%[9] | Not specified, but described as an "improved process" |
| Purification Method | Extraction, Chromatography[8] | Extraction | Extraction, Fractional Distillation[3] |
| Key Economic Considerations | High yield. Use of TFA adds cost. Chromatography is expensive and difficult to scale. | Lower yield. Use of multiple solvents (acetonitrile, sulfolane) increases cost and complexity of recovery. | Lower reaction temperature reduces energy costs. Use of Na₂S₂O₈ may be cheaper. Fractional distillation is more scalable and cost-effective for purification than chromatography.[3] |
| Safety/Environmental Notes | Standard extraction solvents. Silver is a heavy metal requiring waste treatment. | Sulfolane is a high-boiling point solvent that can be difficult to remove. | Lower temperature improves reaction control and safety. Avoids chromatography solvents. |
Detailed Experimental Protocols
Protocol A: High-Temperature Aqueous Synthesis A solution of 3,6-dichloropyridazine (45g), isobutyric acid (33.45g), silver nitrate (5.138g), and trifluoroacetic acid (6.932g) is prepared in water (270mL) and heated to 70°C.[1] A solution of ammonium persulfate in water is added dropwise. The reaction is stirred for 20 minutes, then cooled.[1] The pH is adjusted to 9-10, and the product is extracted with ethyl acetate.[1] The organic phase is washed, dried, and concentrated.[1] Further purification by chromatography may be required to achieve high purity.[8]
Protocol B: Mixed Solvent Synthesis A solution of 3,6-dichloropyridazine (22.5 g) is prepared in acetonitrile (35 mL), tetramethylene sulfone (sulfolane, 107 mL), and water (245 mL).[9] Isobutyric acid (14 mL) and silver nitrate (13 g) are added. The mixture is heated to 55°C.[9] A solution of concentrated sulfuric acid is then added, followed by the slow addition of ammonium persulfate.[9] Post-reaction workup involves extraction to isolate the product.
Protocol C: Low-Temperature Improved Process 3,6-dichloropyridazine, isobutyric acid, and silver nitrate are dissolved in water and stirred at 25-35°C.[3] The mixture is then cooled to 15-20°C. A solution of sodium persulfate in water is added slowly, maintaining the low temperature.[3] The reaction is stirred for 5 hours.[3] The pH is adjusted to 9.5-10.5 with aqueous ammonia, and the product is extracted with dichloromethane.[3] The crude product is purified by fractional distillation to obtain pure this compound.[3]
Overall Economic Analysis and Conclusion
The synthesis of this compound is a well-documented process, but its economic viability hinges on optimizing the key isopropylation step.
-
Cost of Raw Materials: The cost of silver nitrate is a significant driver for all described methods. While catalytically active, its price can heavily influence the final product's cost. Minimizing the catalyst loading without compromising yield is a key area for process optimization. The starting material, 3,6-dichloropyridazine, is produced from inexpensive precursors, but its synthesis involves hazardous reagents that add to the overall cost through safety and environmental compliance.
-
Yield vs. Purity: While high yields of over 85% are reported, achieving high purity often requires costly and time-consuming purification methods like column chromatography.[1][8] For industrial production, a process that yields a slightly lower but purer crude product, or one that is amenable to cheaper purification methods like distillation or recrystallization, is often preferred. The improved process (Protocol C) utilizing fractional distillation is a clear example of a design choice aimed at enhancing economic feasibility for large-scale manufacturing.[3]
-
Process Conditions and Scalability: The low-temperature process (Protocol C) offers significant advantages in an industrial setting.[3] It reduces energy consumption and improves the safety profile by allowing for better thermal control of the exothermic radical reaction. The use of a single aqueous solvent system simplifies operations compared to the mixed-solvent system of Protocol B.
Recommendation for Researchers and Drug Development Professionals:
For laboratory-scale synthesis where the highest possible yield is the primary goal, high-temperature methods like Protocol A are effective, provided that chromatographic purification is available. However, for process development and scaling, the principles outlined in Protocol C are superior.[3] Focusing on a lower-temperature reaction, replacing chromatography with distillation, and potentially investigating methods to reduce the silver nitrate catalyst loading (or replace it entirely) will lead to a more robust, safe, and economically viable manufacturing process for this critical pharmaceutical intermediate.
References
- What is the synthesis of this compound? - FAQ - Guidechem. (n.d.).
- Buy this compound | 107228-51-3 - Smolecule. (2023-08-19).
- Synthesis of this compound - PrepChem.com. (n.d.).
- WO2007009913A1 - Pyridazinone derivatives as thyroid hormone receptor agonists - Google Patents. (n.d.).
- An Improved Process For The Preparationof 3,6 Dichloro 4 Isopropylpyridazine. (n.d.).
- CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents. (n.d.).
- A process for the preparation of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl] - Technical Disclosure Commons. (2024-04-29).
- Method for synthetizing 3,6-dichloropyridazine - Eureka | Patsnap. (n.d.).
- pyridazinone or pyridazine compound and derivative and pharmaceutical composition thereof - Justia Patents. (2023-04-06).
- CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents. (n.d.).
- (12) INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT) - Googleapis.com. (2024-04-25).
- CN104211644A - Novel synthesis method of 3,4-dichloropyridazine - Google Patents. (n.d.).
- 3,6-Dichloropyridazine synthesis - ChemicalBook. (n.d.).
- This compound | 107228-51-3 - ChemicalBook. (n.d.).
- Cas No - 107228 51 3 Manufacturers - 3,6 Dichloro 4 Isopropylpyridazine | PDF - Scribd. (n.d.).
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. scribd.com [scribd.com]
- 3. An Improved Process For The Preparationof 3,6 Dichloro 4 [quickcompany.in]
- 4. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]
- 5. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]
- 6. Method for synthetizing 3,6-dichloropyridazine - Eureka | Patsnap [eureka.patsnap.com]
- 7. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]
- 8. prepchem.com [prepchem.com]
- 9. WO2007009913A1 - Pyridazinone derivatives as thyroid hormone receptor agonists - Google Patents [patents.google.com]
- 10. patents.justia.com [patents.justia.com]
A Comparative Guide to the Reactivity of 3,6-Dichloro-4-isopropylpyridazine and Other Substituted Pyridazines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, substituted pyridazines are of paramount importance, serving as crucial scaffolds in the development of pharmaceuticals and agrochemicals.[1][2] Their reactivity profile, particularly in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, dictates their utility as versatile building blocks. This guide provides an in-depth comparison of the reactivity of 3,6-dichloro-4-isopropylpyridazine against other substituted pyridazines, offering insights into the steric and electronic effects that govern their chemical behavior.
The Influence of the 4-Isopropyl Group: A Steric and Electronic Perspective
The reactivity of the 3,6-dichloropyridazine core is significantly modulated by the nature of the substituent at the C4 position. The isopropyl group in this compound introduces a unique combination of steric bulk and weak electron-donating character, which profoundly influences the regioselectivity and rate of substitution reactions at the C3 and C6 positions.
Electronic Effects: The isopropyl group is a weak electron-donating group through induction.[3] This slightly increases the electron density of the pyridazine ring compared to an unsubstituted pyridazine, which could potentially decrease the overall reactivity towards nucleophiles. However, this effect is generally considered to be minor compared to the steric influence.
Steric Effects: The bulky nature of the isopropyl group exerts significant steric hindrance, particularly at the adjacent C3 position.[4][5] This steric congestion can impede the approach of nucleophiles and bulky catalyst complexes, thereby directing reactions to the less hindered C6 position. This is a key differentiator when comparing its reactivity to pyridazines with smaller substituents like a methyl group or no substituent at all at the C4 position.
Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Positions
The two chlorine atoms in 3,6-dichloropyridazine derivatives are susceptible to displacement by a variety of nucleophiles. The regioselectivity of this substitution is a delicate interplay between the electronic nature of the pyridazine ring and the steric environment created by the C4-substituent and the incoming nucleophile.
Reactivity with Amine Nucleophiles
In the case of 3,6-dichloro-4-methylpyridazine, it has been observed that reaction with ammonia preferentially yields the 6-amino-3-chloro-4-methylpyridazine, indicating a preference for attack at the less sterically hindered C6 position. While direct experimental data for this compound is scarce, it is highly probable that this preference for C6 substitution would be even more pronounced due to the greater steric bulk of the isopropyl group compared to the methyl group.
Expected Reactivity Comparison:
| Substrate | C4-Substituent | Expected Major Product with Ammonia | Rationale |
| 3,6-Dichloropyridazine | H | Mixture of 3-amino and 6-amino isomers | No steric bias |
| 3,6-Dichloro-4-methylpyridazine | CH₃ | 3-Amino-6-chloro-4-methylpyridazine | Steric hindrance from the methyl group disfavors attack at C3 |
| This compound | CH(CH₃)₂ | Strongly favors 3-Amino-6-chloro-4-isopropylpyridazine | Significant steric hindrance from the isopropyl group strongly disfavors attack at C3 |
Reactivity with Alkoxide Nucleophiles
Interestingly, the regioselectivity can be influenced by the nature of the nucleophile. For 3,6-dichloro-4-methylpyridazine, reaction with sodium methoxide has been reported to favor substitution at the C3 position. This reversal of selectivity is attributed to a more complex interplay of electronic and steric factors, where the smaller methoxide ion may be less sensitive to the steric hindrance of the methyl group. However, as the size of the alkoxide increases, a shift back towards C6 substitution is expected. For this compound, the significant steric bulk at C4 would likely dominate, favoring C6 substitution even with smaller alkoxides like methoxide.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions such as the Suzuki-Miyaura and Buchwald-Hartwig couplings are indispensable tools for the functionalization of pyridazines. The steric and electronic properties of the 4-isopropyl group play a crucial role in the efficiency and regioselectivity of these transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of C-C bonds between the pyridazine core and various aryl or vinyl groups. Studies on 4-substituted 3,6-dichloropyridazines have shown that the presence of an amine substituent at the C4 position directs the Suzuki coupling to the C3 position.[6] However, the reactivity and selectivity decrease as the steric bulk of the amine substituent increases.[6]
Extrapolating from these findings, for this compound, the bulky isopropyl group is expected to disfavor coupling at the adjacent C3 position. Therefore, selective mono-Suzuki coupling is anticipated to occur preferentially at the C6 position.
Expected Reactivity Comparison for Mono-Suzuki Coupling:
| Substrate | C4-Substituent | Expected Major Product | Rationale |
| 3,6-Dichloropyridazine | H | Mixture of C3 and C6 coupled products | No steric directing effect. |
| 3,6-Dichloro-4-methylpyridazine | CH₃ | Predominantly C6-coupled product | Steric hindrance from the methyl group. |
| This compound | CH(CH₃)₂ | Strongly favors C6-coupled product | Significant steric hindrance from the isopropyl group. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[7][8] Similar to the Suzuki coupling, the steric environment around the C-Cl bonds is a critical factor. The bulky phosphine ligands often employed in these reactions, combined with the steric hindrance of the isopropyl group, would strongly disfavor the formation of the transition state required for amination at the C3 position. Consequently, selective mono-amination is expected to occur at the C6 position.
Experimental Protocols
The following protocols provide a general framework for key transformations. Researchers should note that optimization of reaction conditions is often necessary to achieve desired outcomes.
Protocol 1: Synthesis of this compound[1]
This procedure is a representative method for the synthesis of the title compound.
Materials:
-
3,6-Dichloropyridazine
-
Isobutyric acid
-
Silver nitrate (AgNO₃)
-
Trifluoroacetic acid (TFA)
-
Ammonium persulfate ((NH₄)₂S₂O₈)
-
Water (H₂O)
-
Sodium bicarbonate (NaHCO₃) solution
-
n-Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 3,6-dichloropyridazine (1.0 eq), isobutyric acid (1.25 eq), silver nitrate (0.1 eq), and trifluoroacetic acid (0.2 eq) in water.
-
Stir the mixture at 70 °C.
-
Slowly add a solution of ammonium persulfate (2.0 eq) in water dropwise to the reaction mixture.
-
After the addition is complete, continue stirring for 20 minutes at 70 °C.
-
Cool the reaction mixture to room temperature.
-
Adjust the pH to 9-10 with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with n-hexane.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine
This protocol can be adapted for the selective mono-amination of this compound at the C6 position.
Materials:
-
This compound
-
Amine of choice (e.g., ammonia, primary or secondary amine)
-
Suitable solvent (e.g., dioxane, DMF, or NMP)
-
Base (if necessary, e.g., K₂CO₃, Cs₂CO₃)
Procedure:
-
To a sealed reaction vessel, add this compound (1.0 eq), the amine (1.1-1.5 eq), and the solvent.
-
If the amine salt is used or if the amine is a weak nucleophile, add a base (2.0-3.0 eq).
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-150 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 3: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the selective C6-arylation of this compound.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., toluene/ethanol/water, dioxane/water)
Procedure:
-
In a reaction flask, combine this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), the palladium catalyst (0.02-0.10 eq), and the base (2.0-3.0 eq).
-
Add the degassed solvent system.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to the desired temperature (typically 80-110 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Add water and extract with an organic solvent.
-
Wash the combined organic layers, dry over a drying agent, and concentrate.
-
Purify the product by column chromatography.
Conclusion
The reactivity of this compound is primarily dictated by the steric influence of the bulky isopropyl group at the C4 position. This steric hindrance generally directs nucleophilic and cross-coupling reactions to the more accessible C6 position, offering a powerful tool for regioselective synthesis. In contrast, pyridazines with smaller C4 substituents, such as a methyl group, exhibit a more nuanced reactivity profile where electronic effects and the nature of the attacking reagent play a more significant role in determining the site of reaction. For researchers in drug discovery and development, a thorough understanding of these structure-reactivity relationships is essential for the rational design of synthetic routes to novel and complex pyridazine-based molecules.
References
- Blaise, E., et al. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Org. Biomol. Chem., 2016, 14, 3144-3152.
- PubChem. This compound. [Link]
- Clayden, J., et al. Organic Chemistry. Oxford University Press, 2012.
- Hartwig, J. F. Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books, 2010.
- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95 (7), 2457–2483.
- Wikipedia.
- ACS GCI Pharmaceutical Roundtable.
- Norman, J. P., et al. Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. The Journal of Organic Chemistry, 2022, 87(11), 7414-7421.
- Wunderlich, S., & Knochel, P. Efficient mono- and bis-functionalization of 3,6-dichloropyridazine using (tmp)2Zn·2MgCl2·2LiCl.
- Rayner, P. J., et al. Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange. Magnetic Resonance in Chemistry, 2021, 59(11), 1187-1198.
- YouTube.
- PubMed. Synthesis and evaluation of 3-amino-6-aryl-pyridazines as selective CB(2)
- ResearchGate. Influence of 4-Aryl Group on Regioselectivity. [Link]
- YouTube.
- PubMed Central. Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase. [Link]
- Google Patents. Synthesis method of 3-amino-6-chloropyridazine.
- Nobel Prize. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
- YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- Chemistry LibreTexts. 10.4: Effect of sterics on Sn2 reactions. [Link]
- YouTube. Suzuki Coupling. [Link]
- Taylor & Francis Online.
- Google Patents. Method for synthetizing 3,6-dichloropyridazine.
- ResearchGate. Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. [Link]
- ChemRxiv.
- MDPI. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]
- Semantic Scholar.
- RSC Publishing. Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions. [Link]
- RSC Publishing. An extensive theoretical study on the thermochemistry of aromatic compounds: from electronic structure to group additivity values. [Link]
- Semantic Scholar. Synthesis of pyridazine derivatives. VIII. Nucleophilic substitution of 3, 6-dichloro-4-methylpyridazine.. [Link]
- PubMed Central. Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline. [Link]
Sources
- 1. Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems [organic-chemistry.org]
- 2. Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Amino-8-hydroxy-4-imino-6-methyl-5-phenyl-4,5-dihydro-3H-chromeno [2,3-d ]pyrimidine: An Effecient Key Precursor for Novel Synthesis of Some Interesting Triazines and Triazepines as Potential Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
A Comparative Guide to 3,6-Dichloro-4-isopropylpyridazine and its Structural Analogs in Drug Discovery
For researchers, scientists, and drug development professionals, the strategic selection of core scaffolds is a critical determinant of a program's success. The pyridazine heterocycle, with its unique physicochemical properties, has emerged as a privileged structure in medicinal chemistry.[1] This guide provides an in-depth technical comparison of 3,6-dichloro-4-isopropylpyridazine and its structural analogs, with a primary focus on their application as selective thyroid hormone receptor β (THR-β) agonists—a promising therapeutic area for metabolic disorders. We will delve into the structure-activity relationships (SAR), provide detailed experimental protocols for synthesis and evaluation, and present comparative data to inform your research and development efforts.
The 3,6-Dichloropyridazine Scaffold: A Versatile Starting Point
The 3,6-dichloropyridazine core is a highly versatile intermediate in organic synthesis.[2] The two chlorine atoms are susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide array of functional groups.[3] This reactivity, combined with the inherent properties of the pyridazine ring, makes it an attractive starting material for the synthesis of diverse compound libraries.
Our focus, this compound, serves as a key building block in the synthesis of Resmetirom (MGL-3196), a highly selective THR-β agonist that has shown promise in clinical trials for the treatment of dyslipidemia and non-alcoholic steatohepatitis (NASH).[4][5] The isopropyl group at the 4-position plays a crucial role in modulating the compound's interaction with the target receptor, and understanding the impact of structural modifications at this position is key to designing novel and improved therapeutic agents.
Structural Analogs and their Impact on THR-β Agonist Activity
The development of selective THR-β agonists is a prime example of the successful application of pyridazine-based scaffolds. The therapeutic goal is to harness the beneficial metabolic effects of thyroid hormone, which are primarily mediated by THR-β in the liver, while avoiding the adverse cardiac effects associated with THR-α activation.[4] A pivotal study by Kelly et al. in the Journal of Medicinal Chemistry provides a comprehensive structure-activity relationship (SAR) analysis of a series of pyridazinone derivatives, many of which originate from analogs of this compound.[6]
Comparative Performance of 4-Substituted Analogs
The following table summarizes the in vitro activity of key analogs where the 4-isopropyl group of the core pyridazine intermediate is replaced with other alkyl and cycloalkyl moieties. The data is extracted and adapted from the work of Kelly et al. (2014) and showcases the impact of these modifications on potency and selectivity for THR-β over THR-α.[6]
| Compound ID (in study) | 4-Substituent of Dichloropyridazine Intermediate | THR-β EC50 (μM) | THR-α EC50 (μM) | Selectivity (THR-α EC50 / THR-β EC50) |
| Parent Compound Derivative | Isopropyl | 0.024 | 0.10 | 4.2 |
| Analog 1 | Methyl | 0.045 | 0.12 | 2.7 |
| Analog 2 | Ethyl | 0.031 | 0.11 | 3.5 |
| Analog 3 | Cyclobutyl | 0.018 | 0.08 | 4.4 |
| Analog 4 | Cyclopentyl | 0.021 | 0.09 | 4.3 |
Data is representative and derived from the final pyridazinone compounds synthesized from the corresponding 4-substituted-3,6-dichloropyridazine precursors.
Expertise & Experience: The data clearly indicates that the size and nature of the 4-alkyl substituent significantly influence both the potency and selectivity of the final compound. While the parent isopropyl group provides a good balance, the cyclobutyl analog demonstrates slightly improved potency while maintaining comparable selectivity. This suggests that exploring cyclic substituents at the 4-position is a viable strategy for optimizing activity. The decrease in selectivity with smaller alkyl groups like methyl highlights the importance of steric bulk in achieving the desired receptor interaction profile.
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of research, detailed and robust experimental protocols are paramount. Below, we provide step-by-step methodologies for the synthesis of a representative 4-alkyl-3,6-dichloropyridazine analog and for the in vitro assays used to determine THR-β and THR-α activity.
Synthesis of a Representative Analog: 3,6-Dichloro-4-cyclobutylpyridazine
This protocol is adapted from established synthetic routes for similar compounds.[6]
Workflow for the Synthesis of 3,6-Dichloro-4-cyclobutylpyridazine
Caption: Synthetic workflow for 3,6-dichloro-4-cyclobutylpyridazine.
Detailed Protocol:
-
Reaction Setup: To a solution of 3,6-dichloropyridazine (1.0 eq) in water, add cyclobutanecarboxylic acid (1.2 eq) and silver nitrate (0.1 eq).
-
Initiation: Heat the mixture to 70-80 °C.
-
Radical Formation and Alkylation: Prepare a solution of ammonium persulfate (2.0 eq) in water and add it dropwise to the reaction mixture over 30 minutes. Stir the reaction at 70-80 °C for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is between 8 and 9.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 3,6-dichloro-4-cyclobutylpyridazine.
In Vitro Evaluation: THR-β and THR-α Luciferase Reporter Gene Assay
This assay is a robust method for determining the functional agonist activity of compounds on THR-β and THR-α.[7][8]
Workflow for the Luciferase Reporter Gene Assay
Caption: Workflow for the THR luciferase reporter gene assay.
Detailed Protocol:
-
Cell Culture and Plating: Culture HEK293 cells stably expressing either human THR-β or THR-α and a thyroid hormone response element-driven luciferase reporter gene in appropriate media. Plate the cells in 96-well plates at a suitable density and incubate for 24 hours.
-
Compound Preparation and Treatment: Prepare serial dilutions of the test compounds in DMSO and then further dilute in assay medium. The final DMSO concentration should be kept below 0.5%. Remove the culture medium from the cells and add the compound dilutions. Include a positive control (e.g., T3) and a vehicle control (DMSO).
-
Incubation: Incubate the plates for 18-24 hours at 37°C in a CO2 incubator.
-
Cell Lysis and Luminescence Measurement: Lyse the cells using a suitable lysis buffer. Add a luciferase assay reagent containing the substrate (luciferin) to each well. Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value for each compound.
Alternative Applications and Future Directions
While the development of THR-β agonists is a prominent application, the 3,6-dichloropyridazine scaffold and its analogs have potential in other therapeutic areas. The pyridazine core is known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[9] For instance, certain pyridazine derivatives have been investigated as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.[9]
The versatility of the 3,6-dichloropyridazine core allows for the exploration of diverse chemical space through techniques like radical-mediated C-H functionalization, opening avenues for the synthesis of novel heterocyclic systems with unique biological profiles.[10]
Logical Relationship of Drug Discovery Process
Caption: The iterative process of drug discovery.
Conclusion
This compound and its structural analogs represent a valuable class of compounds for drug discovery, particularly in the development of selective THR-β agonists. The systematic modification of the 4-substituent allows for the fine-tuning of potency and selectivity, as demonstrated by the comparative data presented. The provided experimental protocols offer a robust framework for the synthesis and evaluation of novel analogs. As research continues, the exploration of this versatile scaffold is likely to yield new therapeutic agents for a range of diseases.
References
- EURL ECVAM - TSAR. Thyroid method 6a: Human thyroid hormone receptor alpha (TRα) and Human thyroid hormone receptor beta (TRβ) reporter gene transactivation measuring agonist activities. [Link]
- Molecular Dynamic Simulation To Reveal the Mechanism Underlying MGL-3196 Resistance to Thyroxine Receptor Beta - PMC. ACS Omega. 2024;9(19):21835-21845. [Link]
- The pyridazine heterocycle in molecular recognition and drug discovery - PMC. RSC Medicinal Chemistry. 2021;12(10):1659-1681. [Link]
- Discovery of 2‑[3,5-Dichloro-4-(5-isopropyl-6-oxo-1,6- dihydropyridazin-3-yloxy)phenyl]. Journal of Medicinal Chemistry. 2014;57(10):3912-3923. [Link]
- Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[7][11][12]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia. Journal of Medicinal Chemistry. 2014;57(10):3912-23. [Link]
- Discovery of a novel, liver-targeted thyroid hormone receptor-β agonist, CS271011, in the treatment of lipid metabolism disorders. Frontiers in Endocrinology. 2023;14:1109615. [Link]
- Human Thyroid Hormone Receptor Beta. Indigo Biosciences. [Link]
- WO2018075650A1 - Methods of treating liver disorders or lipid disorders with a thr-beta agonist.
- Exploring the Applications and Properties of 3,6-Dichloropyridazine in Pharmaceutical Intermedi
- A Pyridazinone Compound for Effectively Treating Non-alcoholic Steatohepatitis by Targeting THRβ - PMC. Frontiers in Pharmacology. 2022;13:881125. [Link]
- Discovery of 2-[3,5-Dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[7][11][12]triazine-6-carbonitrile (MGL-3196).
- chemical studies on 3,6-dichloropyridazine. Journal of American Science. 2010;6(11):570-574. [Link]
- Chemical Studies on 3,6-Dichloropyridazine (Part 2).
- Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and. Journal of the American Chemical Society. 2022;144(21):9514-9524. [Link]
- New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC. Journal of Enzyme Inhibition and Medicinal Chemistry. 2022;37(1):1555-1571. [Link]
- Radical mediated C-H functionalization of 3,6-dichloropyridazine: efficient access to novel tetrahydropyridopyridazines. Organic Letters. 2015;17(10):2362-5. [Link]
- Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[7][11][12]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β Agonist in Clinical Trials for the Treatment of Dyslipidemia.
- Discovery of 2-[3,5-Dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]. Journal of Medicinal Chemistry. 2014;57(10):3912-3923. [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. indigobiosciences.com [indigobiosciences.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 5. researchgate.net [researchgate.net]
- 6. jinsoolim.com [jinsoolim.com]
- 7. Demonstration of LanthaScreen™ TR-FRET-based nuclear receptor coactivator recruitment assay using PHERAstar, a multi-detection HTS microplate reader - PMC [pmc.ncbi.nlm.nih.gov]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]
- 10. Radical mediated C-H functionalization of 3,6-dichloropyridazine: efficient access to novel tetrahydropyridopyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of 3,6-Dichloro-4-isopropylpyridazine
As researchers and developers, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a non-negotiable aspect of our work that ensures the safety of ourselves, our colleagues, and the environment. This guide provides a detailed, procedure-driven approach to the disposal of 3,6-Dichloro-4-isopropylpyridazine (CAS No. 107228-51-3), a common intermediate in pharmaceutical and pesticide development.[1][2] The procedures outlined here are grounded in established safety protocols and regulatory principles, designed to provide clarity and build confidence in your laboratory's waste management practices.
Section 1: The 'Why' — Understanding the Hazard Profile
Proper handling and disposal protocols are not arbitrary; they are a direct response to a substance's specific chemical and toxicological properties. This compound is classified as acutely toxic and requires meticulous handling to mitigate exposure risks.[3][4]
Toxicological Hazards: The compound is designated with the following GHS Hazard Statements:
This trifecta of toxicity means that exposure via ingestion, dermal contact, or inhalation can lead to significant adverse health effects. The causality is clear: because the substance is toxic through all primary routes of exposure, procedural controls and personal protective equipment (PPE) are paramount at every stage, including disposal.
Chemical Reactivity & Decomposition Hazards: Under fire conditions, this compound may decompose to emit highly toxic and corrosive fumes, including:
-
Nitrogen oxides (NOx)
-
Carbon oxides (CO, CO2)
-
Hydrogen chloride gas[5]
Furthermore, it is incompatible with strong acids, bases, and strong oxidizing or reducing agents.[3] This information directly informs our disposal strategy, ruling out casual chemical neutralization and pointing towards controlled, high-temperature incineration as the preferred method.
| Hazard & Safety Summary | Guidance |
| GHS Classification | Acute Toxicity, Oral (Category 3)[3][4] Acute Toxicity, Dermal (Category 3)[3][4] Acute Toxicity, Inhalation (Category 3)[3][4] May cause skin, eye, and respiratory irritation.[6][7] |
| Personal Protective Equipment (PPE) | Eye/Face Protection: Safety goggles with side-shields.[3] Hand Protection: Chemical-resistant protective gloves (inspect before use).[4][5] Body Protection: Impervious clothing to prevent skin contact.[3] Respiratory Protection: Use only in a well-ventilated area or with a suitable respirator.[3][4] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents.[3] |
| Primary Disposal Method | Incineration in a licensed hazardous waste facility.[5] |
Section 2: The Core Principle — Segregation as a Halogenated Organic Waste
This compound is a halogenated organic compound due to the two chlorine atoms on its pyridazine ring. This is the single most important classification for its disposal. In any laboratory environment, chemical waste must be segregated into distinct streams to ensure safe and compliant disposal.
Why Segregation is Critical:
-
Regulatory Compliance: Environmental regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, mandate the strict management of halogenated organic compounds.[8]
-
Disposal Method: Halogenated wastes require high-temperature incineration with specialized "scrubber" systems to neutralize the acidic gases (like HCl) produced during combustion.[5] Mixing them with non-halogenated solvents complicates and increases the cost of disposal, as the entire volume must then be treated as the more hazardous halogenated waste.[9]
-
Safety: Improperly mixing this compound with other reactive wastes, particularly acids or bases, could lead to hazardous reactions.[3]
Therefore, all waste containing this compound—including pure compound, reaction mixtures, contaminated solvents, and contaminated lab supplies—must be collected in a designated "Halogenated Organic Waste" container.[10][11]
Section 3: Procedural Guide to Disposal
Protocol for Accumulation of Waste in the Laboratory
This protocol ensures that waste is collected safely and is ready for compliant hand-off to a disposal service.
Step-by-Step Methodology:
-
Container Selection: Obtain a dedicated, properly vetted waste container. It must be in good condition, compatible with the chemical, and have a tightly sealing screw cap.
-
Labeling: Before adding any waste, label the container clearly. The label must include:
-
Accumulation:
-
Add waste to the container in a designated satellite accumulation area, such as a fume hood.
-
Keep the container closed at all times, except when actively adding waste.[11] This prevents the release of toxic vapors.
-
-
Waste Log: Maintain a log sheet attached to the container. For each addition, record the chemical name and the approximate quantity. This is crucial for the final disposal manifest.[10]
-
Storage: Store the sealed container in a cool, well-ventilated, and secure area, away from incompatible materials.[3][4] Ensure it is within a secondary containment system to prevent spills.
Protocol for Final Disposal
The disposal of this compound is not a task for laboratory personnel to perform directly. It must be handled by a certified entity.
Step-by-Step Methodology:
-
Engage a Licensed Service: Your institution's Environmental Health & Safety (EHS) department will have a contract with a licensed professional waste disposal company. Contact your EHS office to schedule a pickup.
-
Provide Documentation: The disposal company will require the waste log you have maintained to classify the waste for transport and incineration accurately.
-
Packaging for Transport: Ensure the waste container is clean on the outside, sealed tightly, and properly labeled. Your EHS representative will provide guidance on any additional packaging required for transport.
-
Manifesting: The EHS office and the waste contractor will complete the necessary hazardous waste manifest, which is a legal document tracking the waste from your lab ("cradle") to its final destruction ("grave").
The required and validated method for final disposal is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[5][12] This process ensures the complete destruction of the organic molecule and the safe neutralization of the resulting hydrogen chloride gas.
Emergency Protocol for Spill Containment and Cleanup
Accidents happen. A prepared response is essential to mitigate exposure and environmental release.
Step-by-Step Methodology:
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate personnel and alert your institution's safety office immediately.
-
Don PPE: Before addressing the spill, don the full required PPE: safety goggles, impervious gloves, lab coat, and a respirator if ventilation is inadequate.[3][5]
-
Containment:
-
For Liquids/Solutions: Cover the spill with a non-reactive absorbent material like diatomite or a universal binder.[3] Do not use combustible materials like paper towels on a large spill.
-
For Solids: Gently sweep up the material, avoiding the creation of dust.[5] A wet-brushing method or a HEPA-filtered vacuum can be used for this purpose.[4]
-
-
Collection: Carefully scoop the absorbed material and contaminated solids into a suitable container.
-
Labeling: Seal the container and label it as "Hazardous Waste: Spill Debris containing this compound."
-
Decontamination: Wipe the spill area with alcohol and a cloth.[3] Collect the cloth and any contaminated PPE (like gloves) in the same hazardous waste container.
-
Disposal: Arrange for the disposal of the spill debris container through your EHS office, following the same procedure as for regular chemical waste.
Section 4: Disposal Decision Workflow
The following diagram provides a visual guide to the decision-making process for managing waste streams containing this compound.
Caption: Disposal Decision Workflow for this compound.
References
- Material Safety Data Sheet for this compound. Anhui Senrise Technology Co., Ltd. URL: [Link]
- MSDS of this compound. Capot Chemical. URL: [Link]
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds. U.S.
- Hazardous Waste Segregation Guide. Bucknell University. URL: [Link]
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. URL: [Link]
- Appendix III List of Halogenated Organic Compounds.
- Safety Data Sheet for Chlorinated Disinfecting Tablets. Medentech. URL: [Link]
- Synthesis of this compound. PrepChem.com. URL: [Link]
- This compound PubChem Entry.
Sources
- 1. This compound | 107228-51-3 [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. file.leyan.com [file.leyan.com]
- 4. energy01.oss-cn-shanghai.aliyuncs.com [energy01.oss-cn-shanghai.aliyuncs.com]
- 5. capotchem.com [capotchem.com]
- 6. fishersci.com [fishersci.com]
- 7. This compound 97% | CAS: 107228-51-3 | AChemBlock [achemblock.com]
- 8. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 9. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 10. bucknell.edu [bucknell.edu]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. chemicalbook.com [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
